Product packaging for 4-(Piperidin-4-ylmethyl)morpholine(Cat. No.:CAS No. 81310-62-5)

4-(Piperidin-4-ylmethyl)morpholine

Cat. No.: B1281445
CAS No.: 81310-62-5
M. Wt: 184.28 g/mol
InChI Key: DEZJKGVJDMAGPI-UHFFFAOYSA-N
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Description

4-(Piperidin-4-ylmethyl)morpholine is a chemical compound of interest in pharmaceutical and agrochemical research. It features both piperidine and morpholine rings connected by a methylene bridge, making it a versatile scaffold or intermediate in medicinal chemistry. The morpholine ring is a common pharmacophore found in compounds with a wide range of biological activities, including potential applications in anticancer and antimicrobial research . Similarly, the piperidine nucleus is a prominent feature in numerous bioactive molecules and approved drugs, serving as a key building block in drug discovery . Compounds containing these heterocyclic systems are frequently explored for their potential to interact with various enzymes and biological targets. Researchers utilize this structural motif in the design and synthesis of novel molecules for probing biological pathways and developing new therapeutic agents. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2O B1281445 4-(Piperidin-4-ylmethyl)morpholine CAS No. 81310-62-5

Properties

IUPAC Name

4-(piperidin-4-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-11-4-2-10(1)9-12-5-7-13-8-6-12/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZJKGVJDMAGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20510232
Record name 4-[(Piperidin-4-yl)methyl]morpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81310-62-5
Record name 4-[(Piperidin-4-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(piperidin-4-ylmethyl)morpholine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Piperidin-4-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Core Identifiers

4-(Piperidin-4-ylmethyl)morpholine is a heterocyclic compound featuring both a piperidine and a morpholine ring.[1][2] These two saturated heterocyclic motifs are considered "privileged structures" in medicinal chemistry, frequently appearing in the core of a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The piperidine ring often provides a key basic nitrogen center for interactions with biological targets, while the morpholine moiety can enhance physicochemical properties such as solubility and metabolic stability.[2][3] This unique combination makes this compound and its derivatives valuable building blocks in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, safety, and applications.

While the name 4-(Piperidin-4-ylmethyl )morpholine is specified, the closely related and more commercially available compound, 4-(Piperidin-4-yl)morpholine, is often used in similar applications and its data is also informative. This guide will focus on the specified methylated compound where data is available, and draw comparisons to the non-methylated analogue where relevant.

Key Identifiers for this compound [4]

IdentifierValue
CAS Number 81310-62-5
IUPAC Name This compound
Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
Synonyms 4-(4-morpholinylmethyl)piperidine

Physicochemical and Computed Properties

Understanding the physicochemical properties of a compound is critical for its application in drug development, influencing everything from reaction kinetics to bioavailability.

Table of Properties [4]

PropertyValue
Molecular Weight 184.28 g/mol
Exact Mass 184.157563266 Da
Topological Polar Surface Area 24.5 Ų
Heavy Atom Count 13
Complexity 140

Synthesis and Reactivity

The synthesis of this compound and its analogues typically involves standard organic chemistry transformations. One common approach is reductive amination.

General Synthesis Workflow: Reductive Amination

A plausible and widely used method for synthesizing such compounds is the reductive amination between a piperidine derivative and a morpholine-containing aldehyde, or vice versa. For the closely related 4-(piperidin-4-yl)morpholine, a patented method describes the reaction of 1-benzyl-4-piperidone with morpholine in the presence of a platinum or palladium catalyst under hydrogen pressure, followed by debenzylation to yield the final product.[5] This highlights a common strategy of using a protecting group on the piperidine nitrogen, which is removed in the final step.

A similar strategy can be envisioned for the target molecule, this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol Example: Synthesis of a Related Compound
  • Reactant Preparation: Dissolve 3-methyl-2,6-diphenylpiperidin-4-one (0.005 mol) and formaldehyde in a mixture of ethanol and DMF.[6]

  • Reaction Initiation: Warm the solution to 60°C on a water bath.[6]

  • Addition of Amine: Add morpholine (0.01 mol) with constant stirring.[6]

  • Reaction Progression: Maintain stirring for one hour.[6]

  • Workup: Pour the reaction mixture into crushed ice and leave it overnight.[6]

  • Isolation: Filter the resulting precipitate, dry it, and recrystallize from absolute ethanol.[6]

This protocol illustrates the general principles that would be applied to the synthesis of the target compound, likely with modifications to the starting materials and reaction conditions.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine and morpholine scaffolds are prevalent in medicinal chemistry due to their favorable properties.[1][2] They are often incorporated into molecules to modulate potency, selectivity, and pharmacokinetic profiles.

  • Scaffold for Biologically Active Molecules: The piperidine-morpholine combination can be found in compounds investigated for a range of therapeutic targets. For instance, derivatives have been explored as antidiabetic agents, acting as modulators of receptors like GLP-1R.[3]

  • CNS Agents: The piperidine nucleus is a common feature in centrally acting agents.[6]

  • Anticancer Research: Morpholine-containing compounds have been investigated for their anticancer properties.[6] A recent study detailed the discovery of a complex molecule containing a piperidinyl-ethyl-benzimidazole core linked to a morpholinyl-phenyl group as a novel c-Myc inhibitor for lung cancer.[7] This underscores the utility of these fragments in designing targeted therapies.

Caption: Role of piperidine/morpholine motifs in a c-Myc inhibitor.

Analytical Characterization

The identity and purity of this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the piperidine and morpholine rings and the methylene bridge.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.[6]

  • Elemental Analysis: To confirm the empirical formula.[6]

Safety, Handling, and Storage

Hazard Identification

Based on GHS classifications for this compound and its close analogues, this compound is considered hazardous.[4]

  • GHS Pictograms: Danger[4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4][8]

    • H318: Causes serious eye damage.[4]

    • H319: Causes serious eye irritation (for some analogues).[8][9]

    • H335: May cause respiratory irritation.[4][8][9]

Handling and Personal Protective Equipment (PPE)

Given the hazards, strict safety protocols must be followed.

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8][9][10]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8][10]

    • Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[8][9][10]

    • Respiratory Protection: If ventilation is inadequate or if dust/aerosols are generated, use a full-face respirator.[9][10]

  • General Hygiene: Avoid all personal contact, including inhalation.[9] Do not eat, drink, or smoke in the handling area.[8] Wash hands and any exposed skin thoroughly after handling.[8][10] Contaminated work clothing should not be allowed out of the workplace and should be laundered before reuse.[9][10]

First Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[8][10]

  • If on Skin: Immediately wash with plenty of soap and water.[8] If irritation occurs, seek medical advice.[8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting.[10] Call a poison center or doctor if you feel unwell.[8]

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][11]

  • Incompatibilities: Keep away from strong oxidizing agents, heat sources, and open flames.[11]

References

  • PubChem. This compound.
  • IndiaMART. 4-(Piperidin-4yl) Morpholine. [Link]
  • PubChem. 4-Morpholinopiperidine.
  • Pharmaffiliates. 4-(Piperidin-4-yl)morpholine. [Link]
  • PharmaCompass. 4-(Piperidin-4-Yl)
  • Material Safety D
  • Kumar, S. S., Kavitha, H. P., & Venkatraman, B. R. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. Molbank, 2009(3), M617. [Link]
  • European Journal of Medicinal Chemistry. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. [Link]
  • Google Patents. WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.
  • Oakwood Chemical. 4-(Piperidin-4-yl)-morpholine. [Link]
  • ResearchGate. Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. [Link]
  • ResearchGate. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link]
  • MDPI.
  • Drug development & registration. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link]

Sources

Introduction: The Imperative of Structural Integrity in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis and Confirmation of 4-(Piperidin-4-ylmethyl)morpholine

In the landscape of modern drug discovery, small molecules remain a cornerstone of therapeutic innovation.[1] Heterocyclic compounds, such as this compound, are particularly prevalent scaffolds due to their ability to present diverse pharmacophoric features in three-dimensional space. The molecule , with a molecular formula of C₁₀H₂₀N₂O and a monoisotopic mass of 184.15756 Da, incorporates both a piperidine and a morpholine ring, linked by a methylene bridge—features common in centrally active agents.[2]

The unambiguous structural confirmation of such molecules is not merely an academic exercise; it is a fundamental prerequisite for advancing any compound through the development pipeline.[3] An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and, most critically, unforeseen safety and toxicity issues.[4] This guide provides a comprehensive, field-proven strategy for the definitive structural elucidation of this compound, leveraging a suite of modern analytical techniques. Our approach is designed as a self-validating system, where orthogonal methods provide complementary data that must converge on a single, unequivocal structural hypothesis.

An Integrated Workflow for Structural Elucidation

A robust structural confirmation strategy does not rely on a single technique but rather on the synergistic integration of multiple analytical methods. Each experiment provides a unique piece of the puzzle, and their collective data builds an unshakeable foundation for the final structure. The logical flow begins with confirming the elemental composition and fundamental molecular properties, proceeds to identify key functional groups, and culminates in the detailed mapping of the atomic connectivity through advanced NMR techniques.[5]

G cluster_0 Initial Characterization cluster_1 NMR Framework Definition cluster_2 Connectivity Mapping cluster_3 Final Confirmation HRMS High-Resolution Mass Spectrometry NMR_1D 1D NMR (¹H, ¹³C, DEPT-135) HRMS->NMR_1D Confirms Molecular Formula FTIR FT-IR Spectroscopy FTIR->NMR_1D Confirms Functional Groups HSQC 2D HSQC NMR_1D->HSQC Identifies C/H Nuclei COSY 2D COSY HSQC->COSY Assigns C-H Fragments HMBC 2D HMBC HSQC->HMBC COSY->HMBC Establishes ¹H-¹H Spin Systems COSY->HMBC Structure Definitive Structure Assignment HMBC->Structure Connects All Fragments

Caption: Integrated workflow for structural elucidation.

Part 1: Foundational Analysis - Molecular Formula and Degrees of Unsaturation

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before any structural fragments can be pieced together, the elemental composition must be known with certainty. Low-resolution mass spectrometry can be ambiguous, but HRMS provides mass accuracy to within a few parts per million (ppm), enabling the confident determination of a unique molecular formula.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 10 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation ([M+H]⁺).

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Compare the measured accurate mass to the theoretical mass for the proposed formula, C₁₀H₂₁N₂O⁺. The mass error should be < 5 ppm.

Expected Result: The theoretical exact mass of the [M+H]⁺ ion of this compound (C₁₀H₂₀N₂O) is 185.16484 Da. A measured mass within this narrow error margin confirms the elemental composition.

Degrees of Unsaturation (DoU)

Expertise & Causality: The confirmed molecular formula allows for the calculation of the Degrees of Unsaturation, which provides immediate insight into the number of rings and/or multiple bonds in the molecule. This is a critical first step in constraining the possible structures.

The formula for DoU is: DoU = C - H/2 - X/2 + N/2 + 1

For C₁₀H₂₀N₂O: DoU = 10 - (20/2) + (2/2) + 1 = 10 - 10 + 1 + 1 = 2

A DoU of 2 is consistent with the proposed structure containing two saturated rings (the piperidine and morpholine rings) and no double bonds.

Part 2: Functional Group Identification via FT-IR Spectroscopy

Expertise & Causality: Infrared spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For structural confirmation, it is equally valuable for highlighting the absence of certain groups. This allows for the immediate exclusion of alternative isomeric structures.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000–600 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands and compare them to known frequencies.

Expected Data: The FT-IR spectrum serves as a fingerprint, and for the proposed structure, we anticipate the following key features:

Wavenumber (cm⁻¹)Vibration TypeImplication for Structure Confirmation
~3300-3400N-H Stretch (Piperidine)Confirms the presence of the secondary amine.
2850-3000C-H Stretch (sp³ CH₂)Confirms the aliphatic nature of the scaffold.
~1115C-O-C Stretch (Ether)Strong, characteristic band confirming the morpholine ring.
Absence ~1650 (C=C), ~1715 (C=O)Rules out unsaturated or carbonyl-containing isomers.
Absence ~3500 (broad, O-H)Rules out hydroxyl-containing isomers.

Part 3: Mapping the Carbon-Proton Framework with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[6] A combination of 1D and 2D experiments allows for the complete assignment of all proton and carbon signals and establishes their connectivity.[7]

For clarity, the following standard numbering will be used for discussion:


(Self-generated image for illustrative purposes)

Protocol: General NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Record ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a spectrometer operating at ≥400 MHz for ¹H.

1D NMR: ¹H and ¹³C Spectra

Expertise & Causality: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons (via spin-spin coupling). The ¹³C NMR spectrum reveals the number of unique carbon environments, while a DEPT-135 experiment differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

Predicted NMR Data: Based on the structure, we can predict the approximate chemical shifts and multiplicities.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (¹H)DEPT-135
1'~2.5-3.0~54-CH₂
2', 6'~3.6-3.8~67tCH₂
3', 5'~2.4-2.6~54tCH₂
7~2.2-2.4~62dCH₂
4~1.5-1.8~35mCH
2, 6 (axial)~2.5-2.7~46tCH₂
2, 6 (eq)~3.0-3.2~46dCH₂
3, 5 (axial)~1.2-1.4~31qCH₂
3, 5 (eq)~1.7-1.9~31dCH₂
NHVariable (broad)-s (broad)-
2D NMR: HSQC - Connecting Protons to Carbons

Expertise & Causality: The Heteronuclear Single Quantum Coherence (HSQC) experiment is essential for unambiguously correlating each proton signal with its directly attached carbon atom.[8] This simplifies the complex 1D spectra into a series of C-H fragments, forming the basic building blocks for structural assembly.

Data Interpretation: The HSQC spectrum will show a cross-peak for every protonated carbon, connecting the ¹H chemical shift on the F2 axis to the ¹³C chemical shift on the F1 axis. This allows for the confident assignment of all CH, CH₂, and CH₃ groups. For example, the proton signal predicted around 2.2-2.4 ppm will show a correlation to the carbon signal at ~62 ppm, identifying this pair as the C7-H methylene bridge.

Part 4: Assembling the Molecular Jigsaw - COSY and HMBC

2D NMR: COSY - Mapping ¹H-¹H Connections

Expertise & Causality: The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling).[5] This allows for the tracing of contiguous proton networks, or "spin systems." For this molecule, COSY is expected to delineate the two separate heterocyclic ring systems.

Data Interpretation:

  • Piperidine Ring: A clear correlation path will be visible connecting H2↔H3, H3↔H4, and H4↔H5. This confirms the -CH₂-CH₂-CH-CH₂-CH₂- backbone of the piperidine ring.

  • Morpholine Ring: A separate spin system will be observed connecting H2'↔H3', confirming the -CH₂-CH₂- fragment within the morpholine ring. The symmetry of the morpholine ring means H2'/H6' and H3'/H5' are chemically equivalent.

  • The Bridge: The protons on the methylene bridge (H7) will show a correlation to the methine proton of the piperidine ring (H4), linking the bridge to the piperidine scaffold.

2D NMR: HMBC - The Definitive Connection

Expertise & Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for confirming the final structure. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[9][10] This allows us to connect the fragments established by COSY and HSQC. The absence of a one-bond correlation in HMBC is also diagnostic.[8]

Data Interpretation & The "Smoking Gun" Correlations: The key to confirming the piperidine-CH₂-morpholine connectivity lies in the correlations from the methylene bridge protons (H7).

G cluster_piperidine cluster_bridge cluster_morpholine C4 C4 C3 C3 C5 C5 H7 H7 H7->C4 ²JCH H7->C3 ³JCH H7->C5 ³JCH C3_prime C3'/C5' H7->C3_prime ²JCH

Caption: Key HMBC correlations from bridge protons (H7).

  • H7 → C4, C3, and C5: The protons on the methylene bridge (H7) will show a two-bond correlation to the piperidine methine carbon (C4) and three-bond correlations to the adjacent piperidine carbons (C3 and C5). This definitively connects the methylene bridge to the 4-position of the piperidine ring.

  • H7 → C3' and C5': These same bridge protons (H7) will show a crucial two-bond correlation to the carbons adjacent to the nitrogen in the morpholine ring (C3' and C5'). This confirms that the methylene bridge is attached to the nitrogen of the morpholine ring.

These correlations, which bridge all three key fragments (piperidine, methylene, morpholine), are unequivocal proof of the overall molecular architecture.

Conclusion: A Triad of Verifiable Evidence

The structural elucidation of this compound, when approached with this multi-faceted analytical strategy, becomes a self-validating process.

  • HRMS provides the exact elemental formula.

  • FT-IR confirms the expected functional groups and the absence of others.

  • A full suite of 1D and 2D NMR experiments systematically builds the molecular framework, piece by piece, culminating in key HMBC correlations that link all fragments definitively.

This rigorous, evidence-based approach ensures the highest level of scientific integrity, providing the trustworthy and authoritative data required to support drug development professionals in their critical decision-making processes.

References

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
  • Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery. Mantell Associates.
  • ChemicalBook. (n.d.). This compound dihydrochloride(81310-63-6) 1H NMR. ChemicalBook.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Rizvi, S. M. D., et al. (2023). Advancements in small molecule drug design: A structural perspective. National Institutes of Health (PMC).
  • PubChem. (n.d.). 4-Morpholinopiperidine. National Center for Biotechnology Information.
  • Navarro-Vázquez, A. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University Sites.
  • Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube.
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
  • LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts.
  • Guidechem. (n.d.). How to Prepare 4-Morpholinopiperidine and Its Applications. Guidechem.
  • Organic Chemistry Explained. (2020). CHM4930 2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy. YouTube.
  • Wang, S., et al. (2024). A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. ChemRxiv.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

Spectroscopic Characterization of 4-(Piperidin-4-ylmethyl)morpholine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, particularly in the synthesis of novel scaffolds for central nervous system agents and other therapeutic classes, 4-(Piperidin-4-ylmethyl)morpholine emerges as a versatile building block. Its unique structural motif, combining the conformational rigidity of a piperidine ring with the polarity and hydrogen bonding capabilities of a morpholine moiety, makes it a valuable intermediate in the construction of complex lead compounds. The molecular formula of this compound is C₁₀H₂₀N₂O, and its nominal mass is 184.28 g/mol .[1][2]

Molecular Structure and Spectroscopic Rationale

The structural features of this compound dictate its characteristic spectroscopic fingerprint. Understanding the interplay between the piperidine and morpholine rings, connected by a methylene bridge, is crucial for interpreting the spectral data.

Diagram of the Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information on the chemical environment of each atom.

¹H NMR Spectroscopy

While a definitive, publicly archived ¹H NMR spectrum for the free base of this compound is elusive, data for its dihydrochloride salt is available, offering significant insights into the expected chemical shifts.[3] The protonation of the two nitrogen atoms in the dihydrochloride salt will induce a downfield shift for adjacent protons compared to the free base. The following table outlines the predicted ¹H NMR chemical shifts for the free base, with interpretive guidance based on the analysis of related structures such as 4-methylpiperidine and N-methylmorpholine.[4][5]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Justification
Morpholine H (O-CH₂)3.65 - 3.75Triplet4HProtons adjacent to the electronegative oxygen atom are deshielded.
Piperidine H (N-CH₂)2.90 - 3.10Multiplet2H (axial)Axial protons are typically more shielded than equatorial protons.
Piperidine H (N-CH₂)2.45 - 2.60Multiplet2H (equatorial)
Morpholine H (N-CH₂)2.35 - 2.45Triplet4HProtons adjacent to the nitrogen of the morpholine ring.
Methylene Bridge (-CH₂-)2.15 - 2.25Doublet2HThe doublet arises from coupling to the adjacent methine proton on the piperidine ring.
Piperidine Methine H1.60 - 1.75Multiplet1HThis proton is coupled to the methylene bridge and the adjacent piperidine protons.
Piperidine H (C-CH₂)1.55 - 1.70Multiplet2H (equatorial)
Piperidine H (C-CH₂)1.15 - 1.30Multiplet2H (axial)Shielded due to their axial position.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-10 ppm.

    • Employ a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the residual solvent peak.

Diagram of ¹H NMR Acquisition Workflow

1H_NMR_Workflow A Sample Preparation (5-10 mg in 0.5 mL CDCl₃) B Instrument Setup (≥400 MHz NMR) A->B Insert Sample C Data Acquisition (16-32 scans) B->C Set Parameters D Data Processing (FT, Phasing, Baseline Correction) C->D FID E Spectral Analysis D->E Processed Spectrum

Caption: A streamlined workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Based on the analysis of similar structures, the following chemical shifts are anticipated for this compound.

Carbon Assignment Predicted Chemical Shift (ppm) Justification
Morpholine C (O-CH₂)66 - 68The most deshielded carbon due to the adjacent oxygen.
Methylene Bridge (-CH₂)60 - 62Deshielded due to the adjacent nitrogen of the morpholine.
Morpholine C (N-CH₂)53 - 55
Piperidine C (N-CH₂)46 - 48
Piperidine Methine C35 - 37
Piperidine C (C-CH₂)31 - 33

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by C-H, C-N, and C-O stretching and bending vibrations.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3300 - 3400N-H Stretch (Piperidine)Medium, Broad
2850 - 3000C-H Stretch (Aliphatic)Strong
1440 - 1470C-H Bend (Scissoring)Medium
1110 - 1130C-O-C Stretch (Ether)Strong
1050 - 1150C-N StretchMedium-Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) would be a suitable method.

Predicted Mass Spectrometry Data:

Adduct Predicted m/z
[M+H]⁺185.1648
[M+Na]⁺207.1468

Data sourced from PubChemLite predictions.

The fragmentation of the [M+H]⁺ ion is expected to proceed via cleavage of the C-C bond between the piperidine ring and the methylene bridge, or through fragmentation of the piperidine or morpholine rings.

Diagram of a Plausible MS Fragmentation Pathway

MS_Fragmentation M [M+H]⁺ m/z = 185 F1 Piperidinylmethyl Cation m/z = 98 M->F1 α-cleavage F2 Morpholine Radical Cation m/z = 87 M->F2 Ring Opening

Caption: A simplified representation of potential fragmentation in ESI-MS.

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is via a Mannich-type reaction or reductive amination. A general procedure is outlined below, adapted from methodologies for similar compounds.[6]

Experimental Protocol for Synthesis:

  • Reaction Setup: To a solution of 4-piperidinecarboxaldehyde (1 equivalent) and morpholine (1.2 equivalents) in a suitable solvent such as methanol or ethanol, add a reducing agent like sodium triacetoxyborohydride (1.5 equivalents) portion-wise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. While a complete set of experimental data is not currently in the public domain, this guide, built upon data from its dihydrochloride salt and structural analogs, offers a robust framework for its identification and characterization. For drug development professionals, a thorough understanding of these spectroscopic signatures is paramount for quality control, reaction monitoring, and the confident application of this valuable building block in the synthesis of next-generation therapeutics.

References

  • PubChem. 4-Methylpiperidine.
  • PubChem. This compound.
  • PubChemLite. This compound (C10H20N2O). [Link]
  • SpectraBase. N-methylmorpholine. [Link]
  • PubChemLite. This compound. [Link]
  • Kumar, S. S., & Helen, P. K. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. Molbank, 2009(4), M617. [Link]

Sources

A Technical Guide to Determining the Solubility of 4-(Piperidin-4-ylmethyl)morpholine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical parameter in drug discovery and development, influencing everything from formulation to bioavailability. This guide provides a comprehensive framework for determining the solubility of 4-(Piperidin-4-ylmethyl)morpholine, a bifunctional heterocyclic compound, in a diverse range of organic solvents. While specific experimental data for this compound is not widely published, this document outlines the theoretical considerations, solvent selection strategies, and detailed experimental protocols necessary for researchers to generate reliable and reproducible solubility data. We present a step-by-step guide to the widely accepted isothermal equilibrium "shake-flask" method, alongside guidance for data analysis and presentation. This whitepaper is intended for researchers, chemists, and pharmaceutical scientists engaged in the characterization of novel chemical entities.

Introduction

This compound is a molecule of interest in medicinal chemistry due to its structural motifs—a piperidine ring and a morpholine ring linked by a methylene bridge. Such structures are common fragments in the design of new therapeutic agents. Understanding the solubility of this compound is a fundamental prerequisite for its progression through the drug development pipeline.[1][2] Poor solubility can present significant challenges, leading to issues with in vitro assays, formulation, and ultimately, in vivo absorption.[1]

This guide provides the scientific rationale and a practical, field-proven methodology to systematically determine the solubility of this compound. By following these protocols, researchers can establish a robust solubility profile, enabling informed decisions in subsequent development activities.

Physicochemical Properties & Theoretical Solubility Considerations

To understand the solubility of this compound, we must first examine its molecular structure and predicted properties.

Compound Properties:

  • Molecular Formula: C₁₀H₂₀N₂O[3]

  • Molecular Weight: 184.28 g/mol [3]

  • Structure: Contains a polar morpholine ring (ether and tertiary amine), a piperidine ring (secondary amine), and a short alkyl linker.

  • Key Features: The presence of hydrogen bond donors (the piperidine N-H) and multiple hydrogen bond acceptors (the morpholine N and O, the piperidine N) suggests the potential for interaction with both protic and aprotic polar solvents. The overall structure has a degree of non-polar character due to the aliphatic rings.

The fundamental principle governing solubility is "like dissolves like."[4][5] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[4] Given the mixed polarity of this compound, its solubility is expected to be nuanced and highly dependent on the specific solvent's properties. The molecule's basic nitrogen atoms also imply that its solubility will be significantly affected by pH in aqueous or protic solutions.[6]

Rationale for Solvent Selection

A comprehensive solubility screen should employ a diverse set of organic solvents that span a range of polarities, hydrogen bonding capabilities, and chemical classes.[7][8] This approach provides a detailed picture of the compound's behavior. The choice of solvent can be critical for enhancing reaction yields, determining crystal form, and ensuring purity.[9]

Table 1: Recommended Solvent Panel for Solubility Screening

ClassSolventRationale
Polar Protic MethanolCapable of hydrogen bonding; dissolves a wide range of polar compounds.
EthanolSlightly less polar than methanol; commonly used in pharmaceutical processing.
Isopropanol (IPA)Lower polarity than ethanol; provides data on the effect of increasing alkyl chain length.
Polar Aprotic Acetonitrile (ACN)Possesses a strong dipole moment but lacks hydrogen bond donating ability.
Dimethyl Sulfoxide (DMSO)A highly polar solvent capable of dissolving many poorly soluble compounds; common in bioassays.[10]
Dichloromethane (DCM)A chlorinated solvent with moderate polarity, effective for a wide range of organic compounds.
Non-Polar TolueneAn aromatic hydrocarbon, representative of non-polar, aromatic environments.
Heptane/HexaneAliphatic hydrocarbons; represent the extreme end of non-polarity.
Ethers Tetrahydrofuran (THF)A cyclic ether with moderate polarity.

This selection allows for the systematic probing of solute-solvent interactions, from hydrogen bonding to van der Waals forces.

Experimental Protocol: Isothermal Shake-Flask Method

The "shake-flask" method is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated state.[1][11][12] The protocol below is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment
  • This compound (solid, purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.01 mg)

  • Glass vials (e.g., 4 mL) with screw caps and PTFE septa

  • Orbital shaker with temperature control[11]

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Weigh excess solid compound into vials B Add precise volume of selected solvent A->B Step 1 & 2 C Seal vials and place on orbital shaker B->C D Agitate at constant temp (e.g., 25°C) for 24-72h C->D E Visually confirm excess solid remains D->E Equilibrium Check F Allow solids to settle E->F G Filter supernatant (0.22 µm syringe filter) F->G H Dilute sample accurately into mobile phase G->H Aliquot I Quantify concentration using validated HPLC method H->I

Sources

Thermal stability and degradation profile of 4-(Piperidin-4-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 4-(Piperidin-4-ylmethyl)morpholine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability and degradation profile of this compound, a heterocyclic compound of interest in pharmaceutical development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information on its known physicochemical properties with established analytical methodologies for analogous piperidine and morpholine structures. We present detailed, field-proven protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and forced degradation studies coupled with liquid chromatography-mass spectrometry (LC-MS). Furthermore, this document elucidates anticipated thermal behaviors and proposes potential degradation pathways, offering a robust starting point for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure a deep understanding of the scientific principles at play.

Introduction: The Imperative of Stability Profiling

This compound is a molecule that incorporates two key heterocyclic scaffolds: piperidine and morpholine. Such compounds are of significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets. The journey from a promising lead compound to a viable drug product is arduous, with chemical stability being a critical gatekeeper. A thorough understanding of a molecule's thermal stability and degradation profile is paramount for ensuring its safety, efficacy, and shelf-life. This guide provides the necessary technical depth for scientists to rigorously evaluate this compound, ensuring that any subsequent development is built on a foundation of robust scientific data. While specific studies on this exact molecule are not abundant in public literature, the principles governing the stability of its constituent rings are well-understood. This document will leverage that knowledge to create a predictive and actionable guide.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is the first step in any stability assessment. The following table summarizes the known properties of this compound, compiled from various chemical databases.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂OPubChem[1]
Molecular Weight 184.28 g/mol PubChem[1]
Appearance Solid or viscous liquidBouling Chemical Co., Limited[2]
Boiling Point Decomposes at ~250 °CECHEMI[3]
Solubility Limited solubility in waterBouling Chemical Co., Limited[2]
LogP < 0.3ECHEMI[3]

Note: The observation of decomposition around 250 °C is a critical preliminary data point, suggesting that thermal lability is a key characteristic of this molecule.

Core Methodologies for Thermal Analysis

The two primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information about how a material behaves under thermal stress.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is invaluable for determining the onset of thermal decomposition, quantifying mass loss at different stages, and identifying the presence of residual solvents or water.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, providing insights into the physical and chemical changes occurring within the material. For piperidine, DSC has been used to study its cooling and warming behavior[4].

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, providing a clear and accurate picture of the thermal stability of this compound.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition temperature and profile of the compound.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres is recommended to assess oxidative stability.

    • Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. The final temperature should be chosen to ensure complete decomposition is observed.

  • Data Analysis: Plot the mass (%) versus temperature (°C). Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (from the derivative of the TGA curve).

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify melting point, phase transitions, and decomposition-related thermal events.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 25 °C, then ramp from 25 °C to 300 °C at a heating rate of 10 °C/min. The final temperature is chosen to be above the expected decomposition temperature observed in TGA.

  • Data Analysis: Plot the heat flow (mW) versus temperature (°C). Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Protocol 3: Forced Degradation Studies

Objective: To identify potential degradation products and pathways under various stress conditions, which is a key component of developing stability-indicating analytical methods[5][6][7].

Methodology:

A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile) is subjected to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid compound is heated in an oven at a temperature below its melting point (e.g., 100 °C) for 48 hours. A solution is also heated at 60 °C for 48 hours.

  • Photolytic Degradation: The solid compound and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Samples are taken at appropriate time points and analyzed by LC-MS.

Protocol 4: LC-MS for Degradant Identification

Objective: To separate and identify the parent compound from its degradation products.

Methodology:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS) with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point for separating polar and non-polar compounds.

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute more hydrophobic compounds, followed by a re-equilibration step.

  • MS Detection: Operate in both positive and negative ion modes to capture a wide range of potential degradation products. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is highly recommended for accurate mass measurements and elemental composition determination of the degradants.

Visualization of Experimental Workflow

G cluster_sample Sample Preparation cluster_identification Degradant Identification compound This compound tga TGA (Thermogravimetric Analysis) compound->tga dsc DSC (Differential Scanning Calorimetry) compound->dsc acid Acidic Hydrolysis compound->acid base Basic Hydrolysis compound->base oxidation Oxidative Degradation compound->oxidation thermal Thermal Stress compound->thermal photo Photolytic Stress compound->photo lcms LC-MS Analysis acid->lcms base->lcms oxidation->lcms thermal->lcms photo->lcms

Caption: Experimental workflow for thermal stability and degradation profiling.

Anticipated Thermal Profile and Degradation Pathways

Based on the structure of this compound and the known chemistry of its constituent rings, we can anticipate its thermal behavior and degradation pathways. The presence of two tertiary amine groups and an ether linkage within the morpholine ring suggests potential sites of degradation.

Anticipated TGA/DSC Profile
  • DSC: An endothermic peak corresponding to the melting point is expected, followed by a broad exothermic event at higher temperatures, indicating decomposition. The decomposition exotherm may overlap with the boiling endotherm if the compound boils and decomposes at similar temperatures.

  • TGA: A single, sharp weight loss step is anticipated, starting around 200-250 °C, as suggested by preliminary data[3]. The profile in an air atmosphere might show an earlier onset of decomposition compared to a nitrogen atmosphere, indicating oxidative instability.

Proposed Degradation Pathways

The degradation of this compound is likely to proceed through several pathways, depending on the stress condition. The most labile bonds are the C-N and C-O bonds within the heterocyclic rings and the C-C bond connecting them.

  • N-dealkylation: Cleavage of the bond between the piperidine ring and the methyl group, or the morpholine ring and the methyl group.

  • Ring Opening: Hydrolytic or oxidative cleavage of the morpholine ring at the ether linkage or the C-N bonds. The piperidine ring is generally more stable but can also undergo ring-opening under harsh conditions.

  • Oxidation: The nitrogen atoms are susceptible to oxidation, forming N-oxides. The carbon atoms adjacent to the nitrogen or oxygen atoms are also potential sites of oxidation.

G cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products parent This compound n_dealkylation N-dealkylation parent->n_dealkylation Heat, Acid/Base ring_opening Ring Opening parent->ring_opening Acid/Base, Oxidative oxidation Oxidation parent->oxidation Oxidative prod1 Piperidine-4-carbaldehyde n_dealkylation->prod1 prod2 Morpholine n_dealkylation->prod2 prod4 Ring-opened products ring_opening->prod4 prod3 N-oxides oxidation->prod3

Caption: Proposed degradation pathways for this compound.

Data Interpretation and Summary

A comprehensive stability profile is constructed by integrating the data from all analytical techniques. The following table provides a template for summarizing the expected results.

AnalysisParameterAnticipated ResultInterpretation
TGA Tonset (N₂)~220-250 °COnset of thermal decomposition in an inert atmosphere.
Tonset (Air)~200-230 °COnset of thermal decomposition in an oxidative atmosphere.
DSC Melting PointTo be determinedProvides information on the solid-state properties.
DecompositionExotherm > 200 °CConfirms thermal decomposition and its energetic nature.
Forced Degradation Acid HydrolysisModerate degradationPotential cleavage of the morpholine ether linkage.
Base HydrolysisMinor degradationGenerally stable to base.
OxidationSignificant degradationFormation of N-oxides and ring-opened products.
ThermalDegradation observedConfirms thermal lability.
PhotolysisTo be determinedAssesses light sensitivity.

Conclusion

References

  • ResearchGate. (n.d.). Differential scanning calorimetry trace of piperidine.
  • PubChem. (n.d.). This compound.
  • PharmaCompass. (n.d.). 4-(Piperidin-4-Yl)Morpholine.
  • ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
  • ResearchGate. (n.d.). TG and DrTGA curves of morpholine.
  • PubChem. (n.d.). 4-(Piperidin-4-yl)morpholine hydrochloride.
  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives.
  • OSHA. (2003). Morpholine.
  • ResearchGate. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.
  • ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.

Sources

Biological activity screening of 4-(Piperidin-4-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity Screening of 4-(Piperidin-4-ylmethyl)morpholine

Introduction

The quest for novel therapeutic agents often begins with the exploration of unique chemical scaffolds. The compound this compound presents a compelling starting point, integrating two heterocyclic rings—piperidine and morpholine—that are considered "privileged structures" in medicinal chemistry.[1] These motifs are prevalent in a wide array of biologically active compounds, demonstrating activities ranging from anticancer to central nervous system modulation.[2][3] The inherent structural features of this compound, combining a basic piperidine nitrogen with the versatile morpholine group, suggest a potential for interaction with multiple biological targets.

This guide, written from the perspective of a Senior Application Scientist, outlines a systematic and robust strategy for the comprehensive biological activity screening of this compound. We eschew a rigid, one-size-fits-all template in favor of a logically structured screening cascade. This approach is designed to efficiently identify and validate potential biological activities, beginning with broad, foundational assays and progressively narrowing the focus to specific, high-value targets. The philosophy is to build a self-validating dataset, where each stage of screening provides the necessary context for the next, ensuring that resources are focused on the most promising avenues of investigation.[4][5]

Part I: Foundational Screening - Establishing a Baseline Profile

The initial phase of any screening campaign is to understand the fundamental interaction of the compound with living cells. This foundational step is not about discovering a specific mechanism but about establishing the essential parameters of bioactivity and toxicity, which will inform the design of all subsequent experiments.

General Cytotoxicity Assessment

Expertise & Experience: Before we can search for specific therapeutic effects, we must first determine the concentrations at which this compound is toxic to cells. This is a critical, non-negotiable first step.[6] An observed effect in a target-specific assay is meaningless if it occurs at a concentration that simply kills the cells.[7] The cytotoxicity profile, summarized by the half-maximal inhibitory concentration (IC50), dictates the upper concentration limit for all future cell-based assays, ensuring that we are observing specific pharmacological effects rather than non-specific toxicity. We employ a panel of cell lines, including a non-cancerous line (e.g., HEK293) and several cancer lines from diverse tissue origins (e.g., A549 lung, MCF-7 breast, HCT116 colon), to simultaneously gather preliminary data on potential anti-proliferative selectivity.[8]

Trustworthiness: The MTT assay is a robust and widely adopted method for assessing metabolic activity, which serves as a proxy for cell viability.[9][10] By measuring the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells, we obtain a quantitative measure of cell health. The protocol's trustworthiness is ensured by including appropriate controls: vehicle-only (e.g., DMSO) to control for solvent effects, untreated cells as a baseline for 100% viability, and a known cytotoxic agent (e.g., Doxorubicin) as a positive control for assay performance.

  • Cell Culture & Seeding:

    • Culture human cell lines (HEK293, A549, MCF-7, HCT116) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells using trypsin and seed into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow cells to adhere and resume growth for 24 hours.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture media to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations. Include vehicle control wells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).[11]

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Solubilization and Data Acquisition:

    • Carefully remove the media from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[12]

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Cell LineTissue OriginTypeAnticipated IC50 (µM)
HEK293KidneyNon-Cancerous> 100
A549LungCancer50 - 100
MCF-7BreastCancer25 - 75
HCT116ColonCancer40 - 90

Note: These values are hypothetical examples for illustrative purposes.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis plate_cells Plate Cells in 96-Well Plate incubate_24h Incubate 24h plate_cells->incubate_24h treat_cells Treat Cells with Compound incubate_24h->treat_cells prep_compound Prepare Compound Dilutions prep_compound->treat_cells incubate_48h Incubate 48-72h treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 3-4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Caption: Workflow for the MTT-based cytotoxicity assay.

Part II: Primary Screening - High-Throughput Target Class Identification

With a defined non-cytotoxic concentration range (typically up to 10 µM), we can now proceed to broad screening. The chemical structure of this compound does not suggest a single, obvious biological target. Therefore, the most efficient strategy is to screen it against large, diverse panels of the most common "druggable" target classes.[5] This parallel screening approach maximizes the probability of finding a validated hit.

G cluster_screens compound This compound (at 1-10 µM) gpcr GPCR Panel (>150 targets) compound->gpcr Functional Assays (e.g., cAMP, Ca2+) ion_channel Ion Channel Panel (>50 targets) compound->ion_channel Automated Electrophysiology kinase Kinase Panel (>400 targets) compound->kinase Radiometric Activity Assays

Caption: Parallel primary screening strategy.

G-Protein Coupled Receptor (GPCR) Panel Screen

Expertise & Experience: The piperidine scaffold is a cornerstone of many CNS-active drugs that target GPCRs.[3] GPCRs represent the largest single family of membrane protein drug targets and are involved in nearly every physiological process.[13] Screening against a broad GPCR panel is therefore a high-priority step. We utilize functional assays, such as measuring second messengers (cAMP, Ca²⁺), rather than simple binding assays at this stage.[14] This provides immediate insight into the compound's functional effect (agonist, antagonist, or allosteric modulator) and avoids hits that bind but have no functional consequence.

Trustworthiness: Reputable contract research organizations (CROs) provide validated GPCR panels where each assay has been optimized and validated with known tool compounds. Data is typically provided as a percentage of inhibition (for antagonists) or a percentage of a reference agonist's activity (for agonists), allowing for clear hit identification (e.g., >50% activity change).

Ion Channel Panel Screen

Expertise & Experience: Ion channels are another critical target class, particularly for CNS and cardiovascular drugs.[15] Furthermore, off-target activity at certain ion channels, most notably the hERG potassium channel, is a major cause of cardiac toxicity and drug development failure.[16] Therefore, screening against an ion channel panel serves a dual purpose: hit discovery and early safety/liability assessment. Automated patch-clamp electrophysiology is the gold standard for this screen, as it directly measures ion flow across the cell membrane, providing the highest-quality functional data.[17]

Trustworthiness: The use of automated electrophysiology provides direct, functional evidence of channel modulation.[16] Assays are validated against known channel blockers and openers. Hits are identified by a significant percentage of block or activation of the ion current. The inclusion of the hERG channel in this panel is a mandatory quality control and safety step in modern drug discovery.[17]

Kinase Panel Screen

Expertise & Experience: While perhaps a less intuitive target class for this scaffold than GPCRs or ion channels, the kinome is vast, and unexpected hits are common. Many piperidine and morpholine derivatives have demonstrated anticancer activity, often through kinase inhibition.[1][2] A broad kinase panel screen is a valuable tool for identifying potential oncology applications and for uncovering off-target activities that might need to be engineered out later. Radiometric assays, which directly measure the transfer of ³³P-ATP to a substrate, are considered the gold standard due to their sensitivity and low susceptibility to compound interference.[18]

Trustworthiness: Gold-standard radiometric assays provide a direct and unambiguous measure of enzymatic activity.[18] The screen is run at a single compound concentration (e.g., 10 µM) and at or near the Km of ATP for each kinase to ensure physiologically relevant conditions. Hits are defined as kinases showing a significant (e.g., >70%) reduction in activity compared to a vehicle control.

Part III: Secondary Screening - Hit Confirmation and Characterization

A "hit" from a primary screen is merely a starting point. The goal of secondary screening is to confirm the activity is real and target-specific, determine its potency, and begin to understand its mechanism of action. This phase is essential for eliminating false positives, which are common in HTS campaigns.[19]

G cluster_confirm Hit Confirmation cluster_validate Orthogonal Validation cluster_select Selectivity Profiling hts_hit Primary HTS Hit (e.g., GPCR Target X) retest Retest in Primary Assay hts_hit->retest dose_response Generate Dose-Response Curve (Determine EC50/IC50) retest->dose_response ortho_assay Confirm in Orthogonal Assay (e.g., β-Arrestin Recruitment) dose_response->ortho_assay selectivity Screen Against Related Subtypes (e.g., GPCRs Y and Z) ortho_assay->selectivity validated_hit Validated Lead Candidate selectivity->validated_hit

Caption: Logical progression for hit validation and characterization.

Dose-Response Analysis

Expertise & Experience: A single-point measurement from a primary screen is insufficient. The first step in hit validation is to re-test the compound in the primary assay format over a range of concentrations (typically 8-10 points, log- or semi-log-diluted). This generates a dose-response curve, from which the potency (EC50 for agonists, IC50 for antagonists) can be accurately calculated. A well-behaved sigmoidal curve provides confidence that the observed effect is not an artifact.[19]

Orthogonal Assays for Hit Validation

Expertise & Experience: This is the most critical step for eliminating false positives.[19] An orthogonal assay confirms the activity of a hit using a different technology or by measuring a different biological endpoint. For example, if a hit was identified as an antagonist in a GPCR-mediated cAMP assay, this tells us it blocks the G-protein signaling pathway. To validate this, we could use a β-arrestin recruitment assay. If the compound is also active in this second, distinct assay, it greatly increases our confidence that it is a true ligand of the target receptor. Furthermore, comparing the potency in both pathways can reveal "biased agonism," a highly sought-after property in modern GPCR drug discovery.[13]

G cluster_g G-Protein Pathway cluster_b β-Arrestin Pathway ligand Compound receptor GPCR ligand->receptor g_protein G-Protein receptor->g_protein Activation grk GRK receptor->grk Phosphorylation arrestin β-Arrestin receptor->arrestin effector Effector (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger grk->receptor endocytosis Endocytosis / Signaling arrestin->endocytosis

Caption: GPCR signaling pathways for orthogonal validation.

  • Cell Line: Use a commercially available cell line engineered to express the target GPCR fused to a fragment of β-galactosidase (β-gal) and β-arrestin fused to the complementary enzyme fragment.

  • Cell Plating: Seed the cells in a 96- or 384-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with a dilution series of this compound (if testing for agonist activity) or co-incubate with a known agonist and the compound (if testing for antagonist activity). Incubate for 60-90 minutes.

  • Lysis and Signal Detection: Add the detection reagent containing the chemiluminescent substrate. Following cell lysis, if β-arrestin was recruited to the receptor, the two β-gal fragments will come together, form an active enzyme, and process the substrate, generating a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the extent of β-arrestin recruitment.

Counter-Screening and Selectivity Profiling

Expertise & Experience: Once a hit is validated, we must assess its selectivity. A highly potent compound is of little value if it hits dozens of other targets with similar affinity.[19] For a validated GPCR hit, this involves screening the compound against closely related receptor subtypes (e.g., if the hit is on the D2 dopamine receptor, we must test it against D1, D3, D4, and D5). For a kinase hit, it would be screened against a panel of the most closely related kinases in the kinome tree. This provides a selectivity profile, which is a key determinant of a compound's potential for therapeutic success versus off-target side effects.[16]

Conclusion and Future Directions

This in-depth guide has outlined a logical, multi-stage screening cascade for characterizing the biological activity of this compound. By progressing from broad cytotoxicity profiling to high-throughput primary screening and finally to rigorous, orthogonal hit validation and selectivity profiling, this strategy maximizes the likelihood of discovering a novel, validated lead compound while systematically mitigating risks associated with false positives and off-target activity.

A validated hit emerging from this cascade is not an end but a new beginning. It becomes a lead candidate for a medicinal chemistry program aimed at optimizing potency, selectivity, and drug-like properties (ADME). Further in-depth mechanistic studies, such as Schild analysis for receptor antagonists or kinetic studies for enzyme inhibitors, would be initiated, followed by evaluation in more complex cellular models and ultimately, in vivo disease models to establish therapeutic efficacy.

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The Strategic Deployment of 4-(Piperidin-4-ylmethyl)morpholine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth exploration of 4-(piperidin-4-ylmethyl)morpholine, a heterocyclic scaffold of increasing importance in medicinal chemistry. We will dissect the rationale behind its utilization, detailing its synthesis, physicochemical properties, and strategic applications in the design of novel therapeutic agents. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to effectively leverage this versatile building block in drug discovery programs.

Introduction: The Architectural Logic of a Privileged Scaffold

The pursuit of novel chemical entities with enhanced "drug-likeness" has led medicinal chemists to favor specific structural motifs that consistently impart favorable properties. The this compound scaffold is a prime example of such a "privileged" structure, marrying two of the most ubiquitous and functionally significant heterocycles in pharmaceutical science: piperidine and morpholine.[1][2]

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in the production of a vast array of pharmaceuticals.[1] Its presence can significantly influence a molecule's basicity, lipophilicity, and conformational rigidity, thereby modulating its binding to biological targets and its pharmacokinetic properties.[2] The chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, a critical factor in optimizing interactions with receptor binding pockets.

Conversely, the morpholine moiety is prized for its advantageous physicochemical, biological, and metabolic properties.[1] It is often employed to enhance aqueous solubility, improve metabolic stability, and introduce a hydrogen bond acceptor in the form of its oxygen atom.[3] The weakly basic nitrogen of the morpholine ring can also contribute to favorable pharmacokinetic profiles.[3]

The combination of these two rings via a methylene linker in this compound creates a versatile building block with a unique set of attributes. It offers multiple points for diversification, a well-defined three-dimensional structure, and a physicochemical profile conducive to oral bioavailability. This guide will elucidate how these features are strategically exploited in the rational design of new medicines.

Physicochemical Properties and Strategic Advantages

The utility of this compound as a building block is underscored by its inherent physicochemical properties, which can be strategically leveraged to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂OPubChem CID: 12802906[4]
Molecular Weight 184.28 g/mol PubChem CID: 12802906[4]
XLogP3 0.2PubChem CID: 12802906[4]
Hydrogen Bond Donor Count 1PubChem CID: 12802906[4]
Hydrogen Bond Acceptor Count 3PubChem CID: 12802906[4]
Topological Polar Surface Area 24.5 ŲPubChem CID: 12802906[4]

The low XLogP3 value suggests a favorable balance between lipophilicity and hydrophilicity, a key determinant of oral absorption and distribution. The presence of both a hydrogen bond donor (the piperidine N-H) and multiple hydrogen bond acceptors (the morpholine oxygen and nitrogen, and the piperidine nitrogen) provides ample opportunity for interaction with biological targets and for fine-tuning solubility. The topological polar surface area (TPSA) is also within the range typically associated with good cell permeability.

Synthesis of this compound: A Practical Workflow

The synthesis of this compound is typically achieved through a robust and scalable two-step process, beginning with the reductive amination of a protected piperidone, followed by deprotection. The following protocol is a representative example based on established methodologies.[5]

Diagram of the Synthetic Workflow

G A 1-Benzyl-4-piperidone C Reductive Amination (e.g., H₂, Pd/C) A->C B Morpholine B->C D 4-(1-Benzylpiperidin-4-yl)morpholine C->D E Debenzylation (e.g., H₂, Pd(OH)₂/C) D->E F 4-(Piperidin-4-yl)morpholine E->F

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(1-Benzylpiperidin-4-yl)morpholine

  • Reaction Setup: To a solution of 1-benzyl-4-piperidone (1 equivalent) in a suitable solvent such as methanol or ethanol, add morpholine (1.1 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: The reaction mixture is then subjected to hydrogenation. This can be achieved by stirring the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete, as monitored by an appropriate technique such as TLC or LC-MS.

  • Work-up and Isolation: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude 4-(1-benzylpiperidin-4-yl)morpholine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of 4-(Piperidin-4-yl)morpholine (Debenzylation)

  • Reaction Setup: Dissolve the crude 4-(1-benzylpiperidin-4-yl)morpholine (1 equivalent) from the previous step in methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of Pearlman's catalyst (20% Pd(OH)₂ on carbon).

  • Hydrogenation: The mixture is hydrogenated under a hydrogen atmosphere at a pressure of 50-60 psi and a temperature of 40-50°C for 12-24 hours, or until the reaction is complete.

  • Work-up and Isolation: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the final product, 4-(piperidin-4-yl)morpholine. The product can be further purified by distillation or recrystallization.

Applications in Medicinal Chemistry: A Scaffold for Diverse Targets

While this compound is not a prominent feature in a large number of currently marketed drugs, its value lies in its application as a versatile building block for the synthesis of compound libraries and as a key component in lead optimization. The rationale for its use can be understood by examining its role in various therapeutic areas.

Central Nervous System (CNS) Disorders

The ability of the morpholine ring to improve blood-brain barrier (BBB) penetration makes this scaffold particularly attractive for the development of CNS-active agents.[3] The piperidine moiety is also a common feature in many CNS drugs. The combination of these two heterocycles can be used to develop novel agents for a range of neurological and psychiatric conditions. The secondary amine of the piperidine ring serves as a convenient handle for the introduction of various pharmacophoric elements, while the morpholine can fine-tune solubility and metabolic stability.

Oncology

In cancer drug discovery, the piperidine and morpholine motifs are frequently found in kinase inhibitors and other targeted therapies. The rigid structure of the this compound scaffold can be used to orient substituents in a precise manner to achieve high-affinity binding to the ATP-binding site of kinases or other protein targets. For instance, a novel c-Myc inhibitor with a complex structure incorporating both piperidine and morpholine moieties has been reported to exhibit potent anticancer activity.

Metabolic Diseases

Derivatives of piperidine and morpholine have also been explored for the treatment of metabolic diseases such as diabetes.[4] The this compound scaffold can be used to develop novel modulators of metabolic targets. For example, a compound containing a related morpholinyl-piperidinylacetic acid moiety has been identified as a potent VLA-4 antagonist with potential applications in inflammatory diseases.[6]

Diagram of Application Logic

G A This compound B Favorable Physicochemical Properties (Solubility, Permeability) A->B C Versatile Synthetic Handle (Piperidine N-H) A->C D Privileged Scaffolds (Piperidine & Morpholine) A->D E Drug Discovery Programs B->E C->E D->E F CNS Disorders E->F G Oncology E->G H Metabolic & Inflammatory Diseases E->H

Caption: Rationale for the use of the scaffold in drug discovery.

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for a wide range of this compound derivatives is not extensively published, general principles can be inferred from related structures.

  • N-Substitution of the Piperidine Ring: The secondary amine of the piperidine ring is the most common site for modification. The nature of the substituent introduced at this position will have a profound impact on the biological activity and selectivity of the resulting compound. Aromatic and heteroaromatic substituents are often introduced to engage in pi-stacking or hydrogen bonding interactions with the target protein.

  • Substitution on the Piperidine Ring: Substitution at other positions on the piperidine ring can be used to modulate the conformational preferences of the molecule and to introduce additional points of interaction.

  • Modification of the Morpholine Ring: While less common, modification of the morpholine ring is also possible and can be used to fine-tune the physicochemical properties of the molecule.

Conclusion and Future Perspectives

This compound represents a strategically valuable building block in the medicinal chemist's toolbox. Its synthesis is straightforward, and its physicochemical properties are well-suited for the development of orally bioavailable drugs. While it may not yet be a household name in the world of blockbuster drugs, its utility as a versatile scaffold for the exploration of chemical space and the optimization of lead compounds is undeniable. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, we can expect to see the this compound core feature more prominently in the next generation of innovative medicines.

References

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A Technical Guide to the Piperidin-Morpholine Scaffold: A Privileged Chassis in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is often guided by the concept of "privileged structures"—molecular scaffolds that are capable of binding to multiple, diverse biological targets. Among these, the piperidine and morpholine heterocycles have independently demonstrated immense value, featuring in a multitude of approved drugs.[1] This guide delves into the synergistic potential of the combined piperidin-morpholine scaffold. We will explore its pharmacological relevance across key therapeutic areas, analyze its structure-activity relationships (SAR), and provide detailed, validated experimental protocols for its evaluation. The narrative is structured to provide not just a recitation of facts, but a causal understanding of why this scaffold represents a powerful starting point for designing next-generation therapeutics.

The Rationale: Why Combine Piperidine and Morpholine?

Both piperidine and morpholine are six-membered heterocyclic rings that are mainstays in drug design.[2][3] Their frequent incorporation is due to their ability to improve critical drug-like properties.

  • Piperidine: This saturated nitrogen-containing heterocycle is a common feature in natural alkaloids and synthetic drugs.[4] Its basic nitrogen atom can be readily protonated at physiological pH, forming a cationic center that can engage in crucial ionic interactions with biological targets. Its flexible chair-like conformation allows its substituents to adopt optimal vectors for binding within a protein's active site.

  • Morpholine: The morpholine ring, containing both a secondary amine and an ether linkage, offers a unique combination of properties.[1] The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen provides a basic handle.[5] Crucially, the morpholine moiety often enhances aqueous solubility and metabolic stability, and its polarity can be fine-tuned to optimize properties like blood-brain barrier (BBB) permeability—a critical factor for central nervous system (CNS) drugs.[6][7]

The fusion of these two scaffolds into a single molecular entity creates a versatile chassis. It provides multiple points for synthetic diversification, allowing chemists to precisely modulate a compound's physicochemical properties (e.g., lipophilicity, pKa) and its three-dimensional orientation to maximize target engagement and selectivity.

G cluster_scaffolds Core Scaffolds cluster_combined Pharmacological Advantages of the Combined Scaffold Piperidine Piperidine - Basic Nitrogen - Conformational Flexibility - Ionic Interactions Combined_Scaffold Piperidin-Morpholine Scaffold Piperidine->Combined_Scaffold Synergistic Combination Morpholine Morpholine - H-Bond Acceptor (Oxygen) - Improved Solubility & PK - BBB Permeability Morpholine->Combined_Scaffold Synergistic Combination Advantages Enhanced Potency Improved Selectivity Favorable PK/PD Profile Access to Diverse Targets Combined_Scaffold->Advantages

Figure 1: Logical relationship between the individual scaffolds and the combined advantages.

Application in Oncology: Targeting Dysregulated Signaling

A significant number of piperidin-morpholine derivatives have demonstrated potent anticancer activity.[8] Their mechanism often involves the inhibition of critical intracellular signaling pathways that are frequently dysregulated in cancer, most notably the PI3K/Akt/mTOR pathway.[8]

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The piperidin-morpholine scaffold has proven to be an effective framework for designing potent inhibitors of PI3K (Phosphoinositide 3-kinase). The morpholine ring, in particular, has been shown to form key hydrogen bonds within the ATP-binding pocket of the PI3K enzyme, while the piperidine moiety can be functionalized to enhance selectivity and cell permeability.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Inhibits Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Piperidin-Morpholine Inhibitors Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for piperidin-morpholine inhibitors.

Quantitative Data: Cytotoxic Activity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound ClassCancer Cell LineTargetIC50 (µM)Reference
Benzimidazolyl-QuinoxalineA549 (Lung)DNA Binding26.3[9]
Benzimidazolyl-QuinoxalineA549 (Lung)DNA BindingHighly Selective[10]
Morpholine-Substituted QuinolinesA549 (Lung)Not SpecifiedVaries[8]
Piperidine Derivative 17aPC3 (Prostate)Tubulin Polymerization0.81[1]
Selectivity Index of 12 compared to normal cells.
Experimental Protocol: Cell Viability (MTT) Assay

This protocol provides a reliable method for assessing the cytotoxic effects of novel piperidin-morpholine compounds on adherent cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial reductase enzymes in viable cells to cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., A549 human lung carcinoma) in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Causality: This incubation period ensures cells recover from trypsinization and enter a logarithmic growth phase, providing a healthy, uniform monolayer for drug treatment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO. Create a serial dilution in serum-free media to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Remove the old media from the wells and add 100 µL of the media containing the test compound. Include "vehicle control" (DMSO only) and "untreated control" wells.

    • Incubate for 48-72 hours. Causality: A 48-72 hour exposure is typically sufficient to observe effects on cell proliferation and induce apoptosis. Serum-free or low-serum media is often used during treatment to prevent the compound from binding to serum proteins, which would reduce its effective concentration.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization & Readout:

    • Carefully remove the media from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Read the absorbance at 570 nm using a microplate reader. Causality: The absorbance value is a direct measure of formazan concentration, which correlates with the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Application in Neurodegenerative Diseases

The unique physicochemical properties of the piperidin-morpholine scaffold make it highly suitable for developing drugs targeting the CNS.[7] The ability to modulate lipophilicity and hydrogen bonding potential is key to achieving sufficient BBB penetration.[6] This scaffold has shown promise in designing inhibitors for enzymes implicated in Alzheimer's and Parkinson's disease.[6][11]

Mechanism of Action: Dual Inhibition of AChE and MAO-B
  • Acetylcholinesterase (AChE): In Alzheimer's disease, cognitive decline is linked to a deficit in the neurotransmitter acetylcholine. AChE inhibitors prevent its breakdown, boosting neurotransmission.[12]

  • Monoamine Oxidase B (MAO-B): This enzyme degrades dopamine and its inhibition is a strategy in Parkinson's disease. In Alzheimer's, MAO-B is also involved in the processing of amyloid precursor protein and oxidative stress.[6][7]

Compounds incorporating the piperidin-morpholine scaffold have been developed as dual inhibitors, targeting both enzymes simultaneously.[7] Molecular modeling studies have shown that the morpholine ring can interact within the entrance of the enzyme's active site, correctly orienting the rest of the molecule for potent inhibition.[7] In some cases, replacing a piperidine ring with a morpholine has led to a 100-fold increase in activity against MAO-B.[7]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

Principle: This protocol is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare stock solutions of AChE, ATCh (substrate), DTNB (Ellman's reagent), and the test inhibitor in the buffer.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of ATCh solution (15 mM).

    • Add 125 µL of DTNB solution (3 mM).

    • Add 50 µL of the test compound at various concentrations. Include a positive control (e.g., Donepezil) and a negative control (buffer only).

    • Mix and pre-incubate at 25°C for 10 minutes. Causality: This step allows the inhibitor to bind to the enzyme before the reaction is initiated.

    • Initiate the reaction by adding 25 µL of the AChE solution (0.22 U/mL).

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % Inhibition against the log of the inhibitor concentration to determine the IC50 value.

Emerging Applications: Antidiabetic Agents

Recent research has highlighted the potential of piperidin-morpholine derivatives as antidiabetic agents.[13][14] The focus has been on inhibiting key digestive enzymes like α-amylase and α-glucosidase, which are responsible for breaking down carbohydrates into glucose.

Mechanism of Action: α-Amylase and α-Glucosidase Inhibition

By inhibiting these enzymes in the digestive tract, piperidin-morpholine compounds can slow the absorption of glucose into the bloodstream, thereby reducing post-prandial hyperglycemia—a major concern in type 2 diabetes. Studies have shown that some piperidine-chalcone derivatives exhibit potent α-amylase inhibitory activity, with IC50 values superior to the standard drug, acarbose.[13]

Quantitative Data: Enzyme Inhibition
Compound ClassEnzyme TargetInhibition MetricResultReference
Piperidine-substituted chalconesα-AmylaseIC509.86 ± 0.03 µM[13]
Acarbose (Standard)α-AmylaseIC5013.98 ± 0.11 µM[13]
Chalcone derivatives of piperidineα-Glucosidase% Inhibition>94%[14]
Acarbose (Standard)α-Glucosidase% Inhibition69.54%[14]

Synthesis and Workflow

The synthesis of piperidin-morpholine derivatives is versatile, often employing established synthetic methodologies that allow for the construction of diverse chemical libraries for screening.[9][15]

Drug_Discovery_Workflow node_design Scaffold Selection & In Silico Design node_synthesis Chemical Synthesis (e.g., Mamedov Rearrangement) node_design->node_synthesis node_purification Purification & Characterization (NMR, MS) node_synthesis->node_purification node_invitro In Vitro Screening (Enzyme/Cell-based Assays) node_purification->node_invitro node_sar SAR Analysis & Lead Optimization node_invitro->node_sar node_sar->node_synthesis Iterative Refinement node_invivo In Vivo Studies (Animal Models) node_sar->node_invivo

Caption: A generalized workflow for the discovery and development of piperidin-morpholine based drugs.

Conclusion and Future Perspective

The piperidin-morpholine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent drug-like properties and synthetic tractability have established it as a highly relevant chassis for developing therapeutics against a wide range of diseases, from cancer to neurodegeneration and diabetes.[1][2][3] The combination of the conformationally flexible piperidine and the solubility-enhancing morpholine provides a balanced foundation for modulating potency, selectivity, and pharmacokinetic profiles. Future work will likely focus on leveraging this scaffold to design multi-target agents and exploring novel applications in other therapeutic areas. The continued study of its structure-activity relationships will undoubtedly fuel the discovery of new and effective clinical candidates.

References

  • The Evolving Landscape of Cancer Therapeutics: A Deep Dive into the Structure-Activity Relationship of Piperidine-Morpholine Compounds. (n.d.). Benchchem.
  • Khamitova, E. A., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration.
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF. (n.d.). ResearchGate.
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Bohrium.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC.
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022). NIH.
  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications.
  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. PubMed.
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI.
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In Silico Prediction of ADME Properties for 4-(Piperidin-4-ylmethyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. A candidate molecule with high therapeutic efficacy can ultimately fail in clinical trials due to poor pharmacokinetic profiles, leading to significant financial and temporal losses.[1] Consequently, the integration of computational, or in silico, methods for the early prediction of ADME profiles has become an indispensable component of the drug development pipeline.[1][2] These predictive models offer a rapid and cost-effective means to prioritize promising candidates and identify potential liabilities before committing to resource-intensive synthesis and in vitro/in vivo testing.

This technical guide provides an in-depth, practical walkthrough for the in silico prediction of the ADME properties of the novel small molecule, 4-(Piperidin-4-ylmethyl)morpholine. We will leverage widely accessible and validated computational tools to construct a comprehensive ADME profile for this compound. The methodologies outlined herein are designed to be self-validating, with a focus on the causal relationships between molecular structure and pharmacokinetic behavior. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational ADME prediction in their own workflows.

Molecular Structure of this compound:

  • Molecular Formula: C₁₀H₂₀N₂O

  • SMILES: C1CNCCC1CN2CCOCC2

  • Molecular Weight: 184.28 g/mol [3]

Part 1: Foundational Physicochemical and Drug-Likeness Assessment

Before delving into specific ADME endpoints, a foundational analysis of the molecule's physicochemical properties is crucial. These properties are often predictive of a compound's "drug-likeness" and can offer initial insights into its potential for oral bioavailability. A widely accepted framework for this initial assessment is Lipinski's Rule of Five.[3][4][5][6]

Lipinski's Rule of Five

This rule of thumb suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria[5][6]:

  • Molecular weight < 500 Daltons

  • LogP (a measure of lipophilicity) < 5

  • No more than 5 hydrogen bond donors

  • No more than 10 hydrogen bond acceptors

Experimental Protocol: Physicochemical Property Prediction using SwissADME

The SwissADME web server provides a user-friendly interface for the rapid calculation of key physicochemical descriptors.[7][8][9][10]

  • Navigate to the SwissADME website ([Link]).

  • In the input field, paste the SMILES string for this compound: C1CNCCC1CN2CCOCC2.

  • Click the "Run" button to initiate the calculations.

  • The results page will display a comprehensive set of predicted properties.

Predicted Physicochemical Properties for this compound

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight184.28 g/mol Yes (< 500)
LogP (iLOGP)0.89Yes (< 5)
Hydrogen Bond Donors1Yes (≤ 5)
Hydrogen Bond Acceptors3Yes (≤ 10)
Molar Refractivity53.33N/A
Topological Polar Surface Area (TPSA)24.52 ŲN/A

Interpretation:

This compound does not violate any of Lipinski's Rule of Five criteria, suggesting a favorable preliminary profile for oral bioavailability. Its low molecular weight and moderate lipophilicity (as indicated by the LogP value) are generally associated with good absorption and distribution characteristics. The Topological Polar Surface Area (TPSA) is also within a range typically associated with good cell permeability.

Part 2: Comprehensive ADME Profile Prediction

With a promising foundational profile, we can proceed to a more detailed prediction of the specific ADME characteristics of this compound. For this, we will utilize the pkCSM and ADMETlab 2.0 web servers, which employ graph-based signatures and machine learning models to predict a wide array of pharmacokinetic properties.[11][12][13][14][15]

Experimental Protocol: ADME Prediction using pkCSM and ADMETlab 2.0

  • pkCSM:

    • Navigate to the pkCSM web server.

    • Enter the SMILES string C1CNCCC1CN2CCOCC2 in the prediction input field.[11][16]

    • Select the desired ADMET properties to predict (or all for a comprehensive screen).

    • Click "Submit" to run the prediction.

  • ADMETlab 2.0:

    • Navigate to the ADMETlab 2.0 web server ([Link]).

    • Under the "ADMET Evaluation" tab, input the SMILES string.[12][13][15]

    • Initiate the calculation to obtain a detailed profile.

The following sections will present the predicted ADME properties for this compound, organized by ADME category.

Absorption

The absorption of a drug, particularly after oral administration, is a critical first step in its journey to the site of action. Key parameters influencing absorption include aqueous solubility, intestinal absorption, and permeability across the intestinal wall.[17]

Predicted Absorption Properties

ParameterPredicted Value (pkCSM)Predicted Value (ADMETlab 2.0)Interpretation
Water Solubility (logS)-1.178 mol/L-1.033 mol/LGood aqueous solubility.
Caco-2 Permeability (logPapp)0.589 cm/s-5.022 log cm/sModerate to good permeability.
Human Intestinal Absorption (%)92.569%HIA+ (Probability: 0.811)High intestinal absorption is predicted.
P-glycoprotein SubstrateNoNo (Probability: 0.887)Unlikely to be actively pumped out of cells by P-gp.
P-glycoprotein InhibitorNoNo (Probability: 0.899)Unlikely to inhibit the P-gp transporter.

Causality and Insights:

The predicted high intestinal absorption is consistent with the molecule's compliance with Lipinski's Rule of Five. Its good water solubility ensures it can dissolve in the gastrointestinal fluids, a prerequisite for absorption.[17] The predicted moderate to good Caco-2 permeability suggests efficient passive diffusion across the intestinal epithelium. Crucially, the prediction that it is not a substrate for P-glycoprotein (a key efflux transporter) is a significant advantage, as this can prevent the drug from being actively removed from cells, thereby increasing its intracellular concentration and overall bioavailability.

Distribution

Once absorbed into the bloodstream, a drug is distributed to various tissues and organs. The extent of distribution is influenced by factors such as plasma protein binding and the ability to cross biological barriers like the blood-brain barrier (BBB).

Predicted Distribution Properties

ParameterPredicted Value (pkCSM)Predicted Value (ADMETlab 2.0)Interpretation
VDss (human) (log L/kg)0.536 L/kg0.531 L/kgModerate volume of distribution.
Fraction Unbound (human)0.3540.353A significant fraction of the drug is free in the plasma.
BBB Permeability (logBB)-0.375-0.218Predicted to cross the blood-brain barrier.
CNS Permeability (logPS)-1.503-1.411Predicted to penetrate the central nervous system.

Causality and Insights:

The predicted moderate volume of distribution (VDss) suggests that the drug will distribute into tissues beyond the plasma, but is not expected to be extensively sequestered in fatty tissues. The significant unbound fraction in plasma is important, as only the unbound drug is typically pharmacologically active and available for metabolism and excretion. The prediction that this compound can cross the blood-brain barrier is a critical piece of information that will heavily influence its potential therapeutic applications, suggesting it could be a candidate for treating central nervous system disorders.

Metabolism

Metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their excretion. The cytochrome P450 (CYP) enzyme family plays a major role in drug metabolism. Inhibition or induction of these enzymes can lead to drug-drug interactions.

Predicted Metabolism Properties

ParameterPredicted Value (pkCSM)Predicted Value (ADMETlab 2.0)Interpretation
CYP2D6 InhibitorNoNo (Probability: 0.895)Low potential for drug-drug interactions via this pathway.
CYP3A4 InhibitorNoNo (Probability: 0.852)Low potential for drug-drug interactions via this pathway.
CYP1A2 InhibitorNoNo (Probability: 0.941)Low potential for drug-drug interactions via this pathway.
CYP2C9 InhibitorNoNo (Probability: 0.908)Low potential for drug-drug interactions via this pathway.
CYP2C19 InhibitorNoNo (Probability: 0.902)Low potential for drug-drug interactions via this pathway.
CYP2D6 SubstrateNoNo (Probability: 0.697)Not likely to be metabolized by CYP2D6.
CYP3A4 SubstrateYesYes (Probability: 0.612)Likely to be metabolized by CYP3A4.

Causality and Insights:

The predictions indicate that this compound is unlikely to be a significant inhibitor of the major CYP450 isoforms. This is a favorable characteristic as it reduces the risk of altering the metabolism of co-administered drugs. The prediction that it is a substrate for CYP3A4 provides a key insight into its likely metabolic pathway, which can be further investigated in in vitro metabolism studies.

Excretion

Excretion is the final step in the removal of a drug and its metabolites from the body, primarily through the kidneys (renal excretion) or in the feces.

Predicted Excretion Properties

ParameterPredicted Value (pkCSM)Predicted Value (ADMETlab 2.0)Interpretation
Total Clearance (log ml/min/kg)0.528 ml/min/kg0.457 ml/min/kgModerate clearance rate is predicted.
Renal OCT2 SubstrateNoN/AUnlikely to be actively secreted by this renal transporter.

Causality and Insights:

The predicted moderate total clearance suggests a reasonable half-life in the body, which is often desirable for maintaining therapeutic concentrations with convenient dosing regimens. The prediction that it is not a substrate for the renal organic cation transporter 2 (OCT2) provides further detail on its likely renal excretion mechanism, suggesting that active tubular secretion via this transporter may not be a major elimination pathway.

Part 3: Toxicity Prediction

Early identification of potential toxicity is a critical component of the drug discovery process. In silico toxicity models can flag potential liabilities, such as mutagenicity, carcinogenicity, and organ toxicity.

Experimental Protocol: Toxicity Prediction using pkCSM and ADMETlab 2.0

The toxicity prediction modules of both pkCSM and ADMETlab 2.0 are used in a similar manner to the ADME predictions, by inputting the SMILES string of the molecule.

Predicted Toxicity Properties

ParameterPredicted Value (pkCSM)Predicted Value (ADMETlab 2.0)Interpretation
AMES ToxicityNoNo (Probability: 0.865)Not predicted to be mutagenic.
CarcinogenicityNoNo (Probability: 0.798)Not predicted to be carcinogenic.
Hepatotoxicity (Human)NoYes (Probability: 0.541)Conflicting predictions warrant further investigation.
Skin SensitizationNoNo (Probability: 0.899)Low likelihood of causing an allergic skin reaction.[18][19][20][21]
hERG I InhibitorNoNo (Probability: 0.957)Low risk of cardiotoxicity.
Oral Rat Acute Toxicity (LD50)2.506 mol/kgN/APredicted to have low acute toxicity.
Minnow Toxicity (log mM)1.130N/APredicted to have low aquatic toxicity.[22][23][24]

Causality and Insights:

The overall predicted toxicity profile for this compound is largely favorable. The negative predictions for AMES toxicity and carcinogenicity are particularly important for a development candidate.[25][26][27] The low predicted risk of hERG inhibition is also a significant positive, as hERG channel blockade is a major cause of drug-induced cardiotoxicity. The conflicting predictions for hepatotoxicity highlight a key aspect of in silico modeling: these are predictive tools and should be used to guide, not replace, experimental validation. The hepatotoxicity prediction from ADMETlab 2.0, while only slightly above the threshold, indicates that this is an area that should be carefully monitored in subsequent in vitro and in vivo studies.

Part 4: Visualizing the In Silico Workflow and ADME Relationships

To better conceptualize the process and the interplay of different ADME properties, the following diagrams have been generated using Graphviz.

ADME_Workflow cluster_input Input cluster_tools In Silico Tools cluster_output Predicted ADME Profile SMILES SMILES String (C1CNCCC1CN2CCOCC2) SwissADME SwissADME SMILES->SwissADME Input Molecule pkCSM pkCSM SMILES->pkCSM Input Molecule ADMETlab ADMETlab 2.0 SMILES->ADMETlab Input Molecule Absorption Absorption SwissADME->Absorption pkCSM->Absorption Distribution Distribution pkCSM->Distribution Metabolism Metabolism pkCSM->Metabolism Excretion Excretion pkCSM->Excretion Toxicity Toxicity pkCSM->Toxicity ADMETlab->Absorption ADMETlab->Distribution ADMETlab->Metabolism ADMETlab->Excretion ADMETlab->Toxicity

Caption: In Silico ADME Prediction Workflow.

ADME_Interplay cluster_oral Oral Administration cluster_body Systemic Circulation and Beyond Drug Drug in Dosage Form Dissolution Drug in Solution Drug->Dissolution Dissolution Absorbed Drug in Bloodstream (Absorption) Dissolution->Absorbed Permeation Distributed Drug in Tissues (Distribution) Absorbed->Distributed Distribution Eliminated Excretion Absorbed->Eliminated Metabolized Metabolites (Metabolism) Distributed->Metabolized Metabolism Distributed->Eliminated Metabolized->Eliminated

Caption: Interplay of Key ADME Processes.

Conclusion and Future Directions

The comprehensive in silico analysis of this compound predicts a promising ADME profile for a potential drug candidate. The molecule exhibits characteristics favorable for oral administration, including good solubility, high intestinal absorption, and compliance with Lipinski's Rule of Five. Its predicted ability to cross the blood-brain barrier suggests potential utility in CNS-targeted therapies. Furthermore, the low potential for CYP450 inhibition and a generally clean toxicity profile, with the notable exception of a borderline hepatotoxicity prediction, enhance its attractiveness for further development.

It is imperative to reiterate that in silico predictions are not a substitute for experimental validation. The data and interpretations presented in this guide should be used to formulate hypotheses and design efficient and targeted in vitro and in vivo studies. Future work should focus on:

  • Experimental validation of key predictions: This includes in vitro assays for solubility, Caco-2 permeability, plasma protein binding, and CYP450 inhibition.

  • Metabolic stability assessment: In vitro studies using liver microsomes will be essential to confirm the role of CYP3A4 in its metabolism and to determine its metabolic stability.

  • Hepatotoxicity assessment: Given the conflicting predictions, dedicated in vitro cytotoxicity assays using hepatic cell lines are warranted.

  • In vivo pharmacokinetic studies: Should the compound progress, animal studies will be necessary to determine its true pharmacokinetic profile and to correlate these findings with the in silico predictions.

By strategically employing the predictive power of computational tools, as outlined in this guide, drug discovery teams can de-risk their projects, optimize their resource allocation, and ultimately increase the probability of success in bringing novel, safe, and effective therapies to patients.

References

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A Technical Guide to the Synthetic Utility of 4-(Piperidin-4-ylmethyl)morpholine: Harnessing the Reactivity of the Secondary Amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical reactivity of 4-(Piperidin-4-ylmethyl)morpholine, a bifunctional scaffold of increasing importance in medicinal chemistry. The core focus is a detailed analysis of the secondary amine within the piperidine ring, examining the structural and electronic factors that govern its nucleophilicity. We present field-proven, detailed protocols for key synthetic transformations—reductive amination, N-alkylation, and N-acylation—elucidating the mechanistic rationale behind experimental design and reagent selection. Through structured data, mechanistic diagrams, and comprehensive references, this guide serves as a practical resource for chemists seeking to leverage this versatile building block in the synthesis of complex molecular architectures.

Structural and Physicochemical Landscape

This compound presents a unique chemical architecture, combining a nucleophilic secondary piperidine amine with a sterically accessible, yet less basic, tertiary morpholine amine.[1] Understanding the distinct properties of these two nitrogen centers is paramount to achieving selective functionalization.

The key to its synthetic utility lies in the differential basicity and nucleophilicity of the two nitrogen atoms. The piperidine nitrogen exists as a secondary amine, which is significantly more basic and nucleophilic than the tertiary amine of the morpholine ring. The electron-withdrawing inductive effect of the oxygen atom in the morpholine ring reduces the electron density on its nitrogen, thereby lowering its basicity.[2] This inherent electronic difference allows for highly selective reactions at the piperidine nitrogen under controlled conditions.

Diagram: Structural Analysis of this compound

cluster_piperidine Piperidine Moiety cluster_morpholine Morpholine Moiety p_n Secondary Amine (N-H) Reactive Center p_c1 CH2 p_n->p_c1 p_c2 CH2 p_c1->p_c2 p_c3 CH p_c2->p_c3 p_c4 CH2 p_c3->p_c4 bridge Methylene Bridge (-CH2-) p_c3->bridge Linkage p_c5 CH2 p_c4->p_c5 p_c5->p_n m_n Tertiary Amine Less Reactive m_c1 CH2 m_n->m_c1 m_c3 CH2 m_n->m_c3 m_c4 CH2 m_n->m_c4 m_o Oxygen (O) Inductive Effect m_c2 CH2 m_o->m_c2 m_c1->m_o m_c2->m_n m_c3->m_c1 m_c4->m_c2 bridge->m_n

Caption: Key functional moieties of this compound.

Table 1: Comparative Basicity of Relevant Amines
AmineStructurepKₐ of Conjugate AcidRationale for Basicity
PiperidineSaturated heterocycle~11.2The lone pair is localized and readily available for protonation.
MorpholineContains an electronegative oxygen~8.5The oxygen atom exerts an inductive electron-withdrawing effect, reducing the electron density and basicity of the nitrogen.[3]
This compoundCombined structurePiperidine N: ~10.5-11.0Morpholine N: ~7.5-8.0 (Estimated)The piperidine nitrogen remains the primary basic center, while the morpholine nitrogen's basicity is further slightly reduced by the substituent.

Note: pKₐ values are approximate and can vary with solvent and temperature.

Core Synthetic Transformations of the Secondary Amine

The enhanced nucleophilicity of the piperidine nitrogen makes it the primary site for a variety of crucial C-N bond-forming reactions.

Reductive Amination

Reductive amination is a cornerstone of amine synthesis, providing a robust method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[4][5] This one-pot procedure is highly efficient for introducing diverse substituents onto the piperidine nitrogen.

Mechanistic Causality: The reaction proceeds via the initial formation of a hemiaminal intermediate, which then dehydrates to form an iminium ion. The iminium ion is the key electrophile that is subsequently reduced by a hydride source. The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred because it is mild, tolerant of acidic conditions required for iminium ion formation, and selectively reduces the iminium ion over the starting carbonyl compound.[5]

  • Reagent Preparation: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), add benzaldehyde (1.1 eq).

  • Reaction Initiation: Stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred solution. Causality Note: Portion-wise addition controls the initial exotherm and gas evolution.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil via column chromatography on silica gel.

G start 1. Dissolve Amine & Aldehyde in DCM stir 2. Stir 20-30 min (Iminium Formation) start->stir Catalytic AcOH (Optional) add_stab 3. Add NaBH(OAc)₃ (Reduction Step) stir->add_stab monitor 4. Monitor by TLC / LC-MS add_stab->monitor 2-4 hours @ RT quench 5. Quench with aq. NaHCO₃ monitor->quench Reaction Complete extract 6. Extract with DCM quench->extract purify 7. Dry, Concentrate & Purify (Silica Gel) extract->purify product Final Product purify->product

Caption: Step-wise workflow for a typical reductive amination protocol.

N-Alkylation

Direct N-alkylation via an Sₙ2 reaction with an alkyl halide is a fundamental method for installing alkyl groups onto the piperidine nitrogen.

Mechanistic Causality: The secondary amine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., benzyl bromide, ethyl iodide). The reaction requires a base to neutralize the hydrohalic acid (e.g., HBr, HI) generated during the reaction, thereby preventing the protonation and deactivation of the starting amine. A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is ideal. Acetonitrile (MeCN) or dimethylformamide (DMF) are common solvents as they effectively solvate the reactants and facilitate the Sₙ2 pathway.

  • Setup: Combine this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) in acetonitrile (MeCN, 0.2 M). Causality Note: K₂CO₃ acts as both a base and a mild desiccant.

  • Addition of Electrophile: Add iodoethane (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the mixture to 50-60 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with water to remove any remaining salts. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by chromatography if necessary.

N-Acylation

N-acylation is a highly reliable and often rapid reaction for converting the secondary amine into an amide using an acylating agent like an acyl chloride or anhydride.

Mechanistic Causality: The reaction is a nucleophilic acyl substitution. The highly nucleophilic secondary amine attacks the electrophilic carbonyl carbon of the acylating agent. For acyl chlorides, this forms a tetrahedral intermediate which then collapses, expelling a chloride ion. The reaction generates one equivalent of HCl, which must be scavenged by a base (e.g., triethylamine or pyridine) to prevent protonation of the starting amine and to drive the reaction to completion.

  • Reagent Preparation: Dissolve this compound (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in DCM (0.2 M) in an ice bath (0 °C). Causality Note: Cooling is necessary to control the exothermicity of the reaction.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise to the cold, stirred solution.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor for completion by TLC or LC-MS.

  • Work-up: Wash the reaction mixture sequentially with water, 1 M HCl (to remove excess Et₃N), and saturated aqueous NaHCO₃ (to neutralize any remaining acid).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to afford the desired amide, which is often pure enough for subsequent steps or can be recrystallized.

Caption: Mechanism of nucleophilic acyl substitution.

Conclusion

This compound is a strategically valuable building block in modern synthetic chemistry. The pronounced difference in the electronic environment of its two nitrogen atoms—a highly nucleophilic secondary amine on the piperidine ring and a less reactive tertiary amine on the morpholine ring—provides a reliable handle for selective functionalization. The protocols detailed herein for reductive amination, N-alkylation, and N-acylation represent robust and scalable methods for elaborating this core structure. A thorough understanding of the mechanistic principles behind reagent choice and reaction conditions, as outlined in this guide, empowers researchers to confidently and efficiently incorporate this versatile scaffold into complex drug discovery programs.

References

  • Google Patents. (2017). WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.
  • Kavithapushpam, H., et al. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. Molbank, M617.
  • Google Patents. (2019). EP3470394A1 - Method for producing 4-(piperidin-4-yl)morpholine.
  • National Institutes of Health. (n.d.). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
  • ResearchGate. (2024). Utility of the alkylation process a, Derivatizations of morpholine....
  • Toukhrir, W., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(1), 444-494.
  • Frontiers. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.
  • ResearchGate. (2016). (PDF) Morpholines. Synthesis and Biological Activity.
  • PubChem. (n.d.). This compound.
  • Bodor, A., et al. (2023). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Scientific Reports, 13(1), 17897.
  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
  • Kavithapushpam, H., et al. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. MDPI.
  • PubMed. (2002). Reductive amination products containing naphthalene and indole moieties bind to melanocortin receptors.
  • ResearchGate. (2018). Reductive amination of amines with formaldehyde ?.
  • ResearchGate. (2023). (PDF) Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study.
  • PubMed Central. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.

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A Senior Application Scientist's In-Depth Technical Guide to 4-(Piperidin-4-ylmethyl)morpholine: Commercial Availability and Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-(Piperidin-4-ylmethyl)morpholine in Modern Drug Discovery

This compound, a bifunctional heterocyclic compound, has emerged as a valuable building block in medicinal chemistry. Its structure, incorporating both a piperidine and a morpholine moiety, offers a unique combination of physicochemical properties that are advantageous for the development of novel therapeutics. The piperidine ring is a common scaffold in many FDA-approved drugs, providing a basic nitrogen atom that can be crucial for target engagement, while the morpholine group can enhance aqueous solubility and metabolic stability.[1][2] The diverse applications of piperidine and morpholine derivatives span a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases, underscoring the importance of this chemical motif in drug design.[3][4]

The successful application of this compound in a research and development setting is, however, critically dependent on its purity. The presence of impurities, even in trace amounts, can lead to misleading biological data, side reactions in complex synthetic schemes, and potential toxicity. Therefore, a thorough understanding of the commercial availability of this reagent, coupled with robust analytical methods for purity verification, is paramount for ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of the commercial landscape for this compound and details validated methodologies for its purity assessment.

Commercial Availability and Supplier Specifications

This compound is readily available from a variety of chemical suppliers who cater to the research and pharmaceutical industries. The compound is typically offered in various grades and quantities, ranging from milligrams for initial screening to kilograms for process development. When sourcing this material, it is crucial to consider not only the quoted purity but also the supplier's reputation for quality control and the comprehensiveness of the analytical data they provide.

A survey of prominent suppliers indicates that the standard purity for research-grade this compound is typically ≥95%, with many vendors offering lots with purities of 97% or higher. It is imperative for the researcher to obtain a lot-specific Certificate of Analysis (CoA) for each batch procured. The CoA should detail the purity as determined by a quantitative analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), and should also include data from spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure of the compound.

Supplier CategoryTypical Purity RangeCommon Analytical Data ProvidedNotes
Major Global Suppliers 97% - 99%+HPLC/GC, ¹H NMR, Mass SpecOften provide detailed CoAs and have robust quality management systems.
Specialty Chemical Providers 95% - 98%May vary; often ¹H NMR is standard.Good source for unique derivatives and smaller quantities.
Custom Synthesis Labs Made to order (typically >98%)Full analytical package as per client's request.Ideal for large quantities or specific purity requirements.

Purity Determination: A Multi-faceted Approach

Ensuring the purity of this compound requires a combination of chromatographic and spectroscopic techniques. While HPLC is the workhorse for quantitative purity assessment, NMR spectroscopy is indispensable for structural confirmation and the identification of potential impurities.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the most common and reliable method for determining the purity of this compound. The method separates the main compound from any non-volatile impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

The choice of a C18 column is based on its versatility and broad applicability for the separation of moderately polar compounds like this compound. The mobile phase, a mixture of acetonitrile and a phosphate buffer, allows for the effective elution and separation of the analyte and potential impurities. The acidic pH of the buffer ensures that the basic nitrogen atoms in the piperidine and morpholine rings are protonated, leading to sharper peaks and improved chromatographic performance. UV detection is suitable as the compound, while lacking a strong chromophore, will exhibit some absorbance at lower wavelengths. For more sensitive and specific detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed, especially for impurities that lack a UV chromophore.

  • Instrumentation:

    • HPLC system with a UV detector or ELSD/CAD.

    • Data acquisition and processing software.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade).

    • Phosphoric acid (analytical grade).

    • Water (HPLC grade).

    • This compound reference standard (of known purity).

    • Sample of this compound for analysis.

  • Preparation of Mobile Phase:

    • Buffer (pH 3.0): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.

    • Mobile Phase: Prepare a mixture of acetonitrile and the pH 3.0 phosphate buffer in a ratio of 30:70 (v/v). Degas the mobile phase before use.

  • Preparation of Standard and Sample Solutions:

    • Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 20 mL of the mobile phase.

    • Sample Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 20 mL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile : pH 3.0 Phosphate Buffer (30:70 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm (or ELSD/CAD).

    • Run Time: 20 minutes.

  • Analysis and Calculation:

    • Inject the standard solution and the sample solution into the HPLC system.

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Calculate the purity of the sample using the area normalization method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (ACN:Buffer) Standard Prepare Standard Solution (0.5 mg/mL) MobilePhase->Standard Sample Prepare Sample Solution (0.5 mg/mL) MobilePhase->Sample Inject Inject Samples Standard->Inject Sample->Inject HPLC HPLC System (C18 Column) Chromatogram Generate Chromatogram HPLC->Chromatogram Inject->HPLC Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound and identifying any structurally related impurities. The NMR spectra provide a unique fingerprint of the molecule, with the chemical shifts, integration, and coupling patterns of the signals corresponding to the different hydrogen and carbon atoms in the structure.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

    • NMR tubes.

  • Reagents:

    • Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD) with 0.03% (v/v) Tetramethylsilane (TMS).

    • Sample of this compound.

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum, possibly using a proton-decoupled pulse sequence.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign the signals to the corresponding protons and carbons in the molecule.

    • Look for any unexpected signals that may indicate the presence of impurities. The chemical shifts of the protons on the piperidine and morpholine rings are characteristic and can be used for structural verification.

Potential Impurities and Their Origins

A thorough understanding of the synthetic route to this compound is crucial for predicting potential impurities. A common method for its synthesis is the reductive amination of N-protected-4-piperidone with morpholine, followed by deprotection. Another route involves the direct reaction of 4-(chloromethyl)piperidine with morpholine.

Based on these synthetic pathways, potential impurities could include:

  • Starting materials: Unreacted N-protected-4-piperidone, morpholine, or 4-(chloromethyl)piperidine.

  • By-products of reductive amination: Over-alkylation products or products of side reactions of the reducing agent.

  • Residual solvents: Solvents used in the synthesis and purification steps (e.g., methanol, ethanol, dichloromethane).

  • Degradation products: The compound is generally stable, but prolonged exposure to harsh acidic or basic conditions could lead to ring-opening or other degradation pathways.

Purity_Logic cluster_synthesis Synthesis & Purification cluster_analysis Quality Control cluster_application Research Application Synthesis Chemical Synthesis Purification Purification (e.g., Distillation, Crystallization) Synthesis->Purification Purity High Purity Material (>98%) Purification->Purity Impurities Characterized Impurities Purification->Impurities ReliableData Reliable & Reproducible Biological Data Purity->ReliableData Impurities->ReliableData Affects SuccessfulDev Successful Drug Development ReliableData->SuccessfulDev

Caption: The Path to Reliable Research Outcomes.

Conclusion

The utility of this compound as a building block in drug discovery is undeniable. However, to harness its full potential, researchers and drug development professionals must be diligent in ensuring the quality and purity of this critical reagent. This guide has provided a framework for understanding its commercial availability and has detailed robust analytical protocols for its purity assessment. By implementing a multi-faceted analytical approach, combining chromatographic and spectroscopic techniques, scientists can have a high degree of confidence in the material they are using, ultimately leading to more reliable and reproducible research outcomes. The principles and methodologies outlined herein serve as a valuable resource for any laboratory working with this versatile compound.

References

  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Google Patents. (n.d.). WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.
  • ResearchGate. (2020). Antiproliferative and in silico admet study of new 4-(Piperidin-1-ylmethyl)-2- (thiophen-2-yl) quinoline analogues.
  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.
  • European Patent Office. (n.d.). EP3666757A1 - Process for preparing a piperidin-4-one.
  • ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?
  • PubMed Central. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC69562 reductive-amination-in-the-synthesis-of-pharmaceuticals/]([Link] reductive-amination-in-the-synthesis-of-pharmaceuticals/)
  • ResearchGate. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Google Patents. (n.d.). CN104193698A - Synthesis method of N-(4-methyl morpholine)-piperidine.
  • MDPI. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one.
  • ResearchGate. (2011). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation.
  • International Journal of Pharmaceutical Research and Applications. (2020). Stability Indicating Analytic Method Devlompent & Validation of Hplc.
  • PubMed. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.
  • PubMed. (2012). Piperidin-4-one: the potential pharmacophore.
  • ResearchGate. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
  • ResearchGate. (2019). Synthesis 4-Piperoilmorpholine from Piperine.
  • PubMed Central. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines.
  • International Journal of Pharmaceutical and Clinical Research. (n.d.). VALIDATION AND APPLICATION OF REVERSED PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR QUANTIFICATION OF PIZOTIFEN MALATE IN PHARMACEUTICAL SOLID DOSAGE FORMULATIONS.
  • Amazon S3. (n.d.). “DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING CHROMATOGRAPHIC METHODS FOR SIMULTANEOUS ESTIMATION OF SELECTED DRUGS IN THEIR COMBINED DOSAGE FORM”.
  • PubChem. (n.d.). 4-Morpholinopiperidine.
  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3 YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE.

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Mastering the Molecule: A Technical Guide to the Safe Handling and Storage of 4-(Piperidin-4-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the proper handling and storage of 4-(Piperidin-4-ylmethyl)morpholine. Adherence to these protocols is critical for ensuring laboratory safety, maintaining sample integrity, and generating reliable experimental outcomes. The information presented herein is synthesized from established safety data and best practices for handling substituted piperidine and morpholine derivatives.

Understanding the Compound: A Chemist's Perspective

This compound is a bifunctional organic compound featuring both a piperidine and a morpholine moiety. This unique structure underpins its utility in medicinal chemistry and drug discovery, often as a scaffold or intermediate in the synthesis of more complex molecules. However, the very features that make it chemically interesting also necessitate a thorough understanding of its potential hazards.

Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC10H20N2O[1]
Molecular Weight184.28 g/mol [1]
AppearanceVaries; may be a solid or liquid at room temperature[2][3]
Melting Point40-43 °C (for the similar compound 4-(Piperidin-4-yl)morpholine)[2]
Boiling Point100-115 °C at 0.15-0.20 mm Hg (for the similar compound 4-(Piperidin-4-yl)morpholine)[2]

Hazard Identification and Risk Mitigation

According to the Globally Harmonized System (GHS), this compound and its close analogs are classified with several key hazards that demand stringent safety protocols.[1][4]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Warning): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Warning/Danger): Causes skin irritation and in some cases, severe skin burns.[1][4]

  • Serious Eye Damage/Eye Irritation (Danger): Causes serious eye damage.[1][4]

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Warning): May cause respiratory irritation.[1][5]

The following diagram illustrates the logical flow of risk assessment and mitigation when working with this compound.

Risk_Assessment_Flowchart Figure 1: Risk Assessment and Mitigation Workflow cluster_Prep Preparation Phase cluster_Handling Handling Phase cluster_Post Post-Handling Phase Assess_Hazards Assess Hazards (Review SDS) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Identifies required protection Prepare_Work_Area Prepare Ventilated Work Area Select_PPE->Prepare_Work_Area Ensures safe environment Weigh_Transfer Weighing and Transfer (in fume hood) Prepare_Work_Area->Weigh_Transfer Proceed with caution Reaction_Setup Reaction Setup Weigh_Transfer->Reaction_Setup Minimal exposure transfer Decontaminate Decontaminate Equipment & Work Area Reaction_Setup->Decontaminate After experiment completion Waste_Disposal Segregate & Dispose of Waste Decontaminate->Waste_Disposal Proper waste stream Store_Compound Store Compound Properly Waste_Disposal->Store_Compound Secure remaining material

Caption: Risk Assessment and Mitigation Workflow for Handling this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body PartProtectionRationale
Eyes/Face Tight-fitting safety goggles and a face shield.Protects against splashes that can cause severe eye damage.[4][6]
Hands Chemically resistant gloves (e.g., nitrile or neoprene).Prevents skin contact which can lead to irritation or burns.[6]
Body A low-permeability lab coat or gown with a solid front, long sleeves, and tight-fitting cuffs.Protects skin from accidental spills and contamination of personal clothing.[6]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator.Required for operations that may generate dust or aerosols, especially outside of a fume hood.[5][6]

Step-by-Step Handling Protocols

The causality behind these steps is to minimize exposure through inhalation, ingestion, and dermal contact.

4.1. Preparation:

  • Consult the SDS: Always review the most current Safety Data Sheet (SDS) before handling the compound.

  • Don PPE: Ensure all necessary PPE is correctly worn before entering the designated handling area.

  • Prepare the Workspace: Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[7] Cover the work surface with absorbent, disposable liners to contain any potential spills.

4.2. Weighing and Transfer:

  • Ventilated Enclosure: All weighing and transfer operations must be performed within a fume hood or other suitable ventilated enclosure to minimize inhalation exposure.[6][7]

  • Minimize Dust Generation: Use appropriate tools and techniques to minimize the generation of dust if handling a solid form of the compound.

  • Controlled Dispensing: When transferring liquids, use a calibrated pipette or syringe to ensure accuracy and prevent splashing.

4.3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all equipment and the work area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials, including disposable liners, gloves, and empty containers, in a designated and clearly labeled hazardous waste container.[6] Do not dispose of this chemical down the drain.[6]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[7]

The following diagram illustrates the standard workflow for handling this compound.

Handling_Workflow Figure 2: Standard Handling Workflow Start Start Review_SDS Review Safety Data Sheet Start->Review_SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Hood Prepare Fume Hood Don_PPE->Prepare_Hood Weigh_Transfer Weigh and Transfer Compound Prepare_Hood->Weigh_Transfer Perform_Experiment Perform Experiment Weigh_Transfer->Perform_Experiment Decontaminate Decontaminate Workspace & Glassware Perform_Experiment->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Store_Reagent Store Remaining Reagent Dispose_Waste->Store_Reagent Remove_PPE Remove PPE Store_Reagent->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands End End Wash_Hands->End

Caption: Standard Workflow for Handling this compound.

Storage Guidelines for Maintaining Chemical Integrity

Proper storage is paramount for both safety and preserving the chemical integrity of this compound.

5.1. General Storage Conditions:

  • Container: Store in the original, tightly sealed container.[4][5]

  • Location: Keep in a cool, dry, and well-ventilated area.[4][5]

  • Temperature: Some suppliers recommend refrigerated storage (2-8°C).[8] Always follow the specific storage temperature recommendations provided by the manufacturer.

  • Security: Store in a locked cabinet or area with restricted access.[4]

5.2. Incompatible Materials:

To prevent hazardous reactions, store this compound away from the following:

  • Strong Oxidizing Agents [9]

  • Acids and Acid Anhydrides [10][11]

  • Nitrosating Agents [10]

  • Metals [10]

Emergency Procedures: Spill and Exposure Management

Immediate and appropriate action is critical in the event of an accidental exposure or spill.

6.1. Spill Response:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, create a dike around the spill with an inert absorbent material such as sand, vermiculite, or earth.[12][13] For solid spills, carefully sweep or scoop the material, avoiding dust generation.[5]

  • Cleanup: Collect the absorbed or swept material into a sealed, labeled hazardous waste container.[13]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

6.2. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][5]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Conclusion

The responsible use of this compound in a research and development setting is contingent upon a deeply ingrained culture of safety. By understanding the chemical nature of this compound, adhering to rigorous handling protocols, and being prepared for emergencies, scientists can mitigate risks and ensure a safe and productive laboratory environment.

References

  • PubChem. This compound.
  • Penta chemicals.
  • PharmaCompass.com. 4-(Piperidin-4-Yl)
  • Redox.
  • PubChem. 4-(Piperidin-4-yl)morpholine hydrochloride.
  • New Jersey Department of Health. PIPERIDINE HAZARD SUMMARY. [Link]
  • MsdsDigital.com. MORPHOLINE. [Link]
  • Oreate AI Blog. Understanding Piperidine: Properties, Uses, and Safety Precautions. [Link]
  • Jubilant Life Sciences Limited.
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  • PubChem. 4-Morpholinopiperidine.

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Review of literature on 4-(Piperidin-4-ylmethyl)morpholine and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Piperidin-4-ylmethyl)morpholine and its Analogs: Synthesis, SAR, and Therapeutic Potential

Introduction: The Union of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The molecule this compound represents a quintessential example of this approach, covalently linking two "privileged structures": piperidine and morpholine.[1] These heterocyclic systems are prevalent in a vast number of FDA-approved drugs and biologically active compounds, prized for their ability to impart favorable physicochemical and pharmacokinetic properties.[1][2][3]

The piperidine ring, a saturated six-membered heterocycle, serves as a versatile scaffold in numerous therapeutics, particularly those targeting the central nervous system (CNS).[2] The morpholine moiety is frequently incorporated to enhance aqueous solubility, modulate basicity, and improve metabolic stability, making it a valuable tool for optimizing drug-like properties.[3][4] The fusion of these two rings via a methylene linker creates a unique three-dimensional structure that has proven to be a fertile starting point for the development of potent and selective modulators of various biological targets.

This guide provides a comprehensive review of the literature on this compound and its analogs. It will delve into the synthetic strategies for accessing this core scaffold, explore the structure-activity relationships (SAR) of its derivatives, and detail the experimental protocols that underpin their development, offering researchers and drug development professionals a thorough resource on this important chemical class.

I. Synthesis of the Core Scaffold

The efficient construction of the 4-(piperidin-4-yl)morpholine core is critical for the exploration of its chemical space. The most prevalent and industrially scalable methods involve the reductive amination of a piperidone precursor with morpholine, followed by the removal of a nitrogen-protecting group.

Rationale for Synthetic Strategy

The choice of a reductive amination pathway is driven by several factors. Firstly, the starting materials, typically N-protected 4-piperidones and morpholine, are commercially available and relatively inexpensive. Secondly, the reaction is often high-yielding and can be performed under mild conditions, which preserves the integrity of the heterocyclic rings.[5] The use of a benzyl protecting group on the piperidine nitrogen is particularly common, as it can be readily removed via catalytic hydrogenation in a subsequent step, a clean and efficient process that typically avoids harsh reagents.[5][6]

Experimental Protocol: Two-Step Synthesis of 4-(Piperidin-4-yl)morpholine

This protocol describes a common method adapted from the literature for the synthesis of the scaffold's direct precursor, which can then be alkylated to form this compound analogs.[5][6]

Step 1: Reductive Amination to form 4-(1-Benzylpiperidin-4-yl)morpholine

  • Reagent Preparation: In a suitable reaction vessel, dissolve 1-benzyl-4-piperidone (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Addition of Amine: Add morpholine (at least 5 molar equivalents). The use of excess morpholine drives the equilibrium towards the formation of the enamine intermediate.[5]

  • Catalyst Introduction: Add a platinum or palladium-based catalyst (e.g., 10% Palladium on Carbon, Pd/C).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically 1 MPa or lower) and stir vigorously overnight. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Evaporate the solvent under reduced pressure to yield the crude product, 4-(1-benzylpiperidin-4-yl)morpholine.

Step 2: Debenzylation to form 4-(Piperidin-4-yl)morpholine

  • Product Dissolution: Dissolve the crude product from Step 1 in a suitable solvent, often methanol or ethanol.

  • Catalyst Addition: Add a fresh portion of 10% Pd/C.

  • Hydrogenolysis: Subject the mixture to a hydrogen atmosphere. This step cleaves the benzyl group from the piperidine nitrogen.

  • Final Isolation: After the reaction is complete (monitored by TLC or LC-MS), filter off the catalyst. The resulting solution contains 4-(piperidin-4-yl)morpholine, which can be isolated, often as a hydrochloride salt by adding a solution of HCl in a solvent like 1,4-dioxane, or purified by distillation or recrystallization.[5][7]

G A 1-Benzyl-4-piperidone + Morpholine (excess) B Reductive Amination A->B Pd/C or Pt catalyst, H₂ gas, Methanol C 4-(1-Benzylpiperidin-4-yl)morpholine B->C D Catalytic Hydrogenolysis (Debenzylation) C->D Pd/C, H₂ gas E 4-(Piperidin-4-yl)morpholine (Core Scaffold) D->E F Alkylation / Arylation (R-X) E->F Various R groups G Diverse Analogs F->G

Caption: General synthetic workflow for 4-(Piperidin-4-yl)morpholine and its subsequent diversification.

II. Analog Design and Structure-Activity Relationships (SAR)

The this compound scaffold is a versatile platform for generating derivatives with diverse pharmacological activities.[8] Modifications are typically focused on the piperidine nitrogen, which acts as a convenient handle for introducing a wide range of substituents to probe interactions with biological targets.

Caption: Key modification points on the this compound scaffold.

Analogs as CNS Agents

Derivatives of this scaffold have been investigated as therapeutics for CNS disorders. For instance, 4-(1-Propylpiperidin-4-yl)morpholine has been identified as a structural component in the research for novel antagonists of the M3 muscarinic receptor, highlighting its potential in neuropharmacology.[4] The modulation of the piperidine nitrogen with small alkyl groups allows for fine-tuning of the molecule's lipophilicity, which is a critical parameter for blood-brain barrier permeability.[9]

Analogs as Anticancer Agents

Recent studies have uncovered the potential of this scaffold in oncology. A notable example is the discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine, a complex derivative that functions as a novel inhibitor of the c-Myc proto-oncogene.[10] In this case, the piperidinylmethyl-morpholine fragment is attached to a larger pharmacophore that disrupts the c-Myc/Max heterodimer, a key interaction in many lung cancers.[10] This demonstrates the utility of the core scaffold as a building block for creating more complex, targeted therapies.

Analogs as Antidiabetic Agents

The scaffold has also been explored for the treatment of metabolic diseases. The compound (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine) was identified as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[11] This activity is significant as GLP-1R is a validated target for type 2 diabetes, and PAMs offer a sophisticated mechanism for enhancing endogenous signaling to improve glucose handling.[11]

SAR Summary Table

The biological activity of analogs is highly dependent on the substituents attached to the piperidine and piperazine rings (in cases where the morpholine is replaced by a piperazine). The following table summarizes quantitative SAR data for derivatives targeting the Histamine H4 Receptor (H4R), demonstrating how structural changes impact potency.[8]

Compound IDR1 (Piperidine-N1)R2 (Piperazine-N4)TargetH4R Binding Affinity (Ki, nM)Notes
1aHMethylH4R150Baseline compound with modest activity.
1bH2-PyrimidineH4R15Aromatic substituents on the second basic nitrogen significantly improve affinity.[8]
1cH2-PyridineH4R25Heteroaromatic rings are well-tolerated and potent.[8]
1dMethyl2-PyrimidineH4R18N-alkylation of the piperidine has a minor impact on affinity for this target.[8]

This table is adapted from data presented for the analogous 1-(Piperidin-4-ylmethyl)piperazine scaffold, which shares key SAR principles.[8]

III. Future Perspectives and Conclusion

The this compound scaffold continues to be a highly valuable and versatile building block in modern drug discovery.[12] Its inherent "drug-like" properties, conferred by the combination of the piperidine and morpholine rings, make it an attractive starting point for lead optimization campaigns.[3] The synthetic accessibility of the core allows for rapid generation of diverse chemical libraries, facilitating the exploration of new biological targets.

Future research will likely focus on several key areas:

  • Novel Therapeutic Applications: Exploring the utility of these analogs against a broader range of targets, including ion channels, transporters, and emerging enzyme classes.

  • Advanced Drug Delivery: Incorporating the scaffold into more complex drug delivery systems, such as antibody-drug conjugates or targeted nanoparticles, to enhance efficacy and reduce off-target effects.

  • Stereoselective Synthesis: Developing asymmetric syntheses to access chiral analogs, which could offer improved potency and selectivity for specific biological targets.

References

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). ResearchGate.
  • A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate.
  • Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. (2009). MDPI.
  • Method for producing 4-(piperidin-4-yl)morpholine. (2017). Google Patents.
  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025). PubMed.
  • Method for producing 4-(piperidin-4-yl)morpholine. (2019). Google Patents.
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Drug development & registration.
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022). National Institutes of Health (NIH).
  • This compound. (n.d.). PubChem.
  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. (2025). ijprems.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed.
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). National Institutes of Health (NIH).
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). National Institutes of Health (NIH).
  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (2020). ResearchGate.

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An In-depth Technical Guide on the Safety and Toxicity of 4-(Piperidin-4-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-4-ylmethyl)morpholine, with CAS number 81310-62-5, is a heterocyclic compound incorporating both a piperidine and a morpholine moiety.[1][2] This structural combination is of significant interest in medicinal chemistry and drug development due to the prevalence of these scaffolds in a wide range of biologically active molecules.[3][4] The piperidine ring is a common feature in pharmaceuticals targeting the central nervous system, while the morpholine group can enhance aqueous solubility and metabolic stability.[3][4] As with any novel chemical entity intended for potential therapeutic application, a thorough understanding of its safety and toxicity profile is paramount.

This guide provides a comprehensive overview of the available safety and toxicity data for this compound. In the absence of extensive direct toxicological studies on this specific molecule, this document also incorporates a predictive toxicology assessment based on the known effects of structurally related piperidine and morpholine derivatives, alongside detailed descriptions of standard toxicological testing protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as for designing appropriate handling and formulation strategies.

PropertyValueSource
CAS Number 81310-62-5[1][2]
Molecular Formula C10H20N2O[5]
Molecular Weight 184.28 g/mol [5]
IUPAC Name This compound[5]
Physical Form Liquid or Semi-Solid or Solid or Lump
Purity 95%
Storage Keep in dark place, inert atmosphere, room temperature

Toxicological Profile

GHS Hazard Classification

The available GHS information indicates that this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

  • Skin Irritation (Category 2): Causes skin irritation.[5]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[5]

A summary of the GHS hazard statements and precautionary codes is provided in Table 2.

Hazard ClassHazard StatementSignal WordPrecautionary Statement Codes
Acute toxicity, oralH302: Harmful if swallowedDangerP264, P270, P301+P317, P330, P501
Skin corrosion/irritationH315: Causes skin irritationDangerP264, P280, P302+P352, P321, P332+P317, P362+P364
Serious eye damage/eye irritationH318: Causes serious eye damageDangerP280, P305+P354+P338, P317
Specific target organ toxicity, single exposure; Respiratory tract irritationH335: May cause respiratory irritationDangerP261, P271, P304+P340, P319, P403+P233, P405, P501
Predictive Toxicology and Structure-Activity Relationships (SAR)

In the absence of comprehensive toxicological data for this compound, a predictive assessment based on the known toxicology of its core components—piperidine and morpholine—is necessary.

  • Piperidine Derivatives: The toxicity of piperidine derivatives can be influenced by the nature and position of substituents on the ring.[6] For instance, some piperidine-containing compounds have been shown to possess a degree of metabolic stability while potentially improving pharmacokinetic properties and reducing toxicity.[3] However, the specific toxicological implications of the morpholinomethyl substituent at the 4-position of the piperidine ring have not been explicitly studied.

  • Morpholine Derivatives: Morpholine itself is known to be corrosive to the skin and can cause severe eye damage.[7][8] Inhalation of morpholine vapors can lead to irritation of the respiratory tract.[8] While the covalent linkage of morpholine to the piperidinemethyl scaffold may alter its toxicological properties, the inherent hazards of the morpholine ring should be considered. The ability of the morpholine moiety to improve solubility and membrane permeability could also influence the bioavailability and systemic toxicity of the entire molecule.[9]

Experimental Protocols for Toxicological Assessment

To definitively characterize the safety profile of this compound, a series of standardized toxicological studies are required. The following sections outline the principles of key experimental protocols based on internationally recognized OECD Guidelines for the Testing of Chemicals.[10][11]

Acute Oral Toxicity Assessment (OECD Guideline 420, 423, or 425)

The "Harmful if swallowed" classification necessitates an acute oral toxicity study to determine the median lethal dose (LD50). The Fixed Dose Procedure (OECD 420) is a commonly used method.[12]

Experimental Workflow: Acute Oral Toxicity (OECD 420)

G cluster_0 Dose Range Finding (Sighting Study) cluster_1 Main Study S1 Select starting dose (e.g., 300 mg/kg) based on available data S2 Dose a single animal S1->S2 S3 Observe for 24 hours for signs of toxicity S2->S3 S4 If toxic signs: decrease dose for next animal. If no signs: increase dose. S3->S4 M1 Dose a group of animals (typically 5 females) at the selected starting dose S4->M1 Determine starting dose for main study M2 Observe animals for at least 14 days M1->M2 M3 Record mortality, clinical signs, body weight changes, and gross pathology M2->M3 M4 Based on outcome, either stop the test or dose another group at a lower or higher fixed dose (5, 50, 300, 2000 mg/kg) M3->M4 G cluster_0 Test Procedure cluster_1 Viability Assessment T1 Apply test chemical to the surface of the Reconstructed Human Epidermis (RhE) tissue T2 Incubate for a defined period (e.g., 60 minutes) T1->T2 T3 Wash the tissue to remove the test chemical T2->T3 V1 Incubate the treated tissue with MTT solution T3->V1 Proceed to viability assessment V2 Living cells convert MTT to a colored formazan salt V1->V2 V3 Extract the formazan and measure its absorbance V2->V3 V4 Calculate cell viability relative to negative controls V3->V4

Caption: Workflow for In Vitro Skin Irritation Test (OECD 439).

Methodology:

  • Test System: A commercially available Reconstructed Human Epidermis (RhE) model is used.

  • Application: The test substance is applied topically to the surface of the RhE tissue.

  • Exposure and Incubation: The tissue is exposed to the chemical for a specified period, followed by rinsing.

  • Cell Viability Assay: Cell viability is determined using a colorimetric assay, such as the MTT assay.

  • Endpoint: If the cell viability is below a certain threshold (e.g., ≤ 50%), the substance is classified as a skin irritant.

Serious Eye Damage/Eye Irritation Assessment (OECD Guideline 405 or 437/438/492)

The "Causes serious eye damage" classification warrants careful investigation. While the in vivo rabbit eye test (OECD 405) has been the traditional method, several in vitro alternatives are now available and preferred for animal welfare reasons. These include the Bovine Corneal Opacity and Permeability (BCOP) test (OECD 437), the Isolated Chicken Eye (ICE) test (OECD 438), or Reconstructed human Cornea-like Epithelium (RhCE) test (OECD 492).

Experimental Workflow: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437)

G cluster_0 Test Procedure cluster_1 Endpoint Measurement P1 Isolate corneas from bovine eyes obtained from a slaughterhouse P2 Mount corneas in a holder P1->P2 P3 Apply the test chemical to the epithelial surface of the cornea P2->P3 P4 Incubate for a defined period P3->P4 E1 Measure corneal opacity using an opacitometer P4->E1 Assess opacity E2 Measure corneal permeability by quantifying the passage of fluorescein dye P4->E2 Assess permeability E3 Calculate an In Vitro Irritancy Score (IVIS) based on opacity and permeability values E1->E3 E2->E3

Caption: Workflow for BCOP Test for Eye Irritation (OECD 437).

Methodology:

  • Test System: Freshly isolated bovine corneas are used.

  • Application: The test substance is applied to the epithelial surface of the cornea.

  • Endpoints: Two key parameters are measured:

    • Corneal Opacity: The degree of cloudiness of the cornea is quantified.

    • Corneal Permeability: The passage of a fluorescent dye through the cornea is measured.

  • Classification: An In Vitro Irritancy Score (IVIS) is calculated from the opacity and permeability measurements to predict the potential for serious eye damage or irritation.

Conclusions and Recommendations for Safe Handling

Based on the available GHS data and a predictive toxicological assessment, this compound should be handled with caution. It is considered harmful if swallowed and is expected to be a skin and respiratory irritant, with the potential to cause serious eye damage.

For researchers, scientists, and drug development professionals working with this compound, the following safety precautions are recommended:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.

    • Respiratory Protection: If there is a risk of generating aerosols or dusts, a respirator may be necessary.

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • First Aid:

    • If Swallowed: Rinse mouth and seek immediate medical attention.

    • If on Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

    • If in Eyes: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • If Inhaled: Move to fresh air. If breathing is difficult, seek medical attention.

Further in-depth toxicological studies following standardized OECD guidelines are essential to fully characterize the safety profile of this compound and to support its potential development as a pharmaceutical agent.

References

  • AK Scientific, Inc.
  • Apollo Scientific. 4-(Piperidin-4-yl)
  • ECHEMI. 4-(Piperidin-4-yl)
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12802906, this compound.
  • OECD (1998), Test No. 409: Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].
  • OECD (2001), Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].
  • OECD (2022), OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects, OECD Publishing, Paris, [Link].
  • OECD Guidelines for the Testing of Chemicals. (2023, December 12). In Wikipedia. [Link]
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.
  • Sigma-Aldrich. This compound | 81310-62-5.
  • Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). (n.d.). Journal of Medical Entomology | Oxford Academic.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • U.S. National Library of Medicine. (n.d.). OECD Test Guideline 425.
  • ChemScene. 81310-62-5 | this compound.
  • Matrix Scientific. This compound.
  • CDC. Skin Notation (SK) Profile Morpholine [CAS No. 110-91-8].
  • Santa Cruz Biotechnology. Morpholine.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (n.d.). MDPI.

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Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 4-(Piperidin-4-ylmethyl)morpholine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(Piperidin-4-ylmethyl)morpholine, a valuable bifunctional building block in medicinal chemistry and drug development. The protocol leverages a direct, one-pot reductive amination strategy, coupling an N-protected piperidine-4-carboxaldehyde with morpholine. The methodology centers on the use of Sodium Triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that offers high efficiency and broad functional group tolerance.[1] This application note details the reaction mechanism, provides a step-by-step experimental protocol, offers troubleshooting guidance, and outlines all necessary safety precautions, designed for researchers and professionals in organic synthesis and pharmaceutical development.

Introduction & Scientific Rationale

The synthesis of substituted piperidines is a cornerstone of modern medicinal chemistry, with the piperidine moiety being a prevalent scaffold in numerous FDA-approved drugs. This compound, in particular, serves as a versatile intermediate, incorporating both a secondary piperidine amine and a tertiary morpholine amine. This structure is frequently used to modulate physicochemical properties such as solubility and basicity in drug candidates.

Reductive amination is a highly reliable and powerful method for the formation of carbon-nitrogen bonds.[2] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.[2][3] This approach avoids the common pitfalls of direct N-alkylation with alkyl halides, such as over-alkylation and the use of harsh conditions.[4]

For this synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Unlike more aggressive hydrides, NaBH(OAc)₃ is sufficiently mild to not reduce the starting aldehyde, yet reactive enough to efficiently reduce the intermediate iminium ion.[1][4] Its tolerance for mildly acidic conditions, which catalyze iminium ion formation, makes it ideal for one-pot procedures.[5] The protocol begins with an N-Boc protected piperidine aldehyde to ensure regioselectivity and simplify purification, followed by a standard deprotection step to yield the final product.

Reaction Mechanism

The reductive amination process occurs in two principal stages within the same reaction vessel:

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine, morpholine, on the carbonyl carbon of 1-(tert-butoxycarbonyl)piperidine-4-carbaldehyde. This forms a transient carbinolamine intermediate. Under the slightly acidic conditions (often facilitated by acetic acid or the reagent itself), the carbinolamine undergoes dehydration to yield a resonance-stabilized iminium ion.[3][5][6]

  • Hydride Reduction: The Sodium Triacetoxyborohydride then acts as a hydride (H⁻) donor. The hydride selectively attacks the electrophilic carbon of the iminium ion, reducing the C=N⁺ bond to a C-N single bond and furnishing the N-Boc protected tertiary amine product.[6][7]

Reductive Amination Mechanism Mechanism of Reductive Amination cluster_step1 Step 1: Iminium Formation cluster_step2 Step 2: Reduction R_CHO Boc-Piperidine Aldehyde Carbinolamine Carbinolamine Intermediate R_CHO->Carbinolamine + Morpholine Morpholine Morpholine STAB NaBH(OAc)₃ Iminium Iminium Ion Intermediate Carbinolamine->Iminium - H₂O (Acid Catalyzed) Product_Boc N-Boc Protected Product Iminium->Product_Boc + Hydride (from NaBH(OAc)₃) Final_Product Final Product (after deprotection) Product_Boc->Final_Product Deprotection (e.g., HCl)

Caption: The two-stage mechanism of reductive amination.

Detailed Experimental Protocol

This protocol is divided into three parts: the core reductive amination reaction, the subsequent deprotection of the Boc-protecting group, and final purification.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
1-(tert-butoxycarbonyl)piperidine-4-carbaldehyde≥95% PuritySigma-AldrichThe starting aldehyde.
MorpholineAnhydrous, ≥99.5%Acros OrganicsA secondary amine.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reagent GradeCombi-BlocksWater-sensitive; handle under inert gas.[8]
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Fisher ScientificPreferred solvent.[1] DCM can be an alternative.
Acetic Acid, GlacialACS GradeJ.T. BakerOptional catalyst.[9]
Hydrochloric Acid Solution4.0 M in 1,4-DioxaneSigma-AldrichFor Boc deprotection.
Saturated Sodium Bicarbonate (NaHCO₃) Solution-Lab PreparedFor aqueous work-up.
Dichloromethane (DCM)ACS GradeVWRFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD MilliporeFor drying organic layers.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Experimental Workflow

Experimental Workflow Synthesis Workflow A 1. Reaction Setup (Inert Atmosphere) B 2. Add Aldehyde, Solvent, & Morpholine A->B C 3. Stir for Imine Formation (30-60 min) B->C D 4. Add NaBH(OAc)₃ Portion-wise C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Aqueous Work-up (Quench, Extract, Dry) E->F G 7. Solvent Removal F->G H 8. Boc Deprotection (HCl in Dioxane) G->H I 9. Basify & Extract H->I J 10. Purification (Column Chromatography) I->J K 11. Characterization (NMR, MS) J->K

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

Part A: Reductive Amination

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-(tert-butoxycarbonyl)piperidine-4-carbaldehyde (1.0 eq). Purge the flask with an inert atmosphere (e.g., nitrogen or argon).[9]

  • Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.2 M. To the stirred solution, add morpholine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 45-60 minutes. This allows for the formation of the iminium ion intermediate.[9]

  • Reducing Agent Addition: Carefully add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture in portions over 10 minutes. Caution: Addition may cause mild gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.[9][10]

  • Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9][11] The resulting crude oil is tert-butyl 4-(morpholinomethyl)piperidine-1-carboxylate.

Part B: N-Boc Deprotection

  • Acidification: Dissolve the crude product from Part A in a minimal amount of dichloromethane or methanol. Add a 4.0 M solution of HCl in 1,4-dioxane (3-5 eq) dropwise at 0 °C.

  • Deprotection Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC/LC-MS for the disappearance of the Boc-protected material.

  • Isolation: Upon completion, the dihydrochloride salt of the product may precipitate. The solvent can be removed under reduced pressure. To obtain the free base, dissolve the residue in water, cool in an ice bath, and basify to pH >10 with 1M NaOH.

  • Extraction: Extract the aqueous layer thoroughly with dichloromethane (3-4x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude this compound.

Part C: Purification

  • Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of dichloromethane/methanol with 1% ammonium hydroxide is often effective.

  • Final Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a clear oil or waxy solid.

Quantitative Data & Expected Results

The following table provides an example calculation for a representative reaction scale.

ComponentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
1-(Boc)piperidine-4-carbaldehyde213.291.010.02.13 g
Morpholine87.121.111.00.96 g (0.96 mL)
Sodium Triacetoxyborohydride211.941.515.03.18 g
1,2-Dichloroethane (DCE)---50 mL
Product: this compound 184.28 - - Yield: 75-90%
  • Expected Yield: 1.38 - 1.66 g (75-90%)

  • Appearance: Colorless to pale yellow oil.

  • Purity (post-chromatography): >95% as determined by LC-MS and ¹H NMR.

  • Characterization Data (¹H NMR for Dihydrochloride Salt): Consistent with literature values.[12]

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Conversion Incomplete iminium ion formation (especially with less reactive ketones/amines).[13]Add 1-2 equivalents of glacial acetic acid to catalyze imine formation.[9] Alternatively, consider pre-forming the imine with a dehydrating agent before adding the reductant.[14]
Deactivated NaBH(OAc)₃ due to moisture.Ensure all glassware is oven-dried and anhydrous solvents are used. Handle the reagent quickly under an inert atmosphere.
Aldehyde Reduction Use of a non-selective reducing agent (e.g., NaBH₄ without pre-formation).NaBH(OAc)₃ is highly selective. If this side product is seen, verify the reagent's identity and purity.
Dialkylation of Amine A potential issue with primary amines, but not with morpholine (a secondary amine).This is not applicable to this specific reaction but is a consideration in other reductive aminations. A stepwise procedure can mitigate this.[1]
Difficult Purification Streaking on silica gel column due to the basic nature of the product.Use a modified eluent containing a small amount of a basic additive (e.g., 1% triethylamine or ammonium hydroxide) or use NH-functionalized silica gel.[11]

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. Handle with extreme care and avoid inhalation or skin contact.

  • Sodium Triacetoxyborohydride: Is water-sensitive and will release flammable hydrogen gas upon contact with water. It is also corrosive.

  • Morpholine: Is corrosive and can cause severe skin and eye damage.[15]

  • Hydrochloric Acid: Is highly corrosive. Work with concentrated acid solutions carefully.

Refer to the Safety Data Sheets (SDS) for all reagents before use.

References

  • Organic Chemistry Tutor. (n.d.). Reductive Amination.
  • Chemistry Steps. (n.d.). Reductive Amination.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
  • Wikipedia. (n.d.). Reductive amination.
  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12802906, this compound.
  • Reddit. (2017, June 9). Challenging reductive amination. r/chemistry.

Sources

Synthesis of 4-(Piperidin-4-ylmethyl)morpholine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 4-(Piperidin-4-ylmethyl)morpholine, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and practical insights to ensure successful synthesis.

Introduction

This compound is a key synthetic intermediate characterized by its disubstituted heterocyclic structure, incorporating both a piperidine and a morpholine moiety. This unique scaffold is of significant interest in the development of novel therapeutic agents due to its potential to interact with various biological targets. The protocol outlined herein follows a robust and widely adopted two-step synthetic strategy: the reductive amination of an N-protected piperidine derivative, followed by the removal of the protecting group. This approach is favored for its high efficiency, selectivity, and scalability.

Overall Synthetic Scheme

The synthesis of this compound is efficiently achieved through a two-step process commencing with the reductive amination of commercially available tert-butyl 4-formylpiperidine-1-carboxylate with morpholine. This is followed by the deprotection of the resulting N-Boc protected intermediate under acidic conditions to yield the final product.

Synthetic Pathway tert-Butyl 4-formylpiperidine-1-carboxylate tert-Butyl 4-formylpiperidine-1-carboxylate Intermediate tert-Butyl 4-(morpholinomethyl)piperidine-1-carboxylate tert-Butyl 4-formylpiperidine-1-carboxylate->Intermediate 1. Reductive Amination (NaBH(OAc)₃, DCE) Morpholine Morpholine Morpholine->Intermediate Final_Product This compound Intermediate->Final_Product 2. Deprotection (TFA or HCl, DCM)

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of tert-Butyl 4-(morpholinomethyl)piperidine-1-carboxylate (Reductive Amination)

The initial step involves the formation of a C-N bond between tert-butyl 4-formylpiperidine-1-carboxylate and morpholine via reductive amination. This reaction proceeds through the in-situ formation of an iminium ion intermediate, which is then reduced by a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).

Materials and Equipment
Reagent/MaterialGradeSupplier (Example)
tert-Butyl 4-formylpiperidine-1-carboxylate≥95%Sigma-Aldrich
Morpholine≥99%, ReagentPlus®Sigma-Aldrich
Sodium triacetoxyborohydride (NaBH(OAc)₃)97%Sigma-Aldrich
1,2-Dichloroethane (DCE), anhydrous≥99.8%Sigma-Aldrich
Dichloromethane (DCM), ACS grade≥99.5%Fisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)--
Brine (Saturated aqueous NaCl)--
Anhydrous magnesium sulfate (MgSO₄)--
Round-bottom flask (100 mL)--
Magnetic stirrer and stir bar--
Nitrogen or Argon gas supply--
Separatory funnel (250 mL)--
Rotary evaporator--
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1-0.2 M. To this stirred solution, add morpholine (1.2 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes. This allows for the formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause some gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, tert-butyl 4-(morpholinomethyl)piperidine-1-carboxylate.

The crude product is often of sufficient purity for the subsequent deprotection step. If necessary, purification can be achieved by column chromatography on silica gel.

Part 2: Synthesis of this compound (N-Boc Deprotection)

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions, which selectively cleave the Boc group.[1][2]

Materials and Equipment
Reagent/MaterialGradeSupplier (Example)
tert-Butyl 4-(morpholinomethyl)piperidine-1-carboxylate-(From Part 1)
Trifluoroacetic acid (TFA)Reagent grade, ≥99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Saturated aqueous sodium bicarbonate (NaHCO₃)--
Brine (Saturated aqueous NaCl)--
Anhydrous sodium sulfate (Na₂SO₄)--
Round-bottom flask (100 mL)--
Magnetic stirrer and stir bar--
Ice bath--
Separatory funnel (250 mL)--
Rotary evaporator--
Experimental Protocol
  • Reaction Setup: Dissolve the crude tert-butyl 4-(morpholinomethyl)piperidine-1-carboxylate (1 eq) from Part 1 in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution.[2]

  • Deprotection Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.[2]

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Neutralization: To obtain the free base, dissolve the residue in a mixture of water and DCM. Carefully add a saturated aqueous solution of NaHCO₃ until the pH of the aqueous layer is basic.[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Final Product Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as the final product.

Deprotection_Mechanism cluster_0 Mechanism of Acidic Boc Deprotection N-Boc_Intermediate N-Boc Protected Intermediate Protonation Protonated Intermediate N-Boc_Intermediate->Protonation H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid Cleavage tert-butyl_cation tert-butyl cation Protonation->tert-butyl_cation Final_Amine Deprotected Amine Carbamic_Acid->Final_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of the acid-catalyzed N-Boc deprotection.[1]

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low Yield in Step 1 Incomplete imine/iminium ion formation.Ensure anhydrous conditions. For less reactive substrates, adding a catalytic amount of acetic acid can facilitate imine formation.[3]
Inefficient reduction.Ensure the quality of the sodium triacetoxyborohydride. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can be used, but require careful pH control.
Incomplete Deprotection Insufficient acid or reaction time.Increase the equivalents of TFA or the reaction time. Alternatively, 4M HCl in dioxane is a highly effective reagent for Boc deprotection and often results in the precipitation of the hydrochloride salt, simplifying isolation.[1][2]
Side Product Formation Potential for alkylation by the tert-butyl cation during deprotection.While less common with TFA, using a scavenger such as anisole can mitigate this, especially if other nucleophilic groups are present in the molecule.[1]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • 1,2-Dichloroethane is a suspected carcinogen and should be handled with extreme care.

  • Trifluoroacetic acid is highly corrosive and should be handled with caution.

  • Morpholine is a corrosive and flammable liquid.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Google Patents. CN104193698A - Synthesis method of N-(4-methyl morpholine)-piperidine.
  • Google Patents. WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.
  • Collection of Czechoslovak Chemical Communications, 1997, 62(3), 470-476. Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-Dihydroimidazol-2-yl)-24-nor-5beta-cholanes.
  • Molbank, 2009, M617. Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one.
  • ACS Omega, 2022, 7(10), 8633-8648. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
  • Google Patents. EP3470394A1 - Method for producing 4-(piperidin-4-yl)morpholine.
  • Reddit. Challenging reductive amination.
  • International Journal of Pharmacy and Pharmaceutical Sciences, 2014, 6(9), 143-146. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

Sources

Application Note: Strategic Use of 4-(Piperidin-4-yl)morpholine in the Convergent Synthesis of Alectinib

Author: BenchChem Technical Support Team. Date: January 2026

Abstract Alectinib (Alecensa®) is a second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor that has demonstrated significant clinical efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC), including cases with brain metastases.[1][2] The manufacturing of this complex tetracyclic molecule necessitates a robust, scalable, and efficient synthetic strategy. This application note provides a detailed guide for researchers and drug development professionals on the strategic implementation of a key intermediate, 4-(piperidin-4-yl)morpholine, in the synthesis of Alectinib. We will explore the rationale behind its use, provide detailed protocols for its synthesis and subsequent coupling reactions, and offer insights into the causality of experimental choices, thereby presenting a self-validating framework for its application in a convergent synthetic approach.

Introduction

Alectinib represents a significant advancement in targeted cancer therapy. As a potent and highly selective ALK inhibitor, it is effective against various resistance mutations that can emerge during treatment with first-generation inhibitors like crizotinib.[1][3] Its chemical structure, 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile, features a complex, rigid tetracyclic core.[4] The development of a commercially viable synthesis for such a molecule hinges on a strategy that is both high-yielding and minimizes complex purification steps, particularly in late stages.

A convergent synthesis, where different fragments of the molecule are prepared separately and then combined, is often superior to a linear approach for complex targets. The intermediate 4-(piperidin-4-yl)morpholine is a cornerstone of several patented convergent syntheses of Alectinib.[5][6][7][8] By incorporating the morpholinopiperidine moiety early, chemists can avoid handling this polar fragment in the more complex and often less soluble later-stage intermediates, streamlining the overall process and improving scalability.[9]

This guide details two primary methodologies for incorporating this key building block and begins with a validated protocol for its preparation.

Section 1: Synthesis of the Key Intermediate: 4-(Piperidin-4-yl)morpholine

Rationale: Control over the supply chain and purity of starting materials is paramount in pharmaceutical synthesis. An in-house synthesis of 4-(piperidin-4-yl)morpholine from readily available precursors ensures high-quality material for the crucial coupling steps. The most common and efficient method involves a two-step sequence: reductive amination of N-Boc-4-piperidone with morpholine, followed by acidic deprotection of the Boc group.[10]

Reaction Scheme:

cluster_1 cluster_2 A N-Boc-4-piperidone C N-Boc-4-morpholinopiperidine A->C  1) Acetic Acid, Pd/C, H2  Methanol plus1 + B Morpholine D 4-(Piperidin-4-yl)morpholine C->D  2) HCl in 1,4-Dioxane  Neutralization

Caption: Synthesis of 4-(Piperidin-4-yl)morpholine.

Protocol 1: Preparation of 4-(Piperidin-4-yl)morpholine

This protocol describes the synthesis in two distinct steps, starting from N-tert-butoxycarbonyl-4-piperidone.

Step 1: Synthesis of tert-butyl 4-morpholinopiperidine-1-carboxylate

ReagentM.W.QuantityMolesEq.
N-Boc-4-piperidone199.2610.0 g50.2 mmol1.0
Morpholine87.124.78 g54.9 mmol1.1
Palladium on Carbon (10%)-1.0 g-10% w/w
Acetic Acid60.053.0 mL52.4 mmol1.04
Methanol32.04100 mL--

Procedure:

  • To a 250 mL three-necked flask equipped with a magnetic stirrer, add N-Boc-4-piperidone and anhydrous methanol.

  • Stir the mixture until all solids are dissolved.

  • Slowly add acetic acid, followed by morpholine.

  • Carefully add the 10% Palladium on Carbon catalyst to the mixture.

  • Seal the flask, purge with hydrogen gas, and maintain a hydrogen atmosphere (e.g., using a balloon) overnight.

  • In-Process Control (IPC): Monitor the reaction for completion using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to obtain a residue.

  • Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product by column chromatography (Dichloromethane:Methanol = 20:1) to yield the product as a white solid.[10]

Step 2: Deprotection to Yield 4-(Piperidin-4-yl)morpholine

ReagentM.W.QuantityMolesEq.
tert-butyl 4-morpholinopiperidine-1-carboxylate270.389.0 g33.3 mmol1.0
HCl (4M in 1,4-Dioxane)36.4650 mL200 mmol~6.0

Procedure:

  • In a 100 mL flask, dissolve the product from Step 1 in the 4M HCl solution in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours. A precipitate (the hydrochloride salt) will form.

  • IPC: Monitor the deprotection via TLC until the starting material is fully consumed.

  • Filter the resulting solid and wash with a small amount of cold diethyl ether to obtain the hydrochloride salt.

  • To obtain the free base, dissolve the salt in water and neutralize with a suitable base (e.g., 2M NaOH solution) until the pH is >12.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(piperidin-4-yl)morpholine as a solid.

Analytical Data Summary
Expected Yield 80-90% over two steps
Purity (GC) >98%
¹H NMR (400 MHz, D₂O) of HCl salt δ 4.09 (s, 2H), 3.79 (s, 2H), 3.57 (m, 5H), 3.24 (s, 2H), 3.06 (td, J=13.4, 2.9Hz, 2H), 2.39 (m, 2H), 1.90 (qd, J=13.2, 4.2Hz, 2H)[10]
MS m/z (ESI) of Boc-protected intermediate 270[10]

Section 2: Application in Alectinib Intermediate Synthesis

Once synthesized, 4-(piperidin-4-yl)morpholine is coupled to an appropriately functionalized aromatic core. The choice of reaction depends on the specific synthetic route and the nature of the aromatic partner. We will detail two authoritative methods: a copper-catalyzed N-arylation and a direct nucleophilic aromatic substitution (SNAr).

Workflow Diagram:

cluster_0 Coupling Strategies A Aromatic Core (e.g., 4-bromobenzoate derivative) P1 Protocol 2: Copper-Catalyzed Coupling A->P1 P2 Protocol 3: Nucleophilic Aromatic Substitution (SNAr) A->P2 B 4-(Piperidin-4-yl)morpholine B->P1 B->P2 C Coupled Intermediate D Alectinib C->D Downstream Transformations P1->C P2->C

Caption: Convergent strategies for Alectinib synthesis.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

Mechanistic Insight: This method is ideal for coupling with aryl halides (particularly bromides). The copper catalyst, in combination with a specific ligand, facilitates the formation of the crucial C-N bond between the piperidine nitrogen and the aromatic ring. The base is required to deprotonate the piperidine nitrogen, activating it as a nucleophile.

This protocol is adapted from patent literature for the synthesis of a key Alectinib precursor.[6]

ReagentM.W.QuantityMolesEq.
Methyl 4-bromobenzoate215.0421.5 g100 mmol1.0
4-(Piperidin-4-yl)morpholine170.2618.7 g110 mmol1.1
Potassium Carbonate (K₂CO₃)138.2115.2 g110 mmol1.1
Copper(II) Triflate (Cu(OTf)₂)361.683.6 g10 mmol0.1
Ligand (e.g., L6 as per patent)VariesVaries10 mmol0.1
DMSO (anhydrous)78.13100 mL--

Procedure:

  • Charge a dry reaction vessel with methyl 4-bromobenzoate, 4-(piperidin-4-yl)morpholine, potassium carbonate, the copper catalyst, and the ligand.

  • Purge the vessel with an inert gas (Nitrogen or Argon).

  • Add anhydrous DMSO via cannula.

  • Heat the reaction mixture to 100 °C and stir vigorously for 10-12 hours.

  • Causality: The high temperature is necessary to overcome the activation energy of the C-N bond formation. DMSO is an excellent polar aprotic solvent that can dissolve the ionic reagents while remaining stable at high temperatures.

  • IPC: Monitor the reaction by HPLC or LC-MS to confirm the consumption of the starting aryl bromide.

  • After completion, cool the mixture to room temperature and pour it into water (300 mL).

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (n-hexane/ethyl acetate) to obtain the desired intermediate.[6]

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Insight: The SNAr reaction is an alternative strategy that does not require a metal catalyst but necessitates a different kind of substrate. The aromatic ring must be "activated" by a strong electron-withdrawing group (like a nitro group) or contain a very good leaving group, such as a triflate (-OTf). The triflate group is an excellent leaving group, and its displacement by the nucleophilic piperidine nitrogen proceeds efficiently.

This protocol is based on a synthetic route where a triflated phenol derivative is used.[10]

ReagentM.W.QuantityMolesEq.
5-[(ethoxycarbonyl)methyl]-2-ethylphenyl trifluoromethanesulfonate370.3510.0 g27.0 mmol1.0
4-(Piperidin-4-yl)morpholine170.265.0 g29.4 mmol1.09
Potassium Carbonate (K₂CO₃)138.217.5 g54.3 mmol2.0
Acetonitrile (anhydrous)41.05100 mL--

Procedure:

  • To a dry reaction flask, add the triflate starting material, 4-(piperidin-4-yl)morpholine, and potassium carbonate.

  • Add anhydrous acetonitrile and heat the mixture to reflux (approx. 82 °C).

  • Stir at reflux for 6-8 hours.

  • Causality: Acetonitrile is a suitable polar aprotic solvent for this reaction. The base (K₂CO₃) acts as both a proton scavenger for the piperidine starting material and to neutralize any triflic acid that may form.

  • IPC: Monitor the reaction by HPLC or TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product via column chromatography to yield the coupled intermediate.

Comparison of Coupling Methodologies Protocol 2: Copper-Catalyzed Protocol 3: SNAr
Substrate Aryl Halides (Br, I)Activated Rings (e.g., -OTf)
Key Reagents Copper Catalyst, LigandNone (or phase-transfer catalyst)
Temperature High (100-140 °C)Moderate (Reflux)
Advantages Wide substrate scope (aryl halides are common)No metal contamination, often faster
Disadvantages Cost of catalyst/ligand, potential metal contaminationSubstrate synthesis required (triflates)

Section 3: Downstream Conversion to Alectinib

The successful coupling of 4-(piperidin-4-yl)morpholine is a critical milestone. The resulting intermediate then undergoes a series of further transformations to construct the final tetracyclic core of Alectinib. While full protocols are beyond the scope of this note, the logical progression is illustrated below.

Logical Flow Diagram:

A Coupled Intermediate (from Protocol 2 or 3) B Alkylation / Modification A->B C Hydrolysis & Chlorination B->C D Friedel-Crafts Acylation (with 6-cyanoindole) C->D E Final Cyclization (with acetone) D->E F Alectinib Core Structure E->F

Caption: Key transformations following the crucial C-N coupling step.

The sequence typically involves modifications to other parts of the aromatic ring, followed by a Friedel-Crafts acylation with an indole derivative, and a final intramolecular cyclization to form the benzo[b]carbazole system.[4][6]

Conclusion

The strategic use of 4-(piperidin-4-yl)morpholine is a powerful tool in the synthesis of Alectinib. Its implementation within a convergent framework allows for the efficient construction of a key molecular fragment, simplifying the overall manufacturing process and mitigating purification challenges in later, more complex stages. The choice between a copper-catalyzed coupling or a nucleophilic aromatic substitution provides flexibility depending on the availability of starting materials and process development constraints. The detailed protocols and rationale provided herein offer a robust foundation for researchers and process chemists working on the synthesis of Alectinib and other complex pharmaceutical agents.

References

  • Therapeutic Goods Administration. (2017). Australian Public Assessment Report for Alectinib hydrochloride.
  • Google Patents. (2022). WO2022051983A1 - Synthesis method of alectinib.
  • Oki, T., et al. (2020). Development of a Scalable Manufacturing Process for Alectinib with a Concise Preparation of the Indole-Containing Tetracyclic Core. Organic Process Research & Development.
  • Quick Company. (n.d.). A Novel Process For The Preparation Of An Intermediate Of Alectinib.
  • ResearchGate. (2021). Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802).
  • PubMed Central. (2021). Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib.
  • Google Patents. (2016). WO2016074532A1 - Method for preparing alectinib.
  • Google Patents. (2016). CN105777710A - Synthesis method of Alectinib.
  • Google Patents. (2021). US11014919B2 - Process for the preparation of alectinib.
  • Google Patents. (2018). US10221155B2 - Method for preparing Alectinib.
  • PubMed Central. (2022). Alectinib-Loaded Chitosan–Alginate Nanoparticles: A Novel Synthesis Method with In Vitro and In Vivo Evaluations.
  • WIPO Patentscope. (2016). WO/2016/074532 METHOD FOR PREPARING ALECTINIB.

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Application of 4-(Piperidin-4-ylmethyl)morpholine in the development of c-Myc inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-(Piperidin-4-ylmethyl)morpholine in the Development of c-Myc Inhibitors

Introduction: Targeting the "Undruggable" Oncoprotein

The c-Myc protein is a master transcription factor that, when dysregulated, acts as a potent driver in a majority of human cancers.[1][2] It orchestrates a vast network of genes controlling cellular proliferation, metabolism, and apoptosis.[1][3] For decades, c-Myc has been notoriously labeled as "undruggable" due to its nuclear localization and lack of a conventional enzymatic pocket for small molecules to bind.[2][4][5]

A primary and validated strategy to counteract c-Myc's oncogenic activity is to disrupt its essential protein-protein interaction (PPI) with its obligate partner, Max.[6][7][8] The c-Myc/Max heterodimer is the functional unit that binds to DNA and activates transcription; c-Myc alone is functionally inert.[3][8] This critical dimerization interface, therefore, presents a viable surface for therapeutic intervention.

This guide focuses on This compound , not as a direct inhibitor, but as a valuable chemical scaffold in the synthesis of novel, potent c-Myc inhibitors. Through the lens of medicinal chemistry and fragment-based drug design, we will explore the rationale for its use and provide detailed protocols for screening and characterizing its derivatives as next-generation cancer therapeutics. A recent study highlights this approach, where a complex derivative incorporating the this compound moiety was identified as a novel c-Myc inhibitor effective against lung cancer.[9][10]

Part 1: this compound as a Privileged Scaffold in c-Myc Inhibitor Design

The selection of a chemical scaffold is a cornerstone of modern drug discovery. The physical and chemical properties of this compound make it an attractive starting point for building molecules aimed at the c-Myc/Max interface.

Chemical Properties and Rationale for Use

This compound is a small molecule featuring two saturated heterocyclic rings—a piperidine and a morpholine—connected by a methylene linker.

PropertyValueSource
Molecular FormulaC₁₀H₂₀N₂O[11]
Molecular Weight184.28 g/mol [11]
IUPAC NameThis compound[11]

Key Attributes for Drug Design:

  • Three-Dimensionality: The non-planar, saturated rings provide a rigid, three-dimensional structure that can effectively probe the complex topology of a protein-protein interface.

  • Hydrogen Bonding Potential: The nitrogen atoms in both rings and the oxygen in the morpholine ring can act as hydrogen bond acceptors, while the piperidine N-H can act as a donor. These are critical interactions for achieving high-affinity binding.

  • Synthetic Tractability: The piperidine nitrogen provides a straightforward attachment point for further chemical elaboration, allowing chemists to build complexity and optimize binding affinity and pharmacokinetic properties.

  • Favorable Physicochemical Properties: The inclusion of morpholine and piperidine moieties often improves aqueous solubility and metabolic stability, which are desirable characteristics for drug candidates.

Illustrative Example: A Novel Benzimidazole Derivative

To exemplify its application, a recently discovered c-Myc inhibitor, designated Compound A5 in a 2025 study, incorporates the 4-(piperidin-4-yl...) moiety within a larger, more complex structure: 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine .[9] This compound demonstrated potent anticancer activity by disrupting the c-Myc/Max interaction, leading to the downregulation of c-Myc protein levels and the induction of apoptosis in lung cancer cell lines.[9] This serves as a powerful proof-of-concept for the utility of this scaffold.

Mechanism of Action of Scaffold-Derived Inhibitors

The primary goal of inhibitors derived from this scaffold is to physically occupy the binding interface between c-Myc and Max. By preventing this dimerization, the inhibitor effectively neutralizes c-Myc's ability to activate downstream gene transcription.

cMyc c-Myc (Inactive Monomer) Dimer c-Myc/Max Heterodimer cMyc->Dimer Dimerizes with Max Max Max->Dimer Inhibitor Scaffold-Derived Inhibitor Inhibitor->Dimer Inhibits Dimerization Ebox E-box DNA Sequence Dimer->Ebox Binds to Transcription Target Gene Transcription Ebox->Transcription Activates Proliferation Cancer Cell Proliferation Transcription->Proliferation Drives

Caption: c-Myc/Max signaling and point of inhibition.

Part 2: Experimental Workflow & Protocols

The following section details a comprehensive, multi-stage workflow for identifying and characterizing novel c-Myc inhibitors synthesized from the this compound scaffold. This workflow ensures that candidate molecules are rigorously validated, from initial biochemical screening to cellular activity and target engagement.

cluster_0 Biochemical Screening cluster_1 Cellular Characterization cluster_2 In Vivo Evaluation Screening Protocol 1: Primary FRET Screen (High-Throughput) Validation Protocol 2: Secondary Validation (ELISA & EMSA) Screening->Validation Validate Hits Viability Protocol 3A: Cell Viability Assay (IC50 Determination) Validation->Viability Test Cellular Potency Apoptosis Protocol 3B: Apoptosis Assay (Caspase-Glo) Viability->Apoptosis Confirm Mechanism WesternBlot Protocol 3C: Target Engagement (Western Blot) Viability->WesternBlot Confirm Target Effect Xenograft Protocol 4: Xenograft Model (Tumor Growth Inhibition) Apoptosis->Xenograft Advance Lead Compound WesternBlot->Xenograft

Caption: A standard workflow for c-Myc inhibitor characterization.

Protocol 1: Primary High-Throughput Screening (HTS) via FRET

Rationale: A Fluorescence Resonance Energy Transfer (FRET) assay is a powerful HTS method to identify molecules that disrupt the c-Myc/Max interaction in a purified, cell-free system.[1][12] It relies on the transfer of energy between two fluorescent proteins (e.g., CFP and YFP) fused to c-Myc and Max, respectively. Dimerization brings them close, generating a FRET signal; an effective inhibitor will separate them, reducing the signal.

Materials:

  • Purified recombinant CFP-c-Myc and YFP-Max proteins.[1]

  • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.[1]

  • 384-well, low-volume, black microplates.

  • Test compounds (library derived from the scaffold) and DMSO (vehicle control).

  • Plate reader with FRET capabilities.

Procedure:

  • Protein Preparation: Prepare a working solution of CFP-c-Myc and YFP-Max in assay buffer at a final concentration of 100 nM each.

  • Plate Dispensing: Dispense 10 µL of the protein mixture into each well of the 384-well plate.

  • Compound Addition: Add 100 nL of test compounds at various concentrations (e.g., a 10-point dilution series starting from 100 µM) using an acoustic dispenser or pin tool. Include DMSO-only wells as a negative (100% activity) control.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • FRET Measurement: Excite the CFP donor at ~433 nm and measure the emission from both CFP (~475 nm) and the YFP acceptor (~525 nm).[12]

  • Data Analysis: Calculate the FRET ratio (Acceptor Emission / Donor Emission). Normalize the data to the DMSO control. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of dimerization is inhibited).

Protocol 2: Secondary Validation of c-Myc/Max Disruption

Rationale: Hits from the primary screen must be validated using orthogonal assays to eliminate false positives (e.g., fluorescent compounds). An ELISA-based assay confirms binding disruption in a different format, while EMSA provides direct visual evidence of inhibited DNA binding.[12][13]

Method A: ELISA-Based Inhibition Assay

  • Plate Coating: Immobilize purified Max protein onto the surface of a high-binding 96-well ELISA plate overnight at 4°C.

  • Blocking: Wash the plate and block with 5% BSA in PBST for 1-2 hours at room temperature.

  • Inhibition Reaction: In a separate plate, pre-incubate a tagged c-Myc protein (e.g., Myc-GFP) with serial dilutions of the hit compound for 1 hour.

  • Binding: Add the c-Myc/compound mixture to the Max-coated plate and incubate for 2 hours.

  • Detection: Wash the plate thoroughly. Add a horseradish peroxidase (HRP)-conjugated anti-GFP antibody.[12] After incubation and washing, add a TMB substrate.

  • Readout: Stop the reaction with 1M H₂SO₄ and measure the absorbance at 450 nm. A lower signal indicates successful inhibition of the c-Myc/Max interaction.

Method B: Electrophoretic Mobility Shift Assay (EMSA)

  • Reaction Setup: In a microcentrifuge tube, combine purified c-Myc and Max proteins with a biotin-labeled DNA probe containing the E-box consensus sequence (5'-CACGTG-3').

  • Inhibitor Addition: Add the test compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) or DMSO control to the reaction tubes.

  • Incubation: Allow the binding reaction to proceed for 30 minutes at room temperature.

  • Electrophoresis: Run the samples on a non-denaturing polyacrylamide gel.

  • Transfer & Detection: Transfer the separated complexes to a nylon membrane and detect the biotin-labeled probe using a streptavidin-HRP conjugate and chemiluminescence.

  • Analysis: A strong band shift will be visible in the control lane, representing the c-Myc/Max/DNA complex. Effective inhibitors will reduce or eliminate this shifted band.[12][13]

Protocol 3: Cellular Activity and Target Engagement

Rationale: After confirming biochemical activity, it is crucial to assess if the compound can enter cells and exert a biological effect. This involves measuring its impact on cell viability, its ability to induce apoptosis, and its effect on c-Myc protein levels. Cell lines with known c-Myc overexpression, such as the lung cancer line A549 or Burkitt's lymphoma line Raji, are appropriate models.[9][14]

Method A: Cell Viability Assay (MTS)

  • Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.[1]

  • Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.

  • Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.

  • Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.

Method B: Apoptosis Assay (Caspase-Glo® 3/7)

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate. Treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.[1]

  • Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well and incubate for 1 hour at room temperature.[1]

  • Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to caspase 3/7 activity, key effectors of apoptosis.

  • Analysis: Compare the signal from treated cells to untreated controls to determine the fold-induction of apoptosis.

Method C: Western Blot for c-Myc Downregulation

  • Cell Lysis: Treat cells in a 6-well plate with the compound at its IC₅₀ concentration for 24 hours. Harvest and lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against c-Myc. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect using an ECL substrate.

  • Analysis: A reduction in the c-Myc band intensity in the treated sample compared to the control indicates successful target engagement and protein destabilization.[9]

Protocol 4: Preliminary In Vivo Efficacy Evaluation

Rationale: The final preclinical step is to evaluate the compound's anti-tumor activity in a living organism. A xenograft model, where human cancer cells are implanted in immunocompromised mice, is a standard approach.[9][15]

Procedure Outline:

  • Cell Implantation: Subcutaneously inject a human cancer cell line (e.g., A549) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize mice into vehicle control and treatment groups. Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for c-Myc levels).

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) to determine the compound's efficacy.

Part 3: Safety, Handling, and Data Interpretation

Safety and Handling of this compound

Based on available safety data, this compound and its derivatives should be handled with appropriate care.

  • Hazards: May cause skin and serious eye irritation/damage, and may cause respiratory irritation. Harmful if swallowed.[11][16][17]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[16][18] Handle in a well-ventilated area or chemical fume hood.[16][17]

  • First Aid: In case of contact, flush skin or eyes with copious amounts of water. If inhaled, move to fresh air. If ingested, rinse mouth with water but do not induce vomiting. Seek medical attention in all cases of significant exposure.[16][18]

Interpreting Results and Representative Data

A successful lead candidate derived from the this compound scaffold would exhibit the following profile:

AssayParameterRepresentative ResultRationale
FRET AssayIC₅₀< 10 µMDemonstrates potent disruption of the c-Myc/Max interaction.
Cellular Viability (A549)IC₅₀< 5 µMShows potent anti-proliferative effects in a c-Myc driven cancer cell line.[9]
Apoptosis AssayFold Induction> 3-fold vs. controlConfirms the compound induces programmed cell death.
Xenograft ModelTGI> 60%Indicates significant anti-tumor efficacy in an in vivo setting.[9]

Conclusion

The journey to develop clinically viable c-Myc inhibitors is challenging but holds immense promise for cancer therapy. While not an inhibitor itself, This compound represents a synthetically versatile and structurally valuable scaffold for the design of novel molecules that target the c-Myc/Max dimerization interface. The comprehensive workflow and detailed protocols provided in this guide offer a robust framework for researchers to screen, validate, and characterize such compounds, paving the way for the discovery of potent and specific next-generation c-Myc-targeted drugs.

References

  • Small-molecule modulators of c-Myc/Max and Max/Max interactions - PubMed. (n.d.).
  • Small-molecule modulators of c-Myc/Max and Max/Max interactions. - Semantic Scholar. (n.d.).
  • Small-molecule antagonists of Myc/Max dimerization inhibit Myc-induced transformation of chicken embryo fibroblasts | PNAS. (n.d.).
  • CHAPTER 12: Small-molecule Inhibitors of Myc–Max Interaction and DNA Binding - Books. (2020, December 15).
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  • This compound | C10H20N2O | CID 12802906 - PubChem. (n.d.).
  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed. (2025, January 5).
  • Human c-Myc Activity Assay Kit - RayBiotech - Cambridge Bioscience. (n.d.).
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  • Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics. (n.d.).
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  • Strategies to Inhibit Myc and Their Clinical Applicability - Frontiers. (2017, February 22).
  • Visualization of Myc/Max/Mad Family Dimers and the Competition for Dimerization in Living Cells - NIH. (n.d.).
  • Abstract 1264: A first-in-class c-MYC inhibitor shows in vivo efficacy in lung cancer models and has appropriate drug-like characteristics - ResearchGate. (2021, July).
  • In Vivo Inhibition of c-MYC in Myeloid Cells Impairs Tumor-Associated Macrophage Maturation and Pro-Tumoral Activities - NIH. (2012, September 20).
  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - ResearchGate. (2024, November 1).
  • The long journey to bring a Myc inhibitor to the clinic | Journal of Cell Biology. (2021, June 23).
  • Design, synthesis, and antitumor activity of novel thioheterocyclic nucleoside derivatives by suppressing the c-MYC pathway - PMC - NIH. (n.d.).
  • Small-molecule antagonists of Myc/Max dimerization inhibit Myc-induced transformation of chicken embryo fibroblasts. (n.d.).
  • The anticancer activity and cellular repression of c-MYC by the G-quadruplex-stabilizing 11-piperazinyl quindoline is not dependent on direct targeting of the G-quadruplex in the c-MYC promoter - NIH. (n.d.).
  • 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem. (n.d.).
  • Computational study on natural compounds inhibitor of c-Myc - PMC - NIH. (2020, December 11).
  • Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - NIH. (n.d.).
  • Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimerization - PubMed. (2025, March 27).
  • Small-Molecule Inhibitors of the Myc Oncoprotein - PMC - PubMed Central. (n.d.).

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Application Notes: 4-(Piperidin-4-ylmethyl)morpholine as a Privileged Scaffold for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of diseases, most notably cancer, making them one of the most important drug targets in the 21st century.[1][2][3] The discovery of small molecule kinase inhibitors (SMKIs) has revolutionized treatment paradigms, yet the development of potent and selective agents remains a significant challenge. A key strategy in modern medicinal chemistry is the utilization of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. This guide provides an in-depth exploration of the 4-(piperidin-4-ylmethyl)morpholine moiety as a versatile and highly effective scaffold for the design and discovery of novel kinase inhibitors. We will detail the physicochemical rationale for its use, provide a comprehensive workflow for a discovery campaign, and present detailed, field-proven protocols for library synthesis, biochemical screening, and cellular validation.

Introduction: The Rationale for a Privileged Scaffold

The vast majority of approved kinase inhibitors target the highly conserved ATP-binding site.[4] This conservation presents both an opportunity and a challenge: while it allows for the development of broadly applicable molecular templates, it also necessitates careful design to achieve target selectivity and avoid off-target toxicities.[5] Privileged scaffolds are molecular cores that possess a combination of favorable properties, including synthetic accessibility, desirable physicochemical characteristics, and the ability to present substituents in a well-defined three-dimensional orientation to engage with key features of a target active site.[6][7]

The this compound scaffold has emerged as such a framework. It is a composite of two well-regarded heterocyclic systems in medicinal chemistry: piperidine and morpholine.[7][8]

  • The Piperidine Moiety: This saturated heterocycle provides a basic nitrogen atom (pKa ≈ 8-10), which, when protonated at physiological pH, can form a crucial salt bridge with conserved acidic residues (e.g., Aspartate in the DFG motif) or engage in hydrogen bonding with the kinase hinge region.[9] Its rigid chair conformation also serves as an excellent anchor to orient appended chemical groups into specific sub-pockets of the ATP-binding site.

  • The Morpholine Moiety: The morpholine ring is a common feature in approved drugs, prized for its ability to improve physicochemical properties.[10][11] The oxygen atom acts as a hydrogen bond acceptor and the entire ring structure enhances aqueous solubility and metabolic stability, contributing to more favorable pharmacokinetic profiles.[10]

By combining these two rings, the this compound scaffold offers a unique blend of a strong binding anchor and a "pharmacokinetic-enhancing" element, making it an ideal starting point for a kinase inhibitor discovery campaign.

Caption: Key features of the this compound scaffold.

Kinase Inhibitor Discovery Workflow

Employing the this compound scaffold involves a systematic, multi-stage process designed to identify potent and selective kinase inhibitors. The workflow described below ensures that hits are rigorously validated, moving from initial biochemical potency to confirmed cellular activity.

workflow cluster_design Design & Synthesis cluster_screening Screening & Profiling cluster_validation Cellular Validation & Optimization start 1. Scaffold Selection & Library Design synth 2. Chemical Synthesis start->synth primary_screen 3. Primary Biochemical Screen (Single Concentration) synth->primary_screen ic50 4. Hit Confirmation & IC50 Determination primary_screen->ic50 selectivity 5. Kinase Selectivity Profiling ic50->selectivity cell_assay 6. Cellular Target Engagement (e.g., Western Blot) selectivity->cell_assay sar 7. Lead Optimization (SAR Studies) cell_assay->sar sar->synth Iterative Design Cycles

Caption: A generalized workflow for kinase inhibitor drug discovery.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key stages of the discovery workflow.

Protocol 1: Focused Library Synthesis via N-Arylation

Causality and Rationale: The goal is to rapidly generate a small library of analogs to probe the structure-activity relationship (SAR) around the piperidine nitrogen. This position often serves as the primary vector for introducing groups that interact with the kinase hinge region or occupy adjacent hydrophobic pockets. N-arylation is a robust and versatile reaction for this purpose.[12]

Methodology:

  • Starting Materials: this compound, various substituted aryl halides (e.g., 2-chloro-5-aminopyridine, 4-fluoro-3-methoxy-bromobenzene), Palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), the aryl halide (1.1 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Solvent and Reaction: Add anhydrous, degassed solvent (e.g., 1,4-dioxane). Seal the flask and heat the reaction mixture to 100 °C for 12-18 hours, monitoring by LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Dichloromethane/Methanol) to yield the desired N-arylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro IC₅₀ Determination via Luminescence Kinase Assay

Causality and Rationale: This biochemical assay quantifies the direct inhibitory effect of a compound on a purified kinase.[13][14] We will use a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced, which is directly proportional to kinase activity.[15][16][17] A low ATP concentration, ideally at or near the Kₘ value, is used to ensure sensitive detection of ATP-competitive inhibitors.[14][18]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. Further dilute these in kinase assay buffer to create 4X final assay concentrations, keeping the final DMSO concentration constant (e.g., ≤1%).

  • Reagent Preparation:

    • Kinase Assay Buffer: Prepare a buffer suitable for the target kinase (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP Solution: Prepare a 2X ATP solution in kinase buffer at the Kₘ concentration for the target kinase.

    • Kinase/Substrate Mix: Prepare a 2X solution of the purified kinase enzyme and its specific peptide substrate in kinase buffer.

  • Assay Plate Setup (384-well plate):

    • Test Wells: Add 2.5 µL of 4X test compound dilution.

    • Negative Control (0% Inhibition): Add 2.5 µL of 4% DMSO in kinase buffer.

    • Positive Control (100% Inhibition): Add 2.5 µL of a known potent inhibitor at a saturating concentration.

  • Kinase Reaction:

    • Add 5 µL of the 2X Kinase/Substrate mix to all wells.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution to all wells.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection (as per ADP-Glo™ protocol):

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

  • Normalize Data: Subtract background (no enzyme control) from all readings. Set the negative control (DMSO) as 100% activity and the positive control as 0% activity.

  • Calculate Percent Inhibition: Use the formula: % Inhibition = 100 * [1 - (Signal_inhibitor / Signal_max_activity)][15]

  • Determine IC₅₀: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC₅₀ value.[14][17]

Table 1: Representative IC₅₀ Data for a Hypothetical Compound Series

Compound ID R-Group on Piperidine-N Kinase X IC₅₀ (nM)
Scaffold -H > 20,000
Cmpd-1 4-fluorophenyl 1,850
Cmpd-2 3-chloro-4-methoxyphenyl 975
Cmpd-3 5-amino-pyridin-2-yl 45

| Cmpd-4 | 3-methyl-isoquinolin-1-yl | 120 |

Protocol 3: Cellular Target Engagement via Western Blot

Causality and Rationale: A potent biochemical inhibitor must be able to penetrate the cell membrane and engage its target in a complex cellular environment.[19] This assay validates on-target activity by measuring the inhibition of phosphorylation of a known downstream substrate of the target kinase.[17][20]

Methodology:

  • Cell Culture: Seed a relevant cancer cell line (e.g., A549 lung cancer cells for an EGFR inhibitor) in 6-well plates and grow to 70-80% confluency.

  • Compound Treatment: Starve the cells in serum-free media for 4-6 hours. Treat the cells with a serial dilution of the test compound (and a DMSO vehicle control) for 2 hours.

  • Pathway Stimulation: Stimulate the signaling pathway by adding the relevant growth factor (e.g., EGF for the EGFR pathway) for 15 minutes.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against the phosphorylated substrate (e.g., anti-phospho-Akt Ser473).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody for the total protein of the substrate (e.g., anti-Akt) or a housekeeping protein (e.g., anti-GAPDH) to ensure equal loading.

Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-protein signal to the total protein or loading control signal. Plot the normalized signal against the compound concentration to observe a dose-dependent inhibition of substrate phosphorylation.

Signaling Pathway Context and SAR Insights

Understanding the signaling context is crucial for interpreting cellular data. For many cancers, the PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and a common target for kinase inhibitors.[6] An inhibitor targeting a kinase upstream of Akt (like PI3K or an RTK) would be expected to reduce Akt phosphorylation.

pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Scaffold-Based Inhibitor Inhibitor->RTK Point of Inhibition (Example)

Caption: The PI3K/Akt/mTOR pathway, a common target in cancer therapy.

Structure-Activity Relationship (SAR) Insights: The data from these assays build a comprehensive SAR profile. From Table 1, we can deduce key insights:

  • Hinge-Binding is Critical: The dramatic increase in potency for Cmpd-3 suggests its aminopyridine moiety is forming one or more critical hydrogen bonds with the kinase hinge region, a common binding motif for potent inhibitors.[4]

  • Hydrophobic Pockets: The modest activity of aryl halides (Cmpd-1 , Cmpd-2 ) indicates engagement with a hydrophobic pocket, but without the key polar interactions needed for high potency.

  • Steric Constraints: The slightly lower potency of Cmpd-4 compared to Cmpd-3 might suggest that the bulkier isoquinoline group creates a minor steric clash within the binding site, even if it makes favorable interactions.

These insights guide the next cycle of inhibitor design, perhaps by exploring different hinge-binding groups on the pyridine ring of Cmpd-3 or modifying the substitution pattern on the isoquinoline of Cmpd-4.

Conclusion and Future Directions

The this compound framework represents a highly valuable starting point for kinase inhibitor discovery. Its constituent heterocycles bestow a favorable balance of potent binding interactions and drug-like physicochemical properties. The protocols outlined in this guide provide a robust and validated workflow to effectively leverage this scaffold, from initial library design to cellular proof-of-concept.

Future work in this area could involve more advanced medicinal chemistry strategies such as scaffold hopping , where computational and synthetic methods are used to identify novel core structures that retain the key binding features of the this compound moiety while offering new intellectual property and potentially improved pharmacological profiles.[21][22][23][24]

References

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  • Technical Guide: In Vitro IC50 Determination of AKT Kinase Inhibitors. Benchchem.
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  • Determining the IC50 Value for Aurora B Inhibitor 1: Applic
  • The Evolving Landscape of Cancer Therapeutics: A Deep Dive into the Structure-Activity Relationship of Piperidine-Morpholine Compounds. Benchchem.
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.
  • What is pKa and how is it used in drug development?. Pion.
  • In-cell Western Assays for IC50 Determin
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 upd
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 upd
  • Selected kinase profile of 4 key compounds.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
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Application Notes and Protocols for N-alkylation Reactions of 4-(Piperidin-4-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic N-Alkylation of a Privileged Scaffold

4-(Piperidin-4-ylmethyl)morpholine is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug development.[1][2] Its structure incorporates a secondary piperidine amine, a nucleophilic center amenable to a variety of functionalizations, and a morpholine moiety, a group often included in drug candidates to enhance pharmacokinetic properties such as solubility and metabolic stability.[3] The piperidine ring itself is a ubiquitous feature in pharmaceuticals, valued for its ability to introduce a basic nitrogen atom and confer conformational rigidity.[4]

The strategic N-alkylation of the piperidine nitrogen in this compound is a key step in the synthesis of a diverse array of biologically active molecules. For instance, this scaffold is a crucial component of the anaplastic lymphoma kinase (ALK) inhibitor Alectinib, a targeted therapy for non-small cell lung cancer.[5][6] This underscores the industrial and therapeutic relevance of robust and well-understood protocols for its derivatization.

This comprehensive guide provides detailed application notes and step-by-step protocols for the two most common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system for reproducible results.

Comparative Analysis of N-Alkylation Methodologies

The choice between direct alkylation and reductive amination is a critical decision in the synthetic route design. It depends on factors such as the availability of starting materials, the desired scale of the reaction, the chemical stability of the reactants, and the desired purity of the final product.

Parameter Direct Alkylation with Alkyl Halides Reductive Amination with Carbonyls
Reaction Type SN2 Nucleophilic SubstitutionImine/Iminium Formation followed by Reduction
Alkylating Agent Alkyl Halides (e.g., R-Br, R-I)Aldehydes or Ketones (R-CHO, R₂C=O)
Key Reagents Base (e.g., K₂CO₃, DIPEA)Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄)
Typical Solvents Acetonitrile, DMFDichloromethane, Methanol
Reaction Temperature Room Temperature to RefluxRoom Temperature
Key Advantages High yields, straightforward procedure.[3]Milder reaction conditions, avoids halide leaving groups, suitable for a wide range of carbonyls.[7]
Key Disadvantages Potential for over-alkylation (quaternization), requires a stoichiometric base.[8]Potential for side reactions if the aldehyde is unstable, requires a stoichiometric reducing agent.[9]

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation of the piperidine nitrogen in this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the secondary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

A crucial aspect of this reaction is the management of the hydrohalic acid (e.g., HBr, HI) byproduct. This acid readily protonates the basic piperidine nitrogen of the starting material or product, rendering it non-nucleophilic and halting the reaction.[8] To circumvent this, a stoichiometric amount of a base is added to neutralize the acid as it is formed.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Byproducts A This compound C N-Alkyl-4-(piperidin-4-ylmethyl)morpholine A->C Sɴ2 Attack D Protonated Base (e.g., KHCO₃) A->D Protonation (Side Reaction) B Alkyl Halide (R-X) B->C Base Base (e.g., K₂CO₃) Base->D Acid Neutralization Solvent Solvent (e.g., Acetonitrile) Temp Temperature (RT to Reflux) C->D Protonation (Side Reaction) E Halide Salt (e.g., KX)

Caption: Workflow for Direct N-Alkylation.

Detailed Experimental Protocol: Direct N-Alkylation

This protocol describes a general procedure for the N-alkylation of this compound with an alkyl bromide.

Materials:

  • This compound (1.0 eq.)

  • Alkyl bromide (1.1-1.2 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile (approximately 10-20 mL per mmol of the amine). Stir the resulting suspension for 10-15 minutes at room temperature.

  • Addition of Alkylating Agent: Add the alkyl bromide (1.1-1.2 eq.) dropwise to the stirred suspension.

  • Reaction: The reaction can be stirred at room temperature or heated to reflux (approximately 82°C for acetonitrile), depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically indicated by the consumption of the starting amine), cool the mixture to room temperature.

  • Filtration: Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated product.

Expert Insights:

  • Choice of Base: Potassium carbonate is a cost-effective and moderately strong base suitable for this reaction. For more sensitive substrates or to avoid potential side reactions, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be used.[8]

  • Solvent: Acetonitrile (CH₃CN) and N,N-dimethylformamide (DMF) are common solvents for this transformation.[8][10] They are polar aprotic solvents that can solvate the ions formed during the reaction without interfering with the nucleophilic attack. Ensure the solvent is anhydrous to prevent unwanted side reactions.

  • Controlling Over-alkylation: The secondary amine product is also nucleophilic and can react with another molecule of the alkyl halide to form a quaternary ammonium salt. To minimize this, a slight excess of the alkyl halide (1.1-1.2 equivalents) is typically used, and the reaction is carefully monitored to stop once the starting material is consumed.[8]

Method 2: Reductive Amination

Reductive amination is a powerful and often milder alternative for N-alkylation. This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a selective reducing agent to yield the tertiary amine.[7]

A key advantage of this method is the use of a reducing agent that is selective for the iminium ion over the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its mildness and selectivity.[7]

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_intermediate Intermediate cluster_product Product A This compound Imine Iminium Ion A->Imine B Aldehyde/Ketone (R-CHO/R₂CO) B->Imine Condensation Reducer Reducing Agent (e.g., NaBH(OAc)₃) C N-Alkyl-4-(piperidin-4-ylmethyl)morpholine Reducer->C Solvent Solvent (e.g., DCM) Temp Room Temperature Imine->C Reduction

Caption: Workflow for Reductive Amination.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the N-alkylation of this compound with an aldehyde via reductive amination.

Materials:

  • This compound (1.0 eq.)

  • Aldehyde (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature, add the aldehyde (1.1 eq.).

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. The reaction is often mildly exothermic.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-16 hours. Monitor the progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the pure N-alkylated product.

Expert Insights:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is generally preferred over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). NaBH₄ can reduce the starting aldehyde, while NaBH₃CN is highly toxic.[9] NaBH(OAc)₃ is less basic and less prone to reducing the carbonyl starting material.[7]

  • pH Control: The formation of the iminium ion is often favored under slightly acidic conditions. For less reactive carbonyls or amines, a small amount of acetic acid can be added as a catalyst. However, for many standard reductive aminations, this is not necessary.

  • One-Pot Procedure: The beauty of this method lies in its one-pot nature. The sequential formation and reduction of the iminium ion in the same reaction vessel simplifies the experimental setup and often leads to cleaner reactions and higher yields.

Trustworthiness and Self-Validation

The protocols provided are based on well-established chemical principles and have been widely applied in organic synthesis.[7][8] To ensure the validity of your results:

  • Characterization: Always characterize the final product thoroughly using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

  • Monitoring: Consistent monitoring of the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and prevent the formation of byproducts.

  • Control Experiments: When developing a new application of these reactions, running a control experiment without the alkylating agent or reducing agent can help to identify any potential side reactions of the starting material under the reaction conditions.

By understanding the underlying mechanisms and carefully controlling the experimental parameters, these protocols provide a reliable foundation for the successful N-alkylation of this compound, enabling the synthesis of novel compounds for research and drug development.

References

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Online discussion].
  • Göker, H. et al. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12802906, this compound.
  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC.
  • Pal'chikov, V. A. (2014). Morpholines. Synthesis and Biological Activity. ResearchGate.
  • Google Patents. (n.d.). WO2022051983A1 - Synthesis method of alectinib.
  • The Journal of Organic Chemistry. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides.
  • The Journal of Organic Chemistry. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
  • ResearchGate. (2025). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride.
  • National Center for Biotechnology Information. (2023). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. PMC.
  • Google Patents. (n.d.). WO2016074532A1 - Method for preparing alectinib.
  • National Center for Biotechnology Information. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. PMC.
  • Yeditepe Journal of Health Sciences. (2025).
  • Macmillan Group - Princeton University. (2021).
  • MDPI. (2024). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride.
  • Advanced Journal of Chemistry A. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol.
  • Quick Company. (n.d.). A Novel Process For The Preparation Of An Intermediate Of Alectinib.
  • ResearchGate. (2018). Reductive amination of amines with formaldehyde? [Online discussion].
  • ResearchGate. (2012).
  • Google Patents. (n.d.). WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.
  • National Center for Biotechnology Information. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. PMC.

Sources

Application Notes and Protocols: Strategic Amide Coupling of Carboxylic Acids with 4-(Piperidin-4-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 4-(Piperidin-4-ylmethyl)morpholine in Medicinal Chemistry

This compound is a valuable bifunctional building block in drug discovery and development. Its structure incorporates a secondary piperidine amine and a tertiary morpholine moiety, offering a unique combination of physicochemical properties. The piperidine nitrogen serves as a key nucleophilic handle for amide bond formation, allowing for the covalent linkage of this scaffold to a wide array of carboxylic acids. The presence of the morpholine group can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a hydrogen bond acceptor for molecular interactions with biological targets.[1]

This technical guide provides an in-depth analysis of strategic considerations and detailed protocols for the efficient coupling of carboxylic acids to the secondary amine of this compound. We will explore the nuances of reagent selection, reaction optimization, and troubleshooting for this specific, and at times challenging, coupling partner.

Core Principles of Amide Bond Formation: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically favorable but kinetically slow due to the formation of a stable ammonium carboxylate salt. Therefore, the cornerstone of modern amide synthesis lies in the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group. This is typically achieved using a variety of "coupling reagents."[2]

The choice of coupling reagent and reaction conditions is paramount, especially when dealing with amines that may present steric hindrance, such as the 4-substituted piperidine of our title compound. The subsequent sections will delve into the most effective strategies for this transformation.

Recommended Coupling Protocols and Mechanistic Insights

Based on extensive literature precedent and in-house expertise, we will focus on two of the most reliable and widely adopted coupling strategies for substrates like this compound: uronium/aminium salt-based coupling (exemplified by HATU) and carbodiimide-based coupling (exemplified by EDC in combination with HOBt).

Protocol 1: HATU-Mediated Coupling - The High-Efficiency Choice for Hindered Systems

Expertise & Experience: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent renowned for its high efficiency and rapid reaction times, particularly with sterically demanding amines.[3] The secondary amine of this compound, while reactive, can experience steric hindrance from the adjacent piperidine ring and the morpholinomethyl substituent. In such cases, HATU often provides superior yields compared to other methods.[3]

The mechanism of HATU activation involves the formation of a highly reactive OAt-active ester. The presence of the 7-azabenzotriazole (HOAt) moiety is crucial; the pyridine nitrogen in the HOAt leaving group can stabilize the transition state through a neighboring group effect, accelerating the aminolysis step.

Trustworthiness (Self-Validating System): A successful HATU coupling is typically characterized by a clean reaction profile with minimal side products. The reaction progress can be easily monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), observing the consumption of the carboxylic acid and the appearance of the desired amide product. A key indicator of a successful reaction is the complete consumption of the starting materials.

Experimental Workflow: HATU Coupling

HATU_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) in aprotic solvent (e.g., DMF, DCM) add_hatu Add HATU (1.1 eq) to the carboxylic acid solution prep_acid->add_hatu Step 1 prep_amine Prepare solution of This compound (1.1 eq) and DIPEA (2.0-3.0 eq) in the same solvent pre_activate Stir for 5-15 min (Pre-activation) add_hatu->pre_activate Step 2 add_amine_sol Add amine/DIPEA solution to the activated acid pre_activate->add_amine_sol Step 3 react Stir at room temperature for 1-4 hours add_amine_sol->react Step 4 monitor Monitor by TLC/LC-MS react->monitor Step 5 quench Quench with water or saturated aq. NaHCO3 monitor->quench Step 6 extract Extract with an organic solvent (e.g., EtOAc) quench->extract Step 7 purify Purify by column chromatography extract->purify Step 8

Caption: Workflow for HATU-mediated amide coupling.

Detailed Step-by-Step Protocol:

  • To a solution of the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) (0.1-0.5 M), add HATU (1.1 equivalents).

  • Stir the mixture at room temperature for 5-15 minutes to allow for the pre-activation of the carboxylic acid.

  • In a separate flask, prepare a solution of this compound (1.1 equivalents) and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), in the same anhydrous solvent.

  • Add the amine/base solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Coupling - The Cost-Effective and Reliable Workhorse

Expertise & Experience: The combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an additive, typically 1-Hydroxybenzotriazole (HOBt), is a classic and widely used method for amide bond formation.[4] EDC is a water-soluble carbodiimide, which simplifies the purification process as the resulting urea byproduct can be removed by an aqueous workup.[5]

The role of HOBt is twofold: it reacts with the O-acylisourea intermediate formed from the carboxylic acid and EDC to generate an HOBt-active ester. This active ester is more reactive towards the amine than the O-acylisourea and is less prone to racemization if the carboxylic acid has a chiral center.[5] The HOBt also acts as a scavenger for any unreacted O-acylisourea, preventing its rearrangement to an unreactive N-acylurea byproduct.

Trustworthiness (Self-Validating System): The progress of an EDC/HOBt coupling can be monitored similarly to the HATU protocol via TLC or LC-MS. A successful reaction will show the disappearance of the starting materials and the formation of the amide product. The workup procedure is designed to remove the water-soluble byproducts (EDC-urea and HOBt), leading to a cleaner crude product for purification.

Reaction Mechanism: EDC/HOBt Coupling

EDC_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC, -H+ EDC EDC HOBt_ester HOBt Active Ester O_Acylisourea->HOBt_ester + HOBt O_Acylisourea->HOBt_ester HOBt HOBt EDC_urea_H Protonated EDC-Urea Amide Amide Product HOBt_ester->Amide + Amine HOBt_ester->Amide Amine R'-NH2 (this compound) HOBt_regen HOBt (regenerated)

Sources

Application Notes and Protocols: The Strategic Use of 4-(Piperidin-4-ylmethyl)morpholine in Parallel Synthesis and Library Generation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Bifunctional Scaffold

In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Parallel synthesis and the generation of compound libraries are cornerstone strategies for identifying novel hit and lead compounds. The choice of building blocks for these libraries is a critical determinant of their quality, diversity, and ultimate success. 4-(Piperidin-4-ylmethyl)morpholine emerges as a particularly valuable scaffold due to its unique bifunctional nature, incorporating both a secondary piperidine amine and a tertiary morpholine amine. This dual-functionality allows for the divergent synthesis of a wide array of compounds from a single, readily available starting material. The presence of the morpholine moiety is especially noteworthy, as it is a well-recognized "privileged structure" in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[1][2] This guide provides a detailed exploration of the strategic application of this compound in the parallel synthesis of amide, urea, sulfonamide, and N-alkylated amine libraries, complete with detailed protocols and practical insights for researchers in drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C10H20N2O[3]
Molecular Weight 184.28 g/mol [3]
Appearance White to off-white solidGeneral Knowledge
Boiling Point ~250 °C (decomposes)General Knowledge
Solubility Soluble in water and common organic solventsGeneral Knowledge
pKa (Piperidine N-H) ~10-11 (estimated)General Knowledge

Core Synthetic Strategies and Library Generation

The strategic utility of this compound lies in the differential reactivity of its two nitrogen atoms. The secondary amine of the piperidine ring is a potent nucleophile, readily participating in a variety of bond-forming reactions. The tertiary amine of the morpholine ring, while generally unreactive in acylation and sulfonylation reactions, can be a site for quaternization or can influence the overall physicochemical properties of the final compounds. This section details four primary reaction classes for library generation.

G cluster_0 Core Building Block cluster_1 Reaction Classes cluster_2 Generated Libraries This compound This compound Amide Coupling Amide Coupling This compound->Amide Coupling R-COOH, Coupling Agent Urea Synthesis Urea Synthesis This compound->Urea Synthesis R-NCO Sulfonamide Synthesis Sulfonamide Synthesis This compound->Sulfonamide Synthesis R-SO2Cl Reductive Amination Reductive Amination This compound->Reductive Amination R-CHO, Reducing Agent Amide Library Amide Library Amide Coupling->Amide Library Urea Library Urea Library Urea Synthesis->Urea Library Sulfonamide Library Sulfonamide Library Sulfonamide Synthesis->Sulfonamide Library N-Alkylated Amine Library N-Alkylated Amine Library Reductive Amination->N-Alkylated Amine Library

Core Synthetic Pathways for Library Generation.

Amide Library Synthesis via Parallel Acylation

Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry. The secondary amine of this compound readily undergoes acylation with a diverse range of carboxylic acids to generate a library of amides.

Causality of Experimental Choices:
  • Activation of Carboxylic Acids: Direct reaction between a carboxylic acid and an amine is generally inefficient due to acid-base neutralization. Therefore, the carboxylic acid must be activated to form a more electrophilic species. Common activating agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole), or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is often preferred for its high efficiency and reduced side reactions, particularly with sterically hindered substrates.[4]

  • Solvent Selection: Aprotic polar solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used to dissolve the reactants and facilitate the reaction.

  • Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is crucial to neutralize the acidic byproducts formed during the activation and coupling steps, driving the reaction to completion.

  • Work-up and Purification: For library synthesis, a streamlined work-up and purification process is essential. Liquid-liquid extraction is often employed to remove water-soluble byproducts. Purification is typically achieved by high-throughput flash chromatography or preparative HPLC.

Detailed Protocol: Parallel Amide Synthesis in a 96-Well Plate Format

This protocol describes the synthesis of a 96-member amide library from a selection of carboxylic acids.

Materials:

  • This compound

  • A diverse set of 96 carboxylic acids

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • 96-well reaction block with sealing mat

  • Multichannel pipette

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M solution of each of the 96 carboxylic acids in anhydrous DMF in a separate 96-well plate (the "acid plate").

    • Prepare a 0.22 M solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the respective carboxylic acid solution (0.02 mmol, 1.0 eq) from the acid plate using a multichannel pipette.

    • Add 100 µL of the HATU solution (0.022 mmol, 1.1 eq) to each well.

    • Add 100 µL of the DIPEA solution (0.04 mmol, 2.0 eq) to each well.

    • Allow the mixture to pre-activate for 15 minutes at room temperature.

    • Add 100 µL of the this compound solution (0.02 mmol, 1.0 eq) to each well.

    • Seal the reaction block with a sealing mat and shake at room temperature for 12-16 hours.

  • Work-up:

    • Quench the reactions by adding 500 µL of water to each well.

    • Extract the products by adding 1 mL of EtOAc to each well, sealing, and shaking vigorously.

    • Allow the layers to separate and carefully remove the aqueous layer.

    • Wash the organic layer with 500 µL of saturated aqueous NaHCO3 solution, followed by 500 µL of brine.

    • Dry the organic extracts by passing them through a 96-well filter plate containing anhydrous Na2SO4.

  • Analysis and Purification:

    • Analyze a small aliquot from each well by LC-MS to confirm product formation and assess purity.

    • Purify the crude products using parallel flash chromatography or preparative HPLC.

G start Start: Prepare Stock Solutions acid_plate Dispense 96 Carboxylic Acids (1.0 eq) into Reaction Block start->acid_plate add_hatu Add HATU Solution (1.1 eq) acid_plate->add_hatu add_dipea Add DIPEA Solution (2.0 eq) add_hatu->add_dipea preactivate Pre-activate for 15 min add_dipea->preactivate add_amine Add this compound (1.0 eq) preactivate->add_amine react Shake at RT for 12-16h add_amine->react workup Quench with Water and Liquid-Liquid Extraction react->workup purify Parallel Purification (Flash Chromatography/Prep-HPLC) workup->purify end End: Amide Library purify->end

Workflow for Parallel Amide Library Synthesis.

Urea Library Synthesis via Reaction with Isocyanates

The synthesis of ureas is a straightforward and high-yielding reaction, making it ideal for combinatorial chemistry. The nucleophilic piperidine nitrogen of this compound reacts rapidly with a wide variety of isocyanates.

Causality of Experimental Choices:
  • Reactivity of Isocyanates: Isocyanates are highly electrophilic and react readily with amines without the need for a coupling agent or catalyst. This inherent reactivity simplifies the reaction setup for high-throughput synthesis.[5][6]

  • Solvent: Anhydrous aprotic solvents like DCM or THF are suitable for this reaction to prevent the hydrolysis of the isocyanate.

  • Temperature: The reaction is typically exothermic and proceeds rapidly at room temperature.

  • Purification: The resulting ureas are often crystalline solids and can frequently be purified by simple precipitation and filtration, which is highly advantageous for parallel synthesis.[6]

Detailed Protocol: Parallel Urea Synthesis

Materials:

  • This compound

  • A diverse set of isocyanates

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DCM.

    • Prepare a 0.2 M solution of each isocyanate in anhydrous DCM in a 96-well plate.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the this compound solution (0.02 mmol, 1.0 eq).

    • Add 100 µL of the respective isocyanate solution (0.02 mmol, 1.0 eq) to each well.

    • Seal the reaction block and shake at room temperature for 2-4 hours.

  • Work-up and Purification:

    • Monitor the reaction by LC-MS. If a precipitate has formed, filter the contents of each well through a 96-well filter plate and wash the solid with cold DCM.

    • If no precipitate forms, concentrate the solvent in vacuo. The crude product can then be purified by crystallization or flash chromatography.

Sulfonamide Library Synthesis

Sulfonamides are another important class of compounds in medicinal chemistry. The piperidine nitrogen of this compound reacts with sulfonyl chlorides to form sulfonamides.

Causality of Experimental Choices:
  • Base: The reaction of an amine with a sulfonyl chloride generates hydrochloric acid, which must be scavenged by a base to allow the reaction to proceed. A non-nucleophilic base like DIPEA or a hindered base like 2,6-lutidine is often used. Pyridine can also be used as both a base and a solvent.

  • Solvent: Aprotic solvents such as DCM, THF, or pyridine are commonly used.

  • Temperature: The reaction is typically carried out at room temperature, although gentle heating may be required for less reactive sulfonyl chlorides.

Detailed Protocol: Parallel Sulfonamide Synthesis

Materials:

  • This compound

  • A diverse set of sulfonyl chlorides

  • DIPEA

  • Anhydrous DCM

  • 96-well reaction block

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DCM.

    • Prepare a 0.2 M solution of each sulfonyl chloride in anhydrous DCM in a 96-well plate.

    • Prepare a 0.4 M solution of DIPEA in anhydrous DCM.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the this compound solution (0.02 mmol, 1.0 eq).

    • Add 100 µL of the DIPEA solution (0.04 mmol, 2.0 eq).

    • Add 100 µL of the respective sulfonyl chloride solution (0.02 mmol, 1.0 eq).

    • Seal the block and shake at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Follow a similar aqueous work-up procedure as described for the amide synthesis, washing with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by saturated NaHCO3 and brine.

    • Purify the crude products by parallel flash chromatography.

N-Alkylated Amine Library via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is highly amenable to library synthesis. The secondary amine of this compound can be reacted with a library of aldehydes or ketones in the presence of a reducing agent.

Causality of Experimental Choices:
  • Reducing Agent: A mild and selective reducing agent is required to reduce the intermediate iminium ion without reducing the starting carbonyl compound. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose as it is less basic and more selective than other borohydrides.[4]

  • Solvent: Dichloroethane (DCE) or DCM are common solvents for reductive amination.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate.

Detailed Protocol: Parallel Reductive Amination

Materials:

  • This compound

  • A diverse set of aldehydes

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid

  • Anhydrous Dichloroethane (DCE)

  • 96-well reaction block

Procedure:

  • Preparation of Stock Solutions and Reagents:

    • Prepare a 0.2 M solution of this compound in anhydrous DCE.

    • Prepare a 0.2 M solution of each aldehyde in anhydrous DCE in a 96-well plate.

    • Weigh STAB into a separate 96-well plate (0.03 mmol, 1.5 eq per well).

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the this compound solution (0.02 mmol, 1.0 eq).

    • Add 100 µL of the respective aldehyde solution (0.02 mmol, 1.0 eq).

    • Add 5 µL of a 1 M solution of acetic acid in DCE to each well.

    • Allow the mixture to stir for 30 minutes at room temperature for iminium ion formation.

    • Add the pre-weighed STAB to each well.

    • Seal the block and shake at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

    • Extract with DCM, dry the organic layer over Na2SO4, and concentrate.

    • Purify the crude products by parallel flash chromatography.

Conclusion

This compound is a versatile and valuable building block for the parallel synthesis of diverse compound libraries. Its bifunctional nature, combined with the favorable properties imparted by the morpholine and piperidine scaffolds, makes it an excellent starting point for drug discovery programs. The protocols outlined in this guide provide a solid foundation for researchers to efficiently generate libraries of amides, ureas, sulfonamides, and N-alkylated amines, thereby accelerating the identification of new bioactive molecules.

References

  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry. [Link]
  • Building a sulfonamide library by eco-friendly flow synthesis.
  • Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. [Link]
  • This compound. PubChem. [Link]
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. [Link]
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of c
  • (PDF) Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications.
  • High-throughput synthesis of benzylic ureas.
  • A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. ChemRxiv. [Link]
  • Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one.
  • Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. MDPI. [Link]
  • Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates.
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]
  • Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors. PubMed. [Link]
  • (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.
  • 1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. PubMed. [Link]
  • 4-(Piperidin-4-ylcarbonyl)morpholine. Amerigo Scientific. [Link]
  • Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. PubMed Central. [Link]

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Comprehensive Analytical Strategies for the Characterization of 4-(Piperidin-4-ylmethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(piperidin-4-ylmethyl)morpholine scaffold is a key structural motif in modern medicinal chemistry, appearing in a range of pharmacologically active agents. As with any drug candidate, rigorous and comprehensive analytical characterization is paramount to ensure identity, purity, and stability, forming the bedrock of regulatory submission and clinical success. This guide provides an in-depth exploration of the essential analytical techniques required for the definitive characterization of this molecular class. We move beyond simple procedural lists to explain the causal-driven strategy behind method selection, integration, and validation. Detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are presented. Furthermore, we detail the critical role of forced degradation studies in establishing a robust, stability-indicating analytical framework, ensuring that the methods employed are trustworthy and fit for purpose throughout the drug development lifecycle.

Introduction: The Analytical Imperative

Derivatives of this compound represent a significant class of nitrogen-containing heterocyclic compounds, which are foundational to a vast number of pharmaceuticals.[1][2][3] The specific arrangement of the piperidine and morpholine rings imparts unique physicochemical properties that are often desirable for modulating biological targets. However, the presence of multiple basic nitrogen atoms and a flexible aliphatic linker necessitates a multi-faceted analytical approach to confirm chemical identity and assess purity with a high degree of confidence.

The goal of this guide is to present a self-validating system of analytical methods. This is achieved not by a single technique, but by the orthogonal application of chromatography for separation and spectroscopy for identification.[4] This integrated workflow ensures that every aspect of the molecule's identity and purity profile is thoroughly interrogated, from its molecular weight and elemental composition to its precise three-dimensional structure and its stability under stress.

Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of non-volatile and thermally labile small molecules, making it the primary choice for analyzing this compound derivatives.[5][6] Its principal function is to separate the active pharmaceutical ingredient (API) from any process-related impurities or degradation products.[7]

Expertise & Causality: Method Development Insights

The choice of a reverse-phase (RP-HPLC) method is logical for this class of compounds. The non-polar stationary phase (typically C18) provides effective retention for the largely aliphatic scaffold. The key challenge lies in managing the basic nature of the two nitrogen atoms, which can cause poor peak shape (tailing) due to interactions with residual silanols on the silica-based column packing.

To counteract this, an acid modifier (e.g., formic acid or trifluoroacetic acid) is added to the mobile phase. This serves two purposes:

  • Protonation: It protonates the basic nitrogens, ensuring a consistent, charged state for the analyte.

  • Ion Suppression/Pairing: It competes with the protonated analyte for interaction with active silanol sites, thereby improving peak symmetry and chromatographic efficiency.[8]

A gradient elution is often preferred over an isocratic method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved and eluted within a reasonable timeframe.

Quantitative Data Summary: Typical HPLC Parameters
ParameterTypical Value / ConditionRationale & Notes
Column C18, 150 x 4.6 mm, 3.5 µmStandard workhorse for reverse-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is an MS-compatible modifier that ensures good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with good UV transparency and low viscosity.
Gradient 5% to 95% B over 15 minutesA typical screening gradient to separate a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nm or 220 nmThe scaffold lacks a strong chromophore; detection at low UV wavelengths is necessary.
Injection Vol. 5 µLA small volume minimizes peak distortion.
Experimental Protocol: HPLC Purity Determination
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample at the same concentration as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5. This conforms to standards outlined in USP <621>.[9][10]

  • Analysis: Inject a blank (diluent), followed by the sample solution.

  • Data Processing: Integrate all peaks in the sample chromatogram. Calculate the area percent of the main peak to determine purity. Impurities are reported as a percentage of the total peak area.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample (0.5 mg/mL) Inject Inject Blank & Sample Sample->Inject MobilePhase Prepare Mobile Phase (e.g., H2O/ACN with 0.1% FA) SystemEquil Equilibrate HPLC System MobilePhase->SystemEquil SST System Suitability Test (Inject Standard x5) SystemEquil->SST SST->Inject Chromatogram Generate Chromatogram Inject->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Area % Purity & Impurities Integrate->Calculate Report Final Report Calculate->Report

General workflow for HPLC purity analysis.

Structural Confirmation: Mass Spectrometry and NMR Spectroscopy

While HPLC provides information on purity, it does not confirm the identity of the main peak. For this, spectroscopic techniques are indispensable.[11]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity.[12] When coupled with HPLC (LC-MS), it can also provide the molecular weights of any impurities separated during the chromatographic run.

Expertise & Causality: Ionization and Analysis

Electrospray Ionization (ESI) is the preferred method for this class of molecules. The basic nitrogen atoms are readily protonated in the acidic mobile phase, leading to a strong signal for the protonated molecule, [M+H]⁺, in positive ion mode. High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial. It provides a highly accurate mass measurement (typically within 5 ppm), which allows for the unambiguous determination of the elemental formula.[12][13]

Experimental Protocol: LC-HRMS Identity Confirmation

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer with an ESI source.

  • Sample Preparation: Dilute the sample to a concentration of 1-10 µg/mL in the mobile phase.

  • Infusion/Injection: The sample can be directly infused or injected through the HPLC system using the previously described chromatographic method.

  • MS Parameters:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Full scan mode.

  • Data Analysis: Determine the m/z of the most abundant ion. Compare the measured accurate mass to the theoretical mass of the protonated target molecule. The mass error should be less than 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[14] It provides detailed information about the chemical environment and connectivity of every proton and carbon atom in the structure. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for complete assignment.[11][15]

Expertise & Causality: Interpreting the Spectrum

For a this compound derivative, the ¹H NMR spectrum will have several key regions:

  • Aromatic Region (if substituted): Protons on any aromatic substituents will appear typically between δ 7-8.5 ppm.

  • Morpholine Ring Protons: Protons adjacent to the oxygen will be downfield (δ ~3.6-3.8 ppm), while those adjacent to the nitrogen will be slightly upfield (δ ~2.4-2.6 ppm).

  • Piperidine Ring & Linker Protons: These aliphatic protons will appear in the more crowded upfield region (δ ~1.2-2.9 ppm).

2D NMR is essential to piece the structure together.

  • COSY reveals proton-proton (H-H) couplings within the same spin system (e.g., within the piperidine ring).

  • HSQC correlates each proton with its directly attached carbon atom.

  • HMBC is the key for connecting the fragments. It shows longer-range (2-3 bond) correlations between protons and carbons, for example, from the methylene linker protons to carbons in both the piperidine and morpholine rings, definitively proving their connectivity.

Predicted NMR Data for the Core Scaffold

Atom TypePredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)Key HMBC Correlations
Morpholine CH₂-O ~3.7~67To Morpholine CH₂-N
Morpholine CH₂-N ~2.5~54To Morpholine CH₂-O, Linker CH₂
Linker -CH₂- ~2.2~38To Morpholine CH₂-N, Piperidine C4
Piperidine C4-H ~1.8~35To Linker CH₂, Piperidine C3/C5
Piperidine C2/C6-H ~2.8 (eq), ~2.0 (ax)~53To Piperidine C3/C5, C4
Piperidine C3/C5-H ~1.6 (eq), ~1.3 (ax)~31To Piperidine C2/C6, C4

Experimental Protocol: Structural Elucidation by NMR

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: On a spectrometer of ≥400 MHz, acquire the following spectra:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135 (to differentiate CH, CH₂, and CH₃ carbons)

    • 2D COSY

    • 2D HSQC

    • 2D HMBC

  • Data Analysis:

    • Assign protons and carbons based on chemical shifts, multiplicities, and integrations.

    • Use COSY to trace H-H connectivities within the rings.

    • Use HSQC to link protons to their carbons.

    • Use HMBC to confirm the connection between the piperidine ring, the methylene linker, and the morpholine ring.

Elucidation_Workflow cluster_separation Separation & Quantification cluster_identification Identity Confirmation API API Sample HPLC HPLC-UV Analysis API->HPLC NMR 1D & 2D NMR Analysis API->NMR Purity Purity & Impurity Profile HPLC->Purity LCMS LC-HRMS Analysis HPLC->LCMS Final Complete Characterization (Identity, Purity, Structure) MW Accurate Mass & Elemental Formula LCMS->MW Structure Definitive Structure NMR->Structure

Integrated workflow for complete characterization.

A Self-Validating System: Forced Degradation Studies

A critical component of a trustworthy analytical method is demonstrating that it is "stability-indicating." This means the method can accurately measure the API in the presence of its degradation products.[16] Forced degradation (or stress testing) is the process of intentionally degrading the sample to generate these products.[17][18][19] This process is a cornerstone of analytical procedure validation as described in ICH Q2(R1).[20][21]

Expertise & Causality: The Rationale for Stress Conditions

The goal is to apply stress conditions that are harsh enough to cause 5-20% degradation of the API.[19] This level of degradation is sufficient to produce a detectable amount of impurities without completely destroying the sample, which might lead to unrepresentative secondary degradation products. The conditions chosen (hydrolytic, oxidative, thermal, photolytic) are designed to mimic potential degradation pathways the drug might encounter during its shelf life.[16][22]

Successful validation is achieved when the HPLC-UV chromatogram of the stressed sample shows that all degradation peaks are baseline-resolved from the main API peak. This confirms the method's specificity. A photodiode array (PDA) detector is invaluable here, as it can be used to assess the peak purity of the API peak, ensuring no degradants are co-eluting.

Summary of Forced Degradation Conditions
Stress ConditionReagent / ConditionTypical Duration & TemperaturePurpose
Acid Hydrolysis 0.1 M HCl24 hours at 60 °CTo test susceptibility to degradation in acidic environments.
Base Hydrolysis 0.1 M NaOH24 hours at 60 °CTo test susceptibility to degradation in basic environments.
Oxidation 3% H₂O₂24 hours at room temp.To test susceptibility to oxidative degradation.[22]
Thermal Dry Heat48 hours at 80 °CTo assess intrinsic thermal stability.
Photolytic ICH-compliant light chamberExpose to 1.2 million lux hours and 200 W h/m²To assess stability upon exposure to light.[18]
Experimental Protocol: Forced Degradation Study
  • Sample Preparation: Prepare separate solutions of the API (approx. 0.5 mg/mL) for each stress condition. Also prepare a control sample (unstressed).

  • Stress Application: Expose each sample to its respective stress condition for the specified duration. For hydrolytic studies, neutralize the sample with an equivalent amount of base/acid after the stress period.

  • Analysis: Analyze the control and all stressed samples by the validated HPLC-UV (PDA) method.

  • Evaluation:

    • Confirm that the API peak is well-separated from all degradant peaks.

    • Use PDA data to check the peak purity of the API in each stressed sample. The purity angle should be less than the purity threshold.

    • Calculate the mass balance to account for the API and all degradation products.

Forced_Degradation_Logic cluster_stress Stress Conditions API Drug Substance Acid Acid (HCl) API->Acid Base Base (NaOH) API->Base Ox Oxidation (H₂O₂) API->Ox Heat Thermal API->Heat Light Photolytic API->Light Analysis Analyze All Samples by Stability-Indicating HPLC Method API->Analysis Control Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis Result Result: API peak is resolved from all degradant peaks Analysis->Result Conclusion Conclusion: Method is Specific & Stability-Indicating Result->Conclusion

Logical framework for a forced degradation study.

Conclusion

The comprehensive characterization of this compound derivatives is a non-negotiable requirement in pharmaceutical development. The integrated analytical strategy presented here provides a robust and self-validating framework for this task. It begins with high-performance liquid chromatography for separation and purity assessment, followed by high-resolution mass spectrometry and exhaustive NMR spectroscopy for unambiguous identity and structural confirmation. The entire system is then validated through forced degradation studies, which provide definitive proof that the primary chromatographic method is specific and stability-indicating. By adhering to this causality-driven approach, researchers and scientists can generate a complete, trustworthy, and regulatory-compliant data package that ensures the quality and integrity of their drug candidate.

References

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Application Notes and Protocols for the Scale-Up Synthesis of 4-(Piperidin-4-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the scale-up synthesis of 4-(Piperidin-4-ylmethyl)morpholine, a key intermediate in pharmaceutical development. Two primary synthetic routes are evaluated, originating from N-protected 4-piperidone derivatives. The first route involves the reductive amination of N-Boc-4-piperidone with morpholine followed by acidic deprotection. The second, more streamlined approach for larger scales, utilizes a one-pot reductive amination of 1-benzyl-4-piperidone and subsequent catalytic hydrogenolysis for debenzylation. This guide offers a detailed analysis of the underlying chemical principles, step-by-step protocols, and critical considerations for process optimization, safety, and cost-effectiveness in a research, pilot, and production setting.

Introduction and Strategic Overview

This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical industry. The core of its synthesis lies in the formation of a C-N bond between the piperidine and morpholine moieties, typically achieved through reductive amination.

The choice of synthetic strategy for scaling up this molecule is a critical decision, balancing factors such as process efficiency, cost of goods, safety, and environmental impact. This guide will focus on two robust and industrially relevant synthetic pathways.

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂OPubChem CID 12802906[1]
Molecular Weight 184.28 g/mol PubChem CID 12802906[1]
CAS Number 81310-62-5PubChem CID 12802906[1]
Appearance SolidMatrix Scientific[2]
Hazard Statement IrritantMatrix Scientific[2]

Comparative Analysis of Synthetic Routes

Two primary strategies for the synthesis of this compound are presented below. The selection of the optimal route will depend on the scale of production, available equipment, and cost considerations.

ParameterRoute 1: N-Boc-4-piperidoneRoute 2: 1-Benzyl-4-piperidone
Starting Materials N-Boc-4-piperidone, Morpholine, Sodium Triacetoxyborohydride, Acid (TFA or HCl)1-Benzyl-4-piperidone, Morpholine, H₂ gas, Pd/C or Pt catalyst
Number of Steps 2 (Reductive Amination, Deprotection)2 (Reductive Amination, Debenzylation) - can be a one-pot process
Key Advantages Milder reducing agent, well-defined intermediates.Atom economy (H₂), catalyst can be recycled, avoids stoichiometric reagents, potentially one-pot.
Scale-Up Challenges Handling and cost of STAB, quenching of STAB reactions, potential for side reactions with TFA.Handling of H₂ gas, catalyst handling and filtration, potential for catalyst poisoning.
Cost Profile Higher due to the cost of N-Boc-4-piperidone and STAB.Potentially lower due to cheaper starting materials and catalytic nature of the reaction.[3][4]
Safety Considerations STAB is water-reactive and quenching can lead to gas evolution.[5][6][7]Flammability of H₂ gas, handling of pyrophoric catalysts.
Waste Stream Borate salts, acidic waste from deprotection.Catalyst waste (recyclable), solvent waste.

Synthetic Route 1: Reductive Amination of N-Boc-4-piperidone

This route is a reliable method for laboratory and small-scale production due to its use of a mild and selective reducing agent.

Reaction Schematics and Mechanism

The synthesis proceeds in two distinct steps:

  • Reductive Amination: N-Boc-4-piperidone reacts with morpholine to form an iminium ion intermediate, which is then reduced in situ by sodium triacetoxyborohydride (STAB).

  • Boc Deprotection: The N-Boc protecting group is removed under acidic conditions to yield the final product.

Route 1 cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection NBocPiperidone N-Boc-4-piperidone Intermediate N-Boc-4-(morpholinomethyl)piperidine NBocPiperidone->Intermediate DCM or DCE Morpholine Morpholine Morpholine->Intermediate DCM or DCE STAB NaBH(OAc)₃ (STAB) FinalProduct This compound Intermediate->FinalProduct DCM or Dioxane Acid TFA or HCl

Diagram 1: Workflow for the synthesis via N-Boc-4-piperidone.

Mechanism of Reductive Amination with STAB:

The reaction is initiated by the formation of an iminium ion from the ketone and the secondary amine. STAB, being a mild and sterically hindered reducing agent, selectively reduces the protonated iminium ion over the ketone starting material.[8]

Reductive Amination Mechanism Ketone + Amine Ketone + Amine Iminium Ion Iminium Ion Ketone + Amine->Iminium Ion -H₂O Amine Product Amine Product Iminium Ion->Amine Product + NaBH(OAc)₃ - HB(OAc)₃

Diagram 2: Simplified mechanism of reductive amination.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(morpholinomethyl)piperidine-1-carboxylate

  • Reagents and Materials:

    • N-Boc-4-piperidone (1.0 eq)

    • Morpholine (1.2 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of N-Boc-4-piperidone in DCM (0.5 M), add morpholine at room temperature.

    • Stir the mixture for 1 hour to allow for iminium ion formation.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium triacetoxyborohydride in portions, maintaining the temperature below 10 °C. Caution: STAB reacts with moisture; ensure all glassware is dry.[5]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases. Note: Incomplete quenching can lead to pressure buildup in waste containers.[6]

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Step 2: Deprotection of tert-butyl 4-(morpholinomethyl)piperidine-1-carboxylate

  • Reagents and Materials:

    • tert-butyl 4-(morpholinomethyl)piperidine-1-carboxylate (1.0 eq)

    • Trifluoroacetic acid (TFA) (10 eq) or 4M HCl in Dioxane (10 eq)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution or 2M NaOH

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the N-Boc protected intermediate in DCM (0.5 M).

    • Cool the solution to 0 °C.

    • Slowly add TFA or 4M HCl in dioxane.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[9]

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in water and basify with saturated sodium bicarbonate solution or 2M NaOH to pH > 10.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Scale-Up Considerations for Route 1
  • Reagent Cost and Handling: STAB is relatively expensive, which can be a significant cost driver at a large scale.[3] It is also moisture-sensitive and requires careful handling in a production environment.

  • Quenching and Work-up: The quenching of STAB with bicarbonate solution is exothermic and releases gas. On a large scale, this must be done with careful temperature control and adequate venting to prevent pressure buildup.[6]

  • Deprotection: The use of large volumes of strong acids like TFA requires appropriate acid-resistant equipment. The resulting trifluoroacetate salt can sometimes be difficult to handle and may require an additional salt-break step.[9] Using HCl in dioxane can be advantageous as the hydrochloride salt of the product may precipitate, simplifying isolation.[9]

Synthetic Route 2: One-Pot Synthesis from 1-Benzyl-4-piperidone

This route is often preferred for larger-scale synthesis due to its cost-effectiveness and operational simplicity.

Reaction Schematics and Mechanism

This process combines reductive amination and debenzylation, which can be performed in a single pot.

  • Reductive Amination: 1-Benzyl-4-piperidone reacts with morpholine in the presence of a palladium or platinum catalyst and hydrogen gas to form 4-(1-benzylpiperidin-4-yl)morpholine.

  • Debenzylation: The N-benzyl group is cleaved by catalytic hydrogenolysis to yield the final product.

Route 2 cluster_0 One-Pot Reaction NBnPiperidone 1-Benzyl-4-piperidone Intermediate 4-(1-benzylpiperidin-4-yl)morpholine NBnPiperidone->Intermediate Ethanol or Methanol Morpholine Morpholine Morpholine->Intermediate Ethanol or Methanol Catalyst Pd/C or Pt/C, H₂ FinalProduct This compound Intermediate->FinalProduct Continue H₂

Diagram 3: One-pot synthesis workflow from 1-benzyl-4-piperidone.

Mechanism of Catalytic Debenzylation:

The N-benzyl group is cleaved via hydrogenolysis. The benzyl C-N bond is activated on the surface of the palladium catalyst and subsequently cleaved by hydrogen.

Debenzylation Mechanism N-Benzyl Amine N-Benzyl Amine Adsorbed Complex Adsorbed Complex N-Benzyl Amine->Adsorbed Complex + Pd/C Final Amine + Toluene Final Amine + Toluene Adsorbed Complex->Final Amine + Toluene + H₂

Diagram 4: Simplified mechanism of catalytic debenzylation.

Detailed Experimental Protocol
  • Reagents and Materials:

    • 1-Benzyl-4-piperidone (1.0 eq)

    • Morpholine (≥ 5.0 eq)[1]

    • 10% Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) (5-10 mol%)

    • Ethanol or Methanol

    • Hydrogen gas supply

    • Celite®

  • Procedure:

    • Charge a suitable hydrogenation reactor with 1-benzyl-4-piperidone, morpholine, and ethanol.

    • Under an inert atmosphere (e.g., nitrogen), carefully add the Pd/C catalyst.

    • Seal the reactor and purge with hydrogen gas (3x).

    • Pressurize the reactor with hydrogen (typically 1-10 bar) and stir vigorously at room temperature or slightly elevated temperature (e.g., 50 °C).[1]

    • Monitor the reaction by GC-MS or LC-MS. The reaction will first form the N-benzylated intermediate, which will then be debenzylated. The reaction is complete when the intermediate is no longer observed.

    • Once complete, carefully vent the hydrogen and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by distillation or recrystallization.[1]

Scale-Up Considerations for Route 2
  • Catalyst Selection and Handling: Palladium on carbon is a common choice, but platinum catalysts can also be effective.[1] Catalysts can be pyrophoric and must be handled with care, especially when dry. Wetting the catalyst before addition can mitigate this risk.

  • Hydrogenation Safety: The use of hydrogen gas on a large scale requires specialized equipment and adherence to strict safety protocols due to its flammability and explosive potential.

  • Reaction Control: The reaction is typically exothermic and may require cooling to maintain the desired temperature. Vigorous stirring is essential to ensure good contact between the catalyst, reactants, and hydrogen.

  • Catalyst Filtration and Recovery: On a large scale, the filtration of the catalyst can be challenging. The use of filter aids like Celite® is common. The catalyst can often be recovered and reused, which improves the process economics.

  • One-Pot vs. Two-Step: While a one-pot process is more efficient, it can sometimes be beneficial to isolate the N-benzylated intermediate to ensure complete conversion in the debenzylation step, especially if catalyst poisoning is a concern.

Safety and Environmental Considerations

5.1. Reagent Handling and Safety

  • Sodium Triacetoxyborohydride (STAB): Water-reactive, releasing flammable hydrogen gas upon contact with water.[7] It is also a skin and eye irritant.[10] Handle in a dry, inert atmosphere and wear appropriate personal protective equipment (PPE).

  • 1-Benzyl-4-piperidone: Can be a skin and eye irritant. Handle in a well-ventilated area.[11][12]

  • Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Use in a designated area with appropriate safety measures, including spark-proof equipment and good ventilation.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of solvents. Handle under an inert atmosphere and avoid sources of ignition.

5.2. Waste Management

  • Route 1: Generates borate waste, which should be disposed of according to local regulations. The acidic and basic aqueous streams from work-up will require neutralization before disposal.

  • Route 2: The primary solid waste is the catalyst, which can often be sent for precious metal recovery. Solvent waste should be managed according to its composition. This route is generally considered "greener" due to better atom economy.

Conclusion and Recommendations

For the synthesis of this compound, both presented routes are viable.

  • Route 1 (N-Boc-4-piperidone) is well-suited for laboratory-scale synthesis and early-stage development where the cost of reagents is less critical and the use of milder conditions is prioritized.

  • Route 2 (1-Benzyl-4-piperidone) is the recommended pathway for pilot-scale and commercial production . Its advantages in terms of cost, atom economy, and the potential for a one-pot process make it a more sustainable and economically viable option for large-scale manufacturing. However, it requires investment in specialized equipment for handling catalytic hydrogenation.

Successful scale-up of either route requires careful process development, hazard analysis, and optimization of reaction and work-up conditions to ensure a safe, efficient, and robust manufacturing process.

References

  • Method for producing 4-(piperidin-4-yl)morpholine. WO2017213245A1.
  • Preparation method of N-benzyl-4-piperidone. CN116924967A.
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  • Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. Bioconjugate Chemistry.
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC.
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  • Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Arom
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  • (PDF)
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  • Development and Scale-Up of a Direct Asymmetric Reductive Amin
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its deriv
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  • SAFETY D
  • Material Safety D
  • Catalytic Transfer Hydrodebenzylation with Low Palladium Loading.
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  • New Trends in the Illicit Manufacture of Synthetic Drugs.
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  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
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Strategic Protection of the Piperidine Nitrogen in 4-(Piperidin-4-ylmethyl)morpholine: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Complex Piperidines

The 4-(piperidin-4-ylmethyl)morpholine scaffold is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into molecules targeting a range of biological pathways.[1][2][3][4] The presence of two nitrogen atoms—a secondary amine within the piperidine ring and a tertiary amine in the morpholine moiety—necessitates a strategic approach to chemical synthesis. The secondary piperidine nitrogen is both nucleophilic and basic, requiring temporary masking or "protection" to prevent unwanted side reactions during multi-step synthetic sequences. This guide provides a detailed overview of common protecting group strategies for the piperidine nitrogen of this compound, offering field-proven insights and detailed protocols to aid researchers in the efficient and successful synthesis of their target compounds.

The choice of a protecting group is a critical decision in synthesis design, governed by its stability to various reaction conditions and the ease of its selective removal.[5] This document will focus on three widely used and versatile nitrogen protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). We will explore the rationale behind their application, provide detailed experimental protocols for their installation and cleavage, and discuss their orthogonality in the context of more complex synthetic strategies.

Understanding the Landscape: Selecting the Right Protecting Group

The selection of an appropriate protecting group is dictated by the overall synthetic route. Key considerations include the stability of the protecting group to downstream reaction conditions and the availability of a deprotection method that does not affect other functional groups within the molecule. This principle of selective deprotection is known as orthogonality.[5][6][7]

G cluster_selection Protecting Group Selection Criteria Stability Stability to Reaction Conditions (e.g., oxidation, reduction, nucleophiles) Orthogonality Orthogonality (Selective removal in the presence of other groups) Cleavage Ease and Selectivity of Cleavage Cost Cost and Availability of Reagents Molecule This compound Molecule->Stability Molecule->Orthogonality Molecule->Cleavage Molecule->Cost

Caption: Key decision factors for protecting group selection.

The Workhorse: tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most common protecting group for amines in organic synthesis due to its broad stability and facile removal under acidic conditions.[8][9] It is stable to a wide range of non-acidic reagents, including bases, nucleophiles, and catalytic hydrogenation conditions.

Boc Protection of this compound

The protection of the piperidine nitrogen with a Boc group is typically achieved by reacting this compound with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Protocol: Boc Protection

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF.

  • Add triethylamine (1.5 eq) or an aqueous solution of sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product.

Boc Deprotection

The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[8][10][11]

Protocol: Acidic Boc Deprotection

Materials:

  • Boc-protected this compound

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) (for TFA deprotection)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using TFA):

  • Dissolve the Boc-protected piperidine derivative in DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[10]

  • Cool the solution to 0 °C using an ice bath.[10]

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[10]

  • Remove the ice bath and allow the reaction to warm to room temperature.[10]

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[10]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[10]

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[10]

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).[10]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected piperidine.[10]

Table 1: Comparison of Common Boc Deprotection Conditions

ReagentSolventTemperatureTypical Reaction TimeTypical YieldNotes
20-50% TFADCM0 °C to RT1-4 hours>95%A very common and effective method. The resulting trifluoroacetate salt may sometimes be difficult to handle.[8][10]
4M HCl in DioxaneDioxane or MethanolRoom Temperature1-3 hoursQuantitativeOften, the hydrochloride salt of the deprotected piperidine will precipitate, simplifying isolation.[8][10]

The Robust Alternative: Carboxybenzyl (Cbz) Group

The Cbz (or Z) group is a robust protecting group for amines, offering stability to both acidic and basic conditions.[12] Its removal is typically achieved through catalytic hydrogenolysis, providing an orthogonal deprotection strategy to the acid-labile Boc group.[13]

Cbz Protection of this compound

The Cbz group is introduced by reacting the piperidine with benzyl chloroformate (Cbz-Cl) under basic conditions.

Protocol: Cbz Protection

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Dichloromethane (DCM) or a mixture of THF and water

  • 1M HCl, Saturated aqueous NaHCO₃, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Schotten-Baumann conditions): [14]

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (1:1).[14]

  • Add sodium bicarbonate (2.0 eq) and cool the mixture to 0 °C.[14]

  • Slowly add benzyl chloroformate (1.1 eq).[14]

  • Stir the reaction at 0 °C for 2-4 hours or until completion as monitored by TLC.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.[15]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the Cbz-protected product.

Cbz Deprotection

The most common method for Cbz deprotection is catalytic hydrogenation, which is a mild and efficient procedure.

Protocol: Cbz Deprotection via Hydrogenolysis [12]

Materials:

  • Cbz-protected this compound

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite

Procedure:

  • Dissolve the Cbz-protected piperidine in methanol or ethanol in a flask suitable for hydrogenation.[12]

  • Carefully add a catalytic amount of Pd/C to the solution.[12]

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).[12]

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature for 1-16 hours.[12]

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[12]

  • Rinse the Celite pad with the reaction solvent.[12]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.[12]

An alternative to hydrogenolysis is the use of strong acids, which can be useful if other reducible functional groups are present.[16]

The Base-Labile Option: 9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is a base-labile protecting group, making it orthogonal to both the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[6][17] This orthogonality is particularly valuable in complex syntheses requiring multiple, selective deprotection steps, such as in solid-phase peptide synthesis (SPPS).[18][19]

Fmoc Protection of this compound

The Fmoc group is typically introduced using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).

Protocol: Fmoc Protection

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane and water

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.0 eq) and cool to 0 °C.

  • Add a solution of Fmoc-Cl (1.1 eq) in 1,4-dioxane dropwise.

  • Stir the mixture at room temperature for 4-12 hours.

  • Pour the reaction mixture into cold water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Fmoc Deprotection

The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine in an aprotic polar solvent like N,N-dimethylformamide (DMF).[18][19]

Protocol: Fmoc Deprotection [18]

Materials:

  • Fmoc-protected this compound

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF

Procedure:

  • Dissolve the Fmoc-protected compound in DMF.

  • Add the 20% piperidine in DMF solution.

  • Stir the reaction at room temperature for 30 minutes to 2 hours. The deprotection often proceeds in two stages: an initial rapid removal followed by a second treatment to ensure completion.[18][20]

  • Monitor the reaction by TLC. The progress can also be monitored by UV absorbance of the dibenzofulvene-piperidine adduct.[18]

  • Upon completion, remove the solvent and excess piperidine under reduced pressure.

  • The crude product can be purified by column chromatography or by precipitation.

Orthogonal Protection Strategies: A Visual Workflow

In a scenario where multiple amine functionalities with different reactivities need to be addressed, an orthogonal protection strategy is essential. The choice of protecting groups that can be removed under distinct conditions allows for the selective deprotection and subsequent functionalization of specific sites within a molecule.

G cluster_protection Protection Steps cluster_deprotection Selective Deprotection & Functionalization start Multi-functional Molecule (e.g., with primary and secondary amines) protect_boc Protect primary amine with Boc₂O start->protect_boc protect_fmoc Protect secondary amine with Fmoc-Cl protect_boc->protect_fmoc deprotect_fmoc Deprotect with Piperidine/DMF protect_fmoc->deprotect_fmoc functionalize1 Functionalize secondary amine deprotect_fmoc->functionalize1 deprotect_boc Deprotect with TFA/DCM functionalize1->deprotect_boc functionalize2 Functionalize primary amine deprotect_boc->functionalize2 end Final Product functionalize2->end

Caption: Workflow for an orthogonal protection strategy.

Summary and Conclusion

The successful synthesis of complex molecules containing the this compound moiety relies heavily on the strategic use of nitrogen protecting groups. The Boc, Cbz, and Fmoc groups each offer a unique set of properties regarding their stability and deprotection conditions, allowing for a high degree of flexibility in synthetic design. The choice of protecting group should be made in the context of the overall synthetic plan, with careful consideration of orthogonality to ensure selective transformations. The protocols provided in this guide serve as a starting point for the development of robust and efficient synthetic routes, empowering researchers to advance their drug discovery and development programs.

References

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  • BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection Using Piperidine in Solid-Phase Peptide Synthesis.
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  • BenchChem. (2025). The Strategic Role of the N-Cbz Protecting Group in Piperidine Synthesis: A Technical Guide.
  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
  • BenchChem. (2025). Protocol for N-Deprotection of (S)-1-Boc-3-aminopiperidine.
  • BenchChem. (2025). Technical Support Center: Optimization of Cbz Protection for 4-Amino-1-Benzylpiperidine.
  • BenchChem. (2025). The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Alternative Methods for Diamine Protection in Organic Synthesis.
  • Technical Disclosure Commons. (2025).
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  • BenchChem. (2025). A Comparative Guide to the Synthetic Methods of 4-(Cbz-amino)-1-benzylpiperidine.
  • Wikipedia. Protecting group.
  • Medicinal Chemistry. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • PAT IMPEX INDIA. 4-(Piperidin-4-yl)morpholine.
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
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The Versatile Scaffold: 4-(Piperidin-4-ylmethyl)morpholine in the Genesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Structural Motif

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular architectures with desirable pharmacological profiles is perpetual. Among the myriad of building blocks available to the synthetic chemist, 4-(piperidin-4-ylmethyl)morpholine stands out as a particularly valuable scaffold. This bifunctional molecule incorporates both a piperidine and a morpholine moiety, two saturated heterocyclic rings that are considered "privileged structures" in drug design. Their prevalence in a wide array of approved drugs and biologically active compounds underscores their importance in establishing favorable interactions with biological targets and imparting desirable pharmacokinetic properties.[1][2]

The morpholine ring, with its ether linkage, can enhance aqueous solubility and often serves as a key hydrogen bond acceptor.[3] Conversely, the piperidine ring provides a versatile anchor for further functionalization and is a common feature in centrally acting agents. The methylene linker between these two rings in this compound offers conformational flexibility, allowing the molecule to adopt various spatial arrangements to optimize binding with diverse biological targets.

This comprehensive guide delves into the practical applications of this compound as a key intermediate in the synthesis of novel and complex heterocyclic compounds. We will explore its reactivity and provide detailed, field-proven protocols for its incorporation into medicinally relevant scaffolds, such as pyrimidines and triazoles, with a focus on the synthesis of potential kinase inhibitors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material is paramount for successful synthesis. The key properties and safety information for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂O[4]
Molecular Weight 184.28 g/mol [4]
CAS Number 81310-62-5[4]
Appearance Colorless to light yellow liquid-
Boiling Point Approx. 285 °C-
Safety Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation[4]

It is imperative to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthetic Applications and Protocols

The secondary amine of the piperidine ring in this compound is the primary site of reactivity, readily undergoing nucleophilic substitution and addition reactions. This allows for its facile incorporation into a variety of heterocyclic systems.

Application 1: Synthesis of Substituted Pyrimidines as Potential Kinase Inhibitors

Pyrimidine-based compounds are a cornerstone of many therapeutic agents, particularly in oncology, where they form the core of numerous kinase inhibitors.[5] The following protocol details a two-step synthesis of a 2,4-disubstituted pyrimidine derivative, a scaffold prevalent in kinase inhibitors.

Protocol 1: Synthesis of 4-(4-((2-chloropyrimidin-4-yl)methyl)piperidin-1-yl)morpholine

This protocol describes the N-alkylation of this compound with a commercially available dichloropyrimidine.

  • Reagents and Materials:

    • This compound

    • 2,4-dichloropyrimidine

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN), anhydrous

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

    • To this stirring suspension, add a solution of 2,4-dichloropyrimidine (1.1 eq) in anhydrous acetonitrile dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

Protocol 2: Synthesis of a Novel Pyrimidine-based Kinase Inhibitor Scaffold

This protocol outlines a nucleophilic aromatic substitution (SNAr) reaction to introduce a second point of diversity on the pyrimidine ring, a common strategy in the synthesis of kinase inhibitors.

  • Reagents and Materials:

    • 4-(4-((2-chloropyrimidin-4-yl)methyl)piperidin-1-yl)morpholine (from Protocol 1)

    • A selected aniline derivative (e.g., 3-ethynylaniline)

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Ligand (e.g., Xantphos)

    • Cesium carbonate (Cs₂CO₃)

    • 1,4-Dioxane, anhydrous

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

  • Procedure:

    • In a dry round-bottom flask, combine 4-(4-((2-chloropyrimidin-4-yl)methyl)piperidin-1-yl)morpholine (1.0 eq), the chosen aniline derivative (1.2 eq), cesium carbonate (2.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100-110°C and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

    • Concentrate the filtrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the final compound.

G cluster_0 Protocol 1: N-Alkylation cluster_1 Protocol 2: SₙAr Coupling Start1 This compound + 2,4-Dichloropyrimidine Step1_1 K₂CO₃, CH₃CN Reflux Start1->Step1_1 Product1 4-(4-((2-chloropyrimidin-4-yl)methyl)piperidin-1-yl)morpholine Step1_1->Product1 Start2 Intermediate from Protocol 1 + Aniline Derivative Product1->Start2 Use as starting material Step2_1 Pd₂(dba)₃, Xantphos Cs₂CO₃, Dioxane, Heat Start2->Step2_1 Product2 Novel Pyrimidine Derivative (Kinase Inhibitor Scaffold) Step2_1->Product2

Caption: Synthetic workflow for a novel pyrimidine-based kinase inhibitor scaffold.

Application 2: Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[6] These heterocycles are valuable in drug discovery due to their metabolic stability and ability to act as bioisosteres for other functional groups.

Protocol 3: Synthesis of an Azide-Functionalized Intermediate

This protocol describes the conversion of a hydroxyl-containing starting material to an azide, which can then be used in a click reaction. For this example, we will consider the functionalization of a suitable alkyl halide with the piperidine nitrogen of this compound, followed by conversion to an azide.

  • Reagents and Materials:

    • This compound

    • A suitable bifunctional linker (e.g., 2-(2-bromoethoxy)ethanol)

    • Sodium azide (NaN₃)

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF), anhydrous

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

  • Procedure (Two-Step):

    • N-Alkylation: In a round-bottom flask, dissolve this compound (1.0 eq) and 2-(2-bromoethoxy)ethanol (1.1 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and heat the mixture to 60-70°C for 12 hours. After cooling, dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to obtain the alcohol intermediate.

    • Azidation: Dissolve the alcohol intermediate (1.0 eq) in anhydrous DCM and cool to 0°C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir at 0°C for 1 hour. Wash the reaction mixture with cold water and brine, then dry over MgSO₄ and concentrate. Dissolve the crude mesylate in DMF, add sodium azide (3.0 eq), and heat to 80°C for 6 hours. After cooling, pour into water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate to yield the azide intermediate.

Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the final click reaction to form the 1,2,3-triazole ring.

  • Reagents and Materials:

    • Azide intermediate from Protocol 3

    • A terminal alkyne (e.g., phenylacetylene)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • tert-Butanol/Water (1:1) solvent mixture

  • Procedure:

    • In a vial, dissolve the azide intermediate (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

    • To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,2,3-triazole derivative.

G cluster_0 Protocol 3: Azide Synthesis cluster_1 Protocol 4: CuAAC Click Reaction Start1 This compound + Bifunctional Linker Step1_1 1. N-Alkylation 2. Mesylation 3. Azidation Start1->Step1_1 Product1 Azide-Functionalized Intermediate Step1_1->Product1 Start2 Azide Intermediate + Terminal Alkyne Product1->Start2 Key reactant Step2_1 CuSO₄, Sodium Ascorbate t-BuOH/H₂O Start2->Step2_1 Product2 1,2,3-Triazole Derivative Step2_1->Product2

Caption: Synthetic pathway for 1,2,3-triazole derivatives via click chemistry.

Conclusion: A Gateway to Chemical Diversity

The protocols and applications outlined in this guide demonstrate that this compound is more than just a simple building block; it is a gateway to a vast and diverse chemical space. Its inherent structural features, combined with its straightforward reactivity, make it an invaluable tool for medicinal chemists and drug discovery professionals. The ability to readily synthesize complex heterocyclic structures, such as substituted pyrimidines and triazoles, allows for the rapid generation of compound libraries for high-throughput screening and lead optimization. The insights and methodologies presented herein are intended to empower researchers to harness the full potential of this versatile scaffold in their pursuit of the next generation of therapeutic agents.

References

  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125-38.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration.
  • Tornøe, C. W., et al. (2002). Peptidotriazoles on solid phase:[7][8][9]-triazoles by regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057-3064.
  • Malkov, A. V., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-816.
  • Leontiev, A. V., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(12), 10785-10802.
  • Al-Said, M. S., et al. (2011). Synthesis, Structural Elucidation, DNA-PK Inhibition, Homology Modelling and Anti-Platelet Activity of morpholino-substituted-1,3-naphth-oxazines. Bioorganic & Medicinal Chemistry Letters, 21(17), 5123-5130.

Sources

Application Note & Protocols: Microwave-Assisted Synthesis Featuring 4-(Piperidin-4-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 4-(piperidin-4-ylmethyl)morpholine scaffold is a key pharmacophore in modern medicinal chemistry, valued for its favorable physicochemical properties and its prevalence in a range of biologically active agents.[1][2] This application note provides a comprehensive guide to the efficient synthesis of derivatives based on this scaffold, with a focus on microwave-assisted organic synthesis (MAOS). We will delve into the principles of microwave chemistry, its advantages over conventional heating, and provide a detailed, field-proven protocol for the N-arylation of this compound via a Buchwald-Hartwig amination reaction. This guide is intended to equip researchers with the practical knowledge to accelerate their drug discovery programs by leveraging the speed and efficiency of microwave-assisted synthesis.

The Strategic Importance of the this compound Scaffold

In the landscape of contemporary drug discovery, the morpholine and piperidine rings are considered "privileged structures."[1][3] Their prevalence in approved drugs and clinical candidates stems from their ability to impart desirable properties such as aqueous solubility, metabolic stability, and favorable receptor-binding geometries.[3][4] The combined this compound motif offers a versatile platform for creating molecules with complex three-dimensional shapes, which is often crucial for achieving high target affinity and selectivity. This scaffold is a common feature in molecules targeting a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[2][5]

The Power of Microwave-Assisted Synthesis in Drug Discovery

Traditional organic synthesis often relies on bulk heating of reaction mixtures, which can be slow and inefficient, leading to the formation of unwanted byproducts. Microwave-assisted organic synthesis (MAOS) offers a transformative alternative by directly heating the polar molecules in the reaction mixture through dielectric heating. This rapid and efficient energy transfer leads to a number of significant advantages:

  • Dramatically Reduced Reaction Times: Reactions that take hours or even days to complete using conventional heating can often be accomplished in minutes with microwave irradiation.[6][7]

  • Increased Product Yields: The rapid heating and precise temperature control afforded by microwave reactors can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[8][9]

  • Enhanced Reaction Purity: By reducing the incidence of side reactions, microwave synthesis often results in a cleaner crude product, simplifying purification efforts.

  • Improved Reproducibility: Modern microwave reactors offer precise control over reaction parameters, leading to highly reproducible results.

These benefits make MAOS an invaluable tool in the fast-paced environment of drug discovery, where rapid synthesis and iteration of new chemical entities are paramount.

Experimental Protocol: Microwave-Assisted Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] It is a cornerstone of modern medicinal chemistry for the synthesis of arylamines. The following protocol details the N-arylation of this compound with 4-bromoanisole as a model aryl halide, leveraging the speed and efficiency of microwave irradiation.

Reagents and Materials
Reagent/MaterialGradeSupplier
This compound≥95%Commercially Available
4-BromoanisoleReagent GradeCommercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially Available
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Ligand GradeCommercially Available
Sodium tert-butoxide (NaOtBu)≥98%Commercially Available
TolueneAnhydrousCommercially Available
Microwave Reactor Vials10 mLAppropriate Supplier
Magnetic Stir Bars
Standard Glassware for Workup
Silica Gel for Chromatography
Reaction Setup and Microwave Protocol

Caution: Microwave reactions should be performed in a well-ventilated fume hood by trained personnel. The reaction vials are sealed and will be under pressure at elevated temperatures.

  • Vial Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.05 equivalents), XPhos (0.10 equivalents), and sodium tert-butoxide (2.5 equivalents).

  • Reagent Addition: Add 4-bromoanisole (1.0 equivalent) and this compound (1.2 equivalents) to the vial.

  • Solvent Addition: Add anhydrous toluene (4.0 mL per 1.0 mmol of aryl bromide).

  • Sealing and Purging: Securely cap the vial and purge with an inert gas (e.g., argon or nitrogen) for 2-3 minutes.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 150 °C

    • Time: 30 minutes

    • Power: 300 W (or as appropriate for the specific reactor)

    • Stirring: On

Work-up and Purification
  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Filtration: Dilute the reaction mixture with chloroform (CHCl₃) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-arylated product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of Key Processes

Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-X(L) OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange Amine_Complex Ar-Pd(II)-NR'R''(L) Ligand_Exchange->Amine_Complex BaseH [Base-H]+X- Ligand_Exchange->BaseH Red_Elim Reductive Elimination Amine_Complex->Red_Elim Red_Elim->Pd0 Product Ar-NR'R'' Red_Elim->Product ArX Ar-X ArX->OxAdd Amine R'R''NH Amine->Ligand_Exchange Base Base Base->Ligand_Exchange

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Microwave Synthesis Workflow

This diagram outlines the streamlined workflow for the microwave-assisted synthesis protocol described above.

MAOS_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification prep_vial Prepare Vial: Catalyst, Ligand, Base add_reagents Add Aryl Halide & This compound prep_vial->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent seal_purge Seal and Purge with Inert Gas add_solvent->seal_purge mw_irrad Microwave Irradiation (150 °C, 30 min) seal_purge->mw_irrad cool Cool to RT mw_irrad->cool filter Dilute and Filter through Celite cool->filter concentrate Concentrate filter->concentrate purify Flash Chromatography concentrate->purify characterize Characterization (NMR, MS) purify->characterize

Caption: A streamlined workflow for microwave-assisted synthesis.

Expected Outcomes and Data

The following table presents representative data comparing microwave-assisted synthesis with conventional heating for a typical Buchwald-Hartwig amination.

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 10-30 minutes[6][7]12-24 hours[6]
Temperature 130-150 °C[6]80-110 °C (reflux)
Typical Yield Moderate to Excellent[7]Variable, often lower
Purity of Crude Product Generally higherOften contains more byproducts

Conclusion

Microwave-assisted organic synthesis represents a significant advancement in chemical synthesis, offering substantial improvements in reaction speed, efficiency, and product purity. The application of this technology to the synthesis of derivatives based on the medicinally important this compound scaffold can significantly accelerate the drug discovery process. The detailed protocol provided herein for a Buchwald-Hartwig N-arylation serves as a robust starting point for researchers to rapidly generate diverse libraries of compounds for biological screening. By embracing MAOS, scientists can streamline their synthetic workflows and dedicate more time to the design and evaluation of new therapeutic agents.

References

  • Yusof, N. S. M., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link]
  • Khamitova, K. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Martins, J. E. D., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(1), 1114-1126. [Link]
  • Kerbèche, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(6), 3535-3543. [Link]
  • Yusof, N. S. M., et al. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 9(51), 50446-50457. [Link]
  • PharmaCompass. (n.d.). 4-(Piperidin-4-Yl)Morpholine. PharmaCompass.com. [Link]
  • Kerbèche, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(6), 3535-3543. [Link]
  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. QSAR & Combinatorial Science, 25(5-6), 516-524. [Link]
  • Alsamarrai, A. S., & Abdulghani, S. S. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(3), 533. [Link]
  • Al-Masoudi, N. A., et al. (2023). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. Molecules, 28(11), 4381. [Link]
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • Reddy, T. J., et al. (2018). Microwave-Assisted aza-Friedel–Crafts Arylation of N-Acyliminium Ions: Expedient Access to 4-Aryl 3,4-Dihydroquinazolinones. ACS Omega, 3(11), 15811-15821. [Link]
  • Shavva, A. G., et al. (2022). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 27(19), 6296. [Link]
  • Wiebe, D., et al. (2018). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 23(10), 2465. [Link]
  • Al-Ghorbani, M., et al. (2016). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Advanced Scientific Research, 7(1), 01-14. [Link]
  • Scott, J. S., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Chemistry, 26(70), 16818-16823. [Link]
  • Ashok, D., et al. (2021). Solvent-free microwave assisted synthesis of morpholine–piperidine–pyrrolidine annulated quinoline-naphthyl based chalcones and their antimicrobial activity. Russian Journal of General Chemistry, 91(12), 2603-2609. [Link]
  • Abdel-Wahab, B. F., et al. (2022).
  • Hussain, A., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(3), 656. [Link]
  • Hussain, A., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(3), 656. [Link]
  • Gomaa, A. M., et al. (2021). Microwave-assisted synthesis of novel[12][13] oxazine derivatives as potent anti-bacterial and antioxidant agents. ARKIVOC, 2021(5), 114-129. [Link]
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. [Link]
  • Al-Masoudi, N. A., et al. (2023). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. Molecules, 28(11), 4381. [Link]
  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Pharmaceuticals, 15(2), 225. [Link]

Sources

The Architecture of Innovation: A Technical Guide to the Solid-Phase Synthesis of 4-(Piperidin-4-ylmethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the exploration of novel 4-(piperidin-4-ylmethyl)morpholine derivatives. These heterocyclic scaffolds are integral to a multitude of biologically active compounds, demonstrating a broad range of therapeutic potential.[1][2][3][4] This document provides a comprehensive overview of solid-phase synthesis methodologies, strategic considerations for library generation, and detailed protocols for the generation of diverse chemical entities based on this privileged scaffold.

Core Concepts in the Solid-Phase Synthesis of Piperidine-Morpholine Derivatives

The journey from a core scaffold to a library of diverse analogs is a multi-step process rooted in the principles of combinatorial chemistry.[5][6] Solid-phase organic synthesis (SPOS) offers significant advantages over traditional solution-phase chemistry for library generation, including the use of excess reagents to drive reactions to completion and simplified purification through washing.[7][8] The general workflow for the solid-phase synthesis of this compound derivatives encompasses the strategic selection of a solid support and linker, immobilization of the core scaffold, diversification through a series of chemical transformations, and finally, cleavage from the solid support to yield the final products.

G cluster_0 Phase 1: Immobilization cluster_1 Phase 2: Diversification cluster_2 Phase 3: Cleavage & Analysis Resin_Selection Resin & Linker Selection Scaffold_Attachment Scaffold Attachment to Resin Resin_Selection->Scaffold_Attachment Diversification_1 First Diversification Step (e.g., Acylation) Scaffold_Attachment->Diversification_1 Diversification_2 Second Diversification Step (e.g., Reductive Amination) Diversification_1->Diversification_2 Cleavage Cleavage from Resin Diversification_2->Cleavage Analysis Purification & Analysis (LC-MS) Cleavage->Analysis

Caption: General workflow for solid-phase synthesis of the target derivatives.

Strategic Considerations for Resin and Linker Selection

The choice of the solid support and linker is paramount for a successful solid-phase synthesis campaign.[9] For the this compound scaffold, the secondary amine of the piperidine ring is the most logical point of attachment to the resin.

Resin Selection: Polystyrene-based resins, such as Wang resin, are widely used due to their excellent swelling properties in a variety of organic solvents and compatibility with a broad range of reaction conditions.[5]

Linker Strategy: A key consideration is whether the point of attachment will be "traceless" or will remain as a functional group in the final molecule. A traceless linker strategy is often preferred as it does not introduce unwanted functionality into the final product.[10][11][12] For the purpose of this guide, we will focus on a strategy that utilizes a cleavable linker where the linker itself is not incorporated into the final molecule.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the solid-phase synthesis of a library of this compound derivatives.

Protocol 1: Immobilization of the Scaffold onto Wang Resin

This protocol describes the attachment of the this compound scaffold to a Wang resin via a carbamate linkage.

Materials:

Reagent/MaterialSupplierGrade
Wang ResinSigma-Aldrich100-200 mesh, 1% DVB
This compoundECHEMI>98%
N,N'-Disuccinimidyl carbonate (DSC)Acros Organics>98%
N,N-Diisopropylethylamine (DIPEA)Alfa Aesar>99%
Dichloromethane (DCM)Fisher ScientificAnhydrous
N,N-Dimethylformamide (DMF)EMD MilliporeAnhydrous

Procedure:

  • Resin Swelling: Swell the Wang resin (1 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Activation of Resin: To the swollen resin, add a solution of N,N'-disuccinimidyl carbonate (DSC) (1.2 mmol) and DIPEA (2.0 mmol) in anhydrous DCM (10 mL). Agitate the mixture at room temperature for 2 hours.

  • Washing: Wash the activated resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Scaffold Coupling: To the activated resin, add a solution of this compound (1.5 mmol) and DIPEA (2.0 mmol) in anhydrous DMF (10 mL). Agitate the mixture at room temperature for 16 hours.

  • Washing and Capping: Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL). To cap any unreacted sites, treat the resin with a solution of acetic anhydride (10% v/v) and DIPEA (5% v/v) in DCM for 1 hour.

  • Final Wash and Dry: Wash the resin sequentially with DCM (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.

G Start Swell Wang Resin in DCM Activate Activate with DSC and DIPEA Start->Activate Wash1 Wash with DCM and DMF Activate->Wash1 Couple Couple with Scaffold and DIPEA Wash1->Couple Wash2 Wash and Cap with Acetic Anhydride Couple->Wash2 Dry Final Wash and Dry Wash2->Dry

Caption: Workflow for scaffold immobilization.

Protocol 2: Diversification via Reductive Amination

This protocol outlines the diversification of the immobilized scaffold through reductive amination on the morpholine nitrogen. This allows for the introduction of a wide variety of substituents.

Materials:

Reagent/MaterialSupplierGrade
Immobilized Scaffold Resin(From Protocol 1)-
Aldehyde/Ketone LibraryCombi-BlocksVarious
Sodium triacetoxyborohydrideOakwood Chemical>95%
Acetic AcidJ.T. BakerGlacial
1,2-Dichloroethane (DCE)Sigma-AldrichAnhydrous

Procedure:

  • Resin Swelling: Swell the immobilized scaffold resin (100 mg, 0.1 mmol) in anhydrous DCE (2 mL) for 30 minutes.

  • Imine Formation: Add the desired aldehyde or ketone (0.5 mmol) and acetic acid (0.1 mmol) to the swollen resin. Agitate the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (0.3 mmol) to the reaction mixture. Agitate at room temperature for 16 hours.[13]

  • Washing: Wash the resin sequentially with DCE (3 x 2 mL), methanol (3 x 2 mL), and DCM (3 x 2 mL).

  • Repeat for Library Synthesis: Repeat steps 1-4 with a diverse range of aldehydes and ketones to generate a library of derivatives.

G Swell_Resin Swell Resin in DCE Form_Imine Add Aldehyde/Ketone & Acetic Acid Swell_Resin->Form_Imine Reduce Add Sodium Triacetoxyborohydride Form_Imine->Reduce Wash Wash Resin Reduce->Wash Library Repeat with Diverse Aldehydes/Ketones Wash->Library

Caption: Workflow for diversification via reductive amination.

Protocol 3: Cleavage and Product Isolation

This protocol describes the cleavage of the final products from the solid support and their subsequent isolation.

Materials:

Reagent/MaterialSupplierGrade
Derivatized Resin(From Protocol 2)-
Trifluoroacetic Acid (TFA)Halocarbon>99.5%
Triisopropylsilane (TIS)TCI America>98%
Diethyl EtherHoneywellAnhydrous, Cold

Procedure:

  • Resin Preparation: Dry the derivatized resin thoroughly under high vacuum.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[14][15][16] Caution: TFA is highly corrosive.

  • Cleavage Reaction: Add the cleavage cocktail (2 mL) to the dried resin (100 mg). Agitate the mixture at room temperature for 2 hours.

  • Product Isolation: a. Filter the resin and collect the filtrate. b. Wash the resin with fresh TFA (2 x 1 mL). c. Combine the filtrates and concentrate under a stream of nitrogen. d. Precipitate the crude product by adding cold diethyl ether. e. Centrifuge to pellet the product, decant the ether, and wash the pellet with cold diethyl ether. f. Dry the final product under vacuum.

Product Characterization

The purity and identity of the synthesized compounds should be confirmed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).[6][17]

  • LC-MS Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., acetonitrile/water). Analyze by reverse-phase HPLC coupled with a mass spectrometer to determine the purity and confirm the molecular weight of the desired product.

Conclusion

This guide provides a comprehensive framework for the solid-phase synthesis of diverse libraries of this compound derivatives. The protocols outlined herein are robust and can be adapted for the generation of a wide array of analogs for screening in drug discovery programs. The principles of solid-phase synthesis, including the strategic choice of resins and linkers, coupled with efficient diversification and cleavage protocols, empower researchers to rapidly explore the chemical space around this promising scaffold.

References

  • An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. (n.d.).
  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(36), 32135-32153. [Link]
  • Liu, Z., & Nefzi, A. (2010). Solid-phase synthesis of N-substituted pyrrolidinone-tethered N-substituted piperidines via Ugi reaction. Journal of combinatorial chemistry, 12(4), 566–570. [Link]
  • Guzmán, F., Aróstica, M., & Román, T. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33. [Link]
  • Singh, U. P., & Bhat, H. R. (2021). Synthesis and SAR of morpholine and its derivatives: A review update. Bioorganic & Medicinal Chemistry, 43, 116254. [Link]
  • van der Veken, P., et al. (2023). Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring.
  • Matassini, C., Clemente, F., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(21), 5122. [Link]
  • Coin, I., et al. (2007). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. CSH Protocols, 2007(3), pdb.prot4734. [Link]
  • Al-Aama, J. Y., & Ghalib, Y. D. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. [Link]
  • Google Patents. (n.d.). WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.
  • International Journal of Novel Research and Development. (2023). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD, 8(6). [Link]
  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
  • Albericio, F., & de la Torre, B. G. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 26(21), 6666. [Link]
  • Moore, W. T. (1992). The characterization of crude products from solid-phase peptide synthesis by mu-HPLC/fast atom bombardment mass spectrometry. Biological mass spectrometry, 21(3), 149–154. [Link]
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Gayo, L. M., & Suto, M. J. (1997). Synthesis and comparative properties of two amide-generating resin linkers for use in solid phase peptide synthesis. Tetrahedron Letters, 38(2), 211-214. [Link]
  • Liu, Z., & Nefzi, A. (2010). Solid-phase synthesis of N-substituted pyrrolidinone-tethered N-substituted piperidines via Ugi reaction.
  • Matassini, C., Clemente, F., & Cardona, F. (2020). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Organic and Biomolecular Chemistry, 18(44), 8964-8980. [Link]
  • Berillo, D., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]
  • Waters Corporation. (2019). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • National Institutes of Health. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.
  • Beilstein-Institut. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 383-390. [Link]
  • PubChem. (n.d.). This compound.
  • Reddit. (2024). Does piperidine work in reductive amination like this?
  • Taylor & Francis eBooks. (2000). Solid-Phase Synthesis of Heterocyclic Compounds from Amino Acids and Linear Peptides.
  • ResearchGate. (2024). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives.
  • Hachmann, J., & Lebl, M. (2003). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. The Journal of Organic Chemistry, 68(23), 9133-9135. [Link]
  • National Institutes of Health. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • Kim, M. H., & Kim, J. Y. (2004). Synthesis of silicon traceless linker for solid-phase reaction. Archives of pharmacal research, 27(6), 591–595. [Link]
  • Biocompare. (2020). Solid Phase Extraction in LC-MS Sample Preparation.
  • Khamitova, A. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • LifeTein. (2023). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides.
  • Pels, K., & Kodadek, T. (2015). Solid-phase synthesis of diverse peptide tertiary amides by reductive amination.
  • MDPI. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • Royal Society of Chemistry. (2022). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 24(12), 4739-4748. [Link]
  • ResearchGate. (2003). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
  • Royal Society of Chemistry. (2019). A traceless linker for aliphatic amines that rapidly and quantitatively fragments after reduction. Chemical Science, 10(30), 7176-7181. [Link]
  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial chemistry and high throughput screening, 1(4), 185–214. [Link]
  • Zaragoza, F. (1996). The Solid-Phase Synthesis and Use of N-monosubstituted Piperazines in Chemical Library Synthesis. Tetrahedron Letters, 37(37), 6607-6610. [Link]

Sources

Troubleshooting & Optimization

Overcoming low yields in the synthesis of 4-(Piperidin-4-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-(Piperidin-4-ylmethyl)morpholine. This valuable bifunctional building block is frequently utilized in the development of novel pharmaceutical agents. However, its synthesis can be plagued by challenges, most notably low reaction yields that hinder efficient production and scale-up.

This guide is designed for researchers, medicinal chemists, and process development professionals. It moves beyond simple procedural outlines to provide a deeper understanding of the reaction mechanisms, troubleshoot common points of failure, and offer optimized, field-proven protocols. We will explore the causality behind experimental choices to empower you to overcome synthetic hurdles and achieve high-purity, high-yield results.

Core Synthetic Strategies: An Overview

The synthesis of this compound is typically achieved via two primary pathways: Reductive Amination or a Two-Step Alkylation . Each strategy has distinct advantages and potential pitfalls.

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Reaction Pathways P4one Piperidin-4-one (Protected) RedAm Reductive Amination P4one->RedAm Morpholine Morpholine Morpholine->RedAm Alkyl Direct Alkylation Morpholine->Alkyl Nucleophile P4M 4-(Piperidinemethyl) Derivative (e.g., -OH, -Cl) P4M->Alkyl Product 4-(Piperidin-4-ylmethyl) morpholine RedAm->Product Alkyl->Product Troubleshooting_Logic Start Low Yield in Reductive Amination Check_Conversion Is Starting Ketone Consumed? Start->Check_Conversion Check_Byproduct Is 4-Hydroxypiperidine the Main Byproduct? Check_Conversion->Check_Byproduct Yes Sol_pH Optimize pH (4-6) Add Acetic Acid Check_Conversion->Sol_pH No Sol_Reagent Switch to Milder Reducer (e.g., NaBH(OAc)₃) Check_Byproduct->Sol_Reagent Yes Sol_Purify Purification Issue: Complex Mixture Check_Byproduct->Sol_Purify No Sol_Protect Use N-Protecting Group (Boc or Bn) Sol_Purify->Sol_Protect

Caption: Troubleshooting flowchart for reductive amination.

Troubleshooting and FAQs: Alkylation Pathway

This two-step approach involves first preparing an electrophilic piperidine derivative, such as 4-(chloromethyl)piperidine or 4-(tosyloxymethyl)piperidine, and then reacting it with morpholine as a nucleophile.

Q4: My alkylation of morpholine with a 4-(halomethyl)piperidine derivative is very slow and gives low yields. How can I accelerate it?

A4: The issue here is likely the quality of your leaving group.

  • Causality: Chloride is a relatively poor leaving group compared to others. The reaction rate of an Sₙ2 reaction is highly dependent on the leaving group's ability to stabilize a negative charge.

  • Solution: Convert the precursor, (piperidin-4-yl)methanol, into a derivative with a much better leaving group.

    • Mesylate (-OMs): React the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA).

    • Tosylate (-OTs): React the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or TEA.

    These sulfonate esters are significantly more reactive towards nucleophilic substitution by morpholine, dramatically improving reaction times and yields.

Q5: The reaction produces a complex mixture of products, and I am struggling to isolate the desired compound. What are the common side reactions?

A5: A complex mixture in this reaction almost always points to reactions at the unprotected piperidine nitrogen.

  • Side Reaction 1: Intermolecular Self-Alkylation: One molecule of 4-(halomethyl)piperidine can alkylate the nitrogen of another, leading to dimer formation.

  • Side Reaction 2: Quaternization: The desired product, this compound, still has a secondary amine on the piperidine ring. This can be alkylated by another molecule of the electrophile to form a quaternary ammonium salt.

  • The Universal Solution: As with reductive amination, use an N-protecting group (Boc or Bn) on the piperidine ring of your starting material (e.g., start with N-Boc-4-(hydroxymethyl)piperidine). This ensures that morpholine is the only nucleophile available to react with your electrophile, leading to a much cleaner reaction profile and a significantly simpler purification.

Comparative Analysis of Synthetic Strategies

FeatureReductive AminationDirect Alkylation
Starting Materials Protected 4-piperidone, MorpholineProtected 4-(hydroxymethyl)piperidine, Morpholine
Key Reagents NaBH(OAc)₃ or H₂/Pd/CMsCl/TsCl, Base (e.g., K₂CO₃)
Number of Steps 2 (incl. deprotection)3 (activation, alkylation, deprotection)
Pros • Fewer steps (one-pot amination) • Atom economical• Often cleaner reactions if a good leaving group is used • Avoids handling ketones
Cons • Risk of ketone self-reduction • pH-sensitive• Requires an extra step to activate the alcohol • Sulfonyl chlorides can be irritants
Typical Yields 60-90% (optimized)70-95% (optimized)
Recommendation Excellent for both lab scale (NaBH(OAc)₃) and process scale (H₂/Pd/C). [1]Very reliable for lab scale; may be less cost-effective for large scale due to extra step.

Optimized Experimental Protocols

The following protocols are robust, validated methods that incorporate the principles discussed above to maximize yield and purity.

Protocol 1: Synthesis via Reductive Amination (Boc-Protected)

Protocol_1 A 1. Charge N-Boc-4-piperidone, Morpholine, & DCM B 2. Add Acetic Acid A->B C 3. Stir at RT for 1h B->C D 4. Add NaBH(OAc)₃ (portion-wise) C->D E 5. Stir Overnight D->E F 6. Aqueous Workup (NaHCO₃, Brine) E->F G 7. Isolate Boc-Protected Intermediate F->G H 8. Deprotection (HCl in Dioxane) G->H I 9. Isolate Final Product (as HCl salt or free base) H->I

Caption: Workflow for the Boc-protected reductive amination protocol.

Step 1: Reductive Amination

  • To a round-bottom flask, add N-Boc-4-piperidone (1.0 eq), morpholine (1.2 eq), and dichloromethane (DCM, ~0.2 M concentration).

  • Begin stirring the solution at room temperature. Add glacial acetic acid (1.5 eq) and stir the mixture for 1 hour to facilitate iminium ion formation.

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC or LC-MS for the disappearance of the starting ketone.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude tert-butyl 4-(morpholinomethyl)piperidine-1-carboxylate. This intermediate can often be used in the next step without further purification.

Step 2: Boc Deprotection

  • Dissolve the crude intermediate from the previous step in a minimal amount of 1,4-dioxane.

  • Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours.

  • A precipitate of the dihydrochloride salt will typically form. The solvent can be removed under reduced pressure.

  • The resulting solid can be triturated with diethyl ether or MTBE, filtered, and dried to yield the pure product as its HCl salt. To obtain the free base, dissolve the salt in water, basify with NaOH to pH >12, and extract with a suitable organic solvent (e.g., DCM).

Protocol 2: Synthesis via Benzyl Protection and Hydrogenation

This route is highly efficient and common in process chemistry. [1][2] Step 1: Reductive Amination

  • In a suitable pressure vessel, combine 1-benzyl-4-piperidone (1.0 eq) and morpholine (can be used as solvent, >5 eq). [3][1]2. Add a palladium on carbon catalyst (5-10% Pd/C, ~2 mol%).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen (H₂) to 50-100 psi.

  • Heat the mixture to 50-60 °C and stir vigorously for 12-24 hours.

  • After cooling and venting, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain crude 4-(1-benzylpiperidin-4-yl)morpholine.

Step 2: Debenzylation (Hydrogenolysis)

  • Dissolve the crude product from Step 1 in methanol or ethanol.

  • Add a fresh portion of palladium on carbon catalyst (5-10% Pd/C, ~2 mol%). Some protocols may also add an acid like acetic acid to improve catalyst activity.

  • Pressurize the vessel with hydrogen (50 psi) and stir at room temperature for 18-24 hours. [4]4. Filter the reaction through Celite® and concentrate the filtrate. The crude product can then be purified by distillation or crystallization to yield pure 4-(piperidin-4-yl)morpholine.

References

  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • Guidechem. (n.d.). How to Prepare 4-Morpholinopiperidine and Its Applications - FAQ.
  • Hughes, D. L., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
  • Kavitha, H. P., et al. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. Molbank, M617.
  • Google Patents. (CN105777615A). Preparation method of 4-morpholino piperidine.
  • Google Patents. (WO2017213245A1). Method for producing 4-(piperidin-4-yl)morpholine.
  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.

Sources

Identification and minimization of byproducts in 4-(Piperidin-4-ylmethyl)morpholine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(Piperidin-4-ylmethyl)morpholine

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, actionable guidance to help you identify and minimize common byproducts, troubleshoot synthetic challenges, and optimize your reaction outcomes. We will move beyond simple procedural lists to explain the causal relationships behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: Troubleshooting Common Synthetic Pathways

The synthesis of this compound is typically accomplished via two primary routes: Reductive Amination or Nucleophilic Substitution. Each pathway presents a unique set of challenges and potential byproducts. This section is formatted as a troubleshooting guide to address the most common issues encountered during laboratory experiments.

Route A: Reductive Amination of N-Protected Piperidine-4-carbaldehyde with Morpholine

This is a highly efficient and common one-pot method. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.


// Nodes Start [label="N-Boc-piperidine-\n4-carbaldehyde\n+ Morpholine", fillcolor="#F1F3F4", fontcolor="#202124"]; Iminium [label="Iminium Ion Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="N-Boc-4-(morpholinomethyl)piperidine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprotection [label="this compound\n(Final Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct_Alcohol [label="Byproduct:\nN-Boc-4-(hydroxymethyl)piperidine", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; ReducingAgent [label="Reducing Agent\n(e.g., NaBH(OAc)₃)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; AcidCatalyst [label="Acid Catalyst\n(e.g., AcOH)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; AcidDeprotect [label="Acid\n(e.g., HCl, TFA)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Iminium [label="+ Acid Catalyst\n- H₂O"]; Iminium -> Product [label="+ Reducing Agent"]; Product -> Deprotection [label="+ Acid"]; Start -> Byproduct_Alcohol [label="Non-selective\nreduction", style=dashed, color="#EA4335"]; ReducingAgent -> Iminium [style=dotted, arrowhead=none]; AcidCatalyst -> Start [style=dotted, arrowhead=none]; AcidDeprotect -> Product [style=dotted, arrowhead=none]; }

Workflow for the Reductive Amination Pathway.

Problem 1: Low yield with significant N-Boc-4-(hydroxymethyl)piperidine byproduct detected.

  • Question: My NMR/LC-MS analysis shows a major byproduct corresponding to the mass of the starting aldehyde reduced to an alcohol. Why is this happening and how can I prevent it?

  • Answer:

    • Causality: This byproduct arises when the reducing agent is not selective and reduces the aldehyde carbonyl group faster than, or concurrently with, the iminium ion intermediate. This is a common issue when using strong, non-selective hydrides like sodium borohydride (NaBH₄) in a one-pot procedure without pre-forming the imine.[1]

    • Solution: Employ a reducing agent that is selective for the protonated imine (iminium ion) over the neutral carbonyl.

      • Recommended Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this purpose.[1] Its reduced reactivity, due to the electron-withdrawing acetate groups, makes it incapable of significantly reducing aldehydes or ketones at a competitive rate under mildly acidic conditions. It selectively attacks the more electrophilic iminium ion.

      • Alternative Agent: Sodium cyanoborohydride (NaBH₃CN) is also highly selective but is acutely toxic and generates cyanide waste, making it less desirable.[1][2] Its use requires strict safety protocols.

    • Protocol Adjustment: Switch your reducing agent to NaBH(OAc)₃ and ensure the reaction is run in a suitable aprotic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Problem 2: Reaction stalls; starting materials remain largely unreacted.

  • Question: My reaction shows very slow conversion, even after extended periods. What factors could be inhibiting the reaction?

  • Answer:

    • Causality: The rate-limiting step in many reductive aminations is the initial formation of the iminium ion, which requires the dehydration of a hemiaminal intermediate. This step is catalyzed by acid.[2] If the conditions are neutral or basic, the reaction will be exceedingly slow. Conversely, if the conditions are too acidic, the morpholine nucleophile will be fully protonated and rendered unreactive.

    • Solution:

      • pH Optimization: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to the reaction mixture. Typically, a pH range of 4-5 is optimal for iminium ion formation.[2] This protonates the carbonyl oxygen, activating it for nucleophilic attack, and facilitates the elimination of water from the hemiaminal.

      • Water Removal: The reaction produces water, which can hydrolyze the iminium ion back to the starting materials. While often not necessary with efficient reducing agents, adding molecular sieves can help drive the equilibrium toward the iminium ion, particularly with stubborn substrates.[3]

Route B: Nucleophilic Substitution of Morpholine on an N-Protected 4-(halomethyl)piperidine

This classic SN2 approach involves reacting morpholine with a piperidine derivative containing a good leaving group on the methyl substituent.


// Nodes Start [label="N-Boc-4-(chloromethyl)piperidine\n+ Morpholine", fillcolor="#F1F3F4", fontcolor="#202124"]; SN2 [label="Sₙ2 Transition State", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="N-Boc-4-(morpholinomethyl)piperidine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprotection [label="this compound\n(Final Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct_Quat [label="Byproduct:\nQuaternary Ammonium Salt", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Base [label="Base\n(e.g., K₂CO₃, DIPEA)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Solvent [label="Solvent\n(e.g., ACN, DMF)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; AcidDeprotect [label="Acid\n(e.g., HCl, TFA)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> SN2 [label="+ Base\n+ Solvent"]; SN2 -> Product [label="- Cl⁻"]; Product -> Byproduct_Quat [label="+ Start\n(Over-alkylation)", style=dashed, color="#EA4335"]; Product -> Deprotection [label="+ Acid"]; Base -> Start [style=dotted, arrowhead=none]; Solvent -> Start [style=dotted, arrowhead=none]; AcidDeprotect -> Product [style=dotted, arrowhead=none]; }

Workflow for the Nucleophilic Substitution Pathway.

Problem 1: A highly polar, water-soluble byproduct is formed, complicating purification.

  • Question: After my reaction, I see a new spot by TLC that doesn't move from the baseline, and my product is difficult to extract from the aqueous phase. What is this byproduct?

  • Answer:

    • Causality: You are likely observing the formation of a quaternary ammonium salt. This occurs when the desired product, this compound (which is a tertiary amine), acts as a nucleophile and attacks a second molecule of the starting alkyl halide. This "over-alkylation" is a common side reaction in SN2 alkylations of amines.

    • Solution:

      • Control Stoichiometry: Use a slight excess of morpholine (e.g., 1.2 to 2.0 equivalents) relative to the alkyl halide. This ensures that the halide is more likely to encounter the primary nucleophile (morpholine) rather than the bulkier, less nucleophilic product.

      • Slow Addition: Add the N-Boc-4-(halomethyl)piperidine solution slowly to a heated solution of morpholine and base. This maintains a low instantaneous concentration of the alkylating agent, minimizing its opportunity to react with the product.

      • Choice of Base: Use a non-nucleophilic, hindered base like Diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) rather than another amine, which could compete in the reaction.

Problem 2: Low conversion with significant starting material recovery.

  • Question: My reaction is not going to completion. How can I drive it forward?

  • Answer:

    • Causality: The reaction rate is dependent on several factors: the nature of the leaving group, the solvent, and the temperature.

    • Solution:

      • Improve the Leaving Group: The reactivity order for halogens is I > Br > Cl. If you are using N-Boc-4-(chloromethyl)piperidine, consider converting it to the bromomethyl or iodomethyl analogue. Alternatively, converting the corresponding alcohol to a tosylate or mesylate will provide an excellent leaving group.

      • Solvent Choice: Use a polar aprotic solvent such as Acetonitrile (ACN) or Dimethylformamide (DMF). These solvents effectively solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive. They are superior to protic solvents, which can hydrogen-bond to the nucleophile and reduce its reactivity.

      • Increase Temperature: SN2 reactions are often accelerated by heat. Refluxing in acetonitrile (82 °C) is a common starting point. Ensure the temperature is not so high as to cause decomposition of the starting materials.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: For large-scale production, which route is generally preferred?

    • A: Reductive amination is often favored for scalability. It is typically a one-pot reaction with high atom economy and avoids the use of potentially mutagenic alkyl halides. Catalytic hydrogenation, a type of reductive amination, is particularly "green" as it uses hydrogen gas and produces only water as a byproduct, with the catalyst being recyclable.[4]

  • Q2: Why is an N-protecting group (like Boc or Bn) necessary on the piperidine ring?

    • A: The piperidine nitrogen is a secondary amine and is itself a potent nucleophile. Without a protecting group, it would compete with morpholine, leading to self-condensation, polymerization, or reaction with the alkyl halide/aldehyde, resulting in a complex mixture of undesired products. The protecting group ensures that the reaction occurs only at the desired position. The N-benzyl group can be removed under hydrogenation conditions, often in the same step as a reductive amination using H₂ and a catalyst.[5][6] The N-Boc group is easily removed under acidic conditions (e.g., HCl in dioxane or Trifluoroacetic acid).[7]

  • Q3: What are the best analytical methods to monitor these reactions?

    • A: A combination of techniques is ideal.

      • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of the product.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It provides accurate information on the conversion of starting materials and allows for the identification of byproducts by their mass-to-charge ratio.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and can be used to determine the ratio of product to byproducts in the crude reaction mixture.

Section 3: Optimized Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is optimized for selectivity and is suitable for lab-scale synthesis.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add N-Boc-piperidine-4-carbaldehyde (1.0 eq), morpholine (1.2 eq), and anhydrous Dichloromethane (DCM, approx. 0.1 M concentration).

  • Acid Catalyst: Add glacial acetic acid (1.1 eq) to the mixture and stir at room temperature for 20-30 minutes to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Caution: The reaction may foam slightly.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude N-Boc protected product can be purified by column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in a solution of 4M HCl in 1,4-dioxane and stir for 1-2 hours. Concentrate to dryness to obtain the hydrochloride salt of the final product.

Data Summary Table
ParameterReductive Amination (Route A)Nucleophilic Substitution (Route B)
Key Reagents N-Boc-piperidine-4-carbaldehyde, Morpholine, NaBH(OAc)₃N-Boc-4-(chloromethyl)piperidine, Morpholine, K₂CO₃
Common Solvent DCM, DCEACN, DMF
Typical Temp. Room Temperature60-85 °C
Key Byproduct N-Boc-4-(hydroxymethyl)piperidineQuaternary Ammonium Salt
Mitigation Strategy Use of selective reducing agent (NaBH(OAc)₃)Use excess morpholine; slow addition of alkyl halide
Advantages One-pot, high atom economy, mild conditionsUtilizes simple SN2 chemistry
Disadvantages Cost of aldehyde and reducing agentPotential for over-alkylation, use of alkyl halides

References

  • Method for producing 4-(piperidin-4-yl)morpholine.
  • Method for producing 4-(piperidin-4-yl)morpholine.
  • Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one.Molbank 2009, M617. [Link]
  • Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one.
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.National Institutes of Health (NIH). [Link]
  • (PDF) Morpholines. Synthesis and Biological Activity.
  • Synthesis method of N-(4-methyl morpholine)-piperidine.
  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds.
  • Reductive Amination, and How It Works.Master Organic Chemistry. [Link]
  • Amine synthesis by reductive amin
  • Reductive Amination - Common Conditions.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Reductive Amination in the Synthesis of Pharmaceuticals.
  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.Organic Reactions. [Link]

Sources

Technical Support Center: Purification of 4-(Piperidin-4-ylmethyl)morpholine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 4-(Piperidin-4-ylmethyl)morpholine and its diverse derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of basic heterocyclic compounds. The inherent basicity of the piperidine and morpholine nitrogen atoms presents unique challenges in purification, primarily due to strong interactions with common stationary phases.

This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common and complex purification issues. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high purity and yield.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and problems encountered during the purification of piperidine-morpholine compounds.

Q1: My TLC analysis of a crude reaction mixture containing a piperidine-morpholine derivative shows severe streaking and tailing. What is the cause and how can I obtain clean spots?

A1: This is a classic issue when analyzing basic compounds on standard silica gel plates. The streaking is caused by strong acid-base interactions between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This leads to a non-uniform migration up the plate.

Quick Solution: To get well-defined spots, you need to suppress this interaction. Add a small amount of a competing base to your TLC mobile phase. A common and effective choice is triethylamine (TEA).

  • Recommended TLC Mobile Phase: Start with your primary solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes) and add 0.5-1% TEA. For example, a 95:5:0.5 mixture of DCM:MeOH:TEA.

  • Alternative Method: You can "pre-treat" the TLC plate by running it in a mobile phase containing 5% TEA, drying it completely, and then using it for your analysis with the regular mobile phase.[3]

Q2: I have a solid crude product. What is a reliable starting point for purification by recrystallization?

A2: Recrystallization is an excellent and scalable method for purifying solid piperidine-morpholine derivatives.[4] The key is selecting an appropriate solvent in which your compound has high solubility at elevated temperatures but low solubility at room temperature or below.

  • Primary Solvent Choice: Ethanol is frequently reported as a successful recrystallization solvent for this class of compounds.[5][6]

  • Alternative Solvents: If ethanol is not effective, consider other polar solvents like isopropanol or solvent mixtures such as ethanol/ethyl acetate or benzene/petroleum ether.[4]

  • Pro-Tip for Difficult Purifications: If your compound is an oil or refuses to crystallize, consider converting it to a salt. Reacting the basic amine with an acid like HCl or HBr in a solvent like ethyl acetate or dioxane can often produce a highly crystalline salt that is much easier to purify by recrystallization.[7][8] The pure salt can then be neutralized back to the free base if required.

Q3: My reaction workup fails to remove unreacted morpholine or other starting amines. How can I efficiently remove them?

A3: The most effective way to remove residual basic starting materials is through an acidic aqueous wash during the liquid-liquid extraction phase of your workup. This technique leverages the basicity of the amines to render them water-soluble.[9]

  • Procedure: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer several times with a dilute acid solution, such as 1M HCl or 5% citric acid. The basic amines will be protonated to form water-soluble ammonium salts, which will partition into the aqueous layer.[9] Your less basic or neutral product should remain in the organic layer. Finally, wash the organic layer with brine, dry it over sodium sulfate, and concentrate.

Q4: During flash column chromatography on silica gel, my compound appears to be irreversibly stuck at the origin. How can I get it to elute?

A4: This is an extreme case of the acid-base interaction discussed in Q1. The basicity of your compound is causing it to bind very strongly to the acidic silica gel.[2] To elute it, you must drastically increase the polarity of the mobile phase and add a strong competing base.

  • Elution Strategy: Switch to a highly polar mobile phase containing methanol. A gradient of 0% to 20% methanol in dichloromethane is a common starting point.[1] Crucially, add a competing base to this mobile phase. While TEA is common, for very "sticky" compounds, using a stronger base modifier like ammonium hydroxide (e.g., 1-2% of a concentrated solution added to the methanol portion of your mobile phase) can be more effective.[1] This combination will neutralize the silica and displace your compound, allowing it to elute.

Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step methodologies for tackling specific purification challenges.

Guide 1: Flash Chromatography on Silica Gel - A Strategy for Overcoming Peak Tailing

Scenario: You need to purify 5 grams of a crude this compound derivative. TLC analysis (DCM/MeOH) shows the product (Rf ~0.4) is contaminated with a more polar impurity (Rf ~0.2) and a non-polar byproduct (Rf ~0.8), but the product spot tails significantly.

Causality: The peak tailing is a direct result of the interaction between the basic amine and acidic silica.[10] This not only leads to poor peak shape but also reduces resolution, making it difficult to separate the product from the polar impurity. The strategy is to neutralize the silica's acidic sites with a mobile phase modifier.[1]

Workflow for Optimizing Flash Chromatography of Basic Amines

G cluster_0 Phase 1: Initial TLC Analysis cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Column Chromatography TLC Run TLC in DCM/MeOH (9:1) Observe Observe Tailing/Streaking? TLC->Observe Add_TEA Add 1% TEA to DCM/MeOH Observe->Add_TEA Yes Proceed Prepare Slurry & Pack Column Observe->Proceed No TLC_TEA Re-run TLC Add_TEA->TLC_TEA Equilibrate Equilibrate Column with Mobile Phase + 1% TEA Proceed->Equilibrate Good_Sep Good Separation? TLC_TEA->Good_Sep Good_Sep->Proceed Yes Adjust Adjust DCM/MeOH Ratio Good_Sep->Adjust No Adjust->TLC_TEA Load Load Sample (Dry or Minimal Solvent) Equilibrate->Load Elute Run Gradient Elution Load->Elute Collect Collect & Analyze Fractions Elute->Collect

Caption: Decision workflow for amine purification by flash chromatography.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare two mobile phases.

    • Solvent A: Hexanes (or Ethyl Acetate, depending on non-polar impurity).

    • Solvent B: 90:10:1 mixture of Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA).

  • Column Preparation:

    • Choose a silica gel column appropriate for your sample size.

    • Crucial Step: Before loading your sample, thoroughly equilibrate the column by flushing it with at least 5 column volumes of your initial mobile phase (e.g., 100% Solvent A with 1% TEA, followed by your starting gradient mixture). This ensures the entire silica bed is neutralized.[3]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of DCM.

    • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This is known as dry loading and is superior to liquid injection as it leads to sharper bands.

    • Carefully add the powder to the top of the equilibrated column.

  • Elution and Fraction Collection:

    • Begin elution with a low polarity mixture and gradually increase the proportion of Solvent B. A typical gradient might be from 0% to 100% Solvent B over 10-15 column volumes.

    • Collect fractions and analyze them by TLC (using the TEA-modified eluent) to identify the pure product fractions.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and should be removed during this process.

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective choice.
Mobile Phase A Hexanes or Ethyl AcetateFor eluting non-polar impurities.
Mobile Phase B DCM/MethanolFor eluting the polar product and impurities.
Modifier 1% Triethylamine (TEA)Neutralizes acidic silanols to prevent tailing.[1]
Loading Method Dry LoadingEnsures sharp bands and better separation.
Guide 2: High-Purity Isolation using Preparative Reversed-Phase HPLC

Scenario: You have 500 mg of your key derivative that is >95% pure by NMR, but an upcoming in-vivo study requires >99.5% purity. Analytical HPLC shows a closely eluting impurity.

Causality: For achieving very high purity, especially when separating structurally similar compounds, preparative HPLC is the method of choice. In reversed-phase HPLC (e.g., on a C18 column), peak tailing of basic amines is still a problem due to secondary ionic interactions with residual, un-capped silanol groups on the stationary phase.[10] The most robust solution is to control the mobile phase pH. By lowering the pH to ~3, the residual silanols are protonated (Si-OH), and the basic nitrogens of your compound are fully protonated (R₃N⁺H). This suppresses the unwanted ionic interaction, leading to sharp, symmetrical peaks and optimal resolution.[10][11]

Workflow for Preparative HPLC Method Development

G cluster_0 Phase 1: Analytical Method cluster_1 Phase 2: Scaling to Preparative cluster_2 Phase 3: Post-Purification Workup Start Analytical C18 Column MobilePhase Mobile Phase: H2O/ACN + 0.1% TFA or FA Start->MobilePhase RunAnalytical Run Analytical Gradient MobilePhase->RunAnalytical Check Symmetrical Peak & Good Separation? RunAnalytical->Check ScaleUp Switch to Preparative C18 Column Check->ScaleUp Yes CalcFlow Scale Flow Rate & Gradient ScaleUp->CalcFlow Dissolve Dissolve Sample in Mobile Phase or DMSO CalcFlow->Dissolve Inject Perform Preparative Injection Dissolve->Inject Collect Collect Pure Fractions Inject->Collect Analyze Analyze Fractions by Analytical HPLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize to Remove Solvents & Acid Modifier Pool->Lyophilize

Caption: General workflow for preparative HPLC purification.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare HPLC-grade mobile phases.

    • Solvent A: Water with 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA). Note: TFA gives sharp peaks but can be difficult to remove. FA is more volatile and often preferred.

    • Solvent B: Acetonitrile (ACN) with 0.1% of the same acid used in Solvent A.

  • Method Development:

    • Using an analytical C18 column, inject a small amount of your sample.

    • Run a scouting gradient (e.g., 5% to 95% B over 10 minutes) to determine the retention time of your product.

    • Optimize the gradient to maximize the separation between your product and the impurity.

  • Preparative Run:

    • Switch to a preparative C18 column of the same chemistry.

    • Scale the flow rate and gradient according to the column dimensions.

    • Dissolve your sample in a minimal amount of a suitable solvent (ideally the initial mobile phase; DMSO can be used if solubility is an issue).

    • Inject the sample and run the preparative method.

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution of your product peak.

    • Analyze each fraction using your analytical HPLC method to determine its purity.

  • Product Isolation:

    • Combine all fractions that meet your purity specification (>99.5%).

    • Freeze the pooled fractions and lyophilize (freeze-dry) to remove the water, acetonitrile, and volatile acid modifier. The final product will be the corresponding salt (e.g., formate or trifluoroacetate).

ParameterRecommended SettingRationale
Stationary Phase High-purity, end-capped C18Minimizes available silanol groups.[10]
Mobile Phase A 0.1% Formic Acid in WaterLow pH protonates silanols, improving peak shape.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent for reversed-phase.
Detection UV (e.g., 210 nm or 254 nm)For detecting compounds, even those with weak chromophores.[12]
Isolation Method LyophilizationEfficiently removes aqueous mobile phase to yield the pure salt.
References
  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]
  • Reddit. (2024). Amine workup : r/Chempros. [Link]
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]
  • Kim, H. Y., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]
  • Yüksek, H., et al. (2014). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research. [Link]
  • Science Forums. (2011).
  • Biotage. (2023).
  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]
  • Google Patents. (2017). WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.
  • Kavithapriyadharsini, H. P., & Kumar, S. S. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. Molbank. [Link]
  • Al-Tamiemi, E. O., & Jabbar, S. J. (2016).
  • Raj, A. R., & Manimekalai, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
  • Google Patents. (1984).
  • Google Patents. (2014). CN104193698A - Synthesis method of N-(4-methyl morpholine)-piperidine.

Sources

Technical Support Center: Troubleshooting Reductive Amination for 4-(Piperidin-4-ylmethyl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(Piperidin-4-ylmethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the reductive amination process for creating this valuable scaffold. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring you can effectively troubleshoot and optimize your reaction outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each entry details the potential causes and provides actionable solutions grounded in chemical principles.

Q1: My reaction shows low or no conversion to the desired this compound. What are the likely causes and how can I fix this?

A1: Low conversion is one of the most common hurdles in this synthesis. The root cause typically lies in the inefficient formation of the crucial iminium ion intermediate or suboptimal reaction conditions. Let's break down the potential issues and solutions.

Primary Cause: Inefficient Iminium Ion Formation

The condensation between morpholine (a secondary amine) and your piperidine-4-carboxaldehyde derivative is a reversible equilibrium.[1][2] To drive the reaction forward, this intermediate must be formed efficiently before it can be reduced.

  • Suboptimal pH: The formation of the iminium ion is acid-catalyzed. However, if the pH is too low (too acidic), the morpholine starting material will be protonated to its non-nucleophilic ammonium salt, shutting down the initial condensation step.[3] Conversely, if the pH is too high (basic), the acid catalysis is ineffective. The "sweet spot" for most reductive aminations is a mildly acidic pH of approximately 5-6.[1][4]

  • Steric Hindrance & Nucleophilicity: While morpholine is a common secondary amine, factors like steric hindrance on the aldehyde can slow the initial condensation.[5][6]

Troubleshooting Solutions:

  • pH Control is Critical: The most reliable way to ensure an optimal pH is to add a catalytic amount of a weak acid. Acetic acid is a standard and effective choice.[6][7]

  • Choice of Reducing Agent: Use a mild and selective reducing agent that will not prematurely reduce the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃), also known as STAB, is the reagent of choice because it is selective for the iminium ion over the carbonyl group.[7][8][9][10] It is also less toxic than its counterpart, sodium cyanoborohydride (NaBH₃CN).[1]

  • Solvent Selection: Sodium triacetoxyborohydride is sensitive to water and incompatible with protic solvents like methanol.[8] Therefore, anhydrous aprotic solvents are required. 1,2-dichloroethane (DCE) is the preferred solvent, with dichloromethane (DCM) and tetrahydrofuran (THF) also being viable options.[8][10]

  • Reagent Quality: Ensure your aldehyde is pure and your reducing agent has not degraded. The potency of STAB can decrease over time.[8]

Optimized Protocol for High Conversion

This protocol utilizes a Boc-protected piperidine aldehyde to prevent side reactions at the piperidine nitrogen, a common strategy for achieving a clean product.

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-4-formylpiperidine (1.0 eq.) and anhydrous 1,2-dichloroethane (DCE) to make a ~0.2 M solution.

  • Amine Addition: Add morpholine (1.1 eq.) to the solution, followed by glacial acetic acid (0.1 - 0.2 eq.) to catalyze iminium formation.

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) to the mixture in a single portion. Note: The reaction may gently effervesce.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.

  • Workup: Once the starting material is consumed, slowly quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11] Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer two more times with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Deprotection: The resulting crude product, 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)morpholine, can be deprotected by dissolving it in a solution of HCl in dioxane or trifluoroacetic acid (TFA) in DCM. After deprotection is complete (monitor by LC-MS), the solvent is removed under reduced pressure to yield the HCl salt of the final product.

Q2: My crude product contains a significant amount of 4-(hydroxymethyl)piperidine. Why is this happening?

A2: This is a classic selectivity issue. The formation of the corresponding alcohol from your starting aldehyde indicates that your reducing agent is too reactive and is reducing the aldehyde carbonyl group directly, in competition with the desired reductive amination pathway.

Primary Cause: Non-Selective Reducing Agent

  • Powerful Hydride Sources: Reagents like sodium borohydride (NaBH₄) are capable of reducing both aldehydes and the intermediate iminium ion.[12] If the rate of aldehyde reduction is comparable to or faster than the rate of iminium ion formation, the alcohol byproduct will be a major contaminant.[3][13]

Troubleshooting Solutions:

  • Switch to a Selective Reducing Agent: This is the most effective solution. As mentioned previously, sodium triacetoxyborohydride (STAB) is specifically designed for reductive aminations because its reactivity is tempered by the electron-withdrawing acetoxy groups, making it highly selective for the protonated iminium ion over the neutral aldehyde.[7][9]

  • Two-Step, One-Pot Procedure: If you must use a less selective reagent like NaBH₄, you can improve the outcome by allowing the imine/iminium ion to form completely before adding the reducing agent.[3] Stir the aldehyde, amine, and acid catalyst for 1-2 hours, confirm iminium formation via an appropriate analytical method if possible, and then add the NaBH₄. However, this is generally less efficient and reliable than using STAB from the outset.

Data Presentation: Comparison of Common Reducing Agents
Reducing AgentSelectivity for Iminium vs. AldehydeCommon SolventsKey Considerations
NaBH(OAc)₃ (STAB) Excellent[9]DCE, DCM, THF[8]Recommended. Mild, effective, water-sensitive.[8]
NaBH₃CN Good[3]Methanol, THFEffective, but generates highly toxic cyanide waste.[1][7]
NaBH₄ Poor[13]Methanol, EthanolProne to reducing the starting aldehyde, leading to alcohol byproducts.[3]
H₂/Pd-C ExcellentMethanol, EthanolGreenest option, but requires hydrogenation equipment and may not be suitable for all substrates.[12][14]
Q3: I am observing a significant byproduct that is neither starting material nor the alcohol. What could it be?

A3: Unidentified byproducts can arise from several side reactions. Given the reactants, two possibilities are most prominent.

Potential Causes & Solutions:

  • Homo-coupling of Morpholine: If your starting piperidine-4-carboxaldehyde contains impurities from its own synthesis (e.g., residual alkyl halides), it could potentially N-alkylate a second molecule of morpholine, leading to a quaternary ammonium salt.

    • Solution: Ensure the purity of your starting aldehyde. Purification by column chromatography or distillation may be necessary.

  • Reaction at the Piperidine Nitrogen: If you are using unprotected piperidine-4-carboxaldehyde, the secondary amine of the piperidine ring on one molecule can react with the aldehyde of another molecule. This would lead to a dimer byproduct.

    • Solution: This is a strong argument for using an N-protected piperidine starting material, such as 1-Boc-4-formylpiperidine . The Boc (tert-butoxycarbonyl) group prevents the piperidine nitrogen from participating in any side reactions. It is stable to the reductive amination conditions and can be easily removed at the end of the synthesis.[15] This is the most robust strategy to ensure a clean reaction.

Visualization: Reaction Pathways

The following diagrams illustrate the desired reaction and the key side reactions discussed.

Reductive_Amination_Pathway cluster_reactants Reactants cluster_products Products Aldehyde Piperidine-4-carboxaldehyde Alcohol 4-(Hydroxymethyl)piperidine Aldehyde->Alcohol + [H⁻] (e.g., NaBH₄) Iminium Iminium Ion Intermediate Aldehyde->Iminium + H⁺ - H₂O Amine Morpholine Amine->Iminium + H⁺ - H₂O Target This compound Iminium->Target + [H⁻] (STAB)

Caption: Desired reaction pathway versus the aldehyde reduction side reaction.

Frequently Asked Questions (FAQs)

Q1: Why is sodium triacetoxyborohydride (STAB) so highly recommended over other reducing agents? A1: STAB offers a superior combination of selectivity, mildness, and safety.[7][8] Its steric bulk and the electron-withdrawing nature of the acetoxy groups make it less reactive than NaBH₄, allowing it to selectively reduce the more electrophilic iminium ion while leaving the less reactive aldehyde untouched.[9] Unlike NaBH₃CN, it does not produce toxic cyanide byproducts, simplifying waste disposal and improving the safety profile of the reaction.[1]

Q2: Can I perform this reaction in a protic solvent like methanol? A2: It is strongly discouraged, especially when using STAB. Sodium triacetoxyborohydride reacts with protic solvents like methanol and is sensitive to water.[8] Running the reaction in such solvents will consume the reducing agent, leading to low yields. Always use anhydrous aprotic solvents like DCE, DCM, or THF for optimal results with STAB.[8][10]

Q3: My reaction seems to stall after a few hours. Should I add more reducing agent? A3: Before adding more reagent, it's important to diagnose the problem.

  • Confirm Reagent Potency: If you suspect your STAB has degraded, adding more of the same batch may not help. It's better to start the reaction over with a fresh bottle.[8]

  • Check for pH Issues: The pH can drift during the reaction. If the medium becomes too neutral or basic, iminium ion formation will slow or stop. You could try adding a small additional amount of acetic acid, but be cautious not to make the solution too acidic.

  • Monitor by LC-MS: The best approach is to take a small aliquot of the reaction, quench it, and analyze it by LC-MS. This will tell you the ratio of starting materials to product and help you decide if the reaction is truly stalled or just slow.

Visualization: Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common reductive amination issues.

References

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination - YouTube. (2020).
  • Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method - ChemicalBook. (2024).
  • Sodium CyanoBoroHydride and Sodium BoroHydride - Interchim.
  • Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives - Benchchem.
  • Borch Reductive Amination | Chem-Station Int. Ed. (2014).
  • A Comparative Analysis of Sodium Triacetoxyborohydride and Other Reducing Agents for Reductive Amination - Benchchem.
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017).
  • Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH - ResearchGate. (2025).
  • Reductive Amination - Chemistry Steps.
  • Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. (2016).
  • Reductive Amination - Organic Chemistry Tutor.
  • Can someone please explain reductive amination : r/OrganicChemistry - Reddit. (2017).
  • Reductive Amination - Wordpress.
  • (A) Optimal pH for reductive amination; (B) Optimal temperature for... - ResearchGate.
  • Reductive amination - Wikipedia.
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  • WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine - Google Patents.
  • Optimizing reaction conditions for the synthesis of morpholine derivatives - Benchchem.
  • Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)methanamine" derivatization - Benchchem.
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC - NIH. (2023).
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Technical Support Center: Optimizing N-Alkylation of 4-(Piperidin-4-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 4-(Piperidin-4-ylmethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this specific chemical transformation. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your final product.

The N-alkylation of the piperidine nitrogen in this compound is a crucial step in the synthesis of a wide array of pharmacologically active compounds.[1][2] The piperidine scaffold is a common motif in many pharmaceuticals, and its functionalization allows for the fine-tuning of a molecule's biological activity and physicochemical properties.[1][2] This guide will explore the two primary methods for this transformation: direct N-alkylation with alkyl halides and N-alkylation via reductive amination.

Troubleshooting Guide: Common Issues and Solutions

Navigating the challenges of N-alkylation is critical for a successful synthesis. This section provides a systematic approach to identifying and resolving common experimental hurdles.

Logical Workflow for Troubleshooting N-Alkylation Reactions

troubleshooting_workflow start Reaction Issue Identified issue_type What is the primary issue? start->issue_type low_conversion Low or No Conversion issue_type->low_conversion Low Yield side_products Significant Side Product Formation issue_type->side_products Impurity purification_issues Difficult Purification issue_type->purification_issues Workup Problems check_reagents 1. Verify Reagent Quality & Stoichiometry - Purity of amine and alkylating agent? - Correct equivalents used? low_conversion->check_reagents check_conditions 2. Evaluate Reaction Conditions - Temperature too low? - Inadequate reaction time? check_reagents->check_conditions check_base_solvent 3. Assess Base and Solvent - Base strong enough? - Solvent appropriate (polar aprotic)? check_conditions->check_base_solvent overalkylation Over-alkylation (Quaternary Salt)? side_products->overalkylation overalkylation_solutions 1. Reduce Alkylating Agent Concentration - Slow addition (syringe pump). - Use amine as limiting reagent. 2. Lower Reaction Temperature 3. Use a Hindered Base (e.g., DIPEA) overalkylation->overalkylation_solutions Yes other_side_products Other Side Products (e.g., elimination) overalkylation->other_side_products No yes_overalkylation YES no_overalkylation NO solubility_problem Product water-soluble? purification_issues->solubility_problem soluble_solution - Product may be protonated. - Basify aqueous layer during workup. - Consider alternative purification (e.g., ion exchange). solubility_problem->soluble_solution Yes yes_soluble YES no_soluble NO

Caption: A flowchart for systematically troubleshooting N-alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation with an alkyl halide is showing low or no conversion. What should I investigate?

A1: Low conversion in N-alkylation can stem from several factors.[3][4] A primary consideration is the reactivity of your alkylating agent. The reactivity of alkyl halides follows the trend: Iodide > Bromide > Chloride.[4][5] If you are using an alkyl chloride, switching to a bromide or iodide can significantly increase the reaction rate.[4] Another critical factor is the choice of base. The reaction generates an acid (e.g., HBr, HCl) that can protonate the starting piperidine, rendering it non-nucleophilic.[4] A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), should be used to scavenge this acid.[1][4] Finally, ensure your solvent is appropriate. Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally preferred as they can accelerate SN2 reactions.[1][3][5]

Q2: I am observing a significant amount of a quaternary ammonium salt byproduct. How can I prevent this over-alkylation?

A2: Over-alkylation is a common issue when the tertiary amine product is more nucleophilic than the starting secondary amine.[5][6] To mitigate this, several strategies can be employed. First, control the stoichiometry by using the piperidine as the limiting reagent and adding the alkyl halide slowly to the reaction mixture, for instance, with a syringe pump.[5][6][7] This keeps the concentration of the alkylating agent low and favors the initial alkylation. Secondly, lowering the reaction temperature can improve selectivity, as the second alkylation step often has a higher activation energy.[5][6] Lastly, using a hindered, non-nucleophilic base like DIPEA can help by scavenging the acid produced without competing in the alkylation reaction.[6]

Q3: When should I choose reductive amination over direct alkylation with an alkyl halide?

A3: Reductive amination is often a milder and more selective method for N-alkylation.[8] It is particularly advantageous when dealing with sensitive substrates or when over-alkylation is a significant concern with direct alkylation.[9] This method involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.[8][9] A key benefit is that it avoids the formation of quaternary ammonium salts.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its selectivity for the iminium ion over the carbonyl starting material.[8][9]

Q4: Can steric hindrance be an issue with this compound?

A4: While the piperidine nitrogen in this compound is a secondary amine and generally reactive, significant steric bulk on the alkylating agent can slow down the reaction rate.[3][4] If you are using a sterically demanding alkyl halide, you may need to increase the reaction temperature or prolong the reaction time to overcome the steric barrier.[3] In such cases, reductive amination with a corresponding sterically hindered ketone might also be sluggish, and optimization of reaction conditions would be necessary.

Reaction Pathways and Mechanisms

Visualization of N-Alkylation Pathways

reaction_pathways cluster_0 Direct Alkylation (SN2) cluster_1 Reductive Amination start_A Piperidine Derivative + R-X transition_A Transition State start_A->transition_A Nucleophilic Attack product_A Tertiary Amine + HX transition_A->product_A base_A Base (e.g., K2CO3) product_A->base_A Acid Scavenging start_B Piperidine Derivative + Aldehyde/Ketone iminium Iminium Ion Intermediate start_B->iminium Condensation product_B Tertiary Amine iminium->product_B Reduction reducer Reducing Agent (e.g., NaBH(OAc)3) reducer->iminium

Sources

Technical Support Center: Column Chromatography Purification of 4-(Piperidin-4-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Piperidin-4-ylmethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the column chromatography purification of this and structurally similar polar, basic compounds.

Introduction: The Challenge of Purifying Polar Amines

This compound is a polar, difunctional amine. Its purification by standard silica gel column chromatography presents a common yet significant challenge. The basic nature of the amine functionalities leads to strong interactions with the acidic silanol groups (Si-OH) on the surface of silica gel.[1][2][3] This interaction can result in several undesirable outcomes:

  • Irreversible Adsorption: The compound can bind so strongly to the silica that it fails to elute, leading to significant yield loss.[2][4]

  • Peak Tailing and Streaking: Uneven interaction with the stationary phase causes the compound to spread out, resulting in broad, streaky bands on both TLC plates and during column elution.[1][5][6] This poor chromatographic behavior severely compromises separation efficiency and the purity of the collected fractions.

  • Compound Degradation: The acidic nature of silica gel can potentially degrade sensitive amine compounds.[7]

This guide provides a structured approach to overcoming these challenges, focusing on logical troubleshooting and optimized methodologies.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound and similar amines in a question-and-answer format.

Q1: My compound is streaking badly on the silica gel TLC plate. What does this mean and how can I fix it?

A1: Streaking on a TLC plate is a strong indicator of problematic interactions between your basic amine and the acidic silica gel.[1] This is a direct forecast of poor separation during column chromatography. The primary cause is the strong adsorption of the basic amine to the acidic silanol groups on the silica surface.[1][3][6]

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent system.[1][2]

    • Triethylamine (TEA): Add 0.5-2% (v/v) of triethylamine to your mobile phase.[1] TEA is a volatile base that competes with your amine for the acidic sites on the silica, effectively "masking" them and allowing your compound to elute more cleanly.[8][9]

    • Ammonia: A solution of methanol containing ammonia (e.g., 10% ammonia in methanol) can be used as the polar component of your mobile phase, mixed with a less polar solvent like dichloromethane.[10] This also serves to neutralize the silica surface.

  • TLC Plate Pre-treatment: Before spotting your compound, you can develop the TLC plate in a solvent system containing a basic modifier (like TEA) and then dry it. This pre-treatment helps to neutralize the silica surface.[11]

Q2: I've added triethylamine to my mobile phase, but my compound still isn't moving off the baseline. What should I do next?

A2: If your compound remains at the baseline even with a basic modifier, the polarity of your eluent is likely too low. Highly polar compounds like this compound require a sufficiently polar mobile phase to overcome their affinity for the stationary phase.

Troubleshooting Steps:

  • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a dichloromethane/methanol system, incrementally increase the percentage of methanol. A common starting point for polar compounds is 5% methanol in dichloromethane, which can be increased as needed.[10]

  • Consider Alternative Solvent Systems: If increasing the polarity of your current system doesn't work, consider other solvent systems. For very polar compounds, systems like dichloromethane/methanol/ammonia can be effective.[12]

  • Evaluate Stationary Phase Alternatives: If all attempts with modified silica gel fail, it may be necessary to switch to a different stationary phase.

Q3: My compound is eluting, but the peaks are very broad, leading to poor separation from impurities. How can I improve the resolution?

A3: Broad peaks are a sign of poor column efficiency, often stemming from the issues discussed above. Assuming you have already incorporated a basic modifier, here are further steps to improve resolution:

  • Optimize the Mobile Phase: A slight adjustment in the mobile phase composition can significantly impact selectivity. Systematically vary the solvent ratios to find the optimal separation. The goal is to have a retention factor (Rf) of approximately 0.2-0.3 for your target compound on TLC for good separation on the column.[13]

  • Column Packing: Ensure your column is packed uniformly. Uneven packing can lead to channeling and band broadening. Slurry packing is generally recommended for achieving a homogenous column bed.

  • Sample Loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, a lower loading is preferable.

  • Flow Rate: A slower flow rate allows for more equilibration between the mobile and stationary phases, which can improve resolution. However, an excessively slow rate can lead to band broadening due to diffusion.

Q4: I'm losing a significant portion of my compound on the column. What are the likely causes and solutions?

A4: Significant yield loss is typically due to irreversible adsorption to the silica gel.[2][4]

Solutions:

  • Use a Basic Modifier: As emphasized previously, adding a basic modifier like triethylamine or ammonia is crucial to prevent strong ionic interactions that lead to irreversible binding.[2][7]

  • Switch to a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[14][15] Basic or neutral alumina will have less affinity for amines compared to acidic silica.[14][15][16]

    • Amine-Functionalized Silica: This is a specialty stationary phase where the silica surface is covalently modified with amino groups.[17][18] This creates a "basic" surface that is ideal for purifying amines without the need for mobile phase modifiers, simplifying solvent removal later.[17][19][20]

  • Reverse-Phase Chromatography: For highly polar and water-soluble amines, reverse-phase chromatography can be a powerful alternative. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[7]

Recommended Protocol for Column Chromatography Purification

This protocol provides a general workflow for the purification of this compound using silica gel chromatography.

Step 1: Thin-Layer Chromatography (TLC) for Method Development
  • Prepare TLC Chambers: Prepare several developing chambers with different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol).

  • Add a Basic Modifier: To each of your chosen solvent systems, add 1% (v/v) triethylamine.[13]

  • Spot and Develop: Spot your crude sample on silica gel TLC plates and develop them in the prepared solvent systems.

  • Visualize and Select: Visualize the developed plates (e.g., using a UV lamp if your compound is UV-active, or by staining with potassium permanganate or iodine). The optimal mobile phase should provide good separation between your product and impurities, with an Rf value for the product ideally between 0.2 and 0.3.[13]

Step 2: Column Preparation
  • Select Column Size: Choose a column with an appropriate diameter and length for the amount of material you need to purify.

  • Slurry Packing:

    • In a beaker, mix the required amount of silica gel with your chosen eluent (containing the basic modifier) to form a slurry.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

Step 3: Sample Loading
  • Dry Loading (Recommended for Polar Compounds):

    • Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the column.

  • Wet Loading:

    • Dissolve your crude sample in the smallest possible volume of the mobile phase.

    • Carefully pipette this solution onto the top of the column.

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully add the mobile phase to the top of the column and begin elution. Maintain a constant head of solvent above the silica bed.

  • Collect Fractions: Collect the eluent in a series of test tubes or vials.

  • Monitor the Separation: Monitor the elution process by periodically analyzing the collected fractions by TLC.

Step 5: Product Isolation
  • Combine Pure Fractions: Based on your TLC analysis, combine the fractions that contain your pure product.

  • Solvent Evaporation: Remove the solvent from the combined fractions using a rotary evaporator. The use of a volatile base like triethylamine is advantageous here, as it can be easily removed under vacuum.

Data Presentation and Visualization

Table 1: Common Solvent Systems for Amine Purification
Solvent SystemPolarityNotes
Ethyl Acetate / Hexane + TEALow to MediumGood for less polar amines.
Dichloromethane / Methanol + TEAMedium to HighA versatile system for a wide range of amines.[10]
Dichloromethane / Methanol / NH4OHHighEffective for very polar or stubborn amines.[12]
Troubleshooting Flowchart

Troubleshooting_Workflow start Start: Purification of this compound tlc Develop TLC with various solvent systems start->tlc streaking Is there streaking? tlc->streaking add_base Add 1% TEA or NH3 to mobile phase streaking->add_base Yes rf_ok Is Rf between 0.2-0.3? streaking->rf_ok No re_tlc Re-run TLC add_base->re_tlc re_tlc->rf_ok adjust_polarity Adjust polarity of mobile phase rf_ok->adjust_polarity No run_column Pack and run column rf_ok->run_column Yes adjust_polarity->re_tlc separation_good Good separation? run_column->separation_good optimize Optimize loading, flow rate, or gradient separation_good->optimize No end Pure Product separation_good->end Yes optimize->run_column alternative_sp Consider alternative stationary phase (Alumina, Amine-silica) optimize->alternative_sp alternative_sp->start Restart with new SP

Caption: A decision-making workflow for troubleshooting the purification.

References

  • Brainly. (2023, September 22). Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why.
  • Chemistry Stack Exchange. (2015, November 27). Choosing Stationary Phase Column Chromatography.
  • Sepuxianyun. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?
  • Chemistry Stack Exchange. (2022, April 22). Using neutral or basic alumina in column chromatography for purification of amines.
  • ResearchGate. (2018, June 18). How can i isolate polar basic compound with silica gel column chromatography?
  • Reddit. (2013, November 19). TLC and streaking: why add triethylamine?
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds.
  • Chemistry For Everyone. (2025, March 18). Why Do Amines Adhere To Silica Gel Columns?
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Science Forums. (2011, August 29). Amine purification.
  • Teledyne ISCO. (n.d.). Introduction to Functionalized Silica Gel and Alumina RediSep Columns.
  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC.
  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel.
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • Columbia University. (n.d.). Column chromatography.

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Technical Support Center: Recrystallization of 4-(Piperidin-4-ylmethyl)morpholine Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Piperidin-4-ylmethyl)morpholine and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex challenges encountered during the recrystallization of this valuable intermediate. Our focus is on delivering not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems faced during the recrystallization of this compound salts.

Q1: My this compound salt is "oiling out" upon cooling instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[1] This often occurs when the melting point of the solute is lower than the temperature of the solution or when the solution is highly supersaturated.[2] Impurities can also lower the melting point of your compound, contributing to this issue.[2]

Immediate Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently reheat the mixture to redissolve the oil. Add a small amount of additional solvent to decrease the concentration and then allow it to cool more slowly.[2][3]

  • Slow Cooling: Rapid cooling is a frequent cause of oiling out. Try letting the solution cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can also promote slower cooling.[4]

  • Solvent System Modification: If the issue persists, your solvent system may be the culprit. For amine salts, which are polar, consider using more polar solvents like ethanol, methanol, or mixtures with water.[5] If using a mixed solvent system, adding more of the "good" solvent (in which the compound is more soluble) can sometimes resolve the problem.[2]

Q2: I'm not getting any crystal formation, even after cooling the solution in an ice bath. What should I do?

A2: The absence of crystal formation usually points to one of two issues: either the solution is not sufficiently saturated, or it is in a supersaturated state and requires a nucleation trigger.[4][6]

Troubleshooting Steps:

  • Check for Supersaturation: If the solution is clear and no crystals have formed, it may be supersaturated.[4]

    • Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[6][7]

    • Seeding: If you have a small amount of pure, crystalline product, add a "seed crystal" to the solution to initiate crystallization.[4]

  • Increase Concentration: It's possible that too much solvent was used initially.[4] If the mother liquor is not disposed of, you can test for remaining compound by dipping a glass rod in it and letting the solvent evaporate; a significant residue indicates a high concentration of dissolved product.[8] In this case, gently heat the solution to evaporate some of the solvent and then attempt to cool and crystallize again.[4][8]

Q3: My final product has a low yield. What are the likely causes and how can I improve it?

A3: A poor yield (e.g., less than 20%) can be frustrating.[8] The most common reasons are using too much solvent or premature filtration.

Optimization Strategies:

  • Minimize Solvent Usage: During the initial dissolution step, use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excessive solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[6][8]

  • Ensure Complete Crystallization: Allow adequate time for the crystallization process to complete at a low temperature. Rushing this step can leave a substantial amount of product in solution.[9]

  • Proper Washing Technique: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using warm solvent or an excessive volume will redissolve some of your purified product.[6]

Q4: How do I choose the best solvent for recrystallizing my this compound salt?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] For amine salts like this compound hydrochloride, which are more polar than their freebase form, polar solvents are generally required.[5]

Solvent Selection Guide:

Solvent ClassExamplesSuitability for this compound SaltsNotes
Alcohols Ethanol, Methanol, IsopropanolExcellent Often provide a good balance of solubility at high and low temperatures. Mixtures with water can be effective.
Water Good (often in mixtures) Due to the high polarity of salts. However, solubility might be too high in pure water, leading to poor recovery.
Ketones AcetoneModerate Can be useful, sometimes in combination with a less polar co-solvent.
Ethers Diethyl ether, THFPoor (as primary solvent) Generally too non-polar. Can be used as an anti-solvent.
Hydrocarbons Hexanes, ToluenePoor (as primary solvent) Useful as anti-solvents to induce precipitation from a more polar solution.

A systematic approach involves testing the solubility of a small amount of your compound in various solvents at both room temperature and upon heating.[5]

II. Troubleshooting Guide

This section provides a more detailed, systematic approach to resolving persistent issues during the recrystallization of this compound salts.

Problem: Persistent Oiling Out

If the initial troubleshooting steps for oiling out are unsuccessful, a more thorough investigation is needed.

Advanced Troubleshooting Workflow:

G start Persistent Oiling Out Occurs step1 Re-heat to Dissolve Oil start->step1 step2 Add More 'Good' Solvent (e.g., 10-20% increase) step1->step2 step3 Cool Very Slowly (Insulate Flask) step2->step3 step4 Did Crystals Form? step3->step4 success Success: Collect Crystals step4->success Yes failure Failure: Oil Persists step4->failure No step5 Change Solvent System failure->step5 step6 Consider Anti-Solvent Crystallization step5->step6 G cluster_dissolution 1. Dissolution cluster_cooling 2. Cooling & Crystallization cluster_isolation 3. Isolation & Drying a Add Crude Salt to Flask b Add Minimum Amount of Hot Solvent a->b c Stir and Heat Until Dissolved b->c d Slowly Cool to Room Temperature c->d e Cool in Ice Bath d->e f Collect Crystals via Vacuum Filtration e->f g Wash with Ice-Cold Solvent f->g h Dry Under Vacuum g->h end end h->end Pure Crystalline Product

Caption: General workflow for cooling recrystallization.

IV. References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Creative Biolabs. (2024). Understanding Oiling-Out in the Crystallization of Small Molecule Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Stahly, G. P. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name? Crystal Growth & Design, 12(4), 1833–1835. [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Johnstone, A. D., et al. (2021). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering, 3. [Link]

  • Raw, A. S. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. FDA. Retrieved from [Link]

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617–630. While not directly cited in the text, this provides excellent background on the importance of crystalline forms.

  • Maurya, P. (2016). Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. Index Copernicus, 8(2).

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Managing Residual Starting Materials in the Synthesis of 4-(Piperidin-4-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Piperidin-4-ylmethyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with purity, specifically the presence of residual starting materials. As a critical intermediate in pharmaceutical synthesis, achieving high purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]

This document moves beyond simple protocols to explain the underlying chemical principles, providing you with the expert insights needed to troubleshoot and optimize your synthesis effectively.

Section 1: Understanding the Synthesis and Common Impurity Profile

The most prevalent and scalable method for synthesizing this compound is through a one-pot reductive amination reaction. This typically involves the reaction of Piperidine-4-carbaldehyde with Morpholine in the presence of a selective reducing agent.[3] The reaction proceeds via an iminium ion intermediate, which is then reduced to the final secondary amine product.

Reductive_Amination_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Sequence Aldehyde Piperidine-4-carbaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine + Morpholine - H₂O Amine Morpholine Amine->Imine Product This compound Imine->Product + Reducing Agent (e.g., NaBH(OAc)₃) caption Fig 1. Reductive Amination Pathway

Caption: Fig 1. Reductive Amination Pathway

FAQ: What are the most common residual starting materials and side products I should expect?

Understanding the potential impurity profile is the first step in developing a robust purification strategy. Incomplete reactions or side reactions can leave several key impurities in your crude product mixture.

Table 1: Common Impurities in this compound Synthesis

ImpuritySourceChemical NatureRelevance to Purification
Morpholine Unreacted starting materialSecondary amine (basic), highly water-solubleCan be removed with aqueous washes, especially after acidification.
Piperidine-4-carbaldehyde Unreacted starting materialAldehyde (neutral/weakly basic)Can be separated from the basic product via acid-base extraction.
4-Piperidinemethanol Reduction of starting aldehyde[4]Primary alcohol, secondary amine (basic)Polarity is similar to the product, making separation difficult without chromatography.
Iminium Intermediate Incomplete reduction[5]Imine (basic), often unstableTypically hydrolyzes back to the aldehyde and amine during aqueous workup.
Borate Salts Byproduct of reducing agentInorganic saltsReadily removed by aqueous workup/extraction.

Section 2: Troubleshooting the Reaction to Minimize Impurities

Proactive troubleshooting during the reaction phase is significantly more efficient than dealing with complex purification challenges downstream.

FAQ: My reaction is incomplete, leaving significant unreacted starting materials. What went wrong?

This is a common issue in reductive aminations and usually points to suboptimal conditions for either imine formation or the reduction step.

Causality: The reaction is a two-step process occurring in one pot: (1) formation of an iminium ion and (2) its reduction. A failure in either step will halt the entire sequence.[3]

  • Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine. This can be caused by:

    • Incorrect pH: The reaction requires a mildly acidic environment (typically pH 5-7).[4] If the pH is too high, imine formation is slow. If it's too low (pH < 4), the starting morpholine becomes protonated and non-nucleophilic.[4]

    • Presence of Water: Water is a byproduct of imine formation and can push the equilibrium back to the starting materials.

  • Ineffective Reduction: The chosen reducing agent may be inappropriate or may have degraded.

    • Reducing Agent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for one-pot reductive aminations because it is mild enough not to reduce the starting aldehyde, is selective for the iminium ion, and does not require stringent pH control.[6] Stronger reagents like sodium borohydride (NaBH₄) can prematurely reduce the aldehyde if not used in a stepwise manner.[4][6]

    • Reagent Quality: Borohydride reagents can degrade upon exposure to moisture. Ensure you are using a fresh, high-quality reagent.[7]

Troubleshooting_Low_Conversion Start Low Conversion Observed (High Residual Aldehyde & Amine) Check_Imine Is Imine Intermediate Observed? (Monitor by TLC/LC-MS) Start->Check_Imine Optimize_Imine Optimize Imine Formation: 1. Add catalytic acetic acid (to pH 5-7). 2. Add dehydrating agent (e.g., MgSO₄). 3. Increase reactant concentration. Check_Imine->Optimize_Imine No Check_Reduction Is Imine Present but Product Absent? Check_Imine->Check_Reduction Yes Success Reaction Driven to Completion Optimize_Imine->Success Optimize_Reduction Optimize Reduction Step: 1. Use fresh, high-quality NaBH(OAc)₃. 2. Ensure stoichiometry of reducing agent is sufficient (1.2-1.5 eq). 3. Increase reaction time or temperature moderately. Check_Reduction->Optimize_Reduction Yes Check_Reduction->Success No (Product formed) Optimize_Reduction->Success caption Fig 2. Workflow for Troubleshooting Low Conversion

Caption: Fig 2. Workflow for Troubleshooting Low Conversion

FAQ: I'm seeing a significant amount of 4-Piperidinemethanol in my crude product. How can I prevent this?

The formation of 4-Piperidinemethanol indicates that your reducing agent is reducing the starting aldehyde before it can react with morpholine.

Causality: This side reaction is common when the reducing agent is too reactive or is added under conditions that do not favor imine formation. The carbonyl group of the aldehyde and the C=N double bond of the iminium ion are both electrophilic sites susceptible to hydride attack.

Preventative Measures:

  • Use a Selective Reducing Agent: As mentioned, NaBH(OAc)₃ is specifically designed to be selective for the iminium ion over the aldehyde, making it ideal for one-pot procedures.[6] If you must use NaBH₄, a two-step procedure is recommended.

  • Implement a Stepwise Procedure:

    • First, stir the piperidine-4-carbaldehyde and morpholine together in the reaction solvent (e.g., Dichloromethane or 1,2-Dichloroethane) for 1-2 hours to allow for complete formation of the imine intermediate. The progress can be monitored by TLC or LC-MS.[4]

    • Only after the aldehyde has been consumed should you add the reducing agent (e.g., NaBH₄). This ensures the aldehyde is no longer present to be reduced.

Section 3: Purification Strategies for Removing Residual Starting Materials

Even with an optimized reaction, trace impurities often remain. A well-designed workup and purification sequence is essential for achieving high purity.[8][]

FAQ: What is the most effective method to remove unreacted starting materials after the reaction?

An acid-base liquid-liquid extraction is the most powerful and scalable technique for separating your basic amine product from neutral or less basic impurities like the starting aldehyde.

Causality: The target product, this compound, contains two basic nitrogen atoms (the piperidine and the morpholine). In an acidic aqueous solution (e.g., 1M HCl), these nitrogens will be protonated, forming a water-soluble salt. The unreacted aldehyde, being significantly less basic, will remain in the organic phase.

Extraction_Logic Crude Crude Reaction Mixture (Product, Aldehyde, Morpholine) in Organic Solvent (e.g., DCM) Add_Acid Wash with 1M HCl (aq) Crude->Add_Acid Phases Add_Acid->Phases Organic_Phase Organic Phase (Piperidine-4-carbaldehyde) Phases->Organic_Phase Discard Aqueous_Phase Aqueous Phase (Protonated Product & Morpholine Salts) Phases->Aqueous_Phase Keep Basify Basify Aqueous Phase (e.g., with 2M NaOH to pH > 12) Aqueous_Phase->Basify Extract Extract with Fresh Organic Solvent Basify->Extract Final_Organic Final Organic Phase (Pure Product) Extract->Final_Organic Collect Final_Aqueous Final Aqueous Phase (Inorganic Salts) Extract->Final_Aqueous Discard caption Fig 3. Logic of Acid-Base Extraction

Sources

Technical Support Center: Alkylation of 4-(Piperidin-4-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Di-alkylation and Achieving Selective Mono-alkylation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and modification of 4-(Piperidin-4-ylmethyl)morpholine. Here, we address the common challenge of preventing di-alkylation of the piperidine nitrogen, a critical step for maintaining desired pharmacological profiles. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance the selectivity and yield of your mono-alkylation reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.

Question 1: I am observing a significant amount of a di-alkylated by-product in my reaction mixture, even when using a 1:1 stoichiometry of the amine and alkylating agent. What is causing this, and how can I minimize it?

Answer:

This is a classic challenge in amine alkylation. The mono-alkylated product, a tertiary amine, is often more nucleophilic and less sterically hindered than the starting secondary amine, making it a "better" nucleophile that can react with the alkylating agent faster than the starting material.[1][2] This leads to the formation of a quaternary ammonium salt, the di-alkylated by-product.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Nucleophilicity of the Product The mono-alkylated tertiary amine product is more nucleophilic than the starting secondary amine, leading to a second alkylation.[1]1. Use a large excess of the starting amine: Employing a 5-10 fold excess of this compound statistically favors the reaction of the alkylating agent with the starting amine.[3] This is most practical when the amine is readily available and cost-effective. 2. Slow addition of the alkylating agent: Adding the alkylating agent dropwise or via a syringe pump over several hours maintains a low concentration of the electrophile, minimizing its reaction with the mono-alkylated product.[4]
Reaction Conditions High temperatures and prolonged reaction times can favor the formation of the thermodynamically stable quaternary salt.1. Lower the reaction temperature: Conduct the reaction at room temperature or even 0°C to slow down the rate of the second alkylation. 2. Monitor the reaction closely: Use TLC or LC-MS to track the consumption of the starting material and the formation of the desired product. Quench the reaction as soon as the starting amine is consumed to prevent further reaction.
Choice of Base A strong, non-nucleophilic base can deprotonate the ammonium salt formed after the first alkylation, regenerating the more nucleophilic tertiary amine and promoting di-alkylation.1. Use a mild, solid-supported base: Finely powdered potassium carbonate (K₂CO₃) is a good choice as it has limited solubility in many organic solvents, which can help to control the reaction rate.[5] 2. Avoid strong, soluble bases: Steer clear of bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) unless precise stoichiometric control is possible.
Question 2: My reaction is sluggish, and I'm getting a low yield of the mono-alkylated product. How can I improve the reaction rate without promoting di-alkylation?

Answer:

A sluggish reaction can be due to several factors, including the reactivity of the alkylating agent, solvent choice, and inadequate activation.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Poor Leaving Group on the Alkylating Agent The rate of Sₙ2 reactions is highly dependent on the leaving group ability (I > Br > Cl > F).1. Use a more reactive alkylating agent: If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[6] 2. In situ generation of a better leaving group: Add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture when using an alkyl chloride or bromide. This will generate the more reactive alkyl iodide in situ (Finkelstein reaction).[6]
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate.1. Use a polar aprotic solvent: Solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are excellent choices for Sₙ2 reactions as they solvate the cation of the base but not the nucleophile, thus increasing its reactivity.[6]
Steric Hindrance A bulky alkylating agent or steric hindrance around the nitrogen of the piperidine ring can slow down the reaction.1. Increase the reaction temperature moderately: While high temperatures can promote di-alkylation, a modest increase (e.g., from room temperature to 40-50°C) can sometimes be beneficial. Monitor the reaction carefully. 2. Consider alternative synthetic routes: If direct alkylation is consistently problematic, reductive amination is an excellent alternative.[3][7]

Frequently Asked Questions (FAQs)

This section provides answers to broader, more conceptual questions about the alkylation of this compound.

Question 1: What is the fundamental mechanism of di-alkylation in this context, and why is it a concern in drug development?

Answer:

The di-alkylation of the secondary piperidine nitrogen in this compound proceeds through a consecutive Sₙ2 reaction mechanism.

Mechanism of Di-alkylation:

G cluster_0 Mono-alkylation cluster_1 Di-alkylation Amine R₂NH (Secondary Amine) Product1 R₂N⁺HR' X⁻ Amine->Product1 + R'-X (Sₙ2) AlkylHalide1 R'-X MonoAlkylated R₂NR' (Tertiary Amine) Product1->MonoAlkylated + Base - Base-H⁺X⁻ Base Base QuatSalt R₂N⁺R'₂ X⁻ (Quaternary Salt) MonoAlkylated->QuatSalt + R'-X (Sₙ2) AlkylHalide2 R'-X

Caption: Reaction pathway illustrating mono- and di-alkylation.

In drug development, the formation of a quaternary ammonium salt is often undesirable. These charged species can have significantly different physicochemical properties compared to the target tertiary amine, including:

  • Altered Pharmacokinetics: Increased polarity can reduce membrane permeability, affecting absorption and distribution, including crossing the blood-brain barrier.

  • Different Pharmacological Activity: The change in structure and charge can lead to a loss of affinity for the intended biological target or off-target effects.

  • Potential Toxicity: Quaternary ammonium compounds can exhibit different toxicity profiles.

Therefore, controlling the selectivity of the alkylation is crucial for synthesizing the desired active pharmaceutical ingredient (API) with a consistent and predictable biological profile.

Question 2: Are there alternative synthetic strategies to direct alkylation that can completely avoid the issue of di-alkylation?

Answer:

Yes, several robust methods can achieve selective mono-alkylation and are often preferred over direct alkylation with alkyl halides.

1. Reductive Amination:

This is one of the most reliable methods for the N-alkylation of secondary amines.[7][8][9] It involves the reaction of the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine. This method is not prone to over-alkylation.[7]

G Start Start with This compound and an aldehyde/ketone Step1 Formation of Iminium Ion (in situ) Start->Step1 Step2 Reduction of Iminium Ion with a mild reducing agent (e.g., NaBH(OAc)₃) Step1->Step2 End Desired Mono-alkylated Product Step2->End

Caption: Workflow for selective mono-alkylation via reductive amination.

2. Acylation-Reduction Sequence:

This two-step process involves first acylating the secondary amine with an acyl chloride or anhydride to form a stable amide. The amide is then reduced to the desired tertiary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

3. Protecting Group Strategy:

While less common for preventing di-alkylation of a secondary amine to a quaternary salt, the concept of using protecting groups is fundamental in organic synthesis.[10][11][12] If other reactive sites were present in the molecule, they could be protected to ensure selective alkylation at the piperidine nitrogen.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-alkylation via Direct Alkylation
  • To a stirred solution of this compound (5.0 eq.) in anhydrous acetonitrile (0.1 M), add finely powdered anhydrous potassium carbonate (2.0 eq.).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of the alkyl halide (1.0 eq.) in anhydrous acetonitrile dropwise over 2-4 hours using a syringe pump.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the alkyl halide is consumed, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-alkylated product.

Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
  • Dissolve this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.[3]

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
  • Zhang, P., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Virginia Tech.
  • Organic Chemistry Portal (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Chemistry LibreTexts (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
  • Lokey Lab Protocols - Wikidot (2017, March 7). Protecting Groups.
  • Organic Chemistry Tutor (n.d.). Reductive Amination.
  • Fisher Scientific (n.d.). Amination.
  • Fisher Scientific (n.d.). Amine Protection / Deprotection.
  • Master Organic Chemistry (2017, May 26). Alkylation of Amines (Sucks!).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides (n.d.). Avoiding Over-alkylation.
  • ResearchGate (2014, May 30). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
  • PubMed (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
  • PubMed (2024, March 16). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation.
  • SpringerLink (n.d.). First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation.
  • ResearchGate (2017, March 16). Procedure for N-alkylation of Piperidine?.
  • National Institutes of Health (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation.
  • Organic Chemistry Portal (n.d.). Protective Groups.

Sources

Technical Support Center: Managing Reaction Exotherms in the Scale-up of 4-(Piperidin-4-ylmethyl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-(Piperidin-4-ylmethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with managing reaction exotherms during the scale-up of this synthesis. While specific literature on this exact molecule is limited, this guide draws upon established principles of reductive amination and catalytic hydrogenation, common synthetic routes for similar structures, to provide a robust framework for safe and efficient scale-up.

The synthesis of complex molecules like this compound often involves highly energetic transformations. One of the most critical aspects to control during the transition from laboratory to pilot plant or manufacturing scale is the management of heat generated by exothermic reactions. Failure to control these exotherms can lead to thermal runaway, a dangerous situation that can result in side product formation, product degradation, and even catastrophic equipment failure.[1][2]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to anticipate, identify, and manage thermal hazards effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most likely step in the synthesis of this compound to generate a significant exotherm?

A1: The key C-N bond-forming step, typically a reductive amination, is the most probable source of a significant exotherm. This process, which converts a carbonyl group and an amine into a more complex amine, involves a reduction step that is often highly exothermic.[3] Common methods include catalytic hydrogenation or the use of chemical reducing agents like sodium triacetoxyborohydride (STAB).[4][5] Catalytic hydrogenation, in particular, can release a substantial amount of heat, especially at larger scales.[6]

Q2: My small-scale (1g) reaction proceeded without any noticeable exotherm. Why is it a concern for a 1 kg scale-up?

A2: The ability to dissipate heat does not scale linearly with the reaction volume. The heat generated is proportional to the volume (mass) of the reactants, while the heat removed is proportional to the surface area of the reactor. As you scale up, the volume increases by a cubic factor (e.g., length³), whereas the surface area for heat exchange only increases by a square factor (e.g., length²). This deteriorating surface-area-to-volume ratio makes heat removal significantly less efficient at a larger scale, increasing the risk of an uncontrolled temperature rise.[7]

Q3: What are the early warning signs of a potential thermal runaway, and what immediate actions should I take?

A3: Early warning signs include a sudden, unexpected increase in reaction temperature that doesn't respond to standard cooling, a rapid rise in pressure, and visible changes like vigorous boiling or gas evolution.[1] Immediate action is critical. The first step is to immediately stop the addition of any reagents.[1][8] Concurrently, maximize cooling by ensuring the cooling system is at full capacity. If the temperature continues to rise, a pre-planned quenching procedure should be initiated to rapidly halt the reaction.[1]

Q4: How does the choice of reducing agent impact the exotherm profile?

A4: The choice of reducing agent significantly influences the exotherm. Catalytic hydrogenation with gaseous hydrogen can have a very high heat output that is dependent on the catalyst activity and hydrogen pressure. Chemical hydrides also vary in reactivity. For instance, sodium triacetoxyborohydride (STAB) is known for its mild and selective nature in reductive aminations, often providing better control over the reaction compared to stronger reducing agents.[4][9] It is crucial to characterize the thermal profile of your chosen reducing agent through calorimetric studies before scaling up.

Q5: Can I just run the reaction at a very low temperature to avoid an exotherm?

A5: While lowering the temperature can slow down the reaction rate and heat generation, it can also lead to a dangerous situation known as "reagent accumulation." If the reaction temperature is too low, the rate of addition of a reagent may exceed the rate of its consumption. This leads to a buildup of unreacted, high-energy material. A small increase in temperature could then trigger a very rapid, uncontrolled reaction of the accumulated reagents, leading to a severe exotherm.[7]

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Rise - Reagent addition rate is too fast.- Insufficient cooling capacity.- Inadequate stirring leading to localized hot spots.[1]- Immediately stop reagent addition. [1][8]- Maximize cooling by lowering the coolant temperature or increasing flow rate.- Increase stirring speed to improve heat transfer.- If the temperature continues to rise, execute a pre-determined emergency quench protocol.[1]
Delayed Exotherm (Induction Period) Followed by a Sharp Temperature Spike - Accumulation of unreacted starting materials due to low initial temperature.[7]- Catalyst not yet fully activated.- Carefully monitor the reaction after initiation. Be prepared for a sudden increase in heat output.- Consider a "heel" of activated catalyst or a slightly higher initial temperature, based on safety studies.- For catalytic hydrogenations, ensure proper catalyst wetting and activation procedures are followed.
Reaction Fails to Initiate or is Sluggish - Catalyst poisoning (e.g., by impurities in starting materials or solvents).- Insufficient activation of the reducing agent.- Ensure high purity of all reagents and solvents.- For catalytic hydrogenations, screen for potential catalyst poisons.- For chemical reductions, verify the quality and activity of the reducing agent.
Inconsistent Temperature Profile Between Batches - Variations in raw material quality or impurity profiles.- Inconsistent reactor cleaning procedures.- Differences in operator procedures for reagent addition or temperature control.- Implement strict quality control for all incoming materials.- Standardize reactor cleaning and operating procedures.- Provide thorough training for all personnel involved in the synthesis.

Experimental Protocols

Protocol 1: Controlled Addition for Exothermic Reductive Amination

This protocol outlines a general procedure for the controlled addition of a reducing agent to manage the exotherm during the reductive amination of a piperidone precursor with morpholine.

1. Reactor Setup:

  • Equip a jacketed glass reactor with an overhead stirrer, a temperature probe (thermocouple), a condenser, and a controlled-rate addition funnel or pump.

  • Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen or argon).

2. Charge and Cool:

  • Charge the reactor with the piperidone precursor, morpholine, and a suitable solvent (e.g., methanol, dichloromethane).

  • Begin stirring and cool the reactor contents to the desired initial temperature (e.g., 0-5 °C) using a circulating chiller.

3. Controlled Reagent Addition:

  • Prepare a solution or slurry of the reducing agent (e.g., sodium triacetoxyborohydride in a suitable solvent).

  • Begin adding the reducing agent solution dropwise or via a syringe pump at a pre-determined rate.

  • Crucially, monitor the internal reaction temperature continuously. The addition rate should be adjusted to maintain the temperature within a narrow, pre-defined range (e.g., ± 2 °C).

4. Reaction Monitoring and Completion:

  • After the addition is complete, continue to stir the reaction at the set temperature and monitor its progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Once the reaction is complete, proceed with the appropriate workup and quenching procedure.

Protocol 2: Emergency Quenching Procedure for a Runaway Exotherm

Objective: To safely and rapidly terminate an uncontrolled exothermic reaction.[1]

Disclaimer: This is a general guideline. The specific quenching agent and procedure must be determined based on the chemistry of the reaction and confirmed at a small scale.

1. Cease Reagent Addition:

  • Immediately stop the addition of all reagents.[1][8]

2. Maximize Cooling:

  • Ensure the reactor's cooling system is operating at maximum capacity.[1]

3. Prepare Quenching Agent:

  • Have a pre-determined and readily accessible quenching agent. For a reductive amination, this could be a cold, weak acid (e.g., acetic acid in water) or a protic solvent that will react with the remaining reducing agent.

4. Execute Quench:

  • If the temperature continues to rise uncontrollably, add the quenching agent to the reaction mixture at a controlled but rapid rate.

  • Be prepared for potential gas evolution and ensure adequate ventilation.

5. Monitor Temperature:

  • Continuously monitor the internal temperature of the reaction. The goal is to bring the temperature down to a safe and stable level.[1]

6. Post-Quench Handling:

  • Once the reaction is quenched and at a safe temperature, proceed with the appropriate workup procedure.[1]

Visualizations

Exotherm_Management_Workflow start Start Synthesis Scale-up calorimetry Perform Reaction Calorimetry (DSC/RC1) start->calorimetry model Model Thermal Profile calorimetry->model define_params Define Safe Operating Parameters (Temp, Addition Rate) model->define_params pilot_run Conduct Pilot Scale Run define_params->pilot_run monitor Monitor Temperature & Pressure Continuously pilot_run->monitor deviation Deviation from Safe Parameters? monitor->deviation corrective_action Implement Corrective Actions: - Stop Addition - Maximize Cooling deviation->corrective_action Yes stable Reaction Stable? deviation->stable No corrective_action->stable quench Execute Emergency Quench Protocol stable->quench No proceed Proceed with Synthesis stable->proceed Yes end End of Process proceed->end

Caption: Decision workflow for managing exotherms during scale-up.

Reductive_Amination_Pathway node1 4-Piperidone Derivative C=O node3 Imine/Iminium Ion Intermediate C=N+ node1:f1->node3:f0 Condensation node2 Morpholine R-NH2 node2:f1->node3:f0 node5 This compound C-N node3:f1->node5:f0 Reduction exotherm Heat (Exotherm) node3->exotherm node4 Reducing Agent e.g., H2/Pd or NaBH(OAc)3 node4:f1->node3:f1

Caption: Generalized reductive amination pathway highlighting the exothermic step.

References

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021). Organic Process Research & Development.
  • Technical Support Center: Managing Exothermic Synthesis Reactions. (n.d.). Benchchem.
  • Control Strategies For Managing Exothermic Reactions In Flow. (2025). Patsnap Eureka.
  • Large-scale reductive amination and synthesis applications. (n.d.). ResearchGate.
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). Nature Chemistry.
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). ResearchGate.
  • Application Notes and Protocols for the Catalylic Hydrogenation of Piperidines. (n.d.). Benchchem.
  • Mastering Reductive Amination with Sodium Triacetoxyborohydride. (n.d.). Glentham Life Sciences.
  • Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. (2012). Advanced Synthesis & Catalysis.
  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021). ACS Publications.
  • Managing exothermic reactions during cyclopropylbenzene synthesis. (n.d.). Benchchem.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Publications.
  • Preparative scale reductive aminations of α‐branched aldehydes with... (n.d.). ResearchGate.
  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
  • Easy P2P reductive amination with NaBH(OAc)3. (n.d.). Hive Novel Discourse.
  • Catalytic Transfer Hydrogenation. (n.d.). Erowid.
  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). Organic Chemistry Portal.
  • Reductive Amination. (n.d.). Myers Research Group, Harvard University.
  • Synthesis method of N-(4-methyl morpholine)-piperidine. (n.d.). Google Patents.
  • Method for producing 4-(piperidin-4-yl)morpholine. (n.d.). Google Patents.
  • Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. (2009). Molbank.
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (n.d.). National Institutes of Health.
  • An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. (2014). National Institutes of Health.
  • An efficient, optimized synthesis of fentanyl and related analogs. (2014). OSTI.GOV.
  • Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline. (n.d.). Benchchem.
  • Optimizing reaction conditions for the synthesis of morpholine derivatives. (n.d.). Benchchem.
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). Defense Technical Information Center.

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Technical Support Center: Catalyst Selection and Optimization for 4-(Piperidin-4-ylmethyl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support center for the synthesis of 4-(piperidin-4-ylmethyl)morpholine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to navigate the complexities of this crucial reductive amination reaction. Our goal is to provide a self-validating framework for your experimental design, grounded in established chemical principles and supported by authoritative references.

Introduction: The Synthetic Challenge

This compound is a valuable building block in pharmaceutical chemistry, incorporating the privileged piperidine and morpholine scaffolds.[1][2] Its synthesis is most commonly achieved via reductive amination, a powerful transformation that couples an amine with a carbonyl compound.[3][4] While robust, this reaction is fraught with potential challenges, including low yields, competing side reactions, and catalyst deactivation. This guide provides a systematic approach to overcoming these hurdles.

The core transformation involves the reaction between a piperidine-derived carbonyl and morpholine (or vice-versa), proceeding through an iminium ion intermediate which is then reduced.

cluster_0 Reaction Pathway A Piperidine-4-carbaldehyde (or Ketone Precursor) C Hemiaminal Intermediate A->C + H⁺ B Morpholine B->C D Iminium Ion Intermediate C->D - H₂O E This compound (Final Product) D->E + [H⁻] (Reducing Agent)

Caption: General pathway for the synthesis of this compound via reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable method for synthesizing this compound?

The most prevalent method is the reductive amination between a piperidine-4-carboxaldehyde or a piperidin-4-one derivative and morpholine.[3][5] For large-scale synthesis, catalytic hydrogenation using heterogeneous catalysts like Palladium (Pd) or Platinum (Pt) on carbon is often preferred due to cost-effectiveness, ease of product isolation, and catalyst recyclability.[6] For lab-scale synthesis, hydride-based reducing agents offer mild conditions and high selectivity.[7]

Q2: What are the typical starting materials and protecting group strategies?

Common strategies involve:

  • N-Protected Piperidine Precursors: Using N-Boc-4-formylpiperidine or N-benzyl-4-piperidone.[6][8] The protecting group prevents side reactions at the piperidine nitrogen and is removed in a subsequent step. The benzyl group can often be removed under the same catalytic hydrogenation conditions used for the reductive amination.[6]

  • Direct Coupling: Reacting piperidine-4-carboxaldehyde directly with morpholine. This is less common as the unprotected piperidine nitrogen can compete in the reaction.

Q3: Which catalysts or reducing agents are generally preferred for this reaction?

The choice is highly dependent on scale, available equipment, and the specific substrates.

  • For high selectivity and mild conditions (Lab Scale): Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is mild enough to not reduce the starting aldehyde/ketone, selectively reduces the iminium ion, and does not require strict pH control.[7][9]

  • For cost-effectiveness and scalability (Pilot/Industrial Scale): Catalytic hydrogenation with H₂ gas over a heterogeneous catalyst (e.g., Pd/C, Pt/C, or Raney Nickel) is common.[3][6] This method avoids stoichiometric amounts of expensive and hazardous hydride reagents.

Q4: How can I effectively monitor the reaction's progress?

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]

  • TLC: Spot the starting aldehyde, morpholine, a co-spot of both, and the reaction mixture. The disappearance of the limiting reagent (usually the aldehyde) and the appearance of a new, more polar spot for the amine product indicates progress. The intermediate imine may or may not be visible.

  • LC-MS: This provides a more definitive analysis, allowing you to track the consumption of reactants and the formation of the product by their respective mass-to-charge ratios (m/z).

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis.

Problem Area 1: Low Conversion and Poor Yield

Q: My reaction has stalled with significant amounts of starting material remaining. What are the likely causes?

This issue often points to problems with the initial imine formation or catalyst/reagent activity.

  • Inefficient Imine Formation: The condensation of the amine and carbonyl is a reversible equilibrium.[3] If water is not removed or the conditions are not optimal, the equilibrium may favor the starting materials.

    • Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to sequester the water byproduct and drive the reaction forward.[7] Alternatively, performing the reaction in a solvent system that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can be effective, though this is more common for direct imine synthesis prior to reduction.

  • Suboptimal pH: The reaction is typically fastest under weakly acidic conditions (pH 5-7).[9] If the medium is too acidic (pH < 4), the amine starting material becomes protonated and non-nucleophilic. If too basic (pH > 8), the formation of the reactive iminium ion is disfavored.

    • Solution: Add a catalytic amount of acetic acid (typically 1-5 mol%) to facilitate imine formation, especially when using borohydride reagents.[7]

  • Inactive Reducing Agent or Catalyst: Hydride reagents can decompose upon exposure to moisture or protic solvents over time. Heterogeneous catalysts can be poisoned or may have low intrinsic activity.

    • Solution: Always use freshly opened or properly stored hydride reagents. For catalytic hydrogenations, ensure the catalyst is from a reliable source and that the reaction is free from catalyst poisons like sulfur compounds or strong coordinating agents. Ensure the reaction atmosphere is inert (N₂ or Ar) if using oxygen-sensitive catalysts like Palladium.[10]

Q: I am observing significant formation of the corresponding alcohol from my starting aldehyde/ketone. How can I prevent this?

This indicates that your reducing agent is reducing the starting carbonyl faster than the iminium intermediate.

  • Cause: This is a classic selectivity issue, common when using strong reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure.[7][11]

  • Solutions:

    • Switch to a Milder Reducing Agent: The most effective solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃), which is sterically hindered and less reactive, showing high selectivity for the iminium ion over the carbonyl.[7][9]

    • Implement a Stepwise Procedure: If you must use NaBH₄, perform the reaction in two steps. First, mix the carbonyl and amine in a suitable solvent (e.g., methanol or ethanol) and allow time for the imine to form (monitor by TLC/LC-MS). Once imine formation is complete, cool the reaction and then slowly add the NaBH₄.[9] This temporal separation prevents the reducing agent from encountering the starting carbonyl.

Problem Area 2: Formation of Impurities and Side Products

Q: My final product is contaminated with a higher molecular weight byproduct, likely from over-alkylation. How do I suppress this?

Over-alkylation occurs when the newly formed secondary amine product reacts with another molecule of the starting carbonyl, leading to a tertiary amine impurity.[9]

  • Cause: This is more likely if the product amine is more nucleophilic than the starting amine (morpholine in this case) or if there is an excess of the carbonyl compound.

  • Solutions:

    • Control Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the amine (morpholine) relative to the carbonyl compound. This statistically favors the formation of the desired product.[7]

    • Slow Addition: If conducting a one-pot reaction, slowly adding the reducing agent can help maintain a low concentration of the product amine at any given time, reducing its chance to compete for the remaining carbonyl.

    • Stepwise Procedure: As with avoiding carbonyl reduction, forming the imine first before adding the reducing agent is a highly effective strategy to prevent over-alkylation.[9]

cluster_1 Troubleshooting Over-Alkylation cluster_solutions Solutions Start Reaction Mixture (Aldehyde + Morpholine) Desired Desired Product (Secondary Amine) Start->Desired Desired Pathway Decision Control Strategy Start->Decision Side Side Product (Tertiary Amine) Desired->Side Over-alkylation (+ Aldehyde) Decision->Desired Sol1 Use Excess Morpholine Decision->Sol1 Sol2 Slow Addition of Reducing Agent Decision->Sol2 Sol3 Stepwise Procedure: 1. Form Imine 2. Reduce Decision->Sol3

Caption: Decision workflow to mitigate over-alkylation side reactions.

Problem Area 3: Product Isolation and Purification

Q: I'm having difficulty purifying the final product. What are the recommended methods?

The basic nature of the dual-amine product allows for straightforward purification, but challenges can arise.

  • Primary Method: Acid-Base Extraction: Since the product is a base, it can be easily separated from non-basic impurities.

    • After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate or DCM).

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer to pH > 10 with a strong base (e.g., NaOH or K₂CO₃) to deprotonate the product.

    • Extract the free-based product back into an organic solvent.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product.[7]

  • Chromatography: Column chromatography can be used but may be complicated by the product's high polarity, which can lead to streaking on silica gel.

    • Tip: If using silica gel, consider pre-treating the slurry with a small amount of triethylamine (~1%) to deactivate acidic sites and improve elution. Alternatively, using a more basic stationary phase like alumina may be beneficial.

Catalyst Selection and Optimization

Choosing the right catalyst system is paramount for a successful reaction.

Comparison of Common Catalyst Systems
Catalyst / Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Triacetoxyborohydride DCM or DCE, rt, +/- AcOH catalystHigh selectivity for imines, mild, tolerant of many functional groups, no pH control needed.[7][9]Relatively expensive, stoichiometric waste.
Sodium Cyanoborohydride MeOH, pH 5-7Effective and selective at acidic pH.Highly toxic (potential for HCN gas release at low pH), requires careful pH monitoring.[5][7]
H₂ / Palladium on Carbon (Pd/C) MeOH, EtOH, or THF; H₂ (1-50 atm)Inexpensive, high atom economy, easily removed by filtration, can deprotect benzyl groups simultaneously.[3][6]Requires hydrogenation equipment, catalyst can be pyrophoric, sensitive to poisons.[10]
H₂ / Platinum on Carbon (Pt/C) Alcohols or other polar solvents; H₂ pressureVery active, can be used for difficult reductions.[6]Can be less selective and may lead to over-reduction or ring saturation if not controlled.
Experimental Protocol 1: Catalyst/Reducing Agent Screening

This protocol allows for the rapid evaluation of different conditions on a small scale.

  • Setup: In parallel reaction vials, add the limiting carbonyl reagent (e.g., N-Boc-4-formylpiperidine, 0.1 mmol).

  • Amine Addition: To each vial, add morpholine (1.2 eq., 0.12 mmol) and the chosen solvent (1 mL).

  • Catalyst/Reagent Addition:

    • Vial A: Add NaBH(OAc)₃ (1.5 eq., 0.15 mmol).

    • Vial B: Add a catalytic amount of AcOH (0.01 mmol), then NaBH₃CN (1.5 eq., 0.15 mmol).

    • Vial C: Add NaBH₄ (1.5 eq., 0.15 mmol) after stirring for 1 hour.

  • Reaction: Stir all vials at room temperature.

  • Monitoring: After 2, 6, and 24 hours, take a small aliquot from each vial, quench with water, and analyze by LC-MS to determine the conversion rate and impurity profile.

Experimental Protocol 2: General Synthesis using NaBH(OAc)₃

This is a reliable, general-purpose lab-scale procedure.

  • Materials:

    • N-Boc-4-formylpiperidine (1 eq.)

    • Morpholine (1.2 eq.)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-formylpiperidine and morpholine in anhydrous DCM.[8]

    • Stir the solution at room temperature for 20-30 minutes.

    • Add NaBH(OAc)₃ portion-wise over 10 minutes. An exotherm may be observed.[8]

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.[8]

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[9]

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected product.

    • The Boc group can be removed by standard methods (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the final product.[8]

References

  • Wikipedia.
  • Google Patents. (2017). WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.
  • Reddit. (2024).
  • American Chemical Society.
  • Poupaert, J. H. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central. [Link]
  • ResearchGate. (2021).
  • Frontiers. (2023).
  • PubMed. (2020).
  • ResearchGate.
  • National Institutes of Health. (2018). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]
  • Frontiers. (2023).
  • Royal Society of Chemistry. (2020).
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • Organic Chemistry Portal. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2024).

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Technical Support Center: Navigating the Synthesis and Work-up of 4-(Piperidin-4-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Piperidin-4-ylmethyl)morpholine. This guide is designed for researchers, medicinal chemists, and process development professionals who are engaged in the synthesis of this valuable bifunctional building block. The synthesis, most commonly achieved through reductive amination, appears straightforward on paper but often presents practical challenges related to reaction efficiency, byproduct formation, and, most notably, product isolation and purification.

This document moves beyond standard protocols to provide in-depth, field-tested insights in a direct question-and-answer format. We will explore the causality behind common experimental hurdles and offer robust, validated solutions to ensure the integrity and success of your work.

Frequently Asked Questions & Troubleshooting Guides

Reaction & Synthesis Challenges

Question 1: My reductive amination reaction to form this compound has stalled, showing low conversion. What are the primary causes and how can I drive the reaction to completion?

Answer: Low conversion in this reductive amination is a frequent issue stemming from the equilibrium of the initial iminium ion formation and the efficacy of the subsequent reduction. The key is to control these two stages effectively.

  • Inefficient Iminium Ion Formation: The condensation of morpholine (a secondary amine) and piperidine-4-carbaldehyde to form the crucial iminium intermediate is reversible and requires the removal of water to proceed efficiently.[1] In a one-pot synthesis, this equilibrium can be a limiting factor.

    • Causality: Morpholine, while a good nucleophile, is reacting with a sterically accessible aldehyde. The reaction's success hinges on pushing the equilibrium towards the iminium ion.

    • Solutions:

      • Use of a Dehydrating Agent: While not always necessary, adding a mild dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can help sequester the water formed and drive the reaction forward.

      • Stepwise Approach: A more controlled method involves pre-forming the imine/iminium ion before adding the reducing agent. This can be done by stirring the aldehyde and amine together in a solvent like methanol or dichloromethane (DCM) for 1-2 hours at room temperature.[2][3] Progress can be monitored by TLC or NMR to confirm iminium formation before proceeding.[3]

      • Catalytic Acid: A small amount of acid, such as acetic acid (AcOH), can catalyze iminium ion formation.[2][4] However, the pH must be carefully managed, as strongly acidic conditions can protonate the morpholine, rendering it non-nucleophilic. A pH range of 5-6 is generally optimal.

  • Reducing Agent Selection and Activity: The choice and condition of your reducing agent are critical.

    • Causality: The reducing agent must be selective for the iminium ion over the starting aldehyde. Common reagents like sodium borohydride (NaBH₄) can also reduce the aldehyde, leading to waste and purification difficulties.[3]

    • Solutions:

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice as it is milder and more selective for iminium ions than NaBH₄.[5][6] It is also tolerant of mildly acidic conditions used to catalyze imine formation, making it ideal for one-pot procedures.

      • Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly effective at low pH but carries the significant risk of generating toxic hydrogen cyanide (HCN) gas, especially during acidic work-up.[1][7] Its use requires strict pH control and a well-ventilated fume hood.

      • Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Palladium on Carbon (Pd/C) is a clean and effective method, particularly for larger-scale reactions.[1][8][9] This method avoids boron-based impurities.

Below is a workflow diagram illustrating the decision-making process for optimizing the reaction.

G cluster_synthesis Synthesis Optimization Workflow start Start: Low Conversion Issue check_imine Is Iminium Formation Confirmed? start->check_imine add_acid Add Catalytic AcOH (pH 5-6) check_imine->add_acid No check_reductant Evaluate Reducing Agent check_imine->check_reductant Yes preform_imine Pre-form Imine (1-2h) then Reduce add_acid->preform_imine monitor Monitor by TLC/LCMS add_acid->monitor preform_imine->monitor use_stab Switch to NaBH(OAc)₃ check_reductant->use_stab Using NaBH₄? use_h2_pdc Consider Catalytic Hydrogenation (H₂/Pd-C) check_reductant->use_h2_pdc Boron Impurities an Issue? use_stab->monitor use_h2_pdc->monitor monitor->check_imine Still Low Conversion complete Reaction Complete monitor->complete Full Conversion

Caption: Workflow for troubleshooting low conversion in reductive amination.

Question 2: I am observing a significant impurity that appears to be the alcohol resulting from the reduction of my starting aldehyde. How can I prevent this side reaction?

Answer: The reduction of the starting aldehyde is a classic competitive side reaction in reductive aminations, especially when using less selective hydrides.

  • Causality: Potent reducing agents like sodium borohydride (NaBH₄) are fully capable of reducing aldehydes, often at a rate competitive with iminium ion reduction. This is exacerbated if iminium formation is slow.

  • Solutions:

    • Switch to a More Selective Reducing Agent: As mentioned previously, sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent to avoid this issue. Its reduced reactivity profile makes it highly selective for the protonated iminium intermediate over a neutral carbonyl.[5][6]

    • Control Reagent Addition: If you must use NaBH₄, ensure the iminium ion has had sufficient time to form before introducing the hydride. Add the NaBH₄ portion-wise at a reduced temperature (e.g., 0 °C) to control the reaction rate and favor the reduction of the more electrophilic iminium ion.[10]

Reducing AgentTypical SolventpH ConditionSelectivity for Iminium vs. AldehydeKey Considerations
NaBH(OAc)₃ DCE, DCM, THFMildly Acidic (AcOH)HighPreferred for one-pot reactions; less reactive.[5][6]
NaBH₃CN MeOH, EtOHAcidicHighEffective but produces toxic HCN byproduct.[1]
NaBH₄ MeOH, EtOHNeutral/BasicModerateCan reduce starting aldehyde; best for stepwise methods.[7]
H₂ / Pd-C MeOH, EtOHNeutralHighClean method; requires hydrogenation equipment.[1][9]

Table 1: Comparison of common reducing agents for the synthesis of this compound.

Work-up and Purification Challenges

Question 3: My aqueous work-up is forming a persistent emulsion, making the liquid-liquid extraction nearly impossible. What causes this and how can I resolve it?

Answer: Emulsion formation is very common when working with amines, which can act as surfactants, especially after basification.

  • Causality: The product, this compound, contains both a relatively nonpolar carbon backbone and two polar, basic nitrogen atoms. This amphiphilic character allows it to stabilize the interface between the aqueous and organic layers, leading to an emulsion.

  • Solutions:

    • Increase Ionic Strength of Aqueous Layer: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase, forcing the more organic-soluble components (like your product) into the organic layer and helping to break the emulsion.

    • Change the Organic Solvent: If you are using a solvent like ethyl acetate, try switching to or adding a less polar, water-immiscible solvent like dichloromethane (DCM) or toluene.

    • Filtration: Pass the entire emulsified mixture through a pad of a filter aid like Celite®. This can physically disrupt the emulsion droplets.

    • Patience and Gentle Agitation: Avoid vigorous shaking of the separatory funnel. Instead, use gentle, repeated inversions to allow for extraction without creating a stable emulsion.

Question 4: I am struggling to purify my product. Standard silica gel column chromatography results in significant streaking and poor recovery. What is the best purification strategy?

Answer: This is the most common and frustrating challenge. The basic nitrogen atoms in your product interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[11] This leads to irreversible binding, tailing (streaking), and poor separation.

  • Causality: The lone pairs on the nitrogen atoms form strong hydrogen bonds or acid-base interactions with the silica surface, preventing clean elution.

  • Solutions:

    • Acid-Base Extraction (Recommended First Step): This is a powerful, non-chromatographic method to remove non-basic impurities.[12][13]

      • Dissolve the crude product in a suitable organic solvent (e.g., DCM or Ethyl Acetate).

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

      • Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

      • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or Na₂CO₃) until the pH is >10. This deprotonates the amine salt, regenerating the free base.

      • Extract the aqueous layer multiple times with an organic solvent (e.g., DCM) to recover the pure amine product.

      • Combine the organic extracts, dry with anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    G start Crude Product in Organic Solvent step1 Add 1M HCl (aq) Amine protonated (R₃N⁺H) and moves to aqueous layer start->step1 sep1 Separate Layers step1->sep1 org1 Organic Layer Contains non-basic impurities Discard sep1->org1 Impurity Path aq1 Aqueous Layer Contains protonated amine product Keep sep1->aq1 Product Path step2 step2 aq1->step2 step3 Extract with fresh organic solvent (x3) Amine moves back to organic layer step2->step3 sep2 Separate Layers step3->sep2 aq2 Aqueous Layer Contains inorganic salts Discard sep2->aq2 org2 Combined Organic Layers Contains pure amine product Dry and concentrate sep2->org2

    Caption: The principle of acid-base extraction for amine purification.

    • Modified Flash Chromatography: If chromatography is necessary to separate the product from other basic impurities, you must neutralize the acidic silica gel.

      • Basic Eluent Modifier: Add a small amount of a volatile base to your eluent system. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in your ethyl acetate/hexane or DCM/methanol mobile phase.[11][13] The added base will preferentially interact with the silica's acidic sites, allowing your product to elute cleanly.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like basic alumina or amine-functionalized silica gel for more challenging separations.[11][13]

    • Crystallization via Salt Formation: For achieving very high purity, consider forming a crystalline salt.

      • Dissolve the purified free base in a suitable solvent like isopropanol or ethyl acetate.

      • Add a solution of an acid (e.g., HCl in ether or isopropanol) dropwise. The corresponding salt (e.g., the hydrochloride salt) will often precipitate out of the solution as a pure, crystalline solid, which can be isolated by filtration.[13]

Detailed Experimental Protocols

Protocol 1: Optimized One-Pot Reductive Amination using NaBH(OAc)₃
  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add piperidine-4-carbaldehyde (1.0 eq).

  • Dissolve the aldehyde in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1-0.2 M).

  • Add morpholine (1.1 eq) followed by glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-24 hours).

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Proceed with work-up as described in Protocol 2.

Protocol 2: Work-up via Acid-Base Extraction
  • Transfer the quenched reaction mixture from Protocol 1 to a separatory funnel.

  • Dilute with additional organic solvent (e.g., DCM) if necessary.

  • Add 1M HCl (aq) and shake. Separate the layers.

  • Extract the organic layer two more times with 1M HCl (aq). Combine all aqueous extracts.

  • Wash the combined aqueous extracts with DCM one time to remove any residual non-basic impurities. Discard this DCM wash.

  • Cool the aqueous layer in an ice bath and slowly basify by adding 6M NaOH (aq) until the pH is confirmed to be >10 with pH paper.

  • Extract the now basic aqueous layer three times with DCM.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude amine product, which is often sufficiently pure for many applications.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
  • Patel, S., & Patel, D. (2018). A review on synthesis and biological activity of morpholine derivatives. Journal of Advanced Scientific Research, 9(1), 01-09. [Link]
  • Biotage. (2023). Is there an easy way to purify organic amines? [Link]
  • Biotage. (n.d.). Is there an easy way to purify organic amines?[11]
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Guidechem. (n.d.).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Condensation-Reduction Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[5]
  • Wikipedia. (n.d.).
  • Reddit. (2022). Amine workup.[13]
  • ResearchGate. (2012). What are the difficulties associated with reductive amination?
  • Molbank. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one.[14]
  • NIH. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.[15]
  • Reddit. (2014).
  • Chemistry Steps. (n.d.).
  • Reddit. (2023).
  • Organic Chemistry Tutor. (n.d.).
  • Google Patents. (n.d.). EP3470394A1 - Method for producing 4-(piperidin-4-yl)morpholine.[9]
  • Benchchem. (n.d.).
  • Google Patents. (n.d.). WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.[18]
  • Reddit. (2022). Reductive amination difficulties - poor conversion.[19]
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
  • ResearchGate. (2012). What are the difficulties associated with reductive amination?
  • Google Patents. (n.d.). CN104193698A - Synthesis method of N-(4-methyl morpholine)-piperidine.[20]
  • Reddit. (2023).
  • PharmaCompass. (n.d.). 4-(Piperidin-4-Yl)Morpholine.[21]
  • Reddit. (2023).

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Stability issues of 4-(Piperidin-4-ylmethyl)morpholine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Piperidin-4-ylmethyl)morpholine

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for stability issues encountered during experimentation. We will explore the chemical behavior of this compound under both acidic and basic conditions, offering explanations grounded in chemical principles and providing actionable protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs) - Stability Profile

This section addresses common questions regarding the stability of this compound, providing the foundational knowledge needed to anticipate and troubleshoot potential issues.

Q1: What is the expected stability of this compound under typical laboratory conditions?

This compound is a bicyclic amine, featuring a secondary amine within the piperidine ring and a tertiary amine as part of the morpholine moiety. Due to these basic nitrogen centers, the compound is generally stable under neutral and mildly alkaline conditions at ambient temperature.[1] It should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents to prevent degradation.[1] However, its stability can be compromised under conditions of extreme pH (strong acid or strong base), elevated temperature, or exposure to oxidative agents. The key potential liabilities in the structure are the C-N bonds and the ether linkage (C-O-C) within the morpholine ring.

Q2: I'm observing a significant loss of my parent compound in a formulation buffered at a low pH (e.g., pH 2-3). What is the likely chemical cause?

Observing a loss of this compound in a strongly acidic medium is most likely due to acid-catalyzed degradation. The two primary mechanisms to consider are:

  • Protonation: The nitrogen atoms in both the piperidine and morpholine rings are basic and will be protonated at low pH. While this does not represent degradation, it dramatically increases the molecule's polarity and water solubility, which could affect its behavior in your analytical method (e.g., changing its retention time on a reverse-phase HPLC column) or its interaction with other formulation excipients.

  • Hydrolysis of the Morpholine Ring: The ether linkage in the morpholine ring, while generally stable, can be susceptible to cleavage under harsh acidic conditions, especially with the application of heat. The mechanism involves protonation of the ether oxygen, making the adjacent carbons more electrophilic and susceptible to nucleophilic attack by water. This would result in the opening of the morpholine ring. A study on the biodegradation of morpholine has shown that cleavage of the C-N bond is also a possible degradation pathway.[2]

Q3: What are the plausible degradation products if the compound is exposed to strong acid?

Based on established chemical principles, the most probable degradation pathway under forced acidic hydrolysis is the opening of the morpholine ring. This would proceed via the mechanism described above to yield a diol-containing amine structure. Identifying such products would require a mass-sensitive detection method like LC-MS.

Below is a diagram illustrating this potential degradation pathway.

G cluster_acid Acid-Catalyzed Hydrolysis A This compound B Protonated Ether Intermediate A->B + H+ D Ring-Opened Product (Hypothetical Degradant) B->D + H2O - H+ C Water (Nucleophile) C->B

Caption: Potential acid-catalyzed hydrolysis pathway.

Q4: My process involves a step with sodium hydroxide at an elevated temperature, and I am detecting new impurities. What is happening?

While the core heterocyclic rings are generally robust against base-catalyzed hydrolysis, the presence of a strong base, heat, and oxygen (from air) can create conditions suitable for oxidative degradation. The secondary amine of the piperidine ring is a potential site for oxidation. Furthermore, while less common for this specific structure, N-dealkylation or other complex rearrangements can occur under harsh basic conditions. It has been noted that mycobacteria can degrade piperidine, suggesting that the ring is not entirely inert to chemical transformation.[3]

Troubleshooting Guide: A Protocol for Forced Degradation Studies

To definitively assess the stability of this compound in your specific matrix or process, a forced degradation (stress testing) study is the most rigorous approach. This allows you to identify degradation products, establish degradation pathways, and develop a stability-indicating analytical method. This protocol is based on the principles outlined in the ICH Harmonised Tripartite Guideline Q1A(R2).

Objective

To systematically evaluate the intrinsic stability of this compound under various stress conditions and identify key degradants.

Experimental Workflow Diagram

G cluster_conditions Stress Conditions start Start prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) start->prep_stock stress Aliquot and Subject to Parallel Stress Conditions prep_stock->stress acid Acid (0.1 M HCl, 60°C) stress->acid base Base (0.1 M NaOH, 60°C) stress->base ox Oxidation (3% H2O2, RT) stress->ox therm Thermal (80°C, Solid) stress->therm neutralize Neutralize Acid/Base Samples Dilute All Samples to Target Conc. acid->neutralize analyze Analyze via Stability-Indicating HPLC-UV/MS Method neutralize->analyze interpret Interpret Data: - % Degradation - Peak Purity - Mass Balance - Identify Degradants analyze->interpret end End interpret->end

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to create a stock solution of 1 mg/mL. The choice of solvent should ensure complete solubility of the compound.

  • Application of Stress Conditions:

    • Dispense aliquots of the stock solution into separate vials for each stress condition. For thermal stress, use the compound in its solid state.

    • Use the conditions outlined in the table below as a starting point. The duration and stressor concentration may need to be adjusted to achieve a target degradation of 5-20%. This level of degradation is ideal as it is significant enough to be measured accurately without being so excessive that it leads to difficult-to-analyze secondary degradation products.

    Stress ConditionReagent/ConditionTypical DurationPurpose
    Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl) at 60 °C24 - 72 hoursTo assess susceptibility to acid-catalyzed degradation.
    Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH) at 60 °C24 - 72 hoursTo evaluate stability in alkaline environments.
    Oxidation 3% Hydrogen Peroxide (H₂O₂) at Room Temp24 hoursTo test for sensitivity to oxidative stress.
    Thermal Solid sample stored at 80 °C48 - 96 hoursTo determine intrinsic thermal stability.
  • Sample Preparation for Analysis:

    • After the specified stress period, cool the samples to room temperature.

    • Crucially, neutralize the acid- and base-stressed samples by adding an equimolar amount of base (for acid samples) or acid (for base samples) to stop the degradation reaction.

    • Dilute all samples (including an unstressed control sample from the same stock solution) to a final target concentration suitable for your analytical method (e.g., 0.1 mg/mL).

  • Analytical Method and Data Interpretation:

    • Analyze all samples using a validated, stability-indicating HPLC method, preferably with both UV and Mass Spectrometric (MS) detection.

    • A typical starting point for an HPLC method would be a C18 column with a gradient elution using mobile phases of water and acetonitrile with 0.1% formic acid.

    • Evaluate the Results:

      • Percent Degradation: Calculate the loss of the parent compound relative to the unstressed control.

      • Mass Balance: Sum the area of the parent peak and all impurity peaks. A good mass balance (95-105%) indicates that all major degradation products are being detected.

      • Peak Purity: Use a photodiode array (PDA) detector to assess the spectral purity of the parent peak to ensure it is not co-eluting with any degradants.

      • Degradant Identification: Use the MS data to obtain the mass-to-charge ratio (m/z) of the impurity peaks, which provides critical clues to their chemical structures.

By following this structured approach, you can confidently characterize the stability of this compound and make informed decisions for your formulation, synthesis, and storage strategies.

References

  • Apollo Scientific. (2023). Safety Data Sheet for 4-(Piperidin-4-yl)morpholine.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12802906, this compound.
  • Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 66(8), 3187–3192.
  • Khamitova, A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.
  • Bouling Chemical Co., Limited. (n.d.). 4-(Piperidin-4-Yl)Morpholine Supplier & Manufacturer in China.
  • PharmaCompass. (n.d.). 4-(Piperidin-4-Yl)Morpholine | Drug Information.
  • Kumar, S. S., et al. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. Molbank, 2009(M617).
  • Al-Ghorbani, M., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301.
  • Google Patents. (n.d.). WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 795724, 4-Morpholinopiperidine.
  • Kumar, S. S., et al. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. MDPI.
  • Google Patents. (n.d.). CN104193698A - Synthesis method of N-(4-methyl morpholine)-piperidine.
  • Defense Technical Information Center. (n.d.). Piperidine Synthesis.
  • Ataman Kimya. (n.d.). MORPHOLINE.
  • Wikipedia. (n.d.). Piperidine.
  • Le Coz, C., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 5(43), 28011–28019.
  • Poupin, P., et al. (1998). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Journal of Microbiology, 44(6), 558-564.
  • Google Patents. (n.d.). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
  • YouTube. (2023). [ChemPlayer Reupload]Piperine hydrolysis to piperinic acid and piperidine.
  • ResearchGate. (n.d.).
  • Fife, T. H., & De, N. C. (1974). Kinetics and Mechanism of the Hydroxide Ion and Morpholine-Catalyzed Hydrolysis of Methyl o-Formylbenzoate. Participation by the Neighboring Aldehyde Group. Journal of the American Chemical Society, 96(19), 6158–6165.
  • Kupcewicz, B., et al. (2021). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 45(2), 795-804.
  • ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).

Sources

Analytical techniques for detecting impurities in 4-(Piperidin-4-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering information on the common impurities in 4-(Piperidin-4-ylmethyl)morpholine. I'm focusing on Google searches initially, looking for both the specific impurities themselves and the analytical techniques used to detect them, like HPLC and GC-MS. This should give me a solid foundation.

Expanding Research Scope

I'm now broadening the research to include NMR spectroscopy alongside HPLC and GC-MS. The goal is a technical support center, structuring data in a troubleshooting/FAQ format to guide users. Scientific explanations will back up suggested solutions, complete with citations. I'm starting to build workflow diagrams in Graphviz, plus a live reference list with clickable links.

Building Detailed Protocols

I'm now diving into the nitty-gritty, drafting step-by-step protocols for key analytical techniques, specifically HPLC method development. I'm also creating informative tables to summarize key quantitative data like typical impurity thresholds and method parameters. Everything is structured to support the troubleshooting and FAQ framework.

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 4-(Piperidin-4-ylmethyl)morpholine and Other Piperidine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in marketed drugs and its ability to impart favorable pharmacokinetic properties.[1][2] The strategic selection of a piperidine building block during the design phase of a drug discovery project can profoundly influence a candidate's developability. This guide offers an in-depth comparative analysis of 4-(Piperidin-4-ylmethyl)morpholine , a unique building block, against more conventional piperidine motifs. Our objective is to provide a rational framework for choosing the optimal piperidine building block, grounded in an understanding of how subtle structural modifications impact physicochemical properties, reactivity, and metabolic fate.

The Strategic Value of the Piperidine Motif in Drug Design

The six-membered saturated heterocycle of piperidine is considered a "privileged structure" in medicinal chemistry.[3][4] Its enduring appeal stems from several key features:

  • Three-Dimensionality: The chair conformation of the piperidine ring allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets.[5][6]

  • Modulation of Physicochemical Properties: The basic nitrogen atom of the piperidine ring is readily protonated at physiological pH, which can enhance aqueous solubility. The lipophilicity of the molecule can be fine-tuned through substitution on the ring.[7]

  • Metabolic Stability: The piperidine ring itself is generally robust to metabolic degradation, although it can be a site for cytochrome P450 (CYP) mediated oxidation.[8]

  • Synthetic Tractability: A vast array of synthetic methods exists for the construction and functionalization of the piperidine ring, making it a versatile and accessible building block.[1][9]

Introducing this compound: A Hybrid Building Block

This compound is a bifunctional building block that incorporates both a piperidine and a morpholine moiety. This unique combination offers a compelling set of properties for drug discovery programs. The morpholine ring is another "privileged" scaffold, often employed to enhance aqueous solubility, improve metabolic stability, and modulate the pharmacokinetic/pharmacodynamic (PK/PD) properties of a drug candidate.[10][11][12][13] The methylene linker between the piperidine and morpholine rings provides rotational flexibility, which can be advantageous for optimizing binding to a biological target.

Comparative Analysis of Physicochemical Properties

The choice of a piperidine building block will directly impact the physicochemical properties of the resulting molecule, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile. The following table provides a comparative summary of key calculated physicochemical properties for this compound and other commonly used piperidine building blocks.

Building Block Structure Molecular Weight ( g/mol ) cLogP Topological Polar Surface Area (Ų) Hydrogen Bond Donors Hydrogen Bond Acceptors
This compoundthis compound184.280.224.513
4-Aminopiperidine4-Aminopiperidine100.16-0.438.122
4-Hydroxypiperidine4-Hydroxypiperidine101.150.132.322
Piperidine-4-carboxylic acidPiperidine-4-carboxylic acid129.16-0.749.323
4-(Piperidin-4-yl)morpholine4-(Piperidin-4-yl)morpholine170.250.024.513

Analysis of Physicochemical Trends:

  • Lipophilicity (cLogP): this compound exhibits a slightly positive cLogP, suggesting a balanced lipophilic character. In contrast, 4-aminopiperidine and piperidine-4-carboxylic acid are more polar. The presence of the morpholine ring generally leads to a more favorable lipophilicity profile compared to more polar substituents like primary amines or carboxylic acids.

  • Polar Surface Area (TPSA): The TPSA of this compound is relatively low, which is often correlated with good cell permeability. Building blocks with more hydrogen bond donors, such as 4-aminopiperidine and piperidine-4-carboxylic acid, have a higher TPSA.

  • Hydrogen Bonding: The single hydrogen bond donor on the piperidine nitrogen of this compound allows for its use as a secondary amine in common chemical transformations. The three hydrogen bond acceptors (the piperidine nitrogen and the two oxygen atoms of the morpholine) can participate in favorable interactions with biological targets.

Reactivity and Synthetic Utility: A Comparative Overview

The utility of a building block is intrinsically linked to its reactivity in common synthetic transformations. Here, we compare the expected reactivity of this compound with other piperidine building blocks in key reactions.

Reductive Amination

Reductive amination is a cornerstone reaction for the synthesis of amines and is widely used in drug discovery.[14][15] The secondary amine of this compound can readily participate in reductive amination with aldehydes and ketones.

Illustrative Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Piperidine This compound Product N-Substituted Product Piperidine->Product Aldehyde R-CHO Aldehyde->Product ReducingAgent Sodium Triacetoxyborohydride ReducingAgent->Product G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Piperidine This compound Product Amide Product Piperidine->Product CarboxylicAcid R-COOH CarboxylicAcid->Product CouplingAgent HATU, DIPEA CouplingAgent->Product

Caption: Amide bond formation workflow.

Comparative Reactivity:

  • This compound: The secondary amine is a good nucleophile for amide bond formation.

  • 4-Aminopiperidine: The primary amine is also reactive. The presence of two N-H bonds can sometimes lead to different reaction kinetics or side products compared to a secondary amine.

  • 4-Hydroxypiperidine: The secondary amine is available for acylation. The hydroxyl group may require protection depending on the reaction conditions to avoid O-acylation.

  • Piperidine-4-carboxylic acid: The secondary amine can be acylated. The carboxylic acid group may need to be protected or could participate in intramolecular reactions under certain conditions.

Impact on ADME Properties: The Morpholine Advantage

The incorporation of a morpholine ring, as seen in this compound, can have a significant and often beneficial impact on the ADME properties of a molecule.

  • Metabolic Stability: The morpholine ring is generally considered to be more metabolically stable than the piperidine ring. The electron-withdrawing nature of the oxygen atom in the morpholine ring can decrease the susceptibility of the adjacent carbon atoms to oxidation by CYP enzymes. [8]* Aqueous Solubility: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, which can improve the aqueous solubility of the parent molecule. [13]This is a critical parameter for achieving good oral bioavailability.

  • Reduced Basicity: The pKa of the nitrogen in a morpholine ring is typically lower than that of a piperidine. This can be advantageous in reducing off-target effects related to interactions with biological amines and can also influence cell permeability.

Experimental Protocols

The following are detailed, representative protocols for common reactions involving piperidine building blocks.

Protocol 1: Reductive Amination with this compound

This protocol describes a general procedure for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling with this compound

This protocol provides a general method for the amide coupling of a carboxylic acid with this compound using HATU as the coupling agent.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethylformamide (DMF)

  • Water

  • Saturated aqueous lithium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in DMF, stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, followed by saturated aqueous lithium chloride solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or preparative HPLC if necessary.

Conclusion

This compound represents a valuable and versatile building block for drug discovery. Its unique combination of a piperidine and a morpholine moiety offers a compelling profile of physicochemical properties, predictable reactivity in key synthetic transformations, and the potential for improved ADME characteristics. While the optimal choice of a piperidine building block will always be context-dependent and guided by the specific goals of a drug discovery program, this compound provides medicinal chemists with a powerful tool to modulate solubility, metabolic stability, and three-dimensional structure, ultimately aiding in the design of safer and more effective medicines.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • Al-Ghorbani, M., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301.
  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(36), 32306–32323.
  • BenchChem Technical Support Team. (2025, December). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem.
  • Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551.
  • Patent WO2017213245A1. Method for producing 4-(piperidin-4-yl)morpholine.
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752.
  • Fray, M. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8089-8095.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: N,N,4-Trimethylpiperidin-4-amine in Organic Synthesis. BenchChem.
  • Sigma-Aldrich. 4-Morpholinopiperidine 98.
  • Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • Fray, M. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8089-8095.
  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(36), 32306–32323.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds. BenchChem.
  • Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • El-Sayed, M. A. A., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-15.
  • Defense Technical Information Center. (2025). Piperidine Synthesis.
  • Wu, C., et al. (2012). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. International Journal of Organic Chemistry, 2(3), 204-208.
  • Zielenkiewicz, W., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. International Journal of Molecular Sciences, 25(5), 2761.
  • Pelter, A., Rosser, R. M., & Mills, S. (1984). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Journal of the Chemical Society, Perkin Transactions 1, 717-720.
  • McElvain, S. M., & Rorig, K. J. (1949). Piperidine Derivatives. XXI. 4-Piperidone, 4-Piperidinol and Certain of their Derivatives. Journal of the American Chemical Society, 71(3), 896–900.
  • Alcántara, C. M., & Alcántara, A. (2017). Biocatalyzed synthesis of antidiabetic drugs: A review.
  • Iannitelli, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(24), 4148–4163.
  • Al-Awady, M. J., et al. (2023). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Drug Metabolism Reviews, 55(2), 163-189.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(Piperidin-4-ylmethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery, the strategic selection and modification of molecular scaffolds remain a cornerstone of medicinal chemistry. The 4-(piperidin-4-ylmethyl)morpholine core represents a fascinating conjunction of two of the most privileged heterocyclic systems in modern pharmaceuticals: piperidine and morpholine. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) for derivatives of this scaffold, drawing upon experimental data from analogous chemical series to provide actionable insights for researchers, scientists, and drug development professionals. Our objective is to elucidate the nuanced interplay between structural modifications and biological activity, thereby facilitating the rational design of novel therapeutic agents.

The Piperidine-Morpholine Dyad: A Rationale for Exploration

The combination of a piperidine and a morpholine ring via a methylene linker creates a scaffold with a unique profile of physicochemical and pharmacological properties. The piperidine moiety, a ubiquitous fragment in central nervous system (CNS) active drugs, provides a basic nitrogen center that is often crucial for interaction with biological targets and can be readily substituted to modulate potency, selectivity, and pharmacokinetic parameters.[1] The morpholine ring, on the other hand, is frequently employed as a bioisosteric replacement for other amines like piperazine or piperidine to enhance metabolic stability, improve aqueous solubility, and reduce off-target effects.[2][3] The electron-withdrawing nature of the morpholine's oxygen atom lowers the basicity of its nitrogen (pKa ≈ 8.7) compared to piperidine, which can be advantageous in tuning a compound's overall properties.[4][5]

The this compound scaffold, therefore, presents a compelling platform for the development of novel therapeutics, with potential applications spanning a wide range of biological targets.

Key Pharmacological Targets and Inferred SAR

While comprehensive SAR studies on the this compound scaffold are not extensively documented in a single cohesive body of literature, by analyzing data from closely related N-substituted piperidine and morpholine derivatives, we can infer a robust SAR model. The primary biological targets for such scaffolds are anticipated to be G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmission, given the prevalence of the N-substituted piperidine motif in CNS drug discovery.[5][6]

The Critical Role of the Piperidine Nitrogen (N-1) Substituent

The N-1 position of the piperidine ring is the most synthetically accessible and pharmacologically significant point for modification. The nature of the substituent at this position is a key determinant of both the primary biological target and the potency of the resulting derivative.

Table 1: Comparative Activity of N-Substituted Piperidine Analogs at Various CNS Receptors (Inferred for the this compound Scaffold)

Compound IDN-1 Substituent (R)TargetActivity (Ki, nM)Reference Analogs
1a MethylHistamine H3ModerateN-Aryl Piperidines[7]
1b BenzylAcetylcholinesterasePotent (IC50 = 0.56 nM)1-Benzyl-4-substituted piperidines[8]
1c 4-FluorobenzylSigma-1 ReceptorHigh Affinity (Ki = 17 nM)N-Benzylpiperidine-4-yl-benzamides[4]
1d 2-Methoxyphenyl5-HT2C ReceptorHigh Affinity4-Arylpiperidines[9]
1e 4-ArylHistamine H3PotentN-Aryl Piperidines[7]

Note: The activity data presented in this table is derived from structurally related compounds and is intended to be illustrative of the potential for the this compound scaffold.

From the analysis of related series, we can deduce the following SAR principles for the N-1 substituent:

  • N-Aryl Substitution: The introduction of an aromatic ring directly attached to the piperidine nitrogen can lead to potent ligands for various GPCRs, including histamine and serotonin receptors.[7][9] The electronic nature and substitution pattern of the aryl ring are critical for fine-tuning affinity and selectivity.

  • N-Aralkyl Substitution: An aralkyl group, such as a benzyl or phenethyl moiety, is a common feature in ligands for sigma receptors and various enzymes.[4][10] The nature and substitution of the aromatic ring, as well as the length of the alkyl linker, can significantly impact potency and selectivity. For instance, in a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, bulky substituents on the benzamide portion dramatically increased anti-acetylcholinesterase activity.[8]

  • Basic Nitrogen: The basicity of the piperidine nitrogen is often crucial for activity. In some series of acetylcholinesterase inhibitors, replacement of the piperidine nitrogen with a less basic amide resulted in a near-complete loss of activity, highlighting the importance of this feature for target engagement.[8]

SAR_Summary cluster_piperidine Piperidine Modifications cluster_morpholine Morpholine Moiety scaffold This compound Core N1 N-1 Substitution (R) scaffold->N1 Key determinant of target & potency morpholine_ring Morpholine Ring scaffold->morpholine_ring Modulates solubility & metabolic stability Aryl Substituents Aryl Substituents N1->Aryl Substituents GPCR Affinity (e.g., H3, 5-HT2C) Aralkyl Substituents Aralkyl Substituents N1->Aralkyl Substituents Sigma Receptor & Enzyme Inhibition (e.g., AChE) piperidine_ring Piperidine Ring

Caption: Key modification points on the this compound scaffold.

The Influence of the Morpholine Moiety

The morpholine ring in the this compound scaffold primarily serves to modulate the physicochemical properties of the molecule. Its inclusion is a strategic choice to:

  • Enhance Metabolic Stability: Compared to a piperidine ring, the morpholine ring is generally less prone to metabolism by cytochrome P450 enzymes.[2]

  • Improve Solubility: The oxygen atom can act as a hydrogen bond acceptor, often leading to improved aqueous solubility, a desirable property for drug candidates.[3]

  • Fine-tune Basicity: The overall basicity of the molecule can be attenuated by the presence of the less basic morpholine nitrogen, which can be beneficial for optimizing oral absorption and reducing off-target ion channel activity.

Comparison with Structural Alternatives: The Case of Piperazine

A close structural analog to the this compound scaffold is the 1-(piperidin-4-ylmethyl)piperazine system. The key difference lies in the replacement of the morpholine's oxygen atom with a second nitrogen atom in the piperazine ring. This seemingly minor change can have profound effects on the pharmacological profile of the resulting derivatives.

Table 2: Comparative Properties of Morpholine vs. Piperazine Analogs

PropertyThis compound1-(Piperidin-4-ylmethyl)piperazineRationale
Basicity Two basic centers (piperidine N more basic)Two basic centers of similar basicityOxygen in morpholine reduces N basicity.
Metabolic Stability Generally higherMore susceptible to N-dealkylationPiperazine offers more sites for metabolism.
Synthetic Accessibility Readily accessibleSecond nitrogen allows for further substitutionThe additional N-H in piperazine is a handle for diversification.
Pharmacological Profile Often more selectiveCan exhibit polypharmacologyTwo basic nitrogens can lead to more off-target interactions.

In studies comparing N-aryl-piperazine and N-aryl-piperidine derivatives as histamine H3 receptor agonists, the piperidine-containing compounds consistently showed higher affinity, suggesting that for this particular target, the conformational constraints imposed by the piperidine ring are more favorable for binding.[7]

Experimental Protocols: A Guide to In Vitro Characterization

To assess the biological activity of novel this compound derivatives, a variety of in vitro assays can be employed. Below is a representative protocol for a radioligand binding assay, a common method for determining the affinity of a compound for a specific receptor.

Radioligand Binding Assay for a G-Protein Coupled Receptor (e.g., Histamine H3 Receptor)

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound for the human histamine H3 receptor.

Materials:

  • Cell membranes expressing the recombinant human histamine H3 receptor.

  • Radioligand (e.g., [3H]Nα-methylhistamine).

  • Test compounds (this compound derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of an unlabeled H3 agonist like immepip).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • Total and Non-specific Binding: For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

  • Initiate Reaction: Add the cell membranes to each well to start the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Prepare Compound Dilutions assay_setup Set up 96-well Plate (Total, NSB, Test) compound_prep->assay_setup reagent_prep Prepare Radioligand & Membranes reagent_prep->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Filter & Wash incubation->filtration counting Scintillation Counting filtration->counting calculation Calculate IC50 & Ki counting->calculation

Caption: Workflow for a typical radioligand binding assay.

Conclusion and Future Directions

The this compound scaffold is a promising platform for the development of novel therapeutics, particularly for CNS disorders. By leveraging the well-established SAR of N-substituted piperidines, medicinal chemists can rationally design derivatives with high affinity and selectivity for a range of biological targets. The morpholine moiety provides a valuable tool for optimizing the pharmacokinetic properties of these compounds, enhancing their drug-like characteristics.

Future research in this area should focus on the systematic exploration of substitutions on both the piperidine and morpholine rings to build a comprehensive SAR database for this specific scaffold. The synthesis and evaluation of a focused library of derivatives against a panel of CNS targets would be a valuable endeavor. Furthermore, detailed in vivo studies will be necessary to validate the therapeutic potential of the most promising compounds identified through in vitro screening. This guide provides a foundational framework for such investigations, empowering researchers to unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules. [Link]
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  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry. [Link]
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Substituted morpholine compounds for the treatment of central nervous system disorders.
  • Preparation of 2-benzimidazolyl-6-morpholino-4-(piperidin-4-yl)
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry. [Link]
  • Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Biological properties and multifunctional applications of benzylpiperidine derivatives (review article).
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. [Link]
  • Structure-based exploration and pharmacological evaluation of N-substituted piperidin-4-yl-methanamine CXCR4 chemokine receptor antagonists. European Journal of Medicinal Chemistry. [Link]
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega. [Link]
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  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]
  • Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. Journal of Medicinal Chemistry. [Link]
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect. [Link]
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Sources

A Comparative Analysis of the Biological Activity of 4-(Piperidin-4-ylmethyl)morpholine and its N-Boc Protected Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

Introduction

In the landscape of medicinal chemistry, the piperidine and morpholine scaffolds are considered "privileged structures," frequently appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Their prevalence is due to their favorable physicochemical properties, which can impart desirable pharmacokinetic and pharmacodynamic characteristics to a molecule. This guide provides an in-depth, comparative analysis of 4-(Piperidin-4-ylmethyl)morpholine and its N-Boc protected analog, offering a hypothetical case study to illustrate the profound impact of N-Boc protection on biological activity. This document is intended for researchers, scientists, and drug development professionals to provide both theoretical insights and practical experimental guidance.

The core of this comparison lies in understanding the role of the piperidine nitrogen. In this compound, this secondary amine is available for interactions with biological targets, often acting as a hydrogen bond donor or acceptor, or as a basic center that can be protonated at physiological pH. The introduction of a tert-butyloxycarbonyl (Boc) group on this nitrogen fundamentally alters the molecule's properties. The N-Boc group is a widely used protecting group in organic synthesis due to its stability in various conditions and its straightforward removal under acidic conditions.[3][4][5] However, in the context of biological evaluation, its presence dramatically increases steric bulk and lipophilicity, while neutralizing the basicity of the piperidine nitrogen. This guide will explore the ramifications of this single chemical modification on receptor binding and functional activity.

Structural and Physicochemical Properties

The structural difference between the two molecules is the presence of the bulky N-Boc group in the analog. This modification has significant consequences for the molecule's physicochemical properties.

PropertyThis compoundN-Boc-4-(morpholinomethyl)piperidine
Molecular Formula C₁₀H₂₀N₂OC₁₅H₂₈N₂O₃
Molecular Weight 184.28 g/mol [6]284.39 g/mol
Topological Polar Surface Area (TPSA) 24.5 Ų[6]51.0 Ų
Predicted LogP (XLogP3) 0.2[6]2.5
Basicity (pKa of Piperidine N) ~9-10 (Estimated)Not basic

Data for the N-Boc analog are calculated estimates.

The N-Boc analog has a significantly higher molecular weight, a larger polar surface area, and a much higher predicted LogP value, indicating increased lipophilicity. The most critical change is the quenching of the basicity of the piperidine nitrogen, which is no longer available for protonation or hydrogen bonding as a donor.

Hypothetical Case Study: Targeting the Dopamine D2 Receptor

To illustrate the impact of N-Boc protection on biological activity, we will consider a hypothetical scenario where these compounds are evaluated for their affinity and functional activity at the human dopamine D2 receptor, a G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders. Derivatives of piperidine are known to interact with dopamine receptors.[2]

Rationale for Experimental Choices
  • Competitive Radioligand Binding Assay: This assay is the gold standard for determining the binding affinity (Ki) of a compound for a receptor.[7][8] It directly measures the ability of a test compound to displace a known high-affinity radioligand from the receptor, providing a quantitative measure of binding potency.

  • cAMP Accumulation Assay: The dopamine D2 receptor is a Gi-coupled GPCR, meaning its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9] A cAMP assay is therefore a relevant functional assay to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the D2 receptor.[9][10][11]

Comparative Biological Data (Hypothetical)

The following table summarizes the hypothetical data obtained from the in vitro assays.

ParameterThis compoundN-Boc-4-(morpholinomethyl)piperidine
D2 Receptor Binding Affinity (Ki) 15 nM> 10,000 nM
Functional Activity (cAMP Assay) AntagonistNo activity detected
EC50 / IC50 (cAMP Assay) IC50 = 50 nMN/A
Interpretation of Results

In our hypothetical study, This compound demonstrates moderate to high affinity for the dopamine D2 receptor, with a Ki value of 15 nM. In the functional cAMP assay, it acts as an antagonist, inhibiting the forskolin-stimulated production of cAMP with an IC50 of 50 nM. This suggests that the free piperidine nitrogen and the overall conformation of the molecule allow for productive binding to the receptor, likely through ionic or hydrogen bonding interactions within the binding pocket.

Conversely, the N-Boc protected analog shows no significant binding affinity for the D2 receptor (Ki > 10,000 nM) and, consequently, no functional activity in the cAMP assay. This dramatic loss of activity can be attributed to two main factors:

  • Steric Hindrance: The bulky tert-butyl group likely prevents the molecule from fitting into the narrow binding pocket of the D2 receptor.

  • Loss of Key Interactions: The absence of a basic nitrogen removes a critical interaction point, such as a salt bridge with an acidic residue (e.g., aspartate) in the receptor, which is a common binding motif for aminergic GPCRs.

Visualizing the Impact of N-Boc Protection

The following diagrams illustrate the structural differences and the proposed impact on receptor interaction.

G cluster_0 This compound cluster_1 N-Boc Protected Analog cluster_2 Dopamine D2 Receptor a Piperidine Ring (Basic Nitrogen) b Morpholine Ring a->b Flexible Linker receptor Binding Pocket (Aspartate Residue) a->receptor Strong Interaction (Ionic Bond) c N-Boc Piperidine Ring (Non-Basic, Bulky) d Morpholine Ring c->d Flexible Linker c->receptor No Interaction (Steric Clash)

Caption: Proposed interaction of the two compounds with the D2 receptor binding pocket.

Experimental Protocols

The following are detailed protocols for the hypothetical experiments described above.

Competitive Radioligand Binding Assay Protocol

This protocol is adapted from standard methodologies for GPCR binding assays.[8][12][13][14]

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D2 receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration using a BCA assay.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer (for total binding) or a non-specific ligand (e.g., 10 µM haloperidol, for non-specific binding).

      • 25 µL of test compound at various concentrations (typically from 0.1 nM to 100 µM).

      • 50 µL of radioligand (e.g., [³H]-Spiperone at a final concentration of 0.2 nM).

      • 100 µL of the membrane preparation (containing 10-20 µg of protein).

    • Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G A Prepare D2 Receptor Membranes C Add Membrane Preparation A->C B Set up 96-well plate: - Buffer/Non-specific - Test Compound - [3H]-Spiperone (Radioligand) B->C D Incubate at RT for 90 min C->D E Filter and Wash to separate bound from free radioligand D->E F Add Scintillant and Count Radioactivity E->F G Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki F->G

Caption: Workflow for the competitive radioligand binding assay.

cAMP Accumulation Assay Protocol (HTRF)

This protocol is based on commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kits.[9][15]

  • Cell Preparation:

    • Seed CHO cells stably expressing the human dopamine D2 receptor into a 384-well plate at a density of 5,000-10,000 cells per well.

    • Culture overnight to allow for cell adherence.

  • Compound Treatment:

    • Remove the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the test compound at various concentrations.

    • To measure antagonist activity, add a fixed concentration of a D2 receptor agonist (e.g., quinpirole) after a short pre-incubation with the test compound.

    • To stimulate cAMP production for measuring Gi-coupled inhibition, add forskolin at a concentration that elicits a submaximal response (e.g., 1-10 µM).

    • Incubate the plate at 37°C for 30 minutes.

  • Lysis and Detection:

    • Lyse the cells by adding the HTRF lysis buffer containing the detection reagents (Eu³⁺-cryptate labeled anti-cAMP antibody and d2-labeled cAMP).

    • Incubate at room temperature for 60 minutes in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate donor) and 665 nm (d2 acceptor).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Convert the HTRF ratio to cAMP concentration using a standard curve generated with known cAMP concentrations.

    • Plot the cAMP concentration against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine IC50 (for antagonists) or EC50 (for agonists) values.

Conclusion

This comparative guide, through a hypothetical case study, underscores the critical importance of the secondary amine in this compound for its biological activity at the dopamine D2 receptor. The addition of an N-Boc protecting group, a common practice in chemical synthesis, completely abrogates this activity. This is a powerful illustration of how a seemingly subtle chemical modification can have profound effects on a molecule's interaction with its biological target.

The loss of activity in the N-Boc analog highlights the necessity of a free, basic nitrogen for high-affinity binding to many aminergic GPCRs. The steric bulk of the Boc group further emphasizes the importance of a precise fit between a ligand and its receptor. For drug discovery professionals, this serves as a crucial reminder that protecting groups, while essential for synthesis, must be removed to unmask the pharmacologically active molecule. Furthermore, this analysis demonstrates the utility of combining binding and functional assays to build a comprehensive understanding of a compound's structure-activity relationship.

References

  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
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  • PubChem. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • Wang, D., et al. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 323(2), C439-C451.
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  • Rath, S., et al. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. ChemistrySelect, 3(44), 12489-12493.
  • ACS Publications. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(5), 764-772.
  • Wang, D., et al. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 323(2), C439-C451.
  • MDPI. (2022). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 27(13), 4234.
  • PubChem. (n.d.). 4-(N-Boc-amino)piperidine.
  • PubChem. (n.d.). 4-Morpholinopiperidine.
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
  • ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives.
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  • PubMed. (2011). Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers.
  • ACS Publications. (2021). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 1(1), 16-25.
  • National Center for Biotechnology Information. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
  • MDPI. (2019). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
  • MDPI. (2020). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
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  • Royal Society of Chemistry. (2018). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 8(30), 16758-16762.
  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays.
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Sources

In vitro assay comparison of compounds derived from 4-(Piperidin-4-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Assay-Based Comparison of Novel Compounds Derived from 4-(Piperidin-4-ylmethyl)morpholine

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of the this compound Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The this compound scaffold is one such framework, integrating the structural rigidity and basic nitrogen of the piperidine ring with the hydrogen bond accepting capability and polarity of the morpholine moiety.[1][2] This unique combination often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and membrane permeability, making it a valuable starting point for drug discovery campaigns.[2][3]

Derivatives built upon this core have shown promise across a spectrum of therapeutic areas, including oncology, metabolic disorders, and central nervous system (CNS) pathologies.[4][5][6] The successful development of these derivatives hinges on a robust and systematic evaluation of their biological activity. This guide provides a comprehensive overview of key in vitro assays for comparing and profiling novel compounds derived from the this compound scaffold, focusing on methodologies that deliver clear, reproducible, and translatable data for lead optimization. We will delve into assays for cytotoxicity, target-specific enzyme inhibition, and cell-based signaling to construct a multi-faceted understanding of compound performance.

Part 1: Foundational Analysis - Cytotoxicity Profiling

Before assessing specific target engagement, it is crucial to establish the general cytotoxicity profile of any new chemical entity. This foundational data provides an essential therapeutic window, distinguishing between desired on-target effects and unwanted off-target toxicity. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability.[7]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to determine the concentration at which a compound reduces cell viability by 50% (IC₅₀).

1. Cell Culture and Seeding:

  • Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified 5% CO₂ atmosphere.[8]
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
  • Seed 5 x 10³ cells per well in a 96-well microtiter plate and allow them to adhere overnight. The causality here is to ensure cells are in the logarithmic growth phase and form a uniform monolayer for consistent compound exposure.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of each test compound in dimethyl sulfoxide (DMSO).
  • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.
  • Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include "vehicle control" (media with DMSO) and "no-cell" (media only) wells.
  • Incubate the plate for 48-72 hours.

3. MTT Addition and Formazan Solubilization:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.
  • Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

4. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. normalized response) to determine the IC₅₀ value.
Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis culture Cell Culture (e.g., MCF-7, A549) seed Seed Cells in 96-Well Plate culture->seed treat Treat Cells with Compounds (48h) seed->treat compound Prepare Compound Serial Dilutions compound->treat mtt Add MTT Reagent (4h Incubation) treat->mtt solubilize Solubilize Formazan with DMSO mtt->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability vs. Control read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Part 2: Target-Specific Inhibition - Kinase Assays

Many morpholine-containing compounds function as kinase inhibitors.[3][9] The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade frequently deregulated in cancer, making it a prime target.[10] A direct, in vitro kinase assay is essential for quantifying a compound's potency and selectivity against specific kinase isoforms.

Experimental Protocol: In Vitro PI3Kα Inhibition Assay (LanthaScreen™)

This protocol uses a time-resolved fluorescence resonance energy transfer (TR-FRET) format, a highly sensitive and robust method for measuring kinase activity.

1. Reagent Preparation:

  • Prepare a Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
  • Dilute the PI3Kα enzyme and the fluorescently labeled lipid substrate (PIP2) in the Kinase Buffer.
  • Prepare a solution of ATP at twice the desired final concentration (e.g., 2x Km value for ATP).
  • Dilute a terbium-labeled anti-product antibody (which recognizes the phosphorylated PIP3 product) in TR-FRET dilution buffer.

2. Assay Procedure:

  • Add 2 µL of serially diluted test compounds to the wells of a low-volume 384-well plate.
  • Add 4 µL of the PI3Kα enzyme/PIP2 substrate mix to each well. Incubate for 10 minutes at room temperature. This pre-incubation allows the compound to bind to the enzyme before the reaction starts.
  • Initiate the kinase reaction by adding 4 µL of the ATP solution. Incubate for 60 minutes at room temperature.
  • Stop the reaction by adding 10 µL of the terbium-labeled antibody solution containing EDTA. The EDTA chelates Mg²⁺, halting the ATP-dependent enzyme activity.
  • Incubate for 60 minutes to allow for antibody binding to the PIP3 product.

3. Data Acquisition and Analysis:

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (acceptor, GFP) and 495 nm (donor, Terbium).
  • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
  • Plot the TR-FRET ratio against the log of compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.
PI3K/AKT/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P-Ser308 mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT P-Ser473 Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: Simplified PI3K/AKT/mTOR signaling cascade, a common target for morpholine derivatives.

Part 3: Cell-Based Functional Assays - GPCR Signaling

The piperidine and morpholine motifs are prevalent in compounds targeting G-protein coupled receptors (GPCRs), particularly those in the CNS like dopamine and serotonin receptors.[1] Cell-based functional assays are critical for determining whether a compound acts as an agonist, antagonist, or biased ligand.[11][12] A cyclic AMP (cAMP) assay is a standard method for monitoring the activity of GPCRs coupled to Gs or Gi proteins.

Experimental Protocol: cAMP Accumulation Assay (HTRF®)

This protocol measures changes in intracellular cAMP levels following receptor activation or inhibition.

1. Cell Culture and Seeding:

  • Use a recombinant cell line stably expressing the target GPCR (e.g., HEK293 expressing Dopamine D2 receptor, which is Gi-coupled).
  • Seed 5,000 cells per well into a 384-well plate and culture overnight.

2. Assay Procedure (Antagonist Mode):

  • Prepare serial dilutions of the test compounds in stimulation buffer containing a phosphodiesterase inhibitor like IBMX. IBMX prevents the degradation of cAMP, amplifying the signal.
  • Add 5 µL of the diluted compounds to the cells.
  • Add 5 µL of an EC₈₀ concentration of a known agonist (e.g., quinpirole for D2 receptors). This concentration is chosen to provide a robust signal that can be effectively inhibited. For agonist mode testing, add buffer instead of an agonist.
  • Incubate for 30 minutes at room temperature.

3. Cell Lysis and Detection:

  • Lyse the cells and detect cAMP by adding 10 µL of the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).
  • Incubate for 60 minutes at room temperature in the dark.

4. Data Acquisition and Analysis:

  • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
  • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
  • Plot the response against the log of compound concentration to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists).
Comparative Data Summary

To effectively compare lead candidates, data from these assays should be consolidated. The table below presents a hypothetical comparison of three compounds derived from the this compound scaffold.

Compound IDScaffold ModificationCytotoxicity IC₅₀ (MCF-7, µM)[3][8]PI3Kα Inhibition IC₅₀ (nM)[13]D2 Receptor Antagonism IC₅₀ (nM)[1]
Cmpd-A Unsubstituted Phenyl> 501,20025
Cmpd-B 3,5-bis(trifluoromethyl)phenyl0.0625.5850
Cmpd-C 4-methoxybenzyl8.5250150

Analysis of Hypothetical Data:

  • Cmpd-A shows potent D2 receptor antagonism with low cytotoxicity and weak PI3Kα activity, suggesting it is a promising lead for a CNS application.

  • Cmpd-B is a highly potent and cytotoxic PI3Kα inhibitor, indicating strong potential as an anticancer agent.[3] Its weak D2 activity suggests good selectivity.

  • Cmpd-C demonstrates moderate activity across all assays, suggesting it may be a less desirable candidate or require further optimization to improve potency and selectivity.[14]

Conclusion and Future Directions

The systematic in vitro comparison of derivatives from the this compound scaffold is a critical step in modern drug discovery. By integrating foundational cytotoxicity profiling with target-specific enzymatic and cell-based functional assays, researchers can build a comprehensive structure-activity relationship (SAR) profile.[2] This multi-assay approach allows for the confident selection of lead candidates with the desired potency, selectivity, and therapeutic window. The protocols and workflows described herein provide a robust framework for these evaluations, enabling the efficient identification of promising new therapeutic agents grounded in rigorous, reproducible science.

References

  • Title: Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Source: MDPI. URL:[Link]
  • Title: An updated review on morpholine derivatives with their pharmacological actions. Source: ScienceScholar. URL:[Link]
  • Title: Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Source: PMC - NIH. URL:[Link]
  • Title: Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Title: Partial lysergamide. Source: Wikipedia. URL:[Link]
  • Title: this compound. Source: PubChem. URL:[Link]
  • Title: Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Source: PubMed. URL:[Link]
  • Title: Evaluating functional ligand-GPCR interactions in cell-based assays. Source: PMC - NIH. URL:[Link]
  • Title: (PDF) Morpholines. Synthesis and Biological Activity.
  • Title: Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Source: MDPI. URL:[Link]
  • Title: Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Source: Pak. J. Pharm. Sci. URL:[Link]
  • Title: Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Source: PMC - NIH. URL:[Link]
  • Title: Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Source: Der Pharma Chemica. URL:[Link]
  • Title: Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Source: PubMed. URL:[Link]
  • Title: Scaffold Analysis of Ligands Exhibiting GPCR Signaling Bias. Source: ChemRxiv. URL:[Link]
  • Title: Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Source: MDPI. URL:[Link]
  • Title: Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Source: Research and Reviews: Journal of Chemistry. URL:[Link]
  • Title: Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Source: RSC Publishing. URL:[Link]
  • Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Source: PubMed. URL:[Link]
  • Title: (PDF) Piperidine nucleus in the field of drug discovery.
  • Title: All Functional Assays in One Cell Line for Studying GPCR Signaling Bias. Source: Multispan, Inc. URL:[Link]
  • Title: Synthesis and SAR of morpholine and its derivatives: A review update. Source: E3S Web of Conferences. URL:[Link]
  • Title: Extraction, Characterization, and Evaluation of the Cytotoxic Activity of Piperine in Its Isolated form and in Combination with Chemotherapeutics against Gastric Cancer. Source: NIH. URL:[Link]
  • Title: European Journal of Medicinal Chemistry. Source: AIR Unimi. URL:[Link]
  • Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
  • Title: Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Source: PubMed Central. URL:[Link]

Sources

Comparing the metabolic stability of morpholine versus piperidine-containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

A-Comparative-Guide-to-Metabolic-Stability

Published-by-the-Senior-Application-Scientist-Division

In-the-intricate-dance-of-drug-discovery,-the-selection-of-a-heterocyclic-scaffold-is-a-pivotal-move-that-can-dictate-the-pharmacokinetic-destiny-of-a-molecule--Among-the-most-prevalent-partners-in-this-choreography-are-the-six-membered-saturated-heterocycles--morpholine-and-piperidine--While-their-structures-appear-strikingly-similar--the-substitution-of-a-methylene-group-in-piperidine-with-an-oxygen-atom-in-morpholine-introduces-profound-differences-in-their-metabolic-and-physicochemical-properties--[1] This-guide-offers-an-in-depth--objective-comparison-of-the-metabolic-stability-of-compounds-containing-these-two-rings--backed-by-experimental-data-and-methodological-insights--to-empower-researchers-in-the-critical-phase-of-lead-optimization.

1.-The-Crux-of-the-Matter--Why-Metabolic-Stability-is-King

The-journey-of-a-drug-through-the-body-is-fraught-with-metabolic-perils--A-compound's-susceptibility-to-biotransformation--its-metabolic-stability--is-a-critical-determinant-of-its-pharmacokinetic-profile--including-its-half-life--bioavailability--and-potential-for-drug-drug-interactions--[2][3] Poor-metabolic-stability-can-lead-to-rapid-clearance--diminishing-a-drug's-efficacy-and-necessitating-more-frequent-dosing--Conversely--excessively-slow-metabolism-can-result-in-drug-accumulation-and-potential-toxicity--[3] Therefore--a-thorough-understanding-and-optimization-of-metabolic-stability-are-paramount-in-the-development-of-safe-and-effective-therapeutics.

In-vitro-assays--such-as-those-employing-liver-microsomes-or-hepatocytes--are-indispensable-tools-in-the-early-stages-of-drug-discovery-for-predicting-a-compound's-in-vivo-metabolic-fate--[4][5][6] These-assays-provide-key-parameters-like-intrinsic-clearance-(CLint)-and-half-life-(t½)--which-guide-the-selection-and-refinement-of-drug-candidates--[2][3]

2--Metabolic-Fates-Intertwined--A-Tale-of-Two-Rings

The-metabolic-pathways-of-morpholine-and-piperidine-containing-compounds-diverge-significantly--primarily-due-to-the-influence-of-the-heteroatom-within-their-rings--[1]

2.1--The-Stoic-Defender--Morpholine's-Metabolic-Profile

The-morpholine-ring-is-generally-regarded-as-being-more-metabolically-stable-than-its-piperidine-counterpart--[1] This-enhanced-stability-stems-from-the-electron-withdrawing-nature-of-the-oxygen-atom--which-reduces-the-basicity-of-the-adjacent-nitrogen-atom-and-decreases-the-susceptibility-of-the-neighboring-carbon-atoms-to-oxidation-by-cytochrome-P450-(CYP)-enzymes--[1] However--it-is-by-no-means-metabolically-inert--The-primary-metabolic-routes-for-morpholine-containing-compounds-include:

  • Oxidative-N-dealkylation: -Cleavage-of-the-bond-between-the-nitrogen-atom-and-its-substituent.

  • Ring-Oxidation: -Hydroxylation-of-the-carbon-atoms-within-the-morpholine-ring--often-at-the-position-adjacent-to-the-oxygen-or-nitrogen-atom.

  • Ring-Opening: -Enzymatic-cleavage-of-the-morpholine-ring--though-this-is-a-less-common-pathway.

The-antibiotic-linezolid-serves-as-a-notable-example--Its-metabolism-involves-the-oxidation-of-the-morpholine-ring-without-the-involvement-of-the-cytochrome-P450-system--[7]

2.2--The-Reactive-Contender--Piperidine's-Metabolic-Vulnerabilities

The-piperidine-ring--lacking-the-electron-withdrawing-oxygen--is-more-prone-to-metabolic-transformations--often-resulting-in-more-rapid-clearance--[1] The-primary-metabolic-pathways-for-piperidine-containing-compounds-are-predominantly-catalyzed-by-CYP-enzymes--particularly-CYP3A4--and-include:

  • N-dealkylation: -Similar-to-morpholine--the-cleavage-of-the-N-substituent-is-a-common-metabolic-route.

  • Cα-Oxidation: -Oxidation-of-the-carbon-atom-adjacent-to-the-nitrogen-is-a-major-pathway--often-leading-to-the-formation-of-a-lactam--a-frequent-metabolic-fate-for-piperidine-rings--[1]

  • Ring-Opening: -Enzymatic-reactions-can-lead-to-the-cleavage-of-the-piperidine-ring--[1]

  • N-oxidation: -The-nitrogen-atom-itself-can-be-oxidized--[1]

  • Ring-Contraction: -In-some-cases--the-piperidine-ring-can-undergo-rearrangement-to-form-a-pyrrolidine-derivative--[1][8]

The-metabolism-of-the-antipsychotic-drug-thioridazine--which-contains-a-piperidine-moiety--is-heavily-influenced-by-CYP2D6-and-CYP3A4--leading-to-various-sulfoxidation-and-N-demethylation-products--[9][10]

Diagram-1:-Comparative-Metabolic-Pathways

cluster_morpholine Morpholine Metabolism cluster_piperidine Piperidine Metabolism morpholine Morpholine-Containing Compound ndealk_morph N-dealkylation morpholine->ndealk_morph CYPs ringox_morph Ring Oxidation (Hydroxylation) morpholine->ringox_morph CYPs ringopen_morph Ring Opening morpholine->ringopen_morph Less Common piperidine Piperidine-Containing Compound ndealk_pip N-dealkylation piperidine->ndealk_pip CYPs (e.g., 3A4) cox_pip Cα-Oxidation (Lactam Formation) piperidine->cox_pip Major Pathway ringopen_pip Ring Opening piperidine->ringopen_pip CYPs nox_pip N-oxidation piperidine->nox_pip CYPs ringcont_pip Ring Contraction piperidine->ringcont_pip CYPs

Caption: Key metabolic pathways for morpholine and piperidine.

3--Head-to-Head--Quantitative-Comparison-of-Metabolic-Stability

To-provide-a-clearer-picture--the-following-table-summarizes-hypothetical-but-representative-experimental-data-from-a-human-liver-microsomal-stability-assay-for-two-structurally-analogous-compounds--one-containing-a-morpholine-ring-and-the-other-a-piperidine-ring.

ParameterCompound A (Morpholine)Compound B (Piperidine)
In-Vitro-Half-Life-(t½,-min) 12535
Intrinsic-Clearance-(CLint,-µL/min/mg-protein) 1558
Major-Metabolite(s)-Identified Ring-hydroxylated-metaboliteLactam-metabolite,-N-dealkylated-metabolite

Interpretation-of-Data:

The-data-clearly-illustrates-the-superior-metabolic-stability-of-the-morpholine-containing-compound-(Compound-A)-compared-to-its-piperidine-analog-(Compound-B)--Compound-A-exhibits-a-significantly-longer-in-vitro-half-life-and-a-considerably-lower-intrinsic-clearance--suggesting-it-would-be-cleared-more-slowly-in-vivo--The-identification-of-a-lactam-as-a-major-metabolite-for-Compound-B-is-consistent-with-the-known-metabolic-vulnerability-of-the-piperidine-ring-at-the-carbon-alpha-to-the-nitrogen.

4--The-Scientist's-Toolkit--A-Protocol-for-Assessing-Metabolic-Stability

To-ensure-the-generation-of-reliable-and-reproducible-data--a-well-defined-experimental-protocol-is-essential--The-following-is-a-step-by-step-methodology-for-a-typical-in-vitro-liver-microsomal-stability-assay.

4.1--Experimental-Protocol--Liver-Microsomal-Stability-Assay

Objective: -To-determine-the-in-vitro-half-life-(t½)-and-intrinsic-clearance-(CLint)-of-a-test-compound-upon-incubation-with-human-liver-microsomes.

Materials:

  • Test-compound-stock-solution-(e.g.,-10-mM-in-DMSO)

  • Human-Liver-Microsomes-(HLM)--pooled

  • NADPH-regenerating-system-(e.g.,-containing-NADP+--glucose-6-phosphate--and-glucose-6-phosphate-dehydrogenase)

  • Phosphate-buffer-(e.g.,-0.1-M--pH-7.4)

  • Control-compounds-(high-and-low-clearance)

  • Acetonitrile-with-internal-standard-(for-quenching-and-analysis)

  • 96-well-plates

  • Incubator-(37°C)

  • LC-MS/MS-system

Experimental-Workflow:

Diagram-2:-Microsomal-Stability-Assay-Workflow

prep 1. Prepare Incubation Mixtures (Buffer, Microsomes, Test Compound) preinc 2. Pre-incubate at 37°C (5 minutes) prep->preinc initinit initinit preinc->initinit init 3. Initiate Reaction (Add NADPH regenerating system) sample 4. Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) quench 5. Quench Reaction (Add cold acetonitrile with internal standard) sample->quench analyze 6. Analyze by LC-MS/MS (Quantify remaining parent compound) quench->analyze calc 7. Data Analysis (Calculate t½ and CLint) analyze->calc initinit->sample

Caption: Step-by-step workflow for the microsomal stability assay.

Detailed-Procedure:

  • Preparation-of-Incubation-Mixtures: -In-a-96-well-plate--prepare-incubation-mixtures-containing-phosphate-buffer--human-liver-microsomes-(final-protein-concentration-typically-0.5-1-mg/mL)--and-the-test-compound-(final-concentration-typically-1-µM)--The-final-volume-is-usually-around-200-µL.

  • Pre-incubation: -Pre-incubate-the-plate-at-37°C-for-approximately-5-minutes-to-allow-the-components-to-reach-thermal-equilibrium.

  • Initiation-of-Reaction: -Initiate-the-metabolic-reaction-by-adding-the-NADPH-regenerating-system-to-each-well.

  • Sampling: -At-pre-determined-time-points-(e.g.,-0--5--15--30--and-60-minutes)--aliquots-are-taken-from-the-incubation-mixtures.

  • Quenching: -Immediately-quench-the-reaction-in-the-aliquots-by-adding-an-equal-volume-of-cold-acetonitrile-containing-an-internal-standard--This-stops-the-enzymatic-activity-and-precipitates-the-proteins.

  • Analysis: -Centrifuge-the-quenched-samples-to-pellet-the-precipitated-protein--Analyze-the-supernatant-by-LC-MS/MS-to-quantify-the-remaining-concentration-of-the-parent-compound-at-each-time-point.

  • Data-Analysis:

    • Plot-the-natural-logarithm-of-the-percentage-of-the-remaining-test-compound-versus-time.

    • The-slope-of-the-linear-regression-of-this-plot-is-the-elimination-rate-constant-(k).

    • Calculate-the-in-vitro-half-life-(t½)-using-the-formula:-t½-=-0.693-/-k .

    • Calculate-the-intrinsic-clearance-(CLint)-using-the-formula:-CLint-=-(0.693-/-t½)-x-(volume-of-incubation-/-amount-of-microsomal-protein) .

Causality-Behind-Experimental-Choices:

  • Use-of-Liver-Microsomes: -Liver-microsomes-are-a-subcellular-fraction-rich-in-CYP-enzymes--the-primary-drivers-of-Phase-I-metabolism--making-them-a-cost-effective-and-relevant-system-for-initial-stability-screening--[5][6]

  • NADPH-Regenerating-System: -CYP-enzymes-require-NADPH-as-a-cofactor-for-their-catalytic-activity--A-regenerating-system-ensures-a-sustained-supply-of-NADPH-throughout-the-incubation-period--mimicking-physiological-conditions.

  • Incubation-at-37°C: -This-temperature-reflects-physiological-body-temperature--ensuring-that-the-enzymes-are-functioning-at-their-optimal-rate.

  • LC-MS/MS-Analysis: -This-highly-sensitive-and-specific-analytical-technique-allows-for-the-accurate-quantification-of-the-test-compound-even-in-a-complex-biological-matrix.

5--Strategic-Implications-for-Drug-Design

The-choice-between-a-morpholine-and-a-piperidine-scaffold-is-a-strategic-one-with-significant-downstream-consequences--While-piperidine-is-a-versatile-and-common-scaffold--its-inherent-metabolic-liabilities-often-necessitate-further-medicinal-chemistry-efforts-to-block-metabolic-soft-spots--This-can-involve-the-introduction-of-steric-hindrance-or-electron-withdrawing-groups-near-the-sites-of-metabolism.

Conversely--the-incorporation-of-a-morpholine-ring-can-be-a-proactive-strategy-to-enhance-metabolic-stability-from-the-outset--[11] The-reduced-basicity-and-electron-deficient-nature-of-the-morpholine-ring-can-also-positively-influence-other-ADME-properties--such-as-solubility-and-permeability--[12] However--it-is-crucial-to-consider-that-the-oxygen-atom-in-morpholine-can-act-as-a-hydrogen-bond-acceptor--which-may-impact-target-binding-and-selectivity.

6--Conclusion--A-Matter-of-Calculated-Choice

The-comparison-between-morpholine-and-piperidine-in-the-context-of-metabolic-stability-is-a-nuanced-one--While-general-trends-point-towards-the-superior-stability-of-morpholine-containing-compounds--the-ultimate-metabolic-fate-of-any-drug-candidate-is-highly-dependent-on-the-overall-molecular-structure-and-the-specific-substituents-on-the-heterocyclic-ring--A-thorough-understanding-of-the-underlying-metabolic-pathways-coupled-with-robust-in-vitro-experimental-data--is-essential-for-making-informed-decisions-in-the-iterative-process-of-drug-design-and-optimization--By-carefully-weighing-the-metabolic-pros-and-cons--medicinal-chemists-can-more-effectively-navigate-the-challenging-terrain-of-drug-discovery-and-develop-candidates-with-a-higher-probability-of-clinical-success.

References

  • Advanced-in-vitro-metabolic-stability-assays-for-drug-discovery-|-CRO-Services---Nuvisan--[Link]
  • Introduction-to-in-vitro-estimation-of-metabolic-stability-and-drug-interactions-of-new-chemical-entities-in-drug-discovery-and-development---PubMed--[Link]
  • In-Vitro-Metabolic-Stability---Cre
  • Metabolic-Stability-Services---Eurofins-Discovery--[Link]
  • Metabolic-stability-screen-for-drug-discovery-using-cassette-analysis-and-column-switching---PubMed--[Link]
  • Degradation-of-Morpholine-by-an-Environmental-Mycobacterium-Strain-Involves-a-Cytochrome-P-450---PMC---NIH--[Link]
  • Coupled-electron-and-proton-transfer-in-the-piperidine-drug-metabolism-pathway-by-the-active-species-of-cytochromes-P450---Dalton-Transactions-(RSC-Publishing)--[Link]
  • Characterization-of-human-cytochrome-p450-enzymes-involved-in-the-metabolism-of-the-piperidine-type-phenothiazine-neuroleptic-thioridazine---PubMed--[Link]
  • (PDF)
  • Drug-Modifications-to-Improve-Stability-–-An-Introduction-to-Medicinal-Chemistry-&-Molecular-Recognition---eCampusOntario-Pressbooks--[Link]
  • Structure-of-morpholine,-piperazine,-and-piperidine-moieties.
  • Linezolid---Wikipedia--[Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 4-(Piperidin-4-ylmethyl)morpholine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Piperidin-4-ylmethyl)morpholine is a valuable building block in medicinal chemistry, frequently incorporated into scaffolds for the development of novel therapeutics. The efficient and scalable synthesis of this bifunctional molecule is therefore of significant interest to researchers in drug discovery and development. This guide provides a detailed, head-to-head comparison of the two most prevalent synthetic strategies for obtaining this compound: Route 1: Reductive Amination and Route 2: Nucleophilic Substitution . We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative analysis of their respective yields, scalability, and overall efficiency to aid in the selection of the most suitable method for your research needs.

Route 1: Reductive Amination of a 4-Piperidone Precursor

This widely employed strategy hinges on the formation of a C-N bond between a 4-piperidone derivative and morpholine, followed by the reduction of the resulting enamine or iminium ion intermediate. A subsequent deprotection step is typically required to yield the final product. The use of a protecting group on the piperidine nitrogen, such as a tert-butyloxycarbonyl (Boc) group, is crucial to prevent side reactions and facilitate purification.[1][2]

Mechanistic Rationale

The reaction proceeds via the initial acid-catalyzed condensation of N-Boc-4-piperidone with morpholine to form an enamine intermediate. This intermediate is then reduced in situ. Catalytic hydrogenation is a common and efficient method for this reduction.[1] The final step involves the removal of the Boc protecting group under acidic conditions to afford the desired product.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-morpholinopiperidine-1-carboxylate

To a solution of N-tert-butoxycarbonyl-4-piperidone (10.0 g, 50 mmol) in anhydrous methanol (100 mL) in a 250 mL three-necked flask, acetic acid and morpholine (4.78 g, 55 mmol) are slowly added. Subsequently, 10% palladium on carbon (1 g) is added to the mixture.[1] The reaction is then subjected to a hydrogen atmosphere and stirred overnight. Completion of the reaction can be monitored by gas chromatography.[1] Post-reaction, the solvent is removed by evaporation, and the residue is dissolved in dichloromethane. The organic solution is washed with a small amount of water, separated, dried, and purified by column chromatography (dichloromethane:methanol = 20:1) to yield the product as a white solid.[1]

Step 2: Deprotection to yield 4-Morpholinopiperidine

The tert-butyl 4-morpholinopiperidine-1-carboxylate (9.0 g, 33 mmol) is placed in a 100 mL three-necked flask, and a solution of HCl in 1,4-dioxane is added.[1] The mixture is stirred, leading to the precipitation of the hydrochloride salt. The resulting solid is filtered and can be neutralized with a base to obtain the final product, 4-morpholinopiperidine.[1] Note that the target molecule name is this compound, and the provided source actually synthesizes 4-morpholinopiperidine. The synthetic strategy is however analogous for a 4-formylpiperidine precursor.

Visualizing the Reductive Amination Pathway

Reductive_Amination A N-Boc-4-formylpiperidine C Iminium Ion Intermediate A->C AcOH B Morpholine B->C D tert-butyl 4-(morpholinomethyl)piperidine-1-carboxylate C->D H₂, Pd/C E This compound D->E HCl Nucleophilic_Substitution A N-Boc-4-(chloromethyl)piperidine C tert-butyl 4-(morpholinomethyl)piperidine-1-carboxylate A->C K₂CO₃, MeCN B Morpholine B->C D This compound C->D HCl

Sources

Evaluating the efficacy of different reducing agents for 4-(Piperidin-4-ylmethyl)morpholine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting: Data Collection

I'm currently focused on gathering information about the synthesis of 4-(Piperidin-4-ylmethyl)morpholine. My approach involves targeted Google searches to understand different reducing agents, their mechanisms, and typical reaction conditions for this compound. I’m keen on understanding the nuances involved in the process.

Deep Dive: Reductive Amination

I've shifted my focus to reductive amination, meticulously compiling details on various reducing agents. My search terms now encompass "reductive amination for this compound synthesis," "reducing agents for piperidine synthesis," and specific reagents. I'm also beginning to structure the guide, outlining the introduction and reductive amination principles. Currently, I am compiling data for each reducing agent, including mechanism details. Then, I plan to draft the experimental protocols.

Prioritizing: Protocol Drafting

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Expanding: Data Search and Structure

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Analyzing: Synthesis Approaches

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Focusing: Mechanism Elaboration

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I'm currently focused on expanding my research and structuring the introduction to the guide, clarifying the importance of this compound, and explaining reductive amination principles. I'm organizing details for each reducing agent and drafting experimental protocols. After compiling my research, I plan to create visuals.

Focusing: Search Refinement and Structure

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Refining: Data Collection and Guide

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Prioritizing: Protocol Elaboration

I'm now focusing on detailing the experimental protocols for each reducing agent, ensuring clarity and reproducibility. I've compiled the reaction conditions, safety precautions, and workup procedures. My priority is designing the data presentation section and creating visuals for clarity. Now I'm preparing to format the complete guide for user-friendliness.

Focusing: Visual and Section Elaboration

I'm now putting my focus on elaborating the experimental protocols in detail, ensuring precision and user-friendliness. I've begun compiling the reaction conditions, safety measures, and workup procedures. I am also working on creating visual aids and a data presentation section. I will format the guide for user convenience.

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Prioritizing: Protocol Elaboration

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A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from the 4-(Piperidin-4-ylmethyl)morpholine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents one of the most critical and intensely pursued target classes in modern drug discovery. These enzymes orchestrate the vast majority of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms. However, the high degree of structural conservation within the ATP-binding site of kinases presents a formidable challenge: achieving target selectivity.[1][2] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or, in some cases, unexpected therapeutic benefits (polypharmacology).[3][4]

The 4-(piperidin-4-ylmethyl)morpholine moiety and its close analogues are recognized as privileged scaffolds in medicinal chemistry. These structures are adept at forming key interactions within the ATP-binding pocket, and their derivatives have yielded potent inhibitors against various kinases. This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors derived from this structural class, using the multi-kinase inhibitor Vandetanib as a primary case study. We will contrast its profile with more selective inhibitors, detail the gold-standard experimental methodologies used for such profiling, and explain the causal logic behind these experimental designs.

Case Study: Vandetanib - A Profile in Multi-Targeting

Vandetanib is an orally active inhibitor whose structure incorporates a (1-methylpiperidin-4-yl)methoxy group, a close analogue of the core topic scaffold. It was developed as a multi-targeted agent designed to simultaneously disrupt key signaling pathways involved in tumor growth and angiogenesis.[5][6] Its primary therapeutic value stems from its potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) tyrosine kinase.[5][7]

This multi-targeting strategy is based on the rationale that simultaneously blocking tumor angiogenesis (via VEGFR-2) and direct tumor cell proliferation (via EGFR and RET) can lead to a more durable anti-cancer response.[6]

Quantitative Potency of Vandetanib Against Primary Targets

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki). The data below, derived from recombinant enzyme assays, highlights Vandetanib's nanomolar potency against its intended targets.[5][6][7]

Target KinaseIC50 (nM)Primary Pathway
VEGFR-2 (KDR)40Angiogenesis
RET130Proliferation, Survival
EGFR500Proliferation, Survival
VEGFR-3 (Flt-4)110Angiogenesis
Signaling Pathways Modulated by Vandetanib

Vandetanib's therapeutic effect is achieved by competitively blocking ATP binding to the catalytic domains of VEGFR-2, EGFR, and RET, thereby inhibiting their autophosphorylation and halting downstream signaling cascades.[5] The diagram below illustrates the key pathways simultaneously disrupted by Vandetanib.

Vandetanib_Signaling_Pathways cluster_VEGF VEGF Signaling cluster_EGF EGF Signaling cluster_RET RET Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates MAPK_V RAF-MEK-ERK PKC->MAPK_V Activates Angio Angiogenesis MAPK_V->Angio Promotes EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates MAPK_E RAS-RAF-MEK EGFR->MAPK_E Activates AKT AKT PI3K->AKT Activates Prolif_S Proliferation Survival AKT->Prolif_S Promotes MAPK_E->Prolif_S GDNF GDNF RET RET GDNF->RET Binds MAPK_R RAS-MAPK RET->MAPK_R Activates Prolif_S2 Proliferation Survival MAPK_R->Prolif_S2 Promotes Vandetanib Vandetanib Vandetanib->VEGFR2 Vandetanib->EGFR Vandetanib->RET

Caption: Signaling pathways concurrently inhibited by Vandetanib.

Comparative Analysis: The Selectivity Spectrum

To understand the cross-reactivity profile of Vandetanib, it is instructive to compare it with inhibitors designed for high selectivity against one of its primary targets. Icotinib is a potent and highly selective inhibitor of EGFR.[8] Profiling these inhibitors across a broad panel of kinases reveals their distinct interaction landscapes.

Kinome-Wide Selectivity Comparison

A broad kinase screen, such as the KINOMEscan™ assay, quantifies the binding of an inhibitor against hundreds of kinases. The results are often visualized as a "selectivity score," where a lower score indicates higher selectivity (fewer off-target interactions).

InhibitorPrimary Target(s)Selectivity ProfileKey Off-Target Interactions (>70% Inhibition @ 1µM)Implications
Vandetanib VEGFR-2, EGFR, RETMulti-Kinase DDR1, Fgr, Bmx, Blk, Lck, and others.Broader efficacy in complex diseases; higher potential for off-target related side effects like rash, diarrhea, and hypertension.[6][9]
Icotinib EGFRHighly Selective Minimal meaningful inhibition of other kinases in broad panels.[8]High on-target potency with a potentially better safety profile; may be more susceptible to resistance via pathway bypass mechanisms.

This comparison highlights a fundamental trade-off in kinase inhibitor design. Vandetanib's "off-target" effects on kinases like DDR1 or Src-family members (Fgr, Lck) may contribute to its overall anti-cancer activity, but they also complicate its safety profile.[9][10] In contrast, Icotinib's "clean" profile minimizes the risk of off-target toxicities but focuses its therapeutic pressure on a single node in a complex signaling network.

Experimental Methodologies for Cross-Reactivity Profiling

The quantitative data presented in this guide is generated through rigorous, validated experimental protocols. Describing these methods is crucial for trustworthiness and reproducibility.

Workflow 1: Broad Kinome Profiling (KINOMEscan™)

Expertise & Rationale: To assess selectivity, an inhibitor must be tested against the broadest possible representation of the human kinome. The KINOMEscan™ platform is a high-throughput affinity-based assay that quantitatively measures the interactions between a test compound and a large panel of DNA-tagged kinases.[11][12] This method is preferred over enzymatic assays for initial broad profiling because it measures direct binding, which is independent of enzyme activity and substrate conditions, providing a more uniform comparison across diverse kinases.

KINOMEscan_Workflow A 1. Preparation - Test Inhibitor (e.g., Vandetanib) - DNA-tagged Kinase Panel - Immobilized Ligand B 2. Binding Competition Incubate Inhibitor, Kinase, and Immobilized Ligand in multi-well plate A->B C 3. Equilibrium & Washing Allow binding to reach equilibrium, then wash to remove unbound components B->C D 4. Quantification Quantify amount of DNA-tagged kinase remaining bound using qPCR C->D E 5. Data Analysis Calculate % Inhibition relative to DMSO control for each kinase D->E F Result Kinome-wide selectivity profile E->F

Caption: Experimental workflow for KINOMEscan™ profiling.

Protocol: KINOMEscan™ Profiling

  • Compound Preparation: Solubilize the test inhibitor in 100% DMSO to create a high-concentration stock solution.

  • Assay Plate Preparation: In a multi-well plate, combine the test inhibitor, a specific DNA-tagged kinase from the panel, and an immobilized, broadly active kinase ligand. A DMSO-only well serves as the 100% binding control.

  • Incubation: Allow the plate to incubate at room temperature to permit the binding interactions to reach equilibrium. The test inhibitor will compete with the immobilized ligand for binding to the kinase.

  • Washing: Wash the plate to remove any kinase that has not bound to the immobilized ligand. A stronger inhibitor will result in more kinase being washed away.

  • Quantification: The amount of kinase remaining in each well is quantified by eluting the DNA tag and measuring its concentration using quantitative PCR (qPCR).

  • Analysis: The qPCR signal from the test compound well is compared to the DMSO control well to calculate the percent inhibition for that specific kinase interaction. This is repeated for all kinases in the panel.

Workflow 2: In Vitro Biochemical IC50 Determination

Expertise & Rationale: Once primary targets and significant off-targets are identified, it is essential to determine the precise potency of the inhibitor against each one. A biochemical IC50 assay measures the concentration of an inhibitor required to reduce the enzymatic activity of a kinase by 50%. Luminescence-based ATP detection assays, such as Kinase-Glo®, are widely used due to their high sensitivity and broad applicability. The assay measures the amount of ATP remaining after a kinase reaction; lower luminescence indicates higher kinase activity and thus weaker inhibition.

IC50_Workflow cluster_prep Preparation A Prepare serial dilution of Inhibitor (e.g., Vandetanib) C 1. Kinase Reaction Incubate Inhibitor dilutions with reaction mix A->C B Prepare reaction mix: - Kinase (e.g., purified VEGFR-2) - Substrate (e.g., peptide) - ATP B->C D 2. Stop Reaction & Detect ATP Add Kinase-Glo® reagent (lyses cells, measures remaining ATP) C->D E 3. Measure Luminescence Read plate on a luminometer D->E F 4. Data Analysis Plot Luminescence vs. Inhibitor Concentration. Fit curve to calculate IC50 value E->F G Result Potency (IC50) of inhibitor for a specific kinase F->G

Caption: Workflow for a biochemical IC50 assay.

Protocol: Luminescence-Based Kinase IC50 Assay

  • Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in an appropriate buffer with a final DMSO concentration below 1%.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the diluted inhibitor. To this, add 5 µL of a 2X kinase/substrate solution (containing the purified kinase of interest and its specific peptide substrate).

  • Initiation: Start the reaction by adding 10 µL of a 2X ATP solution at the desired concentration (often the Km for the specific kinase).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect ATP levels by adding 20 µL of Kinase-Glo® Luminescent Kinase Assay Reagent.

  • Measurement: After a 10-minute incubation to stabilize the signal, measure luminescence using a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Outlook

The this compound scaffold and its derivatives are a fertile ground for the discovery of potent kinase inhibitors. As demonstrated with Vandetanib, these molecules can be engineered to achieve multi-targeted profiles, offering a powerful strategy against complex diseases driven by multiple signaling pathways. However, this polypharmacology necessitates a thorough and quantitative understanding of cross-reactivity.

The comparative analysis with a highly selective inhibitor like Icotinib underscores the critical importance of comprehensive kinome-wide profiling. Methodologies like broad panel screening and quantitative IC50 determination are not merely procedural steps; they are essential tools for dissecting the intricate balance between on-target efficacy and off-target liability. The insights gained from this rigorous profiling directly inform preclinical safety assessments, guide clinical trial design, and ultimately determine the therapeutic window of a novel kinase inhibitor. As drug discovery moves towards ever more precise and personalized medicines, a deep understanding of cross-reactivity will remain paramount to engineering the next generation of safe and effective kinase-targeted therapies.

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A Comparative Benchmarking Guide to 4-(Piperidin-4-ylmethyl)morpholine-Based Sigma-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of novel compounds based on the 4-(piperidin-4-ylmethyl)morpholine scaffold, focusing on their performance as sigma-1 (σ1) receptor antagonists. The σ1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a compelling therapeutic target for a range of central nervous system (CNS) disorders, including neuropathic pain and psychosis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a technical deep-dive into the preclinical evaluation of these promising compounds against established drugs.

Introduction: The Rationale for Targeting the Sigma-1 Receptor

The piperidine and morpholine heterocycles are considered privileged structures in medicinal chemistry, frequently incorporated into CNS-active agents to enhance potency and modulate pharmacokinetic properties.[3][4][5] Our focus is on a novel series of compounds integrating the this compound scaffold, designed to selectively target the σ1 receptor.

The rationale for this focus is twofold. First, σ1 receptor antagonists have demonstrated significant analgesic effects in preclinical models of neuropathic pain, a debilitating condition with substantial unmet medical need.[2][6][7] Second, the σ1 receptor's modulation of various neurotransmitter systems, including the dopaminergic and serotonergic pathways, suggests its potential role in the pathophysiology of psychosis.[8][9]

This guide will benchmark a representative compound from this novel series, hereafter referred to as Compound X (a conceptual amalgam based on publicly available data for piperidine-based σ1 modulators), against two classes of established drugs:

  • For Neuropathic Pain: E-52862 (S1RA) , a selective σ1 receptor antagonist that has undergone Phase II clinical trials for neuropathic pain.[6][10][11][12][13]

  • For Psychosis:

    • Haloperidol , a conventional antipsychotic with high affinity for both dopamine D2 and σ1 receptors.[8][9][14][15]

    • Risperidone , an atypical antipsychotic with potent serotonin 5-HT2A and dopamine D2 receptor antagonist activity, representing a different mechanistic class.[16][17][18]

In Vitro Performance: Receptor Binding Affinity and Selectivity

The initial step in characterizing any novel compound is to determine its binding affinity (potency) and selectivity for the intended target. This is crucial for establishing a therapeutic window and minimizing off-target effects.

Experimental Protocol: Radioligand Competitive Binding Assay

A standard radioligand competitive binding assay is employed to determine the inhibition constant (Ki) of test compounds for the σ1 receptor.[19][20] This protocol is a self-validating system as it measures the displacement of a known high-affinity radioligand, providing a direct measure of the test compound's binding potency.

Objective: To determine the Ki of Compound X, E-52862, Haloperidol, and Risperidone for the human σ1 receptor.

Materials:

  • Radioligand: [³H]-(+)-pentazocine, a selective σ1 receptor agonist.[15][19]

  • Receptor Source: Membranes prepared from HEK293 cells stably expressing the human σ1 receptor.

  • Non-specific Binding Control: Haloperidol (at a high concentration, e.g., 10 µM) is used to define non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds (Compound X, E-52862, Haloperidol, Risperidone) in the assay buffer.

    • Dilute the [³H]-(+)-pentazocine in assay buffer to a final concentration approximately equal to its Kd (dissociation constant).

    • Homogenize the cell membranes in the assay buffer.

  • Assay Incubation:

    • In a 96-well plate, combine the cell membranes, [³H]-(+)-pentazocine, and varying concentrations of the test compound or vehicle.

    • For total binding wells, only the radioligand and membranes are added.

    • For non-specific binding wells, add the radioligand, membranes, and a high concentration of unlabeled haloperidol.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 120 minutes) to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Binding Affinity Data
CompoundTarget ReceptorBinding Affinity (Ki, nM)Data Source
Compound X Sigma-1~1.2[1]
E-52862 (S1RA) Sigma-117[13]
Haloperidol Sigma-12.8 - 3.0[15][21]
Dopamine D20.89[14]
Risperidone Sigma-1Moderate to Low Affinity
Serotonin 5-HT2A0.2[18]
Dopamine D23.2[18]

Note: The Ki value for Compound X is based on a highly potent analog from the disclosed piperidine scaffold in the cited preprint. Risperidone's affinity for the σ1 receptor is generally considered significantly lower than its primary targets.

Interpretation of In Vitro Data

The data reveals that Compound X exhibits exceptionally high affinity for the σ1 receptor, surpassing that of the clinical candidate E-52862 and being comparable to the established antipsychotic haloperidol.[1][13][15] This high potency is a promising initial indicator for its potential therapeutic efficacy.

Crucially, the selectivity profile distinguishes these compounds. While Compound X is designed for high σ1 selectivity, haloperidol demonstrates potent binding to both σ1 and dopamine D2 receptors.[14] Risperidone's primary targets are the 5-HT2A and D2 receptors, with its σ1 affinity being less pronounced.[18] This multi-receptor profile of haloperidol and risperidone contributes to their antipsychotic effects but also to their side-effect profiles. The high selectivity of compounds like Compound X and E-52862 for the σ1 receptor suggests the potential for a more targeted therapeutic effect with a reduced burden of off-target side effects.

In Vivo Performance: Neuropathic Pain Models

To translate in vitro binding affinity into therapeutic potential, in vivo studies in relevant animal models of disease are essential. For neuropathic pain, models that mimic the chronic, debilitating nature of the condition in humans are employed.

Experimental Protocol: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used and validated model of peripheral neuropathic pain that results in persistent allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).[22][23][24][25]

Objective: To evaluate the efficacy of Compound X in reversing mechanical allodynia in a rat model of CCI-induced neuropathic pain, in comparison to E-52862.

Animals: Male Sprague-Dawley rats.

Step-by-Step Methodology:

  • Surgical Procedure:

    • Anesthetize the rats.

    • Expose the common sciatic nerve in one hind limb.

    • Loosely tie four chromic gut ligatures around the nerve at 1 mm intervals. The ligatures should be tightened until a brief twitch of the hind limb is observed, indicating minimal constriction.

    • Close the incision in layers. Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-Operative Assessment and Dosing:

    • Allow the animals to recover for 7-14 days, during which neuropathic pain behaviors develop.

    • Establish a baseline for mechanical allodynia using von Frey filaments.

    • Administer the test compounds (Compound X, E-52862) or vehicle via the desired route (e.g., intraperitoneal or oral).

  • Behavioral Testing (Mechanical Allodynia):

    • Place the animals in individual testing chambers with a wire mesh floor.

    • Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

    • The paw withdrawal threshold is determined as the filament force that elicits a withdrawal response in 50% of applications.

  • Data Analysis:

    • Compare the paw withdrawal thresholds between the treatment groups and the vehicle control group using appropriate statistical analysis (e.g., two-way ANOVA with post-hoc tests).

    • A significant increase in the paw withdrawal threshold in the treated group compared to the vehicle group indicates an analgesic effect.

Expected Comparative In Vivo Efficacy in Neuropathic Pain
CompoundModelKey FindingData Source
Compound X CCIHypothesized: Dose-dependent reversal of mechanical allodynia.
E-52862 (S1RA) CCI, STZ, OxaliplatinDose-dependent reversal of mechanical allodynia and cold allodynia. Sustained effect with repeated dosing.[6][7]

Based on its high in vitro potency, Compound X is hypothesized to demonstrate robust, dose-dependent efficacy in the CCI model, similar to or potentially exceeding that of E-52862. Studies with E-52862 have shown that repeated administration can lead to an increased antinociceptive effect without inducing tolerance, suggesting a potential disease-modifying effect.[6] This will be a key performance benchmark for Compound X.

In Vivo Performance: Models of Psychosis

Animal models of psychosis aim to replicate specific endophenotypes of the disorder, such as the positive symptoms (e.g., hyperactivity) induced by dopamine agonists.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

This model is based on the hyperdopaminergic theory of psychosis and is widely used to screen for antipsychotic potential.[26][27][28][29]

Objective: To assess the ability of Compound X to attenuate amphetamine-induced hyperlocomotion in rats, compared to haloperidol and risperidone.

Animals: Male Wistar rats.

Step-by-Step Methodology:

  • Habituation:

    • Habituate the animals to the open-field test arena for a set period (e.g., 30-60 minutes) on consecutive days prior to testing.

  • Drug Administration:

    • On the test day, administer the test compounds (Compound X, haloperidol, risperidone) or vehicle.

    • After a pre-treatment period, administer D-amphetamine (e.g., 1-2 mg/kg, i.p.) to induce hyperlocomotion.

  • Behavioral Assessment:

    • Immediately place the animals in the open-field arena.

    • Record locomotor activity using an automated video-tracking system for a specified duration (e.g., 60-90 minutes).

    • Key parameters include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis:

    • Compare the locomotor activity parameters between the different treatment groups using ANOVA.

    • A significant reduction in amphetamine-induced hyperlocomotion by a test compound indicates potential antipsychotic-like activity.

Expected Comparative In Vivo Efficacy in Psychosis Models
CompoundModelExpected EffectMechanistic Rationale
Compound X Amphetamine-induced hyperlocomotionAttenuation of hyperlocomotionModulation of dopamine signaling via σ1 receptor antagonism.
Haloperidol Amphetamine-induced hyperlocomotionPotent attenuation of hyperlocomotionDirect dopamine D2 receptor blockade.
Risperidone Amphetamine-induced hyperlocomotionAttenuation of hyperlocomotionCombined 5-HT2A and D2 receptor blockade.

Compound X , through its antagonism of the σ1 receptor, is expected to modulate the downstream effects of dopamine, thereby attenuating amphetamine-induced hyperlocomotion. The degree of this attenuation will be a critical point of comparison with haloperidol and risperidone, which act more directly on the dopamine D2 receptor. Haloperidol is expected to be highly potent in this model due to its direct and high-affinity D2 antagonism.[30] Risperidone's efficacy is mediated by its combined 5-HT2A and D2 receptor blockade.[16] Observing a significant effect with a selective σ1 antagonist like Compound X would provide strong evidence for this receptor as a novel target for treating psychosis.

Pharmacokinetic Profile

A compound's efficacy is intrinsically linked to its pharmacokinetic (PK) properties – how it is absorbed, distributed, metabolized, and excreted (ADME). A favorable PK profile is essential for a drug candidate to be viable.

  • In Vitro ADME: Assays to determine metabolic stability in liver microsomes, plasma protein binding, and cell permeability (e.g., Caco-2 assays) are critical early indicators. A recent study on a novel σ1 antagonist, PW507, highlighted the importance of superior metabolic stability compared to E-52862.[7]

  • In Vivo Pharmacokinetics: Studies in animal models determine key parameters such as bioavailability, half-life, and brain penetration. For a CNS-active compound like Compound X, a high brain-to-plasma concentration ratio is highly desirable.[7]

Conclusion and Future Directions

This guide outlines a comprehensive framework for benchmarking the performance of novel this compound-based σ1 receptor antagonists. The representative Compound X demonstrates a promising profile with high in vitro affinity for the σ1 receptor, suggesting its potential as a therapeutic agent for neuropathic pain and psychosis.

The key differentiator for this class of compounds lies in their selectivity. By avoiding direct, high-affinity interactions with primary neurotransmitter receptors like dopamine D2 and serotonin 5-HT2A, these compounds may offer a novel therapeutic approach with an improved side-effect profile compared to existing medications.

Future research should focus on a full in vivo characterization of lead compounds, including head-to-head comparisons in a broader range of pain and psychosis models, comprehensive pharmacokinetic and toxicology studies, and investigation into the downstream signaling pathways modulated by σ1 receptor antagonism. The insights gained from such studies will be invaluable in advancing this promising class of compounds toward clinical development.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Benchmarking cluster_comparators Known Drug Comparators compound Compound X (this compound-based) assay Radioligand Binding Assay ([³H]-(+)-pentazocine vs. σ1 Receptor) compound->assay data_invitro Determine Ki and Selectivity assay->data_invitro pain_model Neuropathic Pain Model (Rat CCI) data_invitro->pain_model High Potency Leads to... psychosis_model Psychosis Model (Amphetamine-induced Hyperlocomotion) data_invitro->psychosis_model High Potency Leads to... data_pain Measure Analgesic Efficacy (Paw Withdrawal Threshold) pain_model->data_pain data_psychosis Measure Antipsychotic-like Activity (Locomotor Activity) psychosis_model->data_psychosis e52862 E-52862 (S1RA) e52862->data_pain Compare haloperidol Haloperidol haloperidol->data_psychosis Compare risperidone Risperidone risperidone->data_psychosis Compare

Caption: Experimental workflow for benchmarking Compound X.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling Modulation s1r Sigma-1 Receptor (σ1R) bip BiP Chaperone s1r->bip Association at Rest ion_channels Ion Channels (e.g., NMDA-R) s1r->ion_channels Modulation dopamine Dopamine Signaling s1r->dopamine Modulation pain_psychosis Neuropathic Pain / Psychosis Pathophysiology ion_channels->pain_psychosis Reduces Excitability dopamine->pain_psychosis Normalizes Signaling stress Cellular Stress / Ligand Binding stress->s1r Dissociation from BiP compound_x Compound X (Antagonist) compound_x->s1r Blocks Activity

Caption: Simplified signaling pathway of the σ1 receptor.

References

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A Researcher's Guide to Validating the Mechanism of Action for Bioactive Compounds Featuring the 4-(Piperidin-4-ylmethyl)morpholine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The “Privileged” Nature of the Piperidine-Morpholine Scaffold

In the landscape of medicinal chemistry, certain structural motifs appear with remarkable frequency in clinically successful drugs. These are often termed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The 4-(piperidin-4-ylmethyl)morpholine moiety is a prime example of such a scaffold. Its constituent piperidine and morpholine rings are ubiquitous in drug discovery, valued for their favorable physicochemical properties, metabolic stability, and synthetic accessibility.[1][2][3] This versatile framework is present in a range of therapeutics, from the antipsychotic agent Pimozide, which targets G-protein coupled receptors (GPCRs), to the anti-diabetic drug Ertugliflozin, an inhibitor of the SGLT2 transporter.[4][5][6][7][8][9]

The very versatility that makes this scaffold attractive also presents a significant challenge: elucidating a compound's precise mechanism of action (MoA). A compound discovered through phenotypic screening may exhibit a desired cellular effect, but its molecular target and the subsequent signaling cascade it modulates are often unknown. This guide provides a systematic, multi-faceted approach to rigorously validate the MoA of novel bioactive compounds containing the this compound moiety. We will move from initial target identification to downstream pathway analysis, emphasizing the rationale behind experimental choices and presenting objective comparisons to alternative methodologies and compounds.

Part 1: The Primary Interrogation - Identifying the Molecular Target

The foundational step in MoA validation is to identify the direct binding partner(s) of your bioactive compound. Without a confirmed target, any downstream analysis is purely speculative. Here, we compare two robust, orthogonal approaches: the Cellular Thermal Shift Assay (CETSA) for target engagement in a native environment and Affinity-Based Proteomics for target discovery.

Target Engagement Validation via Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: CETSA is a powerful biophysical technique that assesses the direct binding of a compound to its target within the complex milieu of a living cell or cell lysate.[10][11] The core principle is that when a ligand binds to a protein, it typically stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[12][13] By heating cells treated with your compound across a temperature gradient, you can observe a "thermal shift" in the melting curve of the target protein if engagement occurs. This method is invaluable because it confirms target interaction in a physiological context, accounting for factors like cell permeability and intracellular metabolism.[11][14]

CETSA_Workflow A 1. Cell Culture & Treatment (e.g., Cancer cell line + Compound X) B 2. Compound Incubation (1-2 hours at 37°C) A->B C 3. Heat Challenge (Apply temperature gradient, e.g., 40-70°C) B->C D 4. Cell Lysis (e.g., Freeze-thaw cycles) C->D E 5. Separate Fractions (Centrifuge to pellet aggregated proteins) D->E F 6. Quantify Soluble Protein (e.g., Western Blot, Mass Spec) E->F G 7. Generate Melt Curve (Plot % soluble protein vs. temperature) F->G

Caption: CETSA experimental workflow for target engagement.

  • Cell Preparation: Culture your chosen cell line to ~80% confluency. Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing protease inhibitors.

  • Compound Treatment: Divide the cell suspension into two main groups: Vehicle (e.g., 0.1% DMSO) and your test compound (e.g., 10 µM "Compound X"). Incubate for 1-2 hours at 37°C to allow for cell penetration and target binding.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments). Immediately cool the samples to 4°C.[12]

  • Lysis: Lyse the cells to release intracellular proteins. Three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath) are effective.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of your suspected target protein using a specific antibody via Western Blot or ELISA. A loading control should also be probed to ensure equal protein loading.

  • Data Analysis: Normalize the band intensities to the 40°C sample for each treatment group. Plot the percentage of soluble protein against temperature to generate a melt curve. A rightward shift in the curve for the compound-treated group indicates thermal stabilization and target engagement.

Temperature (°C)Soluble Target Protein (% of 40°C) - VehicleSoluble Target Protein (% of 40°C) - Compound X (10 µM)
40100%100%
4698%100%
5285%99%
5552% (Tagg)95%
5825%88%
6110%55% (Tagg)
645%28%
67<1%12%

Tagg: Apparent aggregation temperature where 50% of the protein is denatured.

Target Identification via Kinobeads (Affinity-Based Proteomics)

Expertise & Experience: While CETSA is excellent for validating a known or suspected target, what if the target is completely unknown? This is where affinity-based methods like kinobeads profiling shine. This chemical proteomics technique is particularly powerful for compounds targeting kinases.[15] It utilizes beads coated with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a large portion of the cellular kinome.[16][17] In a competitive binding experiment, cell lysate is pre-incubated with your free compound. If your compound binds to specific kinases, it will prevent them from binding to the beads. The proteins that are "competed off" are then identified and quantified by mass spectrometry, revealing the direct targets and their relative binding affinities.[15][18]

Kinobeads_Workflow A 1. Prepare Cell Lysate B 2. Pre-incubation (Lysate + varying conc. of Compound X) A->B C 3. Competitive Binding (Add Kinobeads to lysate) B->C D 4. Affinity Capture (Kinases not bound by Compound X bind to beads) C->D E 5. Elute & Digest (Elute bound proteins, digest to peptides) D->E F 6. LC-MS/MS Analysis (Identify and quantify peptides) E->F G 7. Generate Competition Curves (Plot protein signal vs. compound conc.) F->G

Caption: Kinobeads competition binding workflow.

  • Lysate Preparation: Grow and harvest cells as for CETSA. Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Determine the total protein concentration.

  • Compound Incubation: In separate tubes, incubate a fixed amount of cell lysate (e.g., 1 mg) with serial dilutions of your test compound (e.g., 0.1 nM to 100 µM) or vehicle (DMSO) for 1 hour.

  • Kinobeads Incubation: Add the kinobeads slurry to each tube and incubate for another hour to allow for competitive binding.

  • Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the captured proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

  • Data Analysis: For each identified kinase, plot its relative abundance (compared to the vehicle control) against the concentration of your test compound. Fit the data to a dose-response curve to determine the IC50 value, representing the concentration of compound required to prevent 50% of the kinase from binding to the beads.

Comparison of Target Identification Methods
FeatureCellular Thermal Shift Assay (CETSA)Kinobeads / Affinity Proteomics
Principle Ligand-induced thermal stabilizationCompetitive binding to immobilized probes
Primary Use Target validation & engagementTarget identification & selectivity profiling
Cellular Context Intact cells or fresh lysatesCell lysates
Target Scope Any protein (requires specific antibody)Broad (e.g., kinases) but limited by probe
Key Output Thermal shift (ΔTagg)List of targets and their IC50 values
Main Advantage Confirms engagement in a native environmentUnbiased, high-throughput discovery
Main Limitation Requires a candidate target and antibodyMay miss non-ATP competitive binders[15]

Part 2: Pathway Deconvolution - Linking Target to Cellular Function

Identifying a target is only half the battle. The next critical step is to validate that engagement of this target by your compound leads to the observed phenotypic effect. This involves dissecting the downstream signaling pathway. Reporter gene assays are a cornerstone of this process.

Functional Pathway Analysis via Reporter Gene Assays

Expertise & Experience: Reporter gene assays are a highly effective tool for measuring the activation or inhibition of a specific signaling pathway.[19][20] The methodology involves transfecting cells with a plasmid containing a reporter gene (e.g., Firefly Luciferase) under the control of a promoter that is regulated by a transcription factor at the end of your pathway of interest.[21] When the pathway is activated, the transcription factor drives the expression of the reporter gene, producing a measurable signal (e.g., light). This provides a quantitative readout of the entire pathway's activity.[22] This approach is superior to simply measuring the phosphorylation of one protein, as it reflects the integrated, final transcriptional output of the cascade.

Reporter_Assay cluster_cell Cell Ligand Stimulus (e.g., Dopamine) Receptor Target Receptor (e.g., DRD2) Ligand->Receptor Activates Pathway Signaling Cascade (e.g., ↓cAMP) Receptor->Pathway Initiates Compound Compound X (Antagonist) Compound->Receptor Blocks TF Transcription Factor (e.g., CREB) Pathway->TF Regulates Promoter Promoter (e.g., CRE) TF->Promoter Binds Reporter Reporter Gene (Luciferase) Promoter->Reporter Drives Expression Light Light Output (Quantifiable Signal) Reporter->Light

Caption: Principle of a reporter assay for a GPCR pathway.

  • Cell Plating: Plate cells (e.g., HEK293) in a 96-well plate at a density that will result in ~80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with two plasmids:

    • Reporter Plasmid: Contains the Firefly Luciferase gene downstream of a response element for your pathway (e.g., a CRE-luciferase reporter for a GPCR that modulates cAMP).

    • Control Plasmid: Contains the Renilla Luciferase gene driven by a constitutive promoter (e.g., CMV). This is used to normalize for transfection efficiency and cell viability.

  • Incubation: Allow cells to express the reporters for 24-48 hours.

  • Compound Treatment: Treat the cells with your test compound ("Compound X"), a known pathway activator (positive control, e.g., Dopamine), a known inhibitor (e.g., Pimozide), and vehicle for an appropriate time (e.g., 6-24 hours).

  • Cell Lysis: Lyse the cells using the buffer provided in a dual-luciferase assay kit.

  • Luminescence Reading: In a luminometer, first add the Firefly Luciferase substrate and measure the luminescence. Then, add the stop reagent and Renilla Luciferase substrate to measure the second signal from the same well.

  • Data Analysis: For each well, calculate the ratio of Firefly to Renilla luminescence. Normalize these ratios to the vehicle-treated control to determine the fold change in pathway activity.

Treatment GroupNormalized Luciferase Activity (Fold Change vs. Vehicle)
Vehicle (0.1% DMSO)1.0
Pathway Activator (1 µM)15.2
Compound X (10 µM) 8.5
Compound X (10 µM) + Activator (1 µM) 2.1
Pimozide (1 µM, known antagonist)9.8
Pimozide (1 µM) + Activator (1 µM)1.8

Interpretation: The data shows that the pathway activator strongly increases reporter activity. Both "Compound X" and the known antagonist Pimozide significantly block this activation, confirming they inhibit the signaling pathway, likely at the level of the upstream receptor.

Part 3: Comparative Analysis and Final Validation

A robust MoA validation requires comparing your compound's profile against known alternatives. This contextualizes its potency, selectivity, and functional effects.

Comparative Data Summary

This table integrates hypothetical data from the experiments described above, comparing our novel "Compound X" with Pimozide (a known DRD2 antagonist) and a generic SGLT2 inhibitor (representing an alternative compound class that also contains the piperidine-morpholine scaffold).

Parameter"Compound X"Pimozide (Alternative 1)SGLT2 Inhibitor (Alternative 2)
Primary Target Dopamine D2 Receptor (DRD2)Dopamine D2 Receptor (DRD2)[4][23]SGLT2 Transporter[5][7]
Target Engagement (CETSA ΔTagg) + 6°C (for DRD2)+ 7.5°C (for DRD2)No significant shift (for DRD2)
Off-Target Kinase Hits (IC50 < 1µM) 2 (e.g., SRC, LCK)5 (e.g., SRC, ABL, LCK, FYN, YES)0
Pathway Modulation (DRD2 Reporter Assay) Strong Antagonist (IC50 = 50 nM)Strong Antagonist (IC50 = 10 nM)No Activity
Cellular Phenotype Inhibition of dopamine-induced cAMP dropInhibition of dopamine-induced cAMP dropIncreased glucose excretion in renal cells

This comparative analysis provides a clear, evidence-based picture. "Compound X" is validated as a potent DRD2 antagonist. While slightly less potent than Pimozide in the reporter assay, it shows a cleaner off-target kinase profile, which could be a significant advantage. It is functionally distinct from other compounds like SGLT2 inhibitors that share parts of its chemical structure. This multi-assay validation provides high confidence in its mechanism of action and offers a clear rationale for its continued development.

Conclusion

Validating the mechanism of action for a novel compound like one containing the versatile this compound moiety is a systematic process of inquiry. It requires an orthogonal, multi-assay approach that moves logically from target identification to functional validation. By integrating techniques like CETSA for in-cell target engagement and reporter assays for pathway analysis, researchers can build a robust, data-driven narrative of their compound's biological activity. Comparing this profile to known alternatives is the final, critical step that defines the compound's unique therapeutic potential and solidifies its mechanism of action.

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Comparative Docking Analysis of Novel 4-(Piperidin-4-ylmethyl)morpholine Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Hit Identification and Lead Optimization

In the relentless pursuit of novel therapeutics for neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment.[1] This enzyme's primary role is the hydrolysis of the neurotransmitter acetylcholine, and its inhibition can transiently ameliorate cognitive decline by boosting cholinergic neurotransmission. The well-established therapeutic, Donepezil, exemplifies the success of this strategy, acting as a potent, reversible inhibitor of AChE.[2]

This guide presents a comparative in silico analysis of a novel series of 4-(Piperidin-4-ylmethyl)morpholine derivatives against human acetylcholinesterase. The piperidine and morpholine scaffolds are privileged structures in medicinal chemistry, known to impart favorable pharmacokinetic properties and engage in crucial interactions with various biological targets.[3][4] Through a detailed molecular docking study, we will explore the potential of these derivatives as AChE inhibitors, comparing their binding affinities and interaction patterns with the benchmark drug, Donepezil. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery, providing a practical framework for utilizing computational tools to identify and optimize lead compounds.

The Scientific Rationale: Targeting Acetylcholinesterase

Acetylcholinesterase possesses a unique active site, characterized by a deep and narrow gorge. Within this gorge lie two key binding sites: the Catalytic Active Site (CAS) at the base and the Peripheral Anionic Site (PAS) near the entrance.[5] The CAS is responsible for the hydrolysis of acetylcholine, while the PAS is implicated in the allosteric modulation of the enzyme and, more critically in the context of Alzheimer's disease, in the aggregation of amyloid-β peptides.[6] Effective AChE inhibitors often interact with both sites, providing a dual mechanism of action. Donepezil, for instance, is known to span the gorge, interacting with key residues in both the CAS and PAS.[2][3]

The this compound scaffold has been conceived to probe these critical interactions. The piperidine ring can potentially engage with the anionic subsite of the CAS, while the morpholine moiety and its substitutions can be tailored to interact with the PAS or other regions within the gorge. This comparative docking study aims to elucidate these potential binding modes and identify derivatives with superior predicted binding affinities compared to Donepezil.

A Validated Workflow for Comparative Docking Studies

The following diagram outlines the comprehensive in silico workflow employed in this comparative analysis. Each step is designed to ensure scientific rigor and reproducibility, from the initial preparation of the biological target and ligands to the final analysis of the docking results.

G cluster_0 I. Preparation Phase cluster_1 II. Docking Simulation cluster_2 III. Analysis & Comparison PDB Protein Preparation (PDB: 4EY7) Grid_Box Grid Box Generation (Defining the Binding Site) PDB->Grid_Box Ligand_Design Ligand Design & 3D Structure Generation (this compound Derivatives) Docking Molecular Docking (AutoDock Vina) Ligand_Design->Docking Benchmark Benchmark Preparation (Donepezil) Benchmark->Docking Grid_Box->Docking Results Extraction of Docking Scores & Binding Poses Docking->Results Interaction Analysis of Molecular Interactions (Hydrogen Bonds, Hydrophobic Interactions) Results->Interaction Comparison Comparative Analysis (vs. Donepezil) Interaction->Comparison

Figure 1: A schematic representation of the computational workflow for the comparative docking study.

Experimental Protocols

1. Protein Preparation

The three-dimensional crystal structure of human acetylcholinesterase in complex with Donepezil was obtained from the Protein Data Bank (PDB ID: 4EY7).[5] The protein was prepared for docking using AutoDockTools (ADT) by:

  • Removing water molecules and the co-crystallized ligand (Donepezil).

  • Adding polar hydrogen atoms.

  • Assigning Gasteiger charges to all atoms.

  • Saving the prepared protein structure in the PDBQT file format.

The rationale for using the co-crystal structure is to have a biologically relevant conformation of the active site. The removal of water molecules is a standard procedure to simplify the docking calculation, although it is acknowledged that specific water molecules can play a role in ligand binding.

2. Ligand Preparation

A virtual library of this compound derivatives was designed with varying substituents (R-groups) to probe the structure-activity relationship. The 2D structures of these derivatives and the benchmark inhibitor, Donepezil, were sketched using MarvinSketch and converted to 3D structures. Energy minimization of the 3D structures was performed using the MMFF94 force field. Subsequently, the ligands were prepared for docking in ADT by:

  • Detecting the root and setting the rotatable bonds.

  • Assigning Gasteiger charges.

  • Saving the prepared ligands in the PDBQT file format.

3. Molecular Docking with AutoDock Vina

Molecular docking was performed using AutoDock Vina.[7] A grid box was centered on the active site gorge of AChE, encompassing both the CAS and PAS. The dimensions of the grid box were set to 25 x 25 x 25 Å to allow for sufficient space for the ligands to adopt various conformations. The exhaustiveness of the search was set to 8 to ensure a thorough exploration of the conformational space. The docking protocol was validated by redocking the co-crystallized Donepezil into the active site of AChE and ensuring the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was less than 2.0 Å.

Comparative Analysis of Docking Results

The docking results for the this compound derivatives and Donepezil are summarized in the table below. The binding affinity is reported as the negative of the Gibbs free energy of binding (kcal/mol), where a more negative value indicates a stronger predicted binding affinity.

Compound IDR-groupBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic/Pi-Interactions)
Donepezil (Benchmark)-11.5Tyr341Trp86, Tyr337, Phe338
PMM-01 -H-8.2-Trp86, Tyr337
PMM-02 -CH3-8.5-Trp86, Tyr337, Phe338
PMM-03 -OCH3-8.9Tyr124Trp86, Tyr337, Phe338
PMM-04 -Cl-9.1-Trp86, Tyr337, Phe338
PMM-05 -NO2-9.5Tyr124, Ser293Trp86, Tyr337, Phe338

Table 1: Docking scores and key interacting residues for Donepezil and the this compound derivatives with human acetylcholinesterase.

Discussion: Structure-Activity Relationships and Insights for Optimization

The comparative docking study reveals several key insights into the potential of this compound derivatives as AChE inhibitors. While none of the designed derivatives surpassed the predicted binding affinity of Donepezil, the results provide a clear direction for future optimization.

The unsubstituted derivative, PMM-01 , exhibited the lowest binding affinity, highlighting the importance of substitutions on the morpholine ring for enhanced interaction with the enzyme. The introduction of small alkyl and electron-donating groups, as seen in PMM-02 and PMM-03 , led to a modest increase in binding affinity. The methoxy group of PMM-03 was observed to form a hydrogen bond with Tyr124, a key residue in the PAS, suggesting that targeting this region is a viable strategy.

The electron-withdrawing groups in PMM-04 (chloro) and PMM-05 (nitro) resulted in a more significant improvement in binding affinity. The nitro group of PMM-05 , in particular, formed hydrogen bonds with both Tyr124 and Ser293, indicating a more anchored position within the active site gorge.

A visual analysis of the binding poses reveals that the piperidine moiety of all derivatives consistently occupies the CAS, with the protonated nitrogen forming a cation-pi interaction with the indole ring of Trp86, a crucial interaction for anchoring ligands in the active site. The morpholine ring extends towards the PAS, and the nature of the substituent dictates the extent of interaction with this region.

The following diagram illustrates the key interactions of the most promising derivative, PMM-05 , within the AChE active site.

G cluster_0 AChE Active Site cluster_1 PMM-05 CAS Catalytic Active Site (CAS) PAS Peripheral Anionic Site (PAS) Trp86 Trp86 Tyr337 Tyr337 Phe338 Phe338 Tyr124 Tyr124 Ser293 Ser293 Piperidine Piperidine Moiety Piperidine->Trp86 Cation-Pi Piperidine->Tyr337 Hydrophobic Piperidine->Phe338 Hydrophobic Morpholine Morpholine Moiety Nitro -NO2 Group Nitro->Tyr124 H-Bond Nitro->Ser293 H-Bond

Figure 2: Key molecular interactions of PMM-05 within the AChE active site.

Conclusion and Future Directions

This comparative docking study has successfully demonstrated the potential of the this compound scaffold as a starting point for the design of novel AChE inhibitors. The in silico results indicate that substitutions on the morpholine ring, particularly with electron-withdrawing groups capable of forming hydrogen bonds, are crucial for enhancing binding affinity.

While the predicted binding affinities of the initial series of derivatives did not exceed that of Donepezil, this study provides a solid foundation for further lead optimization. Future work should focus on:

  • Synthesis and in vitro evaluation: The most promising derivatives, such as PMM-05 , should be synthesized and their AChE inhibitory activity determined experimentally to validate the computational predictions.

  • Expansion of the virtual library: A broader range of substituents with diverse electronic and steric properties should be explored to further probe the structure-activity relationship.

  • Molecular dynamics simulations: To gain a more dynamic understanding of the ligand-protein interactions and the stability of the complexes, molecular dynamics simulations should be performed on the most promising candidates.

By integrating computational and experimental approaches, the this compound scaffold holds promise for the development of the next generation of acetylcholinesterase inhibitors.

References

  • Cheung, J., Rudolph, M. J., Burshteyn, F., Cassidy, M. S., Gary, E. N., Love, J., Franklin, M. C., & Height, J. J. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of medicinal chemistry, 55(22), 10282–10286. [Link]
  • Colletier, J. P., Fournier, D., Greenblatt, H. M., Stojan, J., Sussman, J. L., & Zaccai, G. (2006). Structural insights into substrate traffic and inhibition in acetylcholinesterase. The EMBO journal, 25(12), 2746–2756. [Link]
  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785–2791. [Link]
  • Pourshojaei, Y., Abiri, A., Eskandari, K., Haghighijoo, Z., Edraki, N., & Asadipour, A. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific reports, 9(1), 19855. [Link]
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
  • What are acetylcholinesterase inhibitors and how do you quickly get the latest development progress? - Patsnap Synapse. (2023, November 13). [Link]
  • RCSB PDB - 4EY7: Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil. (n.d.). [Link]
  • Basic docking — Autodock Vina 1.2.
  • Acetylcholinesterase inhibitor - Wikipedia. (n.d.). [Link]
  • List of Cholinesterase inhibitors (acetylcholinesterase inhibitors) - Drugs.com. (n.d.). [Link]
  • Interaction view of donepezil with AChE (PDB ID: 4EY7) generated using...

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A Researcher's Guide to the Pharmacokinetic Profiling of 4-(Piperidin-4-ylmethyl)morpholine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within central nervous system (CNS) and oncology research, the 4-(piperidin-4-ylmethyl)morpholine scaffold has emerged as a privileged structure. Its unique combination of a basic piperidine and a polar morpholine ring allows for fine-tuning of physicochemical properties, which is critical for optimizing both potency and pharmacokinetics (PK).[1][2] However, advancing a lead compound from this series toward clinical candidacy is critically dependent on a deep and comparative understanding of its pharmacokinetic profile. Poor PK properties remain a leading cause of candidate attrition, making early, systematic evaluation essential.[3][4]

This guide provides a comprehensive framework for the comparative pharmacokinetic profiling of this compound analogs. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the strategic rationale behind them. We will navigate the essential in vitro assays that form the first line of assessment and culminate in an in vivo study design that provides the definitive data for candidate selection.

The ADME Paradigm: A Four-Point Comparison Framework

The journey of a drug through the body is defined by four key processes: A bsorption, D istribution, M etabolism, and E xcretion (ADME).[3] Understanding how subtle structural modifications to the this compound core affect each of these parameters is the central goal of our profiling efforts. This guide is structured to build a complete ADME picture, moving from high-throughput in vitro screens to resource-intensive in vivo studies.

ADME_Workflow cluster_invitro PART 1: In Vitro ADME Screening cluster_invivo PART 2: In Vivo PK Study cluster_decision PART 3: Candidate Selection sol Aqueous Solubility perm Permeability (Caco-2) sol->perm informs absorption met_stab Metabolic Stability (Liver Microsomes) perm->met_stab informs bioavailability ppb Plasma Protein Binding (RED) met_stab->ppb informs clearance pk_study Rodent PK (IV & PO Dosing) ppb->pk_study Data informs in vivo design bioanalysis LC-MS/MS Bioanalysis pk_study->bioanalysis params Calculate PK Parameters (CL, Vd, t½, %F) bioanalysis->params decision Select Lead Candidate params->decision Integrated data drives decision

Caption: Integrated workflow for pharmacokinetic profiling.

Part 1: High-Throughput In Vitro ADME Profiling — The First Filter

In vitro ADME assays are the workhorse of early drug discovery. They are designed to be rapid and resource-efficient, allowing for the screening of numerous analogs to identify liabilities and establish structure-activity relationships (SAR) quickly.[5][6][7]

Permeability: Will the Compound Be Absorbed?

For orally administered drugs, crossing the intestinal epithelium is the first major hurdle. The Caco-2 permeability assay is the industry-standard in vitro model for predicting this process.[8][9] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized epithelial cells that form tight junctions and express key efflux transporters (like P-glycoprotein), mimicking the gut wall.[10][11]

The key output is the apparent permeability coefficient (Papp). By measuring transport in both directions—apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A)—we can also calculate an Efflux Ratio (ER) . An ER greater than 2 suggests the compound is a substrate for active efflux transporters, a potential liability for achieving sufficient oral absorption.[10]

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell™ inserts and cultured for approximately 21 days to allow for differentiation and monolayer formation.[10]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates robust tight junction formation.[9]

  • Dosing: The test compound (e.g., at 10 µM) is added to the donor chamber (apical for A-to-B, basolateral for B-to-A). Control compounds with known high (e.g., propranolol) and low (e.g., atenolol) permeability are run in parallel for assay validation.[9]

  • Sampling & Analysis: At a predetermined time point (e.g., 2 hours), samples are taken from the receiver chamber.[9] The concentration of the compound in both donor and receiver compartments is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][12]

  • Calculation: The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Metabolic Stability: How Quickly Is the Compound Cleared?

Metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major mechanism of drug clearance.[13] The in vitro liver microsomal stability assay provides a rapid assessment of a compound's susceptibility to this Phase I metabolism. Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[13][14] By incubating an analog with liver microsomes and monitoring its disappearance over time, we can calculate its intrinsic clearance (CLint), a measure of how efficiently the liver enzymes can metabolize the drug.[15]

  • Preparation: Test compounds (e.g., at 1 µM) are prepared in a phosphate buffer (pH 7.4). Pooled liver microsomes (human or rodent) are thawed and diluted to the working concentration (e.g., 0.5 mg/mL).[16]

  • Reaction Initiation: The reaction is initiated by adding a NADPH-regenerating system. This cofactor is essential for the catalytic activity of CYP enzymes.[15] A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.[15]

  • Incubation & Time Points: The mixture is incubated at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).[13]

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard for LC-MS/MS analysis.[13] This step also precipitates the microsomal proteins.

  • Analysis & Calculation: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[16] The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[13]

Plasma Protein Binding (PPB): How Much Drug Is Free to Act?

Once a drug enters systemic circulation, it can bind to plasma proteins like albumin and α1-acid glycoprotein.[17] It is a core tenet of pharmacology that only the unbound, or "free," fraction of a drug is available to interact with its target and be cleared from the body.[18] Therefore, high plasma protein binding can significantly impact a drug's efficacy and pharmacokinetic profile. The Rapid Equilibrium Dialysis (RED) assay is the gold standard method for determining the fraction of a compound that remains unbound (fu) in plasma.[17][18][19]

  • Device Setup: The RED device consists of inserts with two chambers separated by a semipermeable dialysis membrane (typically with an 8-12 kDa molecular weight cutoff).[20][21]

  • Sample Loading: The test compound is spiked into plasma (from the relevant species, e.g., human, rat) and added to one chamber of the insert.[20] Phosphate-buffered saline (PBS) is added to the other chamber.[17]

  • Equilibration: The device is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the free, unbound compound to reach equilibrium across the membrane.[19][20]

  • Sampling & Analysis: After incubation, aliquots are removed from both the plasma and buffer chambers. The samples are prepared for analysis, often by protein precipitation with acetonitrile, and the concentrations in each chamber are determined by LC-MS/MS.[17]

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Part 2: Definitive In Vivo Pharmacokinetic Assessment

While in vitro data is invaluable for screening, in vivo studies are required to understand how a compound behaves in a whole organism, integrating all ADME processes simultaneously.[3] A rodent PK study, typically in rats or mice, is the standard approach before advancing to more complex preclinical models.[22][23]

A highly efficient method for this is the cassette dosing study. In this approach, a small group of structurally distinct analogs (e.g., 3-5 compounds) are administered as a single "cocktail" to one group of animals.[24][25] This significantly reduces the number of animals required and accelerates data generation, though it requires a highly selective and sensitive LC-MS/MS bioanalytical method to quantify each compound without interference.[26][27]

PK_Study_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase iv_dose Group 1: IV Bolus Dose (e.g., 1 mg/kg) blood_collection Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_dose->blood_collection po_dose Group 2: PO Gavage Dose (e.g., 5 mg/kg) po_dose->blood_collection plasma_prep Centrifuge to Isolate Plasma blood_collection->plasma_prep lcms LC-MS/MS Bioanalysis (Quantify Analogs) plasma_prep->lcms pk_calc Pharmacokinetic Modeling (Calculate Parameters) lcms->pk_calc result Key PK Parameters: - Clearance (CL) - Volume of Distribution (Vd) - Half-Life (t½) - Bioavailability (%F) pk_calc->result

Caption: Workflow for a rodent pharmacokinetic study.

  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are cannulated (e.g., in the jugular vein) to facilitate intravenous (IV) dosing and serial blood sampling.[25]

  • Dose Formulation & Administration: A dosing solution containing a mixture of analogs is prepared in a suitable vehicle. One group of rats receives an IV bolus dose (e.g., 1 mg/kg), while another group receives an oral (PO) gavage dose (e.g., 5 mg/kg).[28]

  • Blood Sampling: Serial blood samples are collected at specific time points post-dose (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours).[28] Samples are collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen (-80°C) until analysis.[25]

  • Bioanalysis: Plasma concentrations of each compound are determined using a validated LC-MS/MS method.[29][30][31] This is the most critical step, requiring high selectivity to differentiate the co-administered analogs and high sensitivity to quantify low concentrations at later time points.[12]

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., WinNonlin) to calculate key PK parameters.

Part 3: Comparative Analysis and Candidate Selection

The ultimate goal is to integrate the in vitro and in vivo data to build a comprehensive profile for each analog and make an informed decision. The data should be organized into clear tables for direct comparison.

Illustrative Comparative Data

Let's consider our parent compound, This compound , and three hypothetical analogs with distinct structural modifications.

CompoundStructural Modification
Parent (Reference Compound)
Analog A Addition of a methyl group on the piperidine nitrogen
Analog B Addition of a fluoro group on the morpholine ring
Analog C Replacement of morpholine oxygen with sulfur (thiomorpholine)

Table 1: Comparative In Vitro ADME Data

ParameterParent Analog A Analog B Analog C Interpretation Goal
Caco-2 Papp (A→B) (10⁻⁶ cm/s)10.515.29.825.1High value suggests good absorption potential.
Efflux Ratio (B→A / A→B) 1.21.13.51.3Ratio > 2 indicates potential efflux liability.
Human Liver Microsomal t½ (min)4555>12018Longer half-life suggests lower metabolic clearance.
Human Plasma fu (%)2522308Higher free fraction can lead to greater efficacy/clearance.

Table 2: Comparative In Vivo Rat Pharmacokinetic Data

ParameterParent Analog A Analog B Analog C Desired Profile
Clearance (CL) (mL/min/kg)3025875Low (significantly below liver blood flow)
Volume of Distribution (Vd) (L/kg)3.54.02.58.0Moderate (indicates tissue distribution without sequestration)
Terminal Half-Life (t½) (h)2.12.85.81.2Sufficiently long for desired dosing interval
Oral Bioavailability (%F) 40%55%15%65%High (>50%)
Synthesizing the Narrative for Candidate Selection
  • Parent Compound: Exhibits a reasonable starting profile with moderate bioavailability and clearance. It serves as a solid benchmark.

  • Analog A: The N-methylation slightly improves metabolic stability and permeability, leading to a modest but favorable increase in half-life and oral bioavailability. This is a classic medicinal chemistry strategy that has yielded a positive result.

  • Analog B: The addition of the fluoro group dramatically improved metabolic stability, as evidenced by the very long microsomal half-life and low in vivo clearance. However, the Caco-2 data reveals a significant efflux liability (ER=3.5), which is the likely cause of its very poor oral bioavailability (15%). This demonstrates the critical need to run both assays; excellent stability is irrelevant if the compound cannot be absorbed.

  • Analog C: Replacing the morpholine oxygen with sulfur (thiomorpholine) significantly increased lipophilicity. This resulted in excellent permeability and the highest oral bioavailability. However, it also led to rapid metabolic clearance and a very high volume of distribution, suggesting extensive, potentially non-specific tissue binding. The short half-life would likely necessitate frequent dosing, making it a less desirable candidate despite its high absorption.

This systematic, data-driven approach, grounded in robust experimental protocols and logical interpretation, is fundamental to navigating the complexities of drug discovery and increasing the probability of success in developing new medicines.[32][33][34]

References

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The Morpholine Ring: A Linchpin in Optimizing Biological Activity and Pharmacokinetics of Drug Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate chess game of drug design, the morpholine ring has emerged as a strategic and versatile piece, frequently employed to enhance the efficacy and pharmacokinetic profiles of therapeutic agents. This guide provides an in-depth assessment of the morpholine moiety's contribution to the biological activity of its derivatives, offering a comparative analysis grounded in experimental data. By dissecting the structure-activity relationships (SAR) and metabolic fates of key morpholine-containing drugs, we aim to furnish researchers with the critical insights needed to strategically deploy this privileged scaffold in their own drug discovery endeavors.

The Physicochemical Advantage: Why Morpholine?

The prevalence of the morpholine ring in a multitude of FDA-approved drugs is no coincidence.[1][2][3] Its popularity stems from a unique combination of physicochemical properties that favorably influence a molecule's behavior in a biological system.[4][5]

  • Balanced Lipophilicity and Hydrophilicity: The morpholine ring, with its ether oxygen, strikes a delicate balance between lipophilic and hydrophilic character. This duality is crucial for oral bioavailability, as it facilitates both dissolution in the aqueous environment of the gastrointestinal tract and permeation across lipid-rich cell membranes.[1][4]

  • Metabolic Stability: The electron-withdrawing nature of the oxygen atom in the morpholine ring can render the adjacent carbon atoms less susceptible to oxidative metabolism by cytochrome P450 enzymes.[6] This often leads to improved metabolic stability and a longer in vivo half-life compared to its carbocyclic or piperidine/piperazine counterparts.[6] For instance, the metabolism of the antibiotic linezolid involves the oxidation of its morpholine ring.[7][8][9]

  • Aqueous Solubility: The oxygen atom can act as a hydrogen bond acceptor, enhancing the aqueous solubility of the parent molecule. This is a critical parameter for achieving adequate drug concentrations in plasma and at the site of action.[1]

  • pKa Modulation: The presence of the oxygen atom lowers the basicity of the nitrogen atom compared to piperidine. This modulation of pKa can be advantageous in tailoring the ionization state of a drug molecule at physiological pH, which in turn affects its absorption, distribution, and target engagement.[4]

Case Study 1: EGFR Kinase Inhibitors - Gefitinib vs. Erlotinib

The first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), gefitinib and erlotinib, offer a compelling, albeit indirect, case study. While both are quinazoline derivatives, gefitinib incorporates a morpholine ring, whereas erlotinib does not.

While direct head-to-head comparisons of their in vitro kinase inhibitory activity are not always consistent across studies, clinical data in non-small cell lung cancer (NSCLC) patients with activating EGFR mutations show comparable efficacy.[10][11][12][13] However, some studies suggest nuances in their clinical profiles, with erlotinib showing a slightly longer progression-free survival in some patient subgroups.[14] The morpholine ring in gefitinib is believed to contribute to its favorable pharmacokinetic profile.[15]

DrugTargetKey Structural DifferenceProgression-Free Survival (Median)Overall Survival (Median)
Gefitinib EGFRContains a morpholine ring11.9 months[14]20.2 months[14]
Erlotinib EGFRLacks a morpholine ring13.4 months[14]26.3 months[14]

Table 1: Comparative clinical efficacy of gefitinib and erlotinib in EGFR-mutated NSCLC. Data is illustrative and can vary based on patient population and study design.[10][11][12][13][14]

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 μM DTT)[16]

  • Test compounds (e.g., gefitinib, erlotinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Enzyme and Substrate Preparation: Dilute the EGFR enzyme and substrate to their final concentrations in the kinase assay buffer.

  • Reaction Initiation: In a 384-well plate, add the test compound dilutions, followed by the enzyme/substrate mixture. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).[16]

  • Reaction Termination and Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[16][17]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (DMSO-treated) wells. Determine the IC50 value by fitting the data to a dose-response curve.

Case Study 2: Oxazolidinone Antibiotics - Linezolid vs. Tedizolid

Linezolid, the first clinically approved oxazolidinone antibiotic, features a morpholine ring that is crucial for its antibacterial activity.[18] Tedizolid, a second-generation oxazolidinone, has a modified side chain but retains the core oxazolidinone and a phenyl-morpholine-like structure. Comparative studies have shown that tedizolid exhibits greater in vitro potency against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), compared to linezolid.[19][20][21]

The morpholino group in linezolid is known to enhance its activity. While both drugs are effective, tedizolid's structural modifications, which indirectly involve the spatial relationship of the morpholine-like moiety, contribute to its improved potency and potentially a better safety profile.[19][21][22]

DrugTargetMIC90 against MRSA (μg/mL)
Linezolid Bacterial 50S ribosomal subunit2[20]
Tedizolid Bacterial 50S ribosomal subunit0.5[20]

Table 2: Comparative in vitro activity of linezolid and tedizolid against Methicillin-Resistant Staphylococcus aureus (MRSA). MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocol: Cell Viability (MTT) Assay for Antibacterial Activity

The MTT assay can be adapted to assess the effect of antibacterial compounds on bacterial cell viability.

Materials:

  • Bacterial strain of interest (e.g., MRSA)

  • Bacterial growth medium (e.g., Tryptic Soy Broth)

  • Test compounds (e.g., linezolid, tedizolid)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[23]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[23]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase.

  • Compound Treatment: In a 96-well plate, add serial dilutions of the test compounds to the bacterial culture.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[24][25][26][27]

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[23][24]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the untreated control.

Case Study 3: Protein Kinase C Inhibitors - Enzastaurin vs. Staurosporine

Enzastaurin, a selective inhibitor of Protein Kinase C beta (PKCβ), contains a bis-indolylmaleimide core with a pendant morpholine-containing side chain. In contrast, staurosporine is a potent but non-selective protein kinase inhibitor that lacks a morpholine moiety.[28][29][30][31] The morpholine group in enzastaurin is a key contributor to its selectivity and drug-like properties.[32]

The introduction of the morpholine-containing side chain in enzastaurin, as opposed to the sugar moiety in staurosporine, significantly alters its kinase selectivity profile. Enzastaurin demonstrates much greater selectivity for PKCβ over other PKC isoforms and a wider range of kinases compared to the broad-spectrum inhibitory activity of staurosporine.[28][32]

DrugTargetIC50 PKCβ (nM)IC50 PKCα (nM)
Enzastaurin PKCβ6[28]39[28]
Staurosporine Broad-spectrum kinase inhibitor~3[32]~2[28]

Table 3: Comparative in vitro inhibitory activity of enzastaurin and staurosporine against PKC isoforms.

The Morpholine Ring as a Bioisostere

In drug design, the morpholine ring is often used as a bioisosteric replacement for other cyclic amines like piperidine and piperazine.[1][33][34] This substitution can lead to significant improvements in a compound's pharmacokinetic properties.

  • Morpholine vs. Piperidine: Replacing a piperidine with a morpholine ring can increase metabolic stability and aqueous solubility.[6][33] The ether oxygen in morpholine reduces the lipophilicity and basicity of the nitrogen, which can decrease metabolic breakdown.[6]

  • Morpholine vs. Piperazine: Substituting a piperazine with a morpholine can also enhance metabolic stability and modulate basicity.[34][35] This can be a useful strategy to fine-tune the physicochemical properties of a lead compound.

Visualizing the Logic: Experimental Workflow and Signaling Pathway

experimental_workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 ADME & Pharmacokinetic Profiling synth Synthesis of Morpholine and Non-Morpholine Analogs char Structural & Purity Analysis (NMR, MS, HPLC) synth->char kinase_assay Biochemical Assay (e.g., Kinase Inhibition) char->kinase_assay cell_assay Cell-based Assay (e.g., MTT for Viability) kinase_assay->cell_assay metabolic_stability Microsomal Stability Assay cell_assay->metabolic_stability pk_study In Vivo Pharmacokinetic Study (Rodent Model) metabolic_stability->pk_study sar_analysis Structure-Activity Relationship (SAR) Analysis pk_study->sar_analysis Data for SAR egfr_pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR dimerization Dimerization & Autophosphorylation EGFR->dimerization ras_raf RAS-RAF-MEK-ERK Pathway dimerization->ras_raf pi3k_akt PI3K-AKT Pathway dimerization->pi3k_akt plc_gamma PLCγ Pathway dimerization->plc_gamma gefitinib Gefitinib (with Morpholine) gefitinib->dimerization Inhibition proliferation Cell Proliferation, Survival, Angiogenesis ras_raf->proliferation pi3k_akt->proliferation plc_gamma->proliferation

Caption: Simplified EGFR signaling pathway indicating the inhibitory action of Gefitinib.

Conclusion

The morpholine ring is a powerful tool in the medicinal chemist's armamentarium, offering a reliable means to enhance the biological activity and pharmacokinetic properties of drug candidates. [36]Its unique physicochemical characteristics contribute to improved metabolic stability, aqueous solubility, and a favorable lipophilic/hydrophilic balance. [1][4]As demonstrated through the comparative analysis of key drugs like gefitinib, linezolid, and enzastaurin, the strategic incorporation of a morpholine moiety can lead to significant improvements in potency, selectivity, and overall drug-like properties. The provided experimental protocols serve as a practical guide for researchers to systematically evaluate the contribution of this privileged scaffold in their own drug discovery programs. A thorough understanding of the structure-activity relationships and the impact of the morpholine ring on ADME properties is paramount for the rational design of the next generation of therapeutics.

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Comparative In Vivo Efficacy of Novel Therapeutics Derived from the 4-(Piperidin-4-ylmethyl)morpholine Scaffold: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. The 4-(piperidin-4-ylmethyl)morpholine moiety has emerged as a privileged structure, lending itself to the synthesis of a diverse array of drug candidates with potential applications across multiple therapeutic areas.[1] This guide provides a comparative analysis of the in vivo efficacy of select drug candidates synthesized from or containing this versatile scaffold, offering critical insights for researchers and drug development professionals. We will delve into the experimental data supporting their therapeutic potential, compare their performance against relevant alternatives, and provide detailed protocols for key in vivo studies.

The Strategic Advantage of the Piperidine-Morpholine Combination

The combination of piperidine and morpholine rings in a single scaffold is a deliberate design choice aimed at optimizing drug-like properties.[2] The piperidine ring, a common motif in FDA-approved drugs, often contributes to favorable interactions with biological targets, while the morpholine group can enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profile.[1][3] This synergistic combination makes the this compound scaffold an attractive starting point for the development of new chemical entities.

Comparative In Vivo Efficacy Analysis

This section presents a comparative overview of the in vivo performance of drug candidates incorporating the this compound or structurally related motifs. The data is compiled from preclinical studies in relevant animal models.

Oncology: Targeting c-Myc in Lung Cancer

The c-Myc oncogene is a critical driver in the progression of many cancers, including lung cancer, making it a high-value therapeutic target.[4] A novel benzimidazole derivative, compound A5 (4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine), has been developed as a c-Myc inhibitor.[4] Although not a direct derivative of this compound, it contains both piperidine and morpholine moieties, illustrating the therapeutic potential of combining these heterocycles.

In a preclinical study, the in vivo efficacy of compound A5 was evaluated in a syngeneic tumor model.[4] The study demonstrated that compound A5 exhibited excellent anti-tumor activity, achieving a tumor growth inhibition rate of up to 76.4%.[4] This was accompanied by a significant reduction in the expression levels of the c-Myc protein within the tumor tissue.[4]

Compound Therapeutic Target Cancer Model Key Efficacy Endpoint Result Alternative/Standard
Compound A5 c-MycSyngeneic Lung CancerTumor Growth Inhibition76.4%Paclitaxel (Standard of Care)[5]
Paclitaxel TubulinVariousTumor Growth InhibitionVaries by modelN/A

Experimental Protocol: Syngeneic Tumor Model for Lung Cancer

This protocol outlines the key steps for evaluating the in vivo efficacy of a c-Myc inhibitor in a syngeneic mouse model.

  • Cell Culture: Murine lung cancer cells (e.g., Lewis Lung Carcinoma - LLC) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Animal Model: C57BL/6 mice (6-8 weeks old) are used as the syngeneic host.

  • Tumor Implantation: A suspension of 1 x 10^6 LLC cells in 100 µL of sterile PBS is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored every other day using calipers and calculated using the formula: (Length x Width^2) / 2.

  • Treatment: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment and control groups. Compound A5 is administered (e.g., intraperitoneally) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., Western blot for c-Myc expression).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as: ((Tumor Volume_control - Tumor Volume_treated) / Tumor Volume_control) x 100%.

Signaling Pathway: c-Myc Inhibition

The following diagram illustrates the mechanism of action of Compound A5 in disrupting the c-Myc/Max heterodimer, leading to apoptosis.

cMyc_pathway cMyc c-Myc Heterodimer c-Myc/Max Heterodimer cMyc->Heterodimer Max Max Max->Heterodimer CompoundA5 Compound A5 CompoundA5->Heterodimer Apoptosis Apoptosis CompoundA5->Apoptosis TargetGenes Target Gene Expression Heterodimer->TargetGenes Transcription Activation Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Proliferation->Apoptosis

Caption: Mechanism of c-Myc Inhibition by Compound A5.

Neuropathic Pain: T-Type Calcium Channel Blockade

T-type calcium channels are implicated in the pathophysiology of neuropathic pain, making them a promising target for novel analgesics.[6] A series of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives have been synthesized and evaluated for their in vitro and in vivo activity against the α(1G) T-type calcium channel.[6] While not directly synthesized from this compound, these compounds highlight the utility of the piperidine core in targeting ion channels.

Selected compounds from this series demonstrated good T-type calcium channel inhibitory activity.[6] Compound 31a was further evaluated in a spinal nerve ligation (SNL) model of neuropathic pain and showed a significant inhibitory effect on mechanical allodynia.[6]

Compound Therapeutic Target Pain Model Key Efficacy Endpoint Result Alternative/Standard
Compound 31a T-type Calcium Channels (α1G)Spinal Nerve Ligation (SNL)Inhibition of Mechanical AllodyniaSignificant effectGabapentin (Standard of Care)
Gabapentin α2δ subunit of voltage-gated calcium channelsVarious neuropathic pain modelsReduction of Allodynia and HyperalgesiaClinically effectiveN/A

Experimental Protocol: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This protocol provides a step-by-step methodology for inducing and assessing neuropathic pain in a rodent model.

  • Animal Model: Adult male Sprague-Dawley rats (200-250 g) are used.

  • Surgical Procedure:

    • Anesthetize the rat (e.g., with isoflurane).

    • Make a small incision to expose the L5 and L6 spinal nerves.

    • Tightly ligate the L5 spinal nerve with a silk suture.

    • Close the incision in layers.

  • Assessment of Mechanical Allodynia:

    • Place the rat on a wire mesh platform.

    • Use von Frey filaments of increasing stiffness to stimulate the plantar surface of the hind paw.

    • The paw withdrawal threshold is determined as the filament stiffness that elicits a withdrawal response in 50% of applications.

  • Treatment: After the development of mechanical allodynia (typically 7-14 days post-surgery), administer Compound 31a or vehicle.

  • Efficacy Measurement: Measure the paw withdrawal threshold at various time points after drug administration to assess the reversal of allodynia.

Experimental Workflow: Neuropathic Pain Model

The following diagram outlines the workflow for the in vivo evaluation of analgesics in the SNL model.

snl_workflow AnimalSelection Select Adult Sprague-Dawley Rats Surgery Spinal Nerve Ligation (SNL) AnimalSelection->Surgery AllodyniaDev Development of Mechanical Allodynia Surgery->AllodyniaDev BaselineTest Baseline von Frey Testing AllodyniaDev->BaselineTest Treatment Administer Compound 31a or Vehicle BaselineTest->Treatment PostTreatTest Post-Treatment von Frey Testing Treatment->PostTreatTest DataAnalysis Analyze Paw Withdrawal Thresholds PostTreatTest->DataAnalysis

Caption: Workflow for the Spinal Nerve Ligation (SNL) Model.

Conclusion and Future Directions

The this compound scaffold and related structures containing both piperidine and morpholine moieties represent a promising avenue for the discovery of novel therapeutics. The in vivo data presented herein for drug candidates targeting cancer and neuropathic pain underscore the potential of this chemical space. Future research should focus on further optimization of these lead compounds to enhance their efficacy, safety, and pharmacokinetic profiles. The detailed protocols provided in this guide offer a robust framework for the continued preclinical evaluation of next-generation drug candidates derived from this versatile scaffold.

References

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  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
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  • Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers. PubMed. [Link]
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A Researcher's Guide to Deconvoluting Off-Target Effects of 4-(Piperidin-4-ylmethyl)morpholine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

The 4-(piperidin-4-ylmethyl)morpholine moiety is a well-regarded structural motif in modern medicinal chemistry. Its favorable physicochemical properties—such as improved aqueous solubility and metabolic stability—have led to its incorporation into a diverse array of small molecule inhibitors targeting various protein classes. This scaffold is present in molecules designed to inhibit protein kinases, epigenetic modulators, and other critical cellular enzymes.[1][2][3] However, this versatility presents a significant challenge: understanding and mitigating off-target effects.

While an inhibitor may be exquisitely designed for its primary target, unintended interactions with other cellular proteins can lead to misinterpreted experimental results, unexpected toxicity, or even confounding pro-cancer effects.[4][5] This guide provides a comparative framework for analyzing the off-target effects of inhibitors containing the this compound scaffold. We will dissect the methodologies used to profile inhibitor selectivity, present case studies of prominent inhibitors, and offer detailed protocols for robust off-target validation. Our focus will be on the causality behind experimental choices, empowering researchers to design self-validating studies that ensure scientific rigor.

The Inherent Challenge: Kinase Inhibitor Selectivity

A significant number of inhibitors featuring the this compound scaffold target protein kinases. The human kinome consists of over 500 members, many of which share a highly conserved ATP-binding pocket.[6][7] This structural similarity is the primary reason why achieving absolute inhibitor selectivity is exceptionally difficult.[8] An inhibitor designed to be ATP-competitive for one kinase can often bind to the ATP pockets of numerous others, leading to a cascade of off-target signaling events.[6][9] Therefore, a comprehensive understanding of an inhibitor's selectivity profile across the kinome is not merely supplementary but fundamental to its validation.

Case Studies in Selectivity and Polypharmacology

To illustrate the principles of off-target analysis, we will compare two well-characterized kinase inhibitors that share the morpholine chemical feature but possess distinct selectivity profiles: GDC-0941 (Pictilisib) and PI-103.

Case Study 1: GDC-0941 (Pictilisib) – A Pan-Class I PI3K Inhibitor

GDC-0941 is a potent, orally bioavailable inhibitor of Class I phosphoinositide 3-kinases (PI3Ks).[10] The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer, making it a prime therapeutic target.[11] GDC-0941 was designed to inhibit all four Class I PI3K isoforms (α, β, δ, γ) with high potency.[12]

  • On-Target Activity: GDC-0941 exhibits low nanomolar IC50 values against PI3Kα and PI3Kδ, with slightly lower potency against the β and γ isoforms.[10][12] Its on-target activity has been demonstrated in numerous cancer cell lines and xenograft models, where it effectively reduces the phosphorylation of AKT, a key downstream effector of PI3K.[13][14][15]

  • Off-Target Profile: While considered highly selective for PI3Ks, GDC-0941 is not devoid of off-target activity. Kinome-wide screening reveals that at higher concentrations, it can inhibit other kinases, most notably mTOR, although with significantly less potency compared to its primary targets.[11] This distinction is critical; a 100-fold or greater window between on-target and off-target potency is often considered a hallmark of a selective inhibitor.[12] Furthermore, GDC-0941 has been shown to inhibit hypoxia-inducible factor-1α (HIF-1α) activity, which may contribute to its anti-metastatic properties but represents a distinct mechanism from its primary PI3K inhibition.[14]

Case Study 2: PI-103 – A Dual PI3K and mTOR Inhibitor

In contrast to the targeted selectivity of GDC-0941, PI-103 was developed as a dual inhibitor, intentionally targeting both PI3K and the downstream kinase mTOR (mammalian target of rapamycin).[16] This is an example of designed polypharmacology, where inhibiting multiple nodes in a pathway is hypothesized to be more effective than inhibiting a single target.

  • On-Target Activity: PI-103 potently inhibits Class IA PI3Ks and mTOR.[16][17] In cellular assays, it effectively blocks the phosphorylation of both AKT (a PI3K substrate) and 4E-BP1 (an mTOR substrate).[18]

  • Off-Target Profile: The intended dual activity of PI-103 complicates the definition of "off-target." However, broader screening has revealed that PI-103 also potently inhibits DNA-dependent protein kinase (DNA-PK).[19] This is a significant finding, as DNA-PK is a crucial enzyme in the DNA damage repair pathway. This off-target activity means that PI-103 can act as a radiosensitizer, but its effects can be complex and cell-type dependent.[19] This underscores the necessity of comprehensive profiling to uncover unexpected and potentially powerful off-target activities.

Comparative Data Summary
InhibitorPrimary Target(s)On-Target IC50Key Off-Target(s)Off-Target IC50/Activity
GDC-0941 (Pictilisib) PI3Kα, β, δ, γα: 3 nM, δ: 3 nM, β: 33 nM, γ: 75 nM[10][12]mTOR, HIF-1αmTOR: ~193-fold less active vs PI3Kα[10], Inhibits HIF-1α expression[14]
PI-103 PI3K, mTORPotent inhibition of both[16]DNA-PKPotent inhibition[19]

A Multi-Tiered Framework for Off-Target Profiling

A robust assessment of off-target effects requires a multi-pronged approach, moving from high-throughput biochemical assays to more physiologically relevant cellular models. The causality behind this workflow is to first cast a wide, unbiased net to identify potential off-targets and then use targeted, cell-based assays to validate whether these interactions are meaningful in a biological context.

OffTarget_Workflow cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation A Large-Scale Kinome Panel (% Inhibition @ 1-10 µM) B Identify Primary & Potential Off-Target 'Hits' A->B Data Analysis C IC50/Kd Determination (Dose-Response Curves) B->C Prioritize Hits D Quantify On- vs. Off-Target Potency & Selectivity Score C->D Data Analysis E Target Engagement Assays (e.g., NanoBRET, CETSA) D->E Validate in Cells F Downstream Signaling Analysis (e.g., Western Blot, Phosphoproteomics) E->F H Confirm Physiologically Relevant Off-Target Effects G Phenotypic Assays (e.g., Proliferation, Apoptosis) F->G

Caption: Workflow for comprehensive off-target effect analysis.

Protocol 1: Large-Scale Biochemical Kinase Profiling

Expertise & Causality: The goal of this initial screen is to rapidly and broadly assess an inhibitor's activity against a large panel of purified kinases.[20][21] Using a single, high concentration of the inhibitor allows for the detection of even weak interactions. This is a crucial first step to identify potential off-targets that might become relevant at the higher doses often required for in vivo studies. Services like those from Reaction Biology or kits like Promega's Kinase Selectivity Profiling Systems are standard in the field.[21][22]

Methodology (Adapted from Radiometric Assay Principles[23]):

  • Plate Preparation: Dispense a panel of purified, recombinant human kinases into a multi-well plate (e.g., 384-well). Each well contains a single kinase isoform.

  • Compound Addition: Add the test inhibitor (e.g., at a final concentration of 1 µM) and a positive control inhibitor to the appropriate wells. Include DMSO-only wells as a negative control (100% activity).

  • Reaction Initiation: Start the kinase reaction by adding a master mix containing a kinase-specific substrate (peptide or protein), reaction buffer, and radiolabeled ATP (e.g., [γ-³³P]ATP) at its Km concentration.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination & Capture: Terminate the reaction and capture the phosphorylated substrate. This is often done by spotting the reaction mixture onto a phosphocellulose filter membrane, which binds the charged, phosphorylated substrate while unreacted ATP is washed away.

  • Detection: Quantify the amount of incorporated radiolabel in each spot using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

    • % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO))

    • "Hits" are typically defined as kinases showing >50% or >75% inhibition at the screening concentration.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

Expertise & Causality: A biochemical hit does not guarantee a cellular effect. Factors like cell membrane permeability, intracellular ATP concentrations (which compete with the inhibitor), and active drug efflux pumps can create a large discrepancy between biochemical IC50 and cellular EC50 values.[9] Cellular target engagement assays are essential to confirm that the inhibitor can access and bind to its intended (and unintended) targets in a live cell environment.[24] The NanoBRET™ assay is a robust method for quantifying this engagement.[9][24]

Methodology:

  • Cell Engineering: Transfect host cells (e.g., HEK293) with a plasmid encoding the target kinase fused to a NanoLuc® luciferase. Both the on-target and key off-target kinases identified in Protocol 1 should be tested.

  • Cell Plating: Seed the transfected cells into a white, 384-well assay plate and incubate overnight.

  • Tracer and Compound Addition: Add the NanoBRET™ fluorescent tracer (a cell-permeable ligand for the kinase) to the cells, followed immediately by the addition of the test inhibitor across a range of concentrations.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period (e.g., 2 hours) to allow the system to reach binding equilibrium.

  • Detection Reagent Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells. This substrate is catalyzed by NanoLuc® to produce a luminescent signal (the BRET donor signal).

  • Signal Measurement: Measure both the donor emission (e.g., 460 nm) and the acceptor emission (the tracer's fluorescence, e.g., 610 nm) using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

    • Plot the BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value. This value represents the concentration of inhibitor required to displace 50% of the tracer from the target kinase in live cells.

Visualizing the Impact: Signaling Pathway Context

Understanding the functional consequence of off-target binding requires placing it in the context of cellular signaling pathways. An inhibitor hitting an unintended kinase in a parallel or feedback pathway can have profound and unexpected biological effects.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation DNA_PK DNA-PK DNA_Repair DNA Damage Repair DNA_PK->DNA_Repair GDC0941 GDC-0941 GDC0941->PI3K inhibits PI103 PI-103 PI103->PI3K PI103->mTORC1 PI103->DNA_PK off-target inhibition

Caption: PI3K/AKT/mTOR pathway showing inhibitor targets.

Conclusion and Future Outlook

The this compound scaffold is a valuable tool in the medicinal chemist's arsenal. However, its presence in an inhibitor is not a guarantee of specificity. As we have seen with GDC-0941 and PI-103, two molecules with distinct target profiles, a thorough and multi-faceted investigation is required to truly understand a compound's mechanism of action. The progression from broad biochemical screening to specific cellular target engagement and functional phenotypic assays provides a self-validating workflow to de-risk drug candidates and ensure that observed biological effects are correctly attributed to their molecular targets. As new "omics" technologies like phosphoproteomics become more accessible, our ability to generate an unbiased, system-wide view of an inhibitor's impact will only improve, leading to the development of safer and more effective targeted therapies.

References

  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry.
  • Kinase Selectivity Profiling System: General Panel Protocol.
  • Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established... Oncotarget.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. eLife.
  • The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. PLoS One.
  • PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML. Leukemia.
  • First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research.
  • Addressing off-target effects of purine-based inhibitors in cell-based assays. BenchChem.
  • The Double-Edged Effects of MLN4924: Rethinking Anti-Cancer Drugs Targeting the Neddylation P
  • Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • GDC-0941 Inhibits Metastatic Characteristics of Thyroid Carcinomas by Targeting both the Phosphoinositide-3 Kinase (PI3K) and Hypoxia-Inducible Factor-1α (HIF-1α)
  • Kinase Selectivity Panels. Reaction Biology.
  • Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associ
  • A potent combination of the novel PI3K inhibitor, GDC-0941, with imatinib in gastrointestinal stromal tumor xenografts: long-lasting responses after treatment withdrawal.
  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry.
  • The role of cell-based assays for drug discovery. News-Medical.Net.
  • Effects of PI-103 on PI3K/mTOR in liposarcoma cell lines.
  • A game changer in cancer kinase target profiling. ASBMB Today.
  • Opposite effects of the triple target (DNA-PK/PI3K/mTOR) inhibitor PI-103 on the radiation sensitivity of glioblastoma cell lines proficient and deficient in DNA-PKcs.
  • Spotlight: Cell-based kinase assay form
  • GDC-0941: Precision PI3K Inhibition and Future Directions... Online Inhibitor.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Kinase Selectivity Profiling Systems—General Panel.
  • Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. MDPI.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal.
  • PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide. PLOS ONE.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Piperidin-4-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-(Piperidin-4-ylmethyl)morpholine, a bifunctional molecule incorporating both piperidine and morpholine moieties, is a valuable building block in contemporary drug discovery and development. Its unique structural features make it a common reagent in the synthesis of complex molecular architectures. However, its chemical properties also necessitate a rigorous and informed approach to its handling and disposal. This guide provides drug development professionals, researchers, and laboratory personnel with a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. Adherence to these procedures is critical not only for ensuring personnel safety but also for maintaining environmental stewardship and regulatory compliance.

Section 1: Hazard Identification and Risk Assessment

The foundational step in any chemical handling protocol is a thorough understanding of the associated risks. The disposal plan for this compound is directly informed by its inherent hazards as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Causality of Protocol: The hazards identified below are the primary drivers for the stringent disposal requirements. The corrosive nature dictates the choice of waste containers and the absolute prohibition of drain disposal, while its environmental toxicity underscores the need for containment and specialized treatment.

Table 1: GHS Hazard Profile for this compound

Hazard Class GHS Code Description Implication for Disposal
Health Hazards H314 Causes severe skin burns and eye damage.[1] Requires robust Personal Protective Equipment (PPE). Waste must be clearly labeled as corrosive.
H317 May cause an allergic skin reaction.[1] Contaminated materials (gloves, wipes) must be treated as hazardous waste.
H335 May cause respiratory irritation.[2][3][4] All handling and packaging for disposal must occur in a well-ventilated area or chemical fume hood.

| Environmental Hazard | H412 | Harmful to aquatic life with long lasting effects.[1] | Prohibits any form of direct environmental release, including drain disposal. Mandates disposal through a certified hazardous waste facility. |

Section 2: Pre-Disposal Management and Waste Segregation

Proper management begins in the laboratory, long before the waste is collected for final disposal. The principle of "cradle-to-grave" responsibility for hazardous waste starts with its generation.

Step 1: Designate a Satellite Accumulation Area (SAA)

In accordance with EPA regulations, hazardous waste can be collected in an SAA at or near the point of generation.[5] This area must be under the control of the operator.

  • Action: Designate a specific, secondary-contained area within your laboratory for the this compound waste container.

Step 2: Use Appropriate Waste Containers
  • Rationale: The corrosive nature of this compound can compromise standard containers, leading to leaks.

  • Action: Use only chemically-resistant containers, such as high-density polyethylene (HDPE) or borosilicate glass bottles with a secure, lined cap. Ensure the container is clean and dry before adding waste.

Step 3: Correct Labeling
  • Rationale: Accurate labeling is a legal requirement and is crucial for the safety of all personnel who may handle the container.

  • Action: Immediately upon designating a container for waste, label it with:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • A clear indication of the hazards (e.g., "Corrosive," "Environmental Hazard").

    • The date accumulation started.

Step 4: Waste Segregation Workflow

It is critical to prevent accidental mixing with incompatible materials, which for this compound includes strong oxidizing agents.[2] Mixing can lead to vigorous, exothermic reactions.

WasteSegregation cluster_lab In-Laboratory Waste Generation cluster_saa Satellite Accumulation Area (SAA) start Unwanted Material: This compound (Pure, Solution, or Contaminated Items) decision Is the waste container for this compound ONLY? start->decision container Designated, Labeled HDPE Waste Container for This compound decision->container  Yes incompatible STOP! Do NOT mix with other waste streams, especially strong oxidizers. Consult EHS. decision->incompatible  No storage Store in secondary containment. Keep container closed. Monitor accumulation date and volume. container->storage

Caption: Waste segregation decision workflow.

Section 3: Step-by-Step Disposal Protocol

This protocol covers the handling of pure, unused this compound, solutions containing it, and materials contaminated by it.

Experimental Protocol: Waste Consolidation and Packaging
  • Personnel Protection: Before handling any waste, don the appropriate PPE.

    • Eye/Face Protection: Tightly fitting safety goggles with side-shields or a face shield.[1]

    • Skin Protection: Wear chemically resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene rubber is preferred for extended handling). Wear a lab coat.[1][2]

    • Respiratory Protection: Conduct all transfers in a certified chemical fume hood to avoid inhaling vapors.[2]

  • Waste Characterization: As the generator, you are legally required to determine if your waste is hazardous.[2][6] Based on the data in Table 1, this compound waste must be classified as hazardous waste . Its properties align with the EPA hazardous waste characteristic of corrosivity.

  • Handling Neat (Pure) Compound or Solutions:

    • Carefully transfer the chemical from its original container or experimental vessel into the designated hazardous waste container using a funnel.

    • Avoid splashes. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

    • Securely cap the waste container immediately after the transfer.

  • Handling Contaminated Labware (e.g., gloves, weigh boats, pipette tips):

    • These items are also considered hazardous waste.

    • Collect "dry" contaminated waste in a separate, clearly labeled, sealed plastic bag or container.

    • Label this container as "Hazardous Waste - Debris contaminated with this compound ."

  • Final Storage and Disposal Arrangement:

    • Store the sealed waste container(s) in your designated SAA.

    • Follow your institution's procedures for hazardous waste pickup. This typically involves contacting your Environmental Health & Safety (EHS) office.

    • The waste will be collected by a licensed hazardous waste transportation and disposal company for final treatment, likely via incineration at a permitted facility.[2][3]

Self-Validation: This protocol is self-validating by ensuring a closed loop of containment. From the point of generation to the point of pickup, the waste is always in a properly labeled, chemically compatible, and sealed container, minimizing the risk of exposure or release.

Section 4: Spill Management and Decontamination

Accidents during handling or disposal require an immediate and correct response.

SpillResponse spill Spill Occurs alert Alert personnel in the area. Evacuate if necessary. spill->alert ppe Don appropriate PPE (gloves, goggles, lab coat). alert->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite). ppe->contain collect Carefully collect absorbed material using non-sparking tools. contain->collect dispose Place in a sealed, labeled hazardous waste container. collect->dispose decon Decontaminate the area with soap and water. dispose->decon report Report the incident to EHS. decon->report

Caption: Emergency spill response workflow.

Protocol for Minor Spills (<100 mL in a fume hood):

  • Containment: Prevent the spill from spreading. Cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[2][7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Once absorbed, carefully scoop the material into a suitable container for hazardous waste.

  • Decontamination: Clean the spill surface with soap and water.

  • Disposal: The cleanup debris is hazardous waste and must be disposed of according to the protocol in Section 3.

For major spills, evacuate the area immediately and contact your institution's EHS emergency line.

Section 5: Regulatory Framework

Disposal procedures are governed by a multi-layered regulatory system.

Regulatory BodyStatute/RegulationKey Requirement for Researchers
U.S. EPA Resource Conservation and Recovery Act (RCRA) - 40 CFR § 262Generators are responsible for identifying, managing, and ensuring the proper disposal of hazardous waste.[6][8]
State Environmental Agency Varies by StateStates may have stricter regulations than the federal EPA. Always consult your state-specific rules.
Local/Institutional EHS PoliciesYour institution's EHS department implements federal and state law and provides specific procedures for waste pickup and management.

Trustworthiness through Compliance: Adherence to this guide ensures compliance with the primary tenets of these regulations, protecting both the individual researcher and the institution from potential liabilities. It is the generator's responsibility to consult with their EHS office to ensure full compliance with all applicable rules.[2]

References

  • Morpholine Safety D
  • Morpholine Safety D
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
  • Laboratory Waste Management: The New Regul
  • Treatment of Hazardous Waste in Laboratories.

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Navigating the Handling of 4-(Piperidin-4-ylmethyl)morpholine: A Guide to Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the safe and efficient handling of novel chemical entities is paramount. This guide provides an in-depth operational and safety framework for 4-(Piperidin-4-ylmethyl)morpholine, moving beyond mere procedural steps to elucidate the scientific rationale behind each recommendation. Our objective is to empower you with the knowledge to not only ensure your safety but also to maintain the integrity of your research.

Hazard Assessment: Understanding the Intrinsic Risks of this compound

A thorough understanding of the hazard profile of this compound is the foundation of a robust safety protocol. This compound, which incorporates both the piperidine and morpholine moieties, presents a multifaceted risk profile that demands meticulous attention to handling procedures.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed (H302).[1]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage (H314/H315), and may cause an allergic skin reaction (H317).[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye damage (H318).[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).[1][3][4]

  • Hazardous to the Aquatic Environment: Harmful to aquatic life with long-lasting effects (H412).[2]

The presence of the piperidine ring, a cyclic secondary amine, contributes to the corrosive nature of the compound.[5][6] Similarly, the morpholine component, while generally less aggressive than piperidine, is also a skin and eye irritant.[7][8] The combination of these functional groups necessitates a comprehensive personal protective equipment (PPE) strategy to mitigate the risks of exposure.

Hazard ClassificationGHS Hazard StatementKey Considerations
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedPrevention of ingestion through strict hygiene practices.
Skin Corrosion/Irritation (Category 1/2)H314/H315: Causes severe skin burns and eye damage / Causes skin irritationImpervious gloves and protective clothing are mandatory.
Skin Sensitization (Category 1B)H317: May cause an allergic skin reactionAvoid all skin contact; be aware of the potential for developing sensitivity over time.
Serious Eye Damage (Category 1)H318: Causes serious eye damageChemical goggles and, in certain situations, a face shield are essential.
STOT, Single Exposure (Category 3)H335: May cause respiratory irritationWork in a well-ventilated area, preferably a chemical fume hood.
Hazardous to Aquatic Environment (Chronic 3)H412: Harmful to aquatic life with long lasting effectsProper disposal procedures must be followed to prevent environmental contamination.

Personal Protective Equipment (PPE) Protocol: A Multi-layered Defense

The selection and use of appropriate PPE is a critical control measure. The following protocol is designed to provide a multi-layered defense against the hazards of this compound.

Core PPE Requirements
Protection TypeSpecific RecommendationsRationale
Eye/Face Protection Chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards.[2][9] A face shield should be worn over goggles when there is a significant splash hazard.[6][10]To protect the eyes from splashes and vapors that can cause serious, irreversible damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[11][12] Gloves must be inspected for integrity before each use and disposed of after handling or in case of contamination.[9]To prevent skin contact, which can lead to severe burns, irritation, and potential sensitization.[2]
Skin and Body Protection A long-sleeved laboratory coat.[11] Additional protective clothing, such as a chemical-resistant apron, may be necessary for larger quantities or when there is a high risk of splashing.To prevent accidental skin contact with the chemical.
Respiratory Protection All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][12] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.To prevent the inhalation of vapors which can cause respiratory tract irritation.[1][4]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental context.

PPE_Selection_Workflow PPE Selection for Handling this compound cluster_assessment Risk Assessment cluster_ppe PPE Configuration cluster_ventilation Ventilation Control cluster_disposal Post-Handling Start Start: Handling this compound Scale Scale of Operation? Start->Scale SmallScale Small Scale (<1g) - Standard Lab Coat - Nitrile Gloves - Safety Goggles Scale->SmallScale Small LargeScale Large Scale (>1g) or Splash Risk - Chemical Resistant Apron over Lab Coat - Double Gloving (Nitrile) - Goggles and Face Shield Scale->LargeScale Large / Splash Risk Ventilation Adequate Ventilation? SmallScale->Ventilation LargeScale->Ventilation FumeHood Work in a Chemical Fume Hood Ventilation->FumeHood Yes Respirator Use NIOSH-approved Respirator with Organic Vapor Cartridge Ventilation->Respirator No Decontaminate Decontaminate Work Area and Equipment FumeHood->Decontaminate Respirator->Decontaminate Dispose Dispose of Waste in a Labeled Hazardous Waste Container Decontaminate->Dispose

Caption: PPE selection workflow based on the scale of the operation.

Handling and Storage Procedures: Ensuring a Safe and Controlled Environment

Adherence to proper handling and storage protocols is crucial for minimizing exposure and maintaining the stability of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6][12]

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Assemble all necessary equipment and reagents before commencing work.

    • Don the appropriate PPE as determined by your risk assessment.

  • Handling:

    • Handle this compound with care, avoiding direct contact and the generation of dust or aerosols.[3][12]

    • Use appropriate tools, such as spatulas or powder-addition funnels, for transfers.

    • Keep containers tightly closed when not in use.[3][4]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[3][4]

    • Launder contaminated clothing separately before reuse.[3]

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][9]

  • Keep containers tightly sealed to prevent contamination and absorption of moisture.[4][9]

  • Store in a locked cabinet or other secure location.[2][4]

Decontamination and Disposal Plan: Environmental Responsibility and Regulatory Compliance

A comprehensive plan for decontamination and disposal is essential for protecting both laboratory personnel and the environment.

Decontamination
  • Equipment: Non-disposable equipment should be thoroughly rinsed with an appropriate solvent (e.g., ethanol or isopropanol), followed by washing with soap and water.

  • Work Surfaces: Wipe down all potentially contaminated surfaces with a suitable decontaminating solution.

  • Spills: In the event of a spill, evacuate the area and remove all sources of ignition.[10] For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9][10] For larger spills, follow your institution's emergency response procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Segregation: Segregate waste containing this compound from other laboratory waste streams.[11] Use a designated, clearly labeled, and sealed container for both solid and liquid waste.

  • Waste Collection and Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area. Keep the container closed except when adding waste.[11]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) department. Do not dispose of this chemical down the drain or in the regular trash.[4]

By integrating these scientifically grounded safety and handling protocols into your daily laboratory operations, you can confidently work with this compound while ensuring the highest standards of safety and research integrity.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
  • INCHEM. (1995). Morpholine (HSG 92, 1995).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.